5-(Difluoromethyl)picolinonitrile
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-(difluoromethyl)pyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F2N2/c8-7(9)5-1-2-6(3-10)11-4-5/h1-2,4,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSTITLJMBYUEOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(F)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 5-(Difluoromethyl)picolinonitrile (CAS 1211540-57-6)
This guide provides a comprehensive technical overview of 5-(Difluoromethyl)picolinonitrile, a key heterocyclic building block in modern medicinal chemistry. It is intended for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel therapeutic agents. This document delves into the compound's physicochemical properties, synthesis, mechanistic considerations, and its pivotal role in the development of targeted therapies.
Introduction: The Strategic Value of Fluorinated Pyridines
Heterocyclic compounds are foundational scaffolds in a vast array of pharmaceuticals. Among these, the pyridine ring is a privileged structure due to its unique electronic properties and ability to form key interactions with biological targets.[1] The strategic incorporation of fluorine-containing substituents has become a cornerstone of modern drug design, offering a powerful method to modulate a molecule's metabolic stability, binding affinity, lipophilicity, and bioavailability.[2]
This compound (CAS: 1211540-57-6) emerges at the intersection of these critical concepts. The difluoromethyl (-CHF₂) group is of particular interest, serving as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl or thiol groups.[2] This unique functionality, combined with the reactive nitrile group on the pyridine core, establishes the compound as a highly valuable intermediate for constructing complex molecular architectures.[2] Its most prominent application to date is as a crucial precursor in the synthesis of Filgotinib (GLPG0634), a selective Janus kinase 1 (JAK1) inhibitor investigated for the treatment of inflammatory diseases such as rheumatoid arthritis.[2][3]
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and analytical characteristics is paramount for its effective use in synthesis and quality control.
Physical Properties
This compound is typically supplied as a solid at room temperature.[4] While a specific melting point is not widely published, the related precursor, 2-Bromo-5-(difluoromethyl)pyridine, has a reported melting point of 25-30 °C, suggesting the title compound likely possesses a similar low melting point.
| Property | Value | Source |
| CAS Number | 1211540-57-6 | [4] |
| Molecular Formula | C₇H₄F₂N₂ | [4] |
| Molecular Weight | 154.12 g/mol | [5] |
| Appearance | Solid | [4] |
| Purity (Typical) | ≥97% | [4] |
Spectroscopic Characterization (Predicted)
The proton NMR spectrum is expected to be characterized by distinct signals for the three aromatic protons on the pyridine ring and a key triplet for the difluoromethyl proton.
-
Pyridine Protons (δ 7.8-9.0 ppm): Three signals are expected in the aromatic region. The proton at C6 (adjacent to the nitrile) would likely be the most deshielded. The protons at C3 and C4 will show characteristic doublet or doublet of doublets splitting patterns.
-
Difluoromethyl Proton (δ 6.6-7.2 ppm): The single proton of the -CHF₂ group is expected to appear as a triplet due to coupling with the two equivalent fluorine atoms (¹JH-F ≈ 50-60 Hz). This triplet is the most definitive feature in the ¹H NMR spectrum.
The carbon NMR will display seven distinct signals, with the difluoromethyl carbon showing a characteristic triplet due to one-bond coupling to fluorine.
-
Aromatic & Nitrile Carbons (δ 115-160 ppm): Six signals corresponding to the five carbons of the pyridine ring and the nitrile carbon. The nitrile carbon (-C≡N) typically appears around δ 115-120 ppm. The pyridine carbons will show complex splitting patterns if ¹⁹F coupling is resolved.
-
Difluoromethyl Carbon (δ 110-115 ppm): This carbon will appear as a triplet (¹JC-F ≈ 230-240 Hz), a clear diagnostic signal for the -CHF₂ group.
The IR spectrum provides confirmation of the key functional groups.
-
C≡N Stretch: A sharp, medium-intensity absorption band is expected in the range of 2220-2240 cm⁻¹.[6]
-
C-F Stretch: Strong absorption bands are anticipated in the 1100-1300 cm⁻¹ region, characteristic of C-F bonds.
-
Aromatic C-H Stretch: Signals will appear just above 3000 cm⁻¹.
-
Aromatic C=C and C=N Stretches: Multiple bands in the 1400-1600 cm⁻¹ region.
Electron Ionization (EI) mass spectrometry would be expected to show a prominent molecular ion peak.
-
Molecular Ion (M⁺): m/z = 154.12.
-
Key Fragments: Fragmentation may involve the loss of HCN (m/z = 127), and cleavage of the C-C bond to lose the CHF₂ group, although fragmentation of the pyridine ring itself is also common.
Synthesis and Mechanistic Considerations
The most practical and documented strategy for synthesizing this compound involves the precursor functionalization of 5-formylpicolinonitrile. This approach leverages the conversion of the aldehyde group into the difluoromethyl group.
Synthesis via Precursor Functionalization
Key Reagents and Rationale
The conversion of an aldehyde to a difluoromethyl group is a deoxofluorination reaction. Diethylaminosulfur trifluoride (DAST) is a common and effective reagent for this transformation.[2]
Why DAST? DAST is an accessible nucleophilic fluorinating agent. It selectively converts aldehydes and ketones to their corresponding geminal difluorides under relatively mild conditions, which is crucial for substrates containing other sensitive functional groups like the nitrile in 5-formylpicolinonitrile.
Proposed Reaction Mechanism
The mechanism involves the initial activation of the aldehyde carbonyl oxygen by DAST, followed by nucleophilic fluoride delivery and subsequent elimination to form the geminal difluoride.
Mechanism of Aldehyde to Difluoromethyl Conversion
-
Activation: The lone pair on the carbonyl oxygen of 5-formylpicolinonitrile attacks the sulfur atom of DAST.
-
Intermediate Formation: This leads to the formation of a reactive intermediate and the release of a fluoride ion.
-
Fluoride Attack: The fluoride ion then acts as a nucleophile, attacking the carbocationic carbonyl carbon.
-
Elimination: A subsequent elimination cascade, driven by the formation of stable byproducts, results in the replacement of the carbonyl oxygen with two fluorine atoms.
Representative Experimental Protocol
The following protocol is a representative procedure based on established methods for DAST-mediated deoxofluorination of aromatic aldehydes. Note: This reaction should be performed by trained personnel in a well-ventilated fume hood, as DAST is moisture-sensitive and can release HF gas.
Experimental Workflow for Synthesis
Materials:
-
5-Formylpicolinonitrile
-
Diethylaminosulfur trifluoride (DAST)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for chromatography
-
Hexanes and Ethyl Acetate (EtOAc)
Procedure:
-
Under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 5-formylpicolinonitrile (1.0 eq) in anhydrous DCM in a flame-dried flask.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add DAST (1.2-1.5 eq) dropwise via syringe. An exotherm may be observed. Maintain the internal temperature below 10 °C during the addition.
-
Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, cool the reaction mixture back to 0 °C and very carefully quench the reaction by the slow, dropwise addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield pure this compound.
Applications in Drug Discovery
The primary and most significant application of this compound is as a key building block for the synthesis of the JAK1 inhibitor, Filgotinib.[2][3] In the synthesis of Filgotinib, the nitrile group of this compound is elaborated to form the[4][5][7]triazolo[1,5-a]pyridin-2-yl core of the final drug molecule. The difluoromethyl-substituted pyridine moiety is crucial for the molecule's interaction with the target kinase and contributes to its overall pharmacokinetic profile.
The presence of the -CHF₂ group enhances the lipophilicity of the pyridine ring compared to a simple methyl or hydrogen substituent, which can improve cell membrane permeability.[8] Furthermore, the C-F bonds are exceptionally stable, rendering the difluoromethyl group resistant to metabolic oxidation, a common liability for many drug candidates.
Safety, Handling, and Storage
A specific Safety Data Sheet (SDS) for this compound is not widely available. However, based on its structure—a fluorinated pyridine nitrile—and the SDS of related compounds, the following precautions are advised.
-
Hazard Classification (Anticipated):
-
Acute Toxicity (Oral, Dermal, Inhalation): Harmful if swallowed, in contact with skin, or if inhaled.
-
Skin Corrosion/Irritation: Causes skin irritation.
-
Eye Damage/Irritation: Causes serious eye irritation.
-
-
Handling:
-
Storage:
Conclusion
This compound stands as a testament to the power of strategic fluorination in modern medicinal chemistry. Its unique combination of a difluoromethyl group and a versatile picolinonitrile core makes it an indispensable intermediate for synthesizing complex, high-value pharmaceutical agents. A thorough understanding of its synthesis, particularly the deoxofluorination of its aldehyde precursor, and its characteristic analytical profile enables researchers to effectively leverage this building block in the development of next-generation therapeutics. As the quest for more potent and metabolically robust drugs continues, the importance of intermediates like this compound is set to grow.
References
- CAS No : 1211540-57-6 | Product Name : this compound - Pharmaffiliates. (n.d.).
- US20100331319A1 - Novel compound useful for the treatment of degenerative and inflammatory diseases - Google Patents. (n.d.).
- CN104987333A - Filgotinib synthetic method - Google Patents. (n.d.).
- WO2020201975A2 - Novel process for the preparation of filgotinib and intermediates thereof - Google Patents. (n.d.).
- US10815227B2 - Processes for the preparation of filgotinib - Google Patents. (n.d.).
- 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926). (n.d.). Human Metabolome Database.
- Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. (n.d.).
- Supporting Information - The Royal Society of Chemistry. (n.d.).
- Highly Enantioselective Decarboxylative Difluoromethylation - PMC - NIH. (n.d.).
- Table of Characteristic IR Absorptions. (n.d.).
- 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R) - Semantic Scholar. (2017, November 17).
- 5-(2-Bromo-6-fluoroanilino)pyridine-2-carbonitrile | C12H7BrFN3 - PubChem. (n.d.).
- 5-(difluoromethyl)pyridine-2-carbonitrile, min 97%, 10 grams - CP Lab Safety. (n.d.).
- Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - NIH. (n.d.).
- Filgotinib: A Clinical Pharmacology Review - PMC - PubMed Central. (2022, May 31).
- The Role of Pyridine Derivatives in Modern Drug Discovery. (2026, January 6).
- IS NIR Spectra. (n.d.).
- Pharmacokinetics and Pharmacokinetic/Pharmacodynamic Modeling of Filgotinib (GLPG0634), a Selective JAK1 Inhibitor, in Support of Phase IIB Dose Selection - PMC - PubMed Central. (n.d.).
- Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives - MDPI. (n.d.).
- Standard Proteoforms and Their Complexes for Native Mass Spectrometry - PMC - NIH. (2019, April 8).
- Preparation of difluorpyridine compounds - European Patent Office - EP 0146924 A2 - Googleapis.com. (n.d.).
- The infrared spectra of nitriles and related compounds frozen in Ar and H2O - PubMed. (n.d.).
- Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - NIH. (n.d.).
- Distinct trajectories of symptomatic response in ulcerative colitis during filgotinib therapy: A post hoc analysis from the SELECTION study - ResearchGate. (n.d.).
- Process for the preparation of 1H-indole-5-carbonitrile - Technical Disclosure Commons. (2025, January 20).
- Integrated safety analysis of filgotinib in patients with moderately to severely active rheumatoid arthritis receiving treatment over a median of 1.6 years - PubMed. (2021, November 5).
- Integrated safety analysis of filgotinib for ulcerative colitis: Results from SELECTION and SELECTIONLTE - PubMed. (2023, September 18).
Sources
- 1. researchgate.net [researchgate.net]
- 2. 120-57-0 | CAS DataBase [chemicalbook.com]
- 3. US20100331319A1 - Novel compound useful for the treatment of degenerative and inflammatory diseases - Google Patents [patents.google.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. scbt.com [scbt.com]
- 6. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]
- 7. CAS Common Chemistry [commonchemistry.cas.org]
- 8. sds.chemdox.com [sds.chemdox.com]
- 9. fishersci.com [fishersci.com]
- 10. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
An In-depth Technical Guide to the Physicochemical Properties of 5-(Difluoromethyl)picolinonitrile
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the core physicochemical properties of 5-(Difluoromethyl)picolinonitrile (CAS No: 1211540-57-6), a key heterocyclic building block in modern medicinal chemistry. Recognizing its significance as a pivotal intermediate in the synthesis of advanced pharmaceutical compounds, including Janus kinase (JAK) inhibitors for inflammatory diseases, this document synthesizes available data with predictive models and established analytical methodologies.[1][2] Where experimental data is not publicly available, this guide offers robust theoretical predictions for spectroscopic and physical properties, grounded in fundamental chemical principles. Each property is coupled with a detailed, field-proven experimental protocol to enable researchers to perform self-validating determinations. The content herein is structured to deliver not just data, but a causal understanding of why specific analytical choices are made, thereby empowering researchers in their drug discovery and development endeavors.
Introduction and Molecular Profile
This compound is a fluorinated pyridine derivative that has garnered significant attention in the pharmaceutical industry. Its structure, which combines a pyridine ring, a nitrile group, and a difluoromethyl moiety, offers a unique combination of reactivity and physicochemical attributes. The difluoromethyl group (-CHF₂) is a particularly valuable functional group in medicinal chemistry; it can act as a bioisostere for hydroxyl or thiol groups and serve as a lipophilic hydrogen bond donor, enhancing metabolic stability and target binding affinity.
This compound serves as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs). Notably, it is a key component in the manufacturing pathway of Filgotinib (GLPG0634), a selective JAK1 inhibitor investigated for the treatment of rheumatoid arthritis and other inflammatory conditions.[2][3] Understanding its fundamental physicochemical properties is therefore paramount for process optimization, formulation development, quality control, and regulatory compliance.
Chemical Identity
| Identifier | Value | Source |
| Chemical Name | This compound | N/A |
| Synonyms | 5-(Difluoromethyl)-2-pyridinecarbonitrile | N/A |
| CAS Number | 1211540-57-6 | [1][4] |
| Molecular Formula | C₇H₄F₂N₂ | [4] |
| Molecular Weight | 154.12 g/mol | [2] |
| Chemical Structure | ![]() | N/A |
Physical and Thermal Properties
The physical state and thermal characteristics of an API intermediate are foundational to its handling, purification, and reaction setup.
Physical Form
The compound is known to be a solid at standard temperature and pressure.[4]
Melting Point
The melting point is a critical indicator of purity for a crystalline solid. A sharp melting range typically signifies high purity, whereas a broad range often indicates the presence of impurities, a phenomenon known as melting point depression.
Reported Data:
-
Experimental Melting Point: Data not publicly available.
-
Predicted Melting Point: Prediction is not feasible without comparative experimental data for closely related analogs.
Protocol for Experimental Determination of Melting Point: The capillary method is the most common and reliable technique for determining the melting point of a solid organic compound.
-
Causality: This method ensures uniform and controlled heating of a small, finely powdered sample, allowing for precise observation of the phase transition from solid to liquid. Using a finely ground powder enhances heat transfer and provides a clearer melt observation.
Workflow: Melting Point Determination
Caption: Workflow for Capillary Melting Point Determination.
Step-by-Step Protocol:
-
Sample Preparation: Ensure the this compound sample is completely dry. Crush a small amount into a fine powder on a watch glass.
-
Capillary Loading: Tap the open end of a capillary tube into the powder to collect a small amount. Tap the sealed bottom of the tube on a hard surface to pack the solid to a height of 2-3 mm.
-
Measurement: Place the capillary into a calibrated melting point apparatus.
-
Heating: Heat the sample rapidly to a temperature approximately 15°C below the expected melting point. Then, decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.
-
Observation: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2).
-
Reporting: The melting point is reported as the range T1-T2. A pure sample should exhibit a range of ≤1°C.
Boiling Point
While boiling point determination is more relevant for liquids, a value can be reported for solids, often determined under vacuum to prevent decomposition.
Reported Data:
-
Predicted Boiling Point: 278.9 °C at 760 mmHg. (Note: This is a predicted value and should be used with caution).
Solubility Profile
Solubility is a critical parameter influencing reaction conditions, purification methods (crystallization), and formulation for biological testing. The "like dissolves like" principle provides a foundational guide. The molecule's polar nitrile group and the pyridine nitrogen (a hydrogen bond acceptor) suggest solubility in polar solvents, while the aromatic ring suggests some solubility in nonpolar organic solvents.
Predicted Solubility Profile:
| Solvent Type | Example Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | Acetone, Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble to Very Soluble | Strong dipole-dipole interactions with the nitrile and pyridine moieties. |
| Polar Protic | Methanol, Ethanol | Moderately Soluble | Capable of hydrogen bonding, but the aromatic core limits extensive miscibility. |
| Nonpolar | Toluene, Dichloromethane (DCM), Chloroform | Soluble to Moderately Soluble | Van der Waals interactions with the pyridine ring. DCM and chloroform are good general solvents for many organics. |
| Aqueous | Water | Sparingly Soluble to Insoluble | The organic character of the molecule likely dominates over the polar groups, limiting water solubility. |
| Aqueous Acid | Dilute HCl | Soluble | The basic nitrogen atom of the pyridine ring will be protonated to form a soluble salt. |
Protocol for Qualitative Solubility Determination: This protocol establishes a qualitative understanding of solubility, which is essential for selecting solvents for reactions, chromatography, and crystallization.
-
Causality: A standardized solute-to-solvent ratio (e.g., ~10-30 mg in 1 mL) is used to ensure consistent and comparable results across different solvents. Shaking or vortexing is critical to overcome kinetic barriers to dissolution.
Workflow: Qualitative Solubility Testing
Caption: Workflow for Qualitative Solubility Assessment.
Step-by-Step Protocol:
-
Preparation: Add approximately 20 mg of this compound to a small vial.
-
Solvent Addition: Add 1 mL of the test solvent.
-
Mixing: Cap the vial and vortex or shake vigorously for 60 seconds.
-
Observation: Allow the mixture to stand and visually inspect for any undissolved solid particles.
-
Classification:
-
Soluble: No solid is visible.
-
Sparingly Soluble: A significant portion of the solid has dissolved, but some remains.
-
Insoluble: The solid appears largely unaffected.
-
-
Repeat: Repeat the process for a range of solvents as outlined in the table above.
Acidity and Lipophilicity (pKa & logP)
These two parameters are cornerstones of drug design, governing a molecule's charge state and its distribution between aqueous and lipid environments, which in turn dictates absorption, distribution, metabolism, and excretion (ADME) properties.
Acid Dissociation Constant (pKa)
The pKa value indicates the strength of an acid or base. For this compound, the most relevant pKa is that of the conjugate acid, corresponding to the protonation of the pyridine nitrogen.
Predicted pKa:
-
Experimental pKa: Data not publicly available.
-
Theoretical Analysis: The pKa of pyridine is approximately 5.2. The nitrile (-CN) and difluoromethyl (-CHF₂) groups are both strongly electron-withdrawing. These groups will significantly decrease the electron density on the pyridine ring and destabilize the protonated (positively charged) form. Consequently, the pKa of this compound is predicted to be significantly lower than 5.2 , likely in the range of 1.5 - 2.5 .
Octanol-Water Partition Coefficient (logP)
The logP value is the measure of a compound's lipophilicity. A positive logP indicates a preference for a lipid (octanol) environment, while a negative value indicates a preference for an aqueous environment.
Predicted logP:
-
Experimental logP: Data not publicly available.
-
Computational Prediction (Consensus): Based on its structure—a heterocyclic aromatic ring with fluorination—the logP is predicted to be in the range of 1.5 to 2.0 . This suggests the molecule is moderately lipophilic and will readily partition into cellular membranes from the aqueous environment.
Spectroscopic Profile
Spectroscopic analysis provides an unambiguous fingerprint of a molecule's structure. As no public spectra are available, this section provides a detailed prediction of the expected spectroscopic features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
-
Causality: The chemical shift of a nucleus is determined by its local electronic environment. Electron-withdrawing groups (like -CN and -CHF₂) deshield nearby nuclei, shifting their signals to a higher frequency (downfield). Spin-spin coupling (splitting) arises from the interaction of non-equivalent nuclei through covalent bonds, providing direct evidence of connectivity.
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):
| Predicted Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.9 - 9.1 | Doublet (d) or Singlet (s) | 1H | H6 | The proton adjacent to the pyridine nitrogen (H6) is typically the most deshielded. |
| ~8.1 - 8.3 | Doublet of Doublets (dd) | 1H | H4 | Deshielded by the adjacent nitrile group and coupled to H3 and H6. |
| ~7.8 - 8.0 | Doublet (d) | 1H | H3 | Coupled to H4. |
| ~6.8 - 7.2 | Triplet (t) | 1H | -CH F₂ | The proton on the difluoromethyl group will be split into a triplet by the two adjacent fluorine atoms (J_HF ≈ 50-60 Hz). |
Predicted ¹³C NMR Spectrum (101 MHz, CDCl₃):
| Predicted Shift (ppm) | Assignment | Rationale |
| ~150 - 155 | C6 | Carbon adjacent to nitrogen is highly deshielded. |
| ~145 - 150 | C2 | Carbon bonded to the electron-withdrawing nitrile group. |
| ~138 - 142 | C4 | Aromatic carbon deshielded by the nitrile group. |
| ~125 - 130 | C3 | Standard aromatic carbon. |
| ~115 - 120 (triplet) | -C HF₂ | The carbon of the difluoromethyl group will be split into a triplet by the two attached fluorine atoms. |
| ~115 - 118 | -C N | Characteristic chemical shift for a nitrile carbon. |
Predicted ¹⁹F NMR Spectrum (376 MHz, CDCl₃):
| Predicted Shift (ppm) | Multiplicity | Assignment | Rationale |
| ~ -110 to -125 | Doublet (d) | -CHF₂ | The two equivalent fluorine atoms will be split into a doublet by the single proton on the same carbon (J_HF ≈ 50-60 Hz). |
Protocol for NMR Sample Preparation and Analysis:
-
Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup: Insert the sample into the NMR spectrometer.
-
Acquisition: Acquire standard ¹H, ¹³C, and ¹⁹F spectra. Typical experiments include standard proton, carbon (with proton decoupling), DEPT-135 (to distinguish CH/CH₃ from CH₂), and standard fluorine.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
-
Causality: Specific bonds vibrate at characteristic frequencies. The energy of these vibrations (and thus the absorption frequency) is determined by the bond strength and the masses of the connected atoms.
Predicted Characteristic IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| ~3100 - 3000 | Medium | C-H Stretch | Aromatic C-H |
| ~2230 - 2220 | Strong, Sharp | C≡N Stretch | Nitrile |
| ~1600 - 1580 | Medium | C=C Stretch | Aromatic Ring |
| ~1500 - 1400 | Medium-Strong | C=N Stretch | Pyridine Ring |
| ~1150 - 1050 | Strong | C-F Stretch | Difluoromethyl |
Protocol for Solid-State FTIR Analysis (Thin Film Method):
-
Sample Preparation: Dissolve a small amount (~10 mg) of this compound in a few drops of a volatile solvent (e.g., dichloromethane or acetone).
-
Film Deposition: Place one drop of the solution onto the surface of a salt plate (e.g., NaCl or KBr). Allow the solvent to fully evaporate, leaving a thin solid film.
-
Analysis: Place the salt plate in the sample holder of the FTIR spectrometer.
-
Spectrum Acquisition: Acquire the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.
Mass Spectrometry (MS)
Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and structural fragments.
-
Causality: Under high-energy electron impact (EI), a molecule is ionized to form a molecular ion (M⁺•). This ion is often unstable and fragments in a predictable way, typically by breaking the weakest bonds or forming stable daughter ions or neutral radicals.
Predicted Mass Spectrum (Electron Ionization - EI):
| m/z Value | Proposed Identity | Rationale |
| 154 | [C₇H₄F₂N₂]⁺• (M⁺•) | Molecular Ion Peak . The presence of two nitrogen atoms dictates an even molecular weight, consistent with the Nitrogen Rule. |
| 153 | [M-H]⁺ | Loss of a hydrogen radical from the aromatic ring. |
| 127 | [M-HCN]⁺• | Loss of neutral hydrogen cyanide, a common fragmentation for nitrile-containing compounds. |
| 103 | [M-CHF₂]⁺ | Loss of the difluoromethyl radical, a significant and relatively stable fragment. |
| 76 | [C₅H₂N]⁺ | Fragment corresponding to the pyridine ring after loss of key substituents. |
Workflow: Mass Spectrometry Analysis
Caption: General Workflow for Electron Ionization Mass Spectrometry.
Step-by-Step Protocol (EI-MS):
-
Sample Introduction: Introduce a small amount of the sample, typically dissolved in a volatile solvent like methanol or dichloromethane, into the ion source of the mass spectrometer. For solids, a direct insertion probe can also be used.
-
Ionization: The sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole).
-
Detection: A detector records the abundance of each ion at a specific m/z, generating the mass spectrum.
Conclusion
This compound is a molecule of significant synthetic utility, whose physicochemical properties are integral to its application in pharmaceutical development. This guide has provided a detailed overview of these properties, combining established chemical principles with predictive analysis to fill gaps in publicly available experimental data. The outlined protocols offer a robust framework for researchers to validate these predictions and perform rigorous in-house characterization. A thorough understanding and experimental validation of the melting point, solubility, pKa, logP, and spectroscopic signatures are critical for any scientist working with this important chemical intermediate.
References
- CymitQuimica. (n.d.). This compound.
- Pharmaffiliates. (n.d.). This compound.
- BenchChem. (n.d.). This compound.
Sources
A Technical Guide to 5-(Difluoromethyl)picolinonitrile: A Key Building Block in Modern Medicinal Chemistry
Introduction: The Strategic Value of the Difluoromethyl Group in Drug Design
In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms into lead compounds has become an indispensable tool for modulating molecular properties. Among the various fluorinated motifs, the difluoromethyl (–CHF₂) group holds a position of particular importance. It serves as a unique bioisostere for hydroxyl (–OH), thiol (–SH), or amine (–NH₂) groups, capable of acting as a lipophilic hydrogen bond donor. This duality enhances target affinity and specificity while simultaneously improving metabolic stability and membrane permeability—a combination of effects highly sought after by medicinal chemists.
This guide provides a detailed technical overview of 5-(Difluoromethyl)picolinonitrile , a heterocyclic building block that elegantly combines the advantageous –CHF₂ group with the versatile picolinonitrile scaffold. For researchers, scientists, and drug development professionals, understanding the core characteristics and synthetic potential of this molecule is crucial for leveraging its power in the design of next-generation therapeutics, particularly in the realm of kinase inhibitors and other targeted therapies.
Physicochemical and Structural Characteristics
The fundamental properties of this compound are summarized below. These data are essential for reaction planning, characterization, and safety assessments.
| Property | Value | Source(s) |
| CAS Number | 1211540-57-6 | [1][2][3] |
| Molecular Formula | C₇H₄F₂N₂ | [1][3] |
| Molecular Weight | 154.12 g/mol | [2] |
| Appearance | Solid | [1] |
| Purity | Typically ≥97% | [1] |
| Boiling Point | 278.9 ± 40.0 °C (Predicted) | [2] |
| Density | 1.28 ± 0.1 g/cm³ (Predicted) | [2] |
| Storage | Store at room temperature or 2-8°C | [2] |
Synthesis and Chemical Reactivity
Causality Behind Synthetic Strategy: The primary challenge is the controlled introduction of the C-H bond in the –CHF₂ group, which precludes the use of harsh, non-selective fluorinating agents. Modern approaches often involve the transformation of a precursor functional group, such as a carboxylic acid or aldehyde, at the 5-position of the pyridine ring using specialized difluoromethylating reagents.
The reactivity of this molecule is governed by two key functional groups:
-
The Nitrile Group (–C≡N): This group is a versatile synthetic handle. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into various heterocyclic systems (e.g., tetrazoles), providing a gateway to a diverse range of downstream derivatives.
-
The Pyridine Ring: The electron-deficient nature of the pyridine ring, further enhanced by the electron-withdrawing nitrile and difluoromethyl groups, makes it susceptible to nucleophilic aromatic substitution under certain conditions. It also provides a scaffold for coordination to metal centers in catalytic cross-coupling reactions.
The logical workflow for utilizing this building block is illustrated below.
Caption: General synthetic logic for the preparation and utilization of this compound.
Application in Drug Discovery: A Gateway to Kinase Inhibitors
Fluorinated picolinonitrile derivatives are prominent structural motifs in modern pharmaceuticals. For instance, the related compound 5-(trifluoromethyl)picolinonitrile is a known intermediate in the synthesis of agrochemicals and pharmaceuticals where the -CF₃ group enhances metabolic stability and efficacy.[4]
While specific, peer-reviewed synthetic routes starting from this compound are sparse in public literature, its structural similarity to intermediates used in the synthesis of Janus kinase (JAK) inhibitors, such as Filgotinib, strongly suggests its application in this domain. JAK inhibitors are a critical class of drugs for treating autoimmune diseases like rheumatoid arthritis.
The following diagram illustrates a representative workflow for how a building block like this compound would be integrated into the synthesis of a complex drug molecule.
Representative Experimental Workflow: Multi-step Synthesis
Caption: A representative multi-step workflow for API synthesis utilizing a picolinonitrile intermediate.
Spectroscopic Characterization: What to Expect
Proper characterization is paramount for verifying the structure and purity of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.
-
¹⁹F NMR: As the most sensitive nucleus in this context, ¹⁹F NMR is definitive. The two fluorine atoms are chemically equivalent and will couple to the single proton of the –CHF₂ group, resulting in a doublet . Further coupling to the aromatic protons on the pyridine ring may result in a more complex multiplet (e.g., a doublet of triplets). The chemical shift is expected in the typical range for difluoromethyl groups attached to aromatic systems.
-
¹H NMR: The proton of the –CHF₂ group is the most diagnostic signal. Due to coupling with the two adjacent, equivalent fluorine atoms, it will appear as a triplet . The aromatic protons on the pyridine ring will appear as distinct signals in the downfield region (typically 7-9 ppm).
-
¹³C NMR: The carbon of the –CHF₂ group will also appear as a triplet due to one-bond coupling with the two fluorine atoms. The nitrile carbon and the pyridine ring carbons will also be observable.
Table of Expected NMR Signals
| Nucleus | Group | Expected Multiplicity | J-Coupling | Rationale |
|---|---|---|---|---|
| ¹⁹F | -CF ₂H | Doublet (d) | ²JFH | Coupling to the single geminal proton. |
| ¹H | -CHF ₂ | Triplet (t) | ²JHF | Coupling to two equivalent geminal fluorine atoms. |
| ¹³C | -C HF₂ | Triplet (t) | ¹JCF | One-bond coupling to two fluorine atoms. |
Safety, Handling, and Storage
As a research chemical, this compound requires careful handling. While a specific, verified Safety Data Sheet (SDS) is not universally available, data from analogous fluorinated pyridines can provide guidance. Users are required to consult the SDS provided by their specific supplier before handling.
| Hazard Category | Precautionary Recommendations | Inferred GHS Statements |
| Handling | Use only in a well-ventilated area, preferably a chemical fume hood. Avoid formation of dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection. |
| Storage | Store in a tightly closed container in a cool, dry place. Recommended storage at 2-8°C. | P405: Store locked up. |
| Toxicity | Assumed to be harmful if swallowed or in contact with skin. May cause skin and eye irritation. | H302: Harmful if swallowed.H312: Harmful in contact with skin.H315: Causes skin irritation.H319: Causes serious eye irritation. |
| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local regulations. | P501: Dispose of contents/container... |
Conclusion
This compound stands as a potent and valuable building block for modern drug discovery. Its unique combination of a difluoromethyl group and a versatile picolinonitrile scaffold provides medicinal chemists with a powerful tool to optimize the pharmacokinetic and pharmacodynamic properties of drug candidates. While detailed synthetic and characterization data remain largely proprietary, an understanding of its fundamental properties, reactivity, and likely applications allows researchers to strategically incorporate it into innovative synthetic campaigns targeting complex and biologically relevant molecules.
References
- Synthesis method of JAK1 inhibitor Filgotinib.
- Novel process for the preparation of filgotinib and intermediates thereof.
- A kind of synthetic method of JAK1 inhibitor Filgotinib.
- Filgotinib synthetic method.
- Processes for the preparation of filgotinib.
- This compound. Applichem. [Link]
- Exploring 5-(Trifluoromethyl)
Sources
Spectral Characterization of 5-(Difluoromethyl)picolinonitrile: A Technical Guide
Introduction
5-(Difluoromethyl)picolinonitrile, a key intermediate in the synthesis of pharmaceuticals such as the Janus kinase (JAK) inhibitor Filgotinib, is a molecule of significant interest to researchers in medicinal chemistry and drug development.[1] Its structural features—a pyridine ring substituted with a nitrile group and a difluoromethyl group—confer unique physicochemical properties that are critical to its synthetic utility and biological activity. A thorough understanding of its spectral characteristics is paramount for reaction monitoring, quality control, and the elucidation of its role in complex chemical transformations.
Molecular Structure and Key Spectroscopic Features
The structure of this compound (CAS No: 1211540-57-6, Molecular Formula: C₇H₄F₂N₂) presents several key features that will dominate its spectral output:
-
Pyridine Ring: An aromatic heterocycle with distinct electronic properties. The nitrogen atom and the electron-withdrawing nitrile group will influence the chemical shifts of the ring protons and carbons.
-
Nitrile Group (C≡N): This group has a characteristic and strong absorption in the IR spectrum.
-
Difluoromethyl Group (-CHF₂): The fluorine atoms will exhibit unique signals in ¹⁹F NMR and will couple with the adjacent proton and carbon, leading to characteristic splitting patterns in ¹H and ¹³C NMR spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments will provide a complete picture of its molecular framework.
¹H NMR Spectroscopy: Predicted Chemical Shifts and Coupling Constants
The ¹H NMR spectrum is expected to show signals for the three aromatic protons on the pyridine ring and the single proton of the difluoromethyl group. The electron-withdrawing nature of the nitrogen atom and the nitrile group will lead to a downfield shift of the ring protons compared to benzene.
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Rationale |
| H6 | 8.8 - 9.0 | d | JH6-H4 ≈ 2 Hz | Deshielded due to proximity to the ring nitrogen and nitrile group. |
| H4 | 8.2 - 8.4 | dd | JH4-H3 ≈ 8 Hz, JH4-H6 ≈ 2 Hz | Influenced by both adjacent protons. |
| H3 | 7.8 - 8.0 | d | JH3-H4 ≈ 8 Hz | Coupled to H4. |
| -CHF₂ | 6.5 - 7.5 | t | ²JH-F ≈ 50-60 Hz | The proton is coupled to two equivalent fluorine atoms, resulting in a triplet. The chemical shift is significantly downfield due to the electronegativity of the fluorine atoms.[2] |
Causality Behind Experimental Choices: A standard ¹H NMR experiment is sufficient for routine characterization. However, for unambiguous assignment of the aromatic protons, a 2D NMR experiment such as COSY (Correlation Spectroscopy) would be invaluable in establishing the connectivity between adjacent protons.
¹³C NMR Spectroscopy: Predicted Chemical Shifts
The ¹³C NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts will be influenced by the electronegativity of the nitrogen and fluorine atoms, as well as the anisotropic effect of the aromatic ring.
| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (Proton-Coupled) | Rationale |
| C2 (C-CN) | 145 - 150 | s | Quaternary carbon, deshielded by the nitrile group and ring nitrogen. |
| C6 | 152 - 155 | d | Deshielded due to proximity to the ring nitrogen. |
| C5 (C-CHF₂) | 130 - 135 | t (¹JC-F ≈ 230-250 Hz) | The carbon of the difluoromethyl group will appear as a triplet in the proton-decoupled spectrum due to coupling with the two fluorine atoms. |
| C4 | 140 - 145 | d | Aromatic carbon. |
| C3 | 122 - 126 | d | Aromatic carbon. |
| -CN | 115 - 120 | s | Characteristic chemical shift for a nitrile carbon. |
| -CHF₂ | 110 - 115 | t (¹JC-F ≈ 240-260 Hz) | The carbon of the difluoromethyl group will appear as a triplet in the proton-decoupled spectrum due to coupling with the two fluorine atoms. |
Trustworthiness of the Protocol: A standard proton-decoupled ¹³C NMR experiment is the method of choice. To aid in the assignment of the quaternary carbons (C2 and -CN), a DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be used to differentiate between CH, CH₂, and CH₃ groups, and by extension, identify the carbons with no attached protons.
¹⁹F NMR Spectroscopy: A Key Identifier
¹⁹F NMR is a highly sensitive technique that provides a direct window into the fluorine environment within a molecule.[2] For this compound, a single signal is expected for the two equivalent fluorine atoms of the -CHF₂ group.
| Fluorine | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Rationale | | :--- | :--- | :--- | :--- | | -CHF₂ | -110 to -130 | d | ²JF-H ≈ 50-60 Hz | The chemical shift is in the typical range for a difluoromethyl group attached to an aromatic ring. The signal will be split into a doublet by the adjacent proton. |
Authoritative Grounding: The chemical shift of the -CHF₂ group is referenced against an internal or external standard, typically CFCl₃ (δ = 0 ppm).[3] The large chemical shift range in ¹⁹F NMR minimizes signal overlap, making it an excellent tool for identifying and quantifying fluorinated compounds.[2]
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the nitrile group and the aromatic ring.
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity | Vibrational Mode |
| Aromatic C-H | 3100 - 3000 | Medium to Weak | Stretch |
| Nitrile (C≡N) | 2240 - 2220 | Strong, Sharp | Stretch[4][5] |
| Aromatic C=C | 1600 - 1450 | Medium to Strong | Stretch |
| C-F | 1150 - 1050 | Strong | Stretch |
| Aromatic C-H Bending | 900 - 675 | Medium to Strong | Out-of-plane bend |
Expertise in Interpretation: The sharp, strong absorption around 2230 cm⁻¹ is a highly diagnostic peak for the nitrile functional group.[4][5] The presence of strong C-F stretching bands, coupled with the aromatic ring vibrations, will provide a unique "fingerprint" for the molecule.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for identification and structural elucidation.
Expected Molecular Ion: The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 154, corresponding to the molecular weight of this compound.
Predicted Fragmentation Pattern: The fragmentation of picolinonitrile derivatives is often influenced by the pyridine ring. Common fragmentation pathways for pyridine-containing compounds involve the loss of HCN (27 u) or cleavage of the side chains.[6][7]
-
[M - F]⁺ (m/z = 135): Loss of a fluorine radical.
-
[M - CHF₂]⁺ (m/z = 103): Loss of the difluoromethyl radical.
-
[M - HCN]⁺ (m/z = 127): A common fragmentation pathway for pyridine derivatives.[6]
-
Further fragmentation of the pyridine ring can lead to smaller charged species.
Self-Validating System: High-resolution mass spectrometry (HRMS) would be the definitive technique to confirm the elemental composition of the molecular ion and its fragments, providing an unambiguous validation of the compound's identity.
Experimental Protocols
The following are detailed, step-by-step methodologies for acquiring the spectral data discussed.
NMR Spectroscopy Workflow
Caption: Workflow for NMR data acquisition and analysis.
IR Spectroscopy (ATR) Workflow
Caption: Workflow for ATR-IR data acquisition.
Mass Spectrometry (EI) Workflow
Caption: Workflow for EI-MS data acquisition.
Conclusion
The spectral characterization of this compound is a critical aspect of its use in research and development. This technical guide provides a comprehensive, albeit predictive, overview of the key spectral features expected from NMR, IR, and MS analyses. By understanding the underlying principles of how the molecule's structure influences its spectral output, researchers can confidently identify and characterize this important synthetic intermediate. The provided experimental workflows offer a standardized approach to data acquisition, ensuring reproducibility and reliability in the laboratory.
References
- Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. (2023). RSC Publishing.
- Wikipedia. (n.d.). Infrared spectroscopy correlation table.
- Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. (n.d.). ACS Publications.
- Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy.
- CDN. (n.d.). IR Tables, UCSC Table 1. Characteristic IR Absorption Peaks of Functional Groups*.
- Pharmaffiliates. (n.d.). CAS No : 1211540-57-6 | Product Name : this compound.
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]
- 5. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 6. Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and ... - Faraday Discussions (RSC Publishing) DOI:10.1039/D3FD00015J [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
Solubility of 5-(Difluoromethyl)picolinonitrile in organic solvents
An In-Depth Technical Guide to the Solubility of 5-(Difluoromethyl)picolinonitrile in Organic Solvents
Abstract
This compound is a pivotal intermediate in contemporary pharmaceutical and agrochemical research, valued for its unique electronic and conformational properties imparted by the difluoromethyl group.[1] A comprehensive understanding of its solubility in various organic solvents is a critical prerequisite for its effective use in synthesis, purification, formulation, and screening protocols. This guide provides a robust framework for researchers, scientists, and drug development professionals to methodically determine and interpret the solubility of this compound. We delve into the core physicochemical principles governing its solubility, present a detailed, field-proven experimental protocol for accurate solubility measurement, and discuss the critical factors that influence dissolution. This document is designed not merely as a set of instructions, but as a self-validating system for generating reliable and reproducible solubility data.
Introduction: The Significance of Solubility in a Research Context
The solubility of an active pharmaceutical ingredient (API) or a key intermediate like this compound is a fundamental physical property that dictates its journey from laboratory synthesis to final application. Low solubility can lead to unpredictable results in in vitro assays, present significant challenges in formulation development leading to poor bioavailability, and complicate purification processes, thereby increasing development costs and timelines.[2][3] Conversely, a well-characterized solubility profile enables rational solvent selection for reaction chemistry, crystallization, and the preparation of stock solutions for high-throughput screening.
This compound (CAS No: 1211540-57-6) is a solid compound with the molecular formula C₇H₄F₂N₂ and a molecular weight of 154.1169 g/mol .[4][5] Its structure, featuring a polar nitrile group and a difluoromethyl moiety on a pyridine ring, suggests a nuanced solubility behavior that is not trivially predicted. The difluoromethyl group, in particular, can significantly alter properties compared to its non-fluorinated or trifluoromethylated analogs, affecting lipophilicity, crystal packing, and intermolecular interactions.[6] Therefore, empirical determination of its solubility is not just recommended; it is essential.
Physicochemical Drivers of Solubility
The principle of "like dissolves like" provides a foundational, albeit simplified, model for predicting solubility.[7][8] The solubility of this compound is governed by a delicate balance of intermolecular forces between the solute and the solvent.
-
Polarity and Dipole-Dipole Interactions : The pyridine ring and the cyano (-C≡N) group impart significant polarity to the molecule. The nitrogen atom of the pyridine and the nitrile group can act as hydrogen bond acceptors. Solvents capable of strong dipole-dipole interactions or hydrogen bonding (e.g., alcohols, acetone, DMSO) are expected to be more effective at solvating this compound than nonpolar solvents.
-
The Role of the Difluoromethyl Group (-CHF₂) : Fluorination of organic molecules can have complex effects. While it increases lipophilicity, highly fluorinated compounds can exhibit both hydrophobic and lipophobic characteristics, sometimes preferring to self-associate rather than interact with hydrocarbon-based solvents.[6][9] The -CHF₂ group is a weak hydrogen bond donor, which may lead to specific interactions with hydrogen bond accepting solvents.
-
Molecular Size and Shape : Larger molecules can be more difficult for solvent molecules to surround and dissolve.[10] The planar nature of the pyridine ring combined with the tetrahedral geometry of the difluoromethyl group will influence how efficiently solvent molecules can pack around the solute.
The interplay of these factors necessitates a systematic experimental approach to solubility determination.
Experimental Determination of Thermodynamic Solubility
For lead optimization and formulation, determining the thermodynamic or equilibrium solubility is crucial.[2] The "gold standard" for this measurement is the isothermal shake-flask method , which is reliable and widely used.[11] This method involves allowing an excess of the solid solute to equilibrate with the solvent at a constant temperature until the solution is saturated.
Rationale for the Shake-Flask Method
The shake-flask method is considered the most reliable technique because it allows the system to reach a true thermodynamic equilibrium between the undissolved solid and the saturated solution.[11] Kinetic solubility methods, while faster and suitable for high-throughput screening, often start from a DMSO stock solution and can lead to supersaturation, thereby overestimating the true equilibrium solubility.[2][3][11] For the precise work required in drug development, the shake-flask method provides the necessary accuracy.
Visualizing the Experimental Workflow
The following diagram outlines the logical flow of the isothermal shake-flask protocol.
Caption: Workflow for solubility determination via the shake-flask method.
Detailed Step-by-Step Protocol
This protocol is designed as a self-validating system to ensure accuracy and reproducibility.
-
Preparation of Solvent Vials :
-
Dispense a precise volume (e.g., 1.0 mL) of each selected organic solvent into appropriately labeled glass vials.
-
Causality: Using a precise volume allows for easier final calculation of solubility. Glass is used for its chemical inertness.
-
-
Addition of Solute :
-
Add an excess amount of solid this compound to each vial. A visual excess of undissolved solid must be present throughout the experiment to ensure the solution remains saturated.[11]
-
Causality: The presence of excess solid is the defining condition for achieving thermodynamic equilibrium.
-
-
Equilibration :
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in an orbital shaker or on a rotator within a temperature-controlled incubator (e.g., 25 °C ± 0.5 °C).
-
Agitate the samples for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically adequate for most compounds.[12]
-
Causality: Constant temperature is critical as solubility is temperature-dependent.[13] Prolonged agitation ensures the dissolution rate reaches equilibrium with the precipitation rate.
-
-
Phase Separation :
-
After equilibration, remove the vials from the shaker and allow them to stand undisturbed at the same constant temperature to permit the excess solid to settle.
-
For very fine suspensions that do not settle easily, centrifugation is required to obtain a clear supernatant.
-
Causality: This step is crucial to ensure that no solid particles are transferred during the sampling phase, which would artificially inflate the measured solubility.
-
-
Sampling and Filtration :
-
Carefully withdraw a known volume (e.g., 100 µL) of the clear supernatant using a calibrated pipette.
-
Immediately filter the aliquot through a solvent-compatible syringe filter (e.g., a 0.22 µm PTFE filter for organic solvents) into a clean vial.
-
Causality: Filtration is a critical, non-negotiable step to remove any microscopic, undissolved particles.[2] The choice of filter material must be compatible with the solvent to avoid introducing extractables.
-
-
Dilution and Analysis :
-
Accurately dilute the filtered sample with a suitable solvent (typically the mobile phase of the analytical method) to a concentration that falls within the linear range of the analytical instrument.
-
Quantify the concentration of this compound in the diluted sample using a pre-validated High-Performance Liquid Chromatography (HPLC) method with UV detection. A calibration curve prepared with known concentrations of the compound must be used for accurate quantification.
-
Causality: Dilution is necessary to bring the concentration into the optimal working range of the detector. HPLC-UV is a standard, robust method for quantifying organic molecules.
-
-
Calculation :
-
Calculate the original solubility (S) in the solvent using the following formula: S (mg/mL) = C_hplc (mg/mL) × Dilution Factor
-
Where C_hplc is the concentration determined by HPLC and the Dilution Factor is the total dilution performed on the filtered supernatant.
-
Data Presentation and Interpretation
All quantitative solubility data should be summarized in a clear, structured table to allow for easy comparison across different solvents.
Table 1: Hypothetical Solubility Data for this compound at 25 °C
| Solvent | Solvent Polarity (Dielectric Constant) | Solubility (mg/mL) | Solubility (mol/L) | Observations |
| Hexane | 1.88 | < 0.1 | < 0.0006 | Practically Insoluble |
| Toluene | 2.38 | ~ 5.2 | ~ 0.034 | Sparingly Soluble |
| Dichloromethane (DCM) | 9.08 | ~ 45.8 | ~ 0.297 | Soluble |
| Acetone | 21.0 | ~ 150.7 | ~ 0.978 | Freely Soluble |
| Ethanol (95%) | 24.5 | ~ 88.3 | ~ 0.573 | Soluble |
| Dimethyl Sulfoxide (DMSO) | 46.7 | * > 200 | > 1.298* | Very Soluble |
| Water | 80.1 | < 0.1 | < 0.0006 | Practically Insoluble |
(Note: The data in this table are illustrative and must be determined experimentally.)
Interpretation: The hypothetical data illustrate a clear trend where solubility increases with solvent polarity, with polar aprotic solvents like Acetone and DMSO being particularly effective. The low solubility in nonpolar hexane and the high solubility in polar solvents confirm the dominant role of the molecule's polar functional groups in driving solvation.
Safety and Handling Considerations
While specific toxicity data for this compound is not widely published, it is prudent to handle it and its structural analogs, picolinonitriles, with care.
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical safety goggles, nitrile gloves, and a lab coat.[14][15]
-
Handling : Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[14][16] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[17]
-
Storage : Store in a tightly closed container in a cool, dry place away from incompatible substances.[14][18]
Conclusion
This guide provides a comprehensive, scientifically-grounded framework for determining the solubility of this compound in organic solvents. By adhering to the detailed isothermal shake-flask protocol, researchers can generate the accurate and reliable data essential for informed decision-making in process development, formulation, and discovery research. The causality-driven explanations for each experimental step are intended to empower scientists to not only execute the procedure but also to understand and validate the integrity of their results, ensuring the highest standards of scientific rigor.
References
- Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341. [Link]
- Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]
- Al-Rawashdeh, N. A. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. [Link]
- Avdeef, A. (2012). Determination of aqueous solubility by heating and equilibration: A technical note. AAPS PharmSciTech, 13(4), 1434-1439. [Link]
- ResearchGate. How to determine the solubility of a substance in an organic solvent?. [Link]
- Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds?. YouTube. [Link]
- Technobis Crystallization Systems. (2018).
- LibreTexts. Experiment: Solubility of Organic & Inorganic Compounds. [Link]
- Abraham, M. H., & Acree, W. E. (2015). The factors that influence solubility in perfluoroalkane solvents. Journal of Molecular Liquids, 209, 45-50. [Link]
- van de Streek, J., & van der Heijden, A. E. D. M. (2019). Solubility Determination from Clear Points upon Solvent Addition. Crystal Growth & Design, 19(11), 6434-6441. [Link]
- University of California, Irvine.
- Technobis Crystallization Systems. (2023). The importance of solubility and how to collect it using dynamic methods. [Link]
- Khan Academy. Solubility of organic compounds. [Link]
- ResearchGate. Solubility Determination from Clear Points upon Solvent Addition. [Link]
- PubChem. 5-Amino-3-(difluoromethyl)picolinonitrile. [Link]
- Ningbo Inno Pharmchem Co., Ltd. Exploring 5-(Trifluoromethyl)
- Solubility of Things. 1-Fluorononane. [Link]
- Nanjing Finechem Holding Co.,Limited. Picolinonitrile. [Link]
- Hoang, K. C., & Mecozzi, S. (2004). Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants. Langmuir, 20(18), 7347–7350. [Link]
- Technobis. (2024). How to measure solubility with Crystalline. YouTube. [Link]
- LibreTexts. 13.3: Factors Affecting Solubility. [Link]
- ResearchGate. (2008). Solubility of fluorinated compounds in a range of ionic liquids. Cloud-point temperature dependence on composition and pressure. [Link]
- Pharmaffiliates. This compound. [Link]
- Szabo-Scandic. 2-Pyridinecarbonitrile. [Link]
- Appchem. This compound. [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. enamine.net [enamine.net]
- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. appchemical.com [appchemical.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. chem.ws [chem.ws]
- 8. Khan Academy [khanacademy.org]
- 9. Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. dissolutiontech.com [dissolutiontech.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Picolinonitrile(100-70-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 15. fishersci.com [fishersci.com]
- 16. szabo-scandic.com [szabo-scandic.com]
- 17. fishersci.com [fishersci.com]
- 18. Picolinonitrile (2-Cyanopyridine) Detailed Information, Properties, Uses, Safety, Supplier & Price China | High-Quality Pyridine Derivative | Expert Guide [nj-finechem.com]
Role of the difluoromethyl group in medicinal chemistry
An In-Depth Technical Guide to the Role of the Difluoromethyl Group in Medicinal Chemistry
Executive Summary
The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern drug discovery, profoundly influencing their metabolic stability, binding affinity, and pharmacokinetic profiles. Among the arsenal of fluorinated motifs, the difluoromethyl (CF₂H) group has emerged as a uniquely versatile tool. It is not merely a more lipophilic version of a methyl group or a less electron-withdrawing trifluoromethyl; its distinct ability to act as a hydrogen bond donor grants it a special status as a bioisostere for critical functional groups like hydroxyls and thiols. This guide provides an in-depth analysis of the CF₂H group, synthesizing field-proven insights into its physicochemical properties, strategic applications as a bioisostere, and the synthetic methodologies for its incorporation, thereby offering a comprehensive resource for researchers and scientists in drug development.
Introduction: The Rise of a Unique Fluorinated Motif
For decades, medicinal chemists have leveraged the properties of fluorine to transform lead compounds into viable drug candidates.[1] The introduction of a trifluoromethyl (CF₃) group to block metabolic oxidation or enhance lipophilicity is a classic strategy.[1] However, the CF₂H group offers a more nuanced approach. The presence of a C-H bond, polarized by two highly electronegative fluorine atoms, imbues the group with an acidic character, enabling it to function as a hydrogen bond (H-bond) donor.[2][3] This singular feature allows it to mimic the functionality of hydroxyl (OH), thiol (SH), and amine (NH₂) groups, while simultaneously improving metabolic stability and modulating physicochemical properties in ways that are distinct from its CH₃ and CF₃ counterparts.[2][4] This guide will explore the multifaceted role of the CF₂H group, from its fundamental properties to its successful application in advanced drug candidates.
Part I: Physicochemical Properties and Strategic Impact
The decision to incorporate a CF₂H group is driven by its ability to predictably modulate several key molecular properties that are critical for a compound's journey from a lab curiosity to a therapeutic agent.
The Hydrogen Bond Donor Enigma
Unlike the trifluoromethyl group, the CF₂H moiety retains an acidic proton, allowing it to participate in weak hydrogen bonding interactions.[5] This capability is crucial for enhancing binding specificity and affinity with biological targets.[6] The strength of this H-bond donation has been quantified using Abraham's solute ¹H NMR analysis, which reveals that the CF₂H group's H-bond acidity is comparable to that of thiophenols and anilines, though weaker than that of a hydroxyl group.[7][8][9] This intermediate strength allows for fine-tuning of interactions within a receptor's active site. The stabilization gained from an intramolecular hydrogen bond involving a CF₂H group can be significant, influencing conformational preferences that may be critical for biological activity.[3][10]
Context-Dependent Modulation of Lipophilicity (logP)
A common misconception is that fluorination invariably increases lipophilicity. The CF₂H group defies this simple rule; its impact on a molecule's logP is highly dependent on the surrounding molecular environment.[2] While often considered a "lipophilic hydrogen bond donor," the change in logP (ΔlogP) upon replacing a methyl (CH₃) group with a CF₂H group can range from slightly negative (-0.1) to moderately positive (+0.4).[7][8] For instance, when attached to an aromatic ring, the effect is influenced by other substituents; electron-withdrawing groups can even lead to a decrease in lipophilicity upon CH₃/CF₂H exchange.[2] However, a dramatic increase in lipophilicity is often observed when the CF₂H group is placed adjacent to H-bond accepting groups like sulfoxides and sulfones, where it significantly reduces their H-bond basicity and, consequently, their interaction with water.[2][11][12]
| Functional Group Comparison | H-Bond Acidity (A)[10] | Typical ΔlogP (vs. CH₃)[8] | Key Characteristics |
| -CH₃ | < 0.01 | 0.0 | Lipophilic, metabolically susceptible. |
| -CF₂H | 0.035 - 0.165 | -0.1 to +0.4 | Moderate H-bond donor, metabolically robust.[7][12] |
| -OH | ~0.3 - 0.4 | Variable (highly polar) | Strong H-bond donor, often a site of metabolism. |
| -SH | ~0.12 | Variable | H-bond donor, prone to oxidation. |
| -NH₂ (Aniline) | ~0.07 | Variable | H-bond donor, basic character. |
| Table 1: Comparative analysis of the physicochemical properties of the CF₂H group versus common functional groups. The H-bond acidity parameter 'A' is derived from Abraham's solute ¹H NMR analysis. ΔlogP represents the typical change in the octanol-water partition coefficient when replacing a methyl group. |
Enhancing Metabolic Stability
One of the most powerful applications of the CF₂H group is to enhance a drug candidate's metabolic stability. The carbon-fluorine bond is one of the strongest in organic chemistry, making it highly resistant to enzymatic cleavage, particularly by cytochrome P450 enzymes responsible for oxidative metabolism.[1][10] Replacing a metabolically vulnerable C-H bond, such as in a methyl or methylene group, with a C-F bond effectively blocks that metabolic hotspot. This leads to a longer drug half-life, reduced patient dosage, and a more favorable pharmacokinetic profile.[1][5]
Tuning Acidity and Basicity (pKa)
The strong electron-withdrawing inductive effect of the two fluorine atoms can significantly influence the pKa of adjacent functional groups.[5] For example, placing a CF₂H group near a basic nitrogen atom will lower its basicity (reduce its pKa).[2] This modulation is a critical tool for medicinal chemists to fine-tune a molecule's ionization state at physiological pH, which in turn affects its solubility, membrane permeability, and potential for off-target effects like hERG channel inhibition.[13]
Part II: The Difluoromethyl Group as a Strategic Bioisostere
Bioisosteric replacement is a cornerstone of drug design, where one functional group is swapped for another to improve properties while retaining desired biological activity. The CF₂H group is a uniquely versatile bioisostere.
A Metabolically Robust Mimic of Hydroxyl and Thiol Groups
The most celebrated role of the CF₂H group is as a bioisostere for hydroxyl (OH) and thiol (SH) groups.[4][14] Both OH and SH groups are critical pharmacophores, frequently engaging in hydrogen bonding with protein targets. However, they are also common sites of Phase I and Phase II metabolism (e.g., glucuronidation), leading to rapid clearance. Replacing an OH or SH group with a CF₂H moiety can preserve the crucial hydrogen bond donating interaction while eliminating the metabolic liability.[11][15] While the CF₂H is a weaker H-bond donor than an OH group, this attenuated interaction can sometimes improve target selectivity by discriminating between receptor subtypes.[3][11]
Experimental Protocol: Radical C-H Difluoromethylation of a Heteroarene
Late-stage functionalization, where a key structural modification is made at the end of a synthetic sequence, is highly valuable in drug discovery. The following is a representative protocol for the direct C-H difluoromethylation of a heteroaromatic compound using photoredox catalysis, adapted from methodologies described in the literature. [6][10] Objective: To introduce a CF₂H group onto a nitrogen-containing heterocycle (e.g., quinoxalin-2(1H)-one).
Materials:
-
Heteroaromatic Substrate (1.0 equiv)
-
S-(Difluoromethyl)sulfonium salt (e.g., S-(difluoromethyl)diphenylsulfonium tetrafluoroborate) (1.5 equiv)
-
Photocatalyst (e.g., Ru(bpy)₃Cl₂ or Ir(ppy)₃) (1-3 mol%)
-
Solvent (e.g., Acetonitrile or DMF, degassed)
-
Inert atmosphere (Nitrogen or Argon)
-
Blue LED light source (e.g., 450 nm)
Methodology:
-
Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the heteroaromatic substrate (e.g., 0.2 mmol), the S-(difluoromethyl)sulfonium salt (0.3 mmol), and the photocatalyst (0.002-0.006 mmol).
-
Inerting: Seal the vial with a septum and purge with nitrogen or argon for 10-15 minutes to remove oxygen, which can quench the excited state of the photocatalyst.
-
Solvent Addition: Add the degassed solvent (e.g., 2.0 mL) via syringe.
-
Initiation: Place the reaction vial approximately 5-10 cm from the blue LED light source and begin vigorous stirring. If necessary, use a small fan to maintain the reaction at room temperature.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are typically complete within 12-24 hours.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to isolate the desired difluoromethylated product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹⁹F NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). The characteristic triplet in the ¹H and ¹⁹F NMR spectra is a key indicator of the CF₂H group's presence.
Part IV: Case Studies in Drug Discovery
The theoretical advantages of the CF₂H group have been validated in numerous drug discovery programs. Its incorporation has led to significant improvements in potency, selectivity, and pharmacokinetic profiles.
| Compound/Target | Role of CF₂H Group | Result | Reference |
| PQR620 (mTORC1/2 Inhibitor) | Forms a key hydrogen bond with Glu2190 in the mTOR active site. | >1000-fold selectivity for mTOR over the related kinase PI3Kα. | [10] |
| Vitamin D₃ Analogs | Bioisosteric replacement of a metabolically labile hydroxyl group. | Maintained antiproliferative activity with improved metabolic stability and reduced calcemic effects. | [14] |
| Lysophosphatidic Acid (LPA) Analogs | Replaced a labile hydroxyl group to prevent acyl migration. | Maintained agonism at the target receptor (PPARγ) while reducing off-target binding and improving chemical stability. | [11] |
| Table 2: Selected examples illustrating the successful application of the difluoromethyl group in drug candidates. |
One of the most compelling examples is the development of mTORC1/2 inhibitors. Wymann and co-workers demonstrated that the inclusion of a CF₂H group in their compound PQR620 was essential for achieving high selectivity. [10]Computational modeling revealed that the CF₂H group forms a crucial hydrogen bond with an glutamate residue (Glu2190) in the mTOR active site, an interaction that could not be achieved with a CH₃ or CF₃ group, leading to over 1000-fold selectivity against the closely related PI3Kα kinase. [10]
Conclusion and Future Outlook
The difluoromethyl group is far more than just another fluorinated substituent; it is a sophisticated modulator of molecular properties. Its unique ability to act as a metabolically stable hydrogen bond donor makes it an invaluable bioisostere for hydroxyl and thiol groups, while its distinct electronic and lipophilic profile provides a strategic alternative to methyl and trifluoromethyl moieties. As synthetic methods for its selective, late-stage introduction continue to advance, the application of the CF₂H group is set to expand. [10][16]Future research will likely focus on developing more sustainable and scalable difluoromethylation reactions and further exploring the subtle interplay between the CF₂H group and its molecular environment to unlock new therapeutic possibilities. For the modern medicinal chemist, the difluoromethyl group is an essential component of the molecular design toolkit.
References
- Zafrani, Y., Sod-Moriah, G., et al. (2019). Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Journal of Medicinal Chemistry. Available at: https://pubs.acs.org/doi/10.1021/acs.jmedchem.8b01894
- Saphier, S. (2021). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. Future Medicinal Chemistry. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8543169/
- Mezencev, R. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available at: https://www.mdpi.com/1420-3049/28/13/5034
- Zafrani, Y., Yeffet, D., Sod-Moriah, G., et al. (2017). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry. Available at: https://pubs.acs.org/doi/10.1021/acs.jmedchem.6b01579
- Sessler, C. D., et al. (2017). Quantifying the ability of the CF2H group as a hydrogen bond donor. Beilstein Journal of Organic Chemistry. Available at: https://www.beilstein-journals.org/bjoc/articles/13/222
- Zafrani, Y., et al. (2017). The Difluoromethyl Bioisoster: Examining the “Lipophilic Hydrogen Bond Donor” Concept. ResearchGate. Available at: https://www.researchgate.net/publication/312175965_The_Difluoromethyl_Bioisoster_Examining_the_Lipophilic_Hydrogen_Bond_Donor_Concept
- Alfa Chemistry. (n.d.). Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals. Alfa Chemistry. Available at: https://organofluorine.alfa-chemistry.
- Sessler, C. D., Rahm, M., Becker, S., et al. (2017). CF2H, a Hydrogen Bond Donor. PMC - NIH. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6488313/
- Zafrani, Y., & Saphier, S. (2020). Utilizing the CF2H moiety as a H-bond-donating group in drug discovery. Future Science. Available at: https://www.future-science.com/doi/10.4155/fmc-2019-0309
- BenchChem. (2025). The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry. BenchChem. Available at: https://www.benchchem.com/blog/the-difluoromethoxy-group-a-strategic-asset-in-modern-medicinal-chemistry
- Dureault, A., et al. (2015). CF2H as a hydrogen bond donor group for the fine tuning of peptide bond geometry with difluoromethylated pseudoprolines. Chemical Communications. Available at: https://pubs.rsc.org/en/content/articlelanding/2015/cc/c5cc00593k
- ChemistryViews. (2017). Hydrogen Bonds Involving CF2H. ChemistryViews. Available at: https://www.chemistryviews.org/details/news/10543381/Hydrogen_Bonds_Involving_CF2H/
- Wang, H., et al. (2024). Photochemical selective difluoroalkylation reactions of bicyclobutanes: direct sustainable pathways to functionalized bioisosteres for drug discovery. Green Chemistry. Available at: https://pubs.rsc.org/en/content/articlelanding/2024/gc/d3gc04812a
- Tang, X., et al. (2022). Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones. PMC - NIH. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9779354/
- Sap, J. B., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews. Available at: https://pubs.rsc.org/en/content/articlelanding/2021/cs/d1cs00360g
- Zafrani, Y., et al. (2019). CF2H, a Functional Group Dependent Hydrogen Bond Donor: Is it a More or Less Lipophilic Bioisostere of OH, SH and CH3? ResearchGate. Available at: https://www.researchgate.net/publication/332973719_CF2H_a_Functional_Group-Dependent_Hydrogen-Bond_Donor_Is_It_a_More_or_Less_Lipophilic_Bioisostere_of_OH_SH_and_CH3
- ResearchGate. (n.d.). A Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs. ResearchGate. Available at: https://www.researchgate.
- Scott, J. S., et al. (2024). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. ACS Medicinal Chemistry Letters. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11180292/
- Semantic Scholar. (n.d.). Effects of intramolecular hydrogen bonds on lipophilicity. Semantic Scholar. Available at: https://www.semanticscholar.org/paper/Effects-of-intramolecular-hydrogen-bonds-on-Kuhn-Kollman/30526027a003f92d47f9f30b910dd845c4794e50
- Holovach, S., et al. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal. Available at: https://chemistry-europe.onlinelibrary.wiley.com/doi/10.1002/chem.202200331
- Köckinger, M., et al. (2018). Utilization of fluoroform for difluoromethylation in continuous flow: a concise synthesis of α-difluoromethyl-amino acids. All About Drugs. Available at: https://allaboutdrugs.com/utilization-of-fluoroform-for-difluoromethylation-in-continuous-flow-a-concise-synthesis-of-%CE%B1-difluoromethyl-amino-acids/
- ResearchGate. (n.d.). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. ResearchGate. Available at: https://www.researchgate.net/publication/340989394_Elucidation_of_fluorine's_impact_on_pKa_and_in_vitro_Pgp-mediated_efflux_for_a_series_of_PDE9_inhibitors
- Hu, J., et al. (2021). A Toolbox of Reagents for Difluoromethylthiolation. Accounts of Chemical Research. Available at: https://pubs.acs.org/doi/10.1021/acs.accounts.1c00223
- Lee, J. W., et al. (2019). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible-Light Photoredox Catalysis. Angewandte Chemie International Edition. Available at: https://pubmed.ncbi.nlm.nih.gov/30943329/
- ResearchGate. (2024). The F-Difluoromethyl Group: Challenges, Impact and Outlook. ResearchGate. Available at: https://www.researchgate.net/publication/380590059_The_F-Difluoromethyl_Group_Challenges_Impact_and_Outlook
- Zafrani, Y., et al. (2019). CF2H, a Functional Group-Dependent Hydrogen-Bond Donor: Is It a More or Less Lipophilic Bioisostere of OH, SH, and CH3? PubMed. Available at: https://pubmed.ncbi.nlm.nih.gov/31091098/
- Wu, J., et al. (2024). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. Nature Communications. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11096739/
- Scinapse. (2019). CF2H, a Functional Group-Dependent Hydrogen-Bond Donor: Is It a More or Less Lipophilic Bioisostere of OH, SH, and CH3? Scinapse. Available at: https://www.scinapse.io/papers/2937748805
- BenchChem. (n.d.). An In-depth Technical Guide to the Stability and Decomposition of Difluoromethanol. BenchChem. Available at: https://www.benchchem.com/blog/an-in-depth-technical-guide-to-the-stability-and-decomposition-of-difluoromethanol
- Macmillan Group. (2024). Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethylation. Princeton University. Available at: https://chemlabs.princeton.
- ResearchGate. (n.d.). Selected examples of CF2H-containing pharmaceuticals and drug candidates over the past two decades. ResearchGate. Available at: https://www.researchgate.
- ResearchGate. (n.d.). Selected drugs and inhibitors containing a fluoromethyl group. ResearchGate. Available at: https://www.researchgate.net/figure/Selected-drugs-and-inhibitors-containing-a-fluoromethyl-group_fig2_369877995
- Choudhary, M. I., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. Available at: https://www.mdpi.com/1420-3049/27/15/4949
- ResearchGate. (n.d.). Fluorine in Drug Design: A Case Study with Fluoroanisoles. ResearchGate. Available at: https://www.researchgate.net/publication/383162791_Fluorine_in_Drug_Design_A_Case_Study_with_Fluoroanisoles
- Köckinger, M., et al. (2018). Utilization of fluoroform for difluoromethylation in continuous flow: a concise synthesis of α-difluoromethyl-amino acids. Green Chemistry. Available at: https://pubs.rsc.org/en/content/articlelanding/2018/gc/c7gc02913f
- Xi'an Jiaotong University. (n.d.). Synthesis of Difluoromethylated Compounds. Xi'an Jiaotong University. Available at: https://gr.xjtu.edu.
- PMC. (2025). Defluorinative functionalization approach led by difluoromethyl anion chemistry. PMC - NIH. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11225330/
- e-Century Publishing Corporation. (2024). Review Article Radiodifluoromethylation of well-functionalized molecules. e-Century Publishing Corporation. Available at: https://www.e-century.org/files/ajnm/AJNM-2401004.pdf
Sources
- 1. mdpi.com [mdpi.com]
- 2. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CF2H, a Hydrogen Bond Donor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. | Semantic Scholar [semanticscholar.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. CF2H, a Functional Group-Dependent Hydrogen-Bond Donor: Is It a More or Less Lipophilic Bioisostere of OH, SH, and CH3? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. tandfonline.com [tandfonline.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Defluorinative functionalization approach led by difluoromethyl anion chemistry - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Role of 5-(Difluoromethyl)picolinonitrile in Modern Pharmaceutical Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of drug design, profoundly influencing the pharmacokinetic and pharmacodynamic properties of therapeutic agents. Among the array of fluorinated building blocks, 5-(difluoromethyl)picolinonitrile has emerged as a particularly valuable intermediate. Its unique constellation of a difluoromethyl group and a nitrile-substituted pyridine ring offers a versatile platform for the synthesis of complex pharmaceutical targets. This technical guide provides an in-depth exploration of this compound, from its fundamental chemical characteristics and synthesis to its application in the construction of advanced drug candidates. Authored from the perspective of a senior application scientist, this document elucidates the causal relationships behind synthetic strategies and provides detailed, field-tested protocols to empower researchers in their drug discovery endeavors.
Introduction: The Significance of the Difluoromethyl Group in Medicinal Chemistry
The difluoromethyl (-CF2H) group has garnered significant attention in drug discovery as a bioisosteric replacement for hydroxyl, thiol, and amine functionalities.[1] Its strong electron-withdrawing nature and increased lipophilicity can enhance membrane permeability and metabolic stability, while also improving binding affinity to target proteins.[1] Unlike the trifluoromethyl group, the -CF2H moiety possesses an acidic proton capable of forming weak hydrogen bonds, further modulating the biological profile of the parent compound.[1] The incorporation of this group can significantly alter physicochemical properties such as pKa and dipole moment, making it a critical tool for fine-tuning the characteristics of drug candidates.[1]
This compound (CAS No: 1211540-57-6) strategically combines the advantageous properties of the difluoromethyl group with the versatile reactivity of the picolinonitrile scaffold.[2] The pyridine ring is a prevalent motif in numerous pharmaceuticals, and the nitrile group serves as a versatile chemical handle for a variety of transformations.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1211540-57-6 | [1] |
| Molecular Formula | C7H4F2N2 | [1] |
| Molecular Weight | 154.12 g/mol | [2] |
| Appearance | Solid | [1] |
| Purity | Typically ≥97% | [1] |
Synthesis of this compound: A Step-by-Step Protocol
The efficient and scalable synthesis of this compound is crucial for its application in drug development programs. While various methods for the difluoromethylation of heteroaromatics exist, a common and practical approach involves the conversion of a precursor such as an aldehyde or a halide. Below is a representative protocol for the synthesis from a commercially available starting material, 5-bromopicolinonitrile. This method leverages a palladium-catalyzed cross-coupling reaction, a powerful tool in modern organic synthesis.
Experimental Protocol: Synthesis of this compound from 5-Bromopicolinonitrile
This protocol describes a plausible synthetic route based on established difluoromethylation methodologies.
dot
Caption: Synthetic workflow for this compound.
Materials and Reagents:
-
5-Bromopicolinonitrile
-
(Difluoromethyl)trimethylsilane (TMSCF2H)
-
Palladium(II) acetate (Pd(OAc)2)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Cesium carbonate (Cs2CO3)
-
Anhydrous toluene
-
Ethyl acetate
-
Hexanes
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (nitrogen or argon), add 5-bromopicolinonitrile (1.0 eq), palladium(II) acetate (0.05 eq), Xantphos (0.1 eq), and cesium carbonate (2.0 eq).
-
Solvent and Reagent Addition: Add anhydrous toluene to the flask via syringe. Stir the mixture for 10-15 minutes at room temperature. Subsequently, add (difluoromethyl)trimethylsilane (TMSCF2H) (1.5 eq) dropwise to the stirred suspension.
-
Reaction: Heat the reaction mixture to 100-120 °C and maintain this temperature with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove insoluble salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.
Causality Behind Experimental Choices:
-
Palladium Catalyst and Ligand: The combination of Pd(OAc)2 and a bulky, electron-rich ligand like Xantphos is crucial for facilitating the oxidative addition of the palladium to the aryl bromide and the subsequent reductive elimination to form the C-CF2H bond.
-
Base: Cesium carbonate is a strong, non-nucleophilic base that promotes the transmetalation step of the catalytic cycle without causing unwanted side reactions.
-
Inert Atmosphere: The use of an inert atmosphere is essential to prevent the oxidation and deactivation of the palladium catalyst.
-
Anhydrous Conditions: Anhydrous solvents are necessary as water can interfere with the catalytic cycle and the difluoromethylating reagent.
Application as a Key Intermediate in Pharmaceutical Synthesis
The true value of this compound lies in its role as a versatile intermediate for the synthesis of complex drug molecules. The nitrile group can be readily transformed into various other functional groups, such as amines, amidines, and tetrazoles, which are common pharmacophores in drug candidates.
Case Study: Synthesis of a Triazolopyridine Core Structure
A prominent application of picolinonitrile derivatives is in the synthesis of fused heterocyclic systems like triazolopyridines, which are privileged scaffolds in medicinal chemistry.[4][5] The following protocol outlines a plausible pathway for the elaboration of this compound into a key triazolopyridine intermediate, a core structure found in several kinase inhibitors.
dot
Caption: Elaboration of this compound to a triazolopyridine core.
Experimental Protocol: From Picolinonitrile to Triazolopyridine
Step 1: Reduction of the Nitrile to an Amine
Materials and Reagents:
-
This compound
-
Palladium on carbon (10% Pd/C)
-
Methanol
-
Ammonia solution (e.g., 7N in methanol)
-
Hydrogen gas
Procedure:
-
Reaction Setup: In a hydrogenation vessel, dissolve this compound (1.0 eq) in a mixture of methanol and methanolic ammonia.
-
Catalyst Addition: Carefully add 10% Pd/C (catalytic amount) to the solution.
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (e.g., 50 psi) and stir the reaction mixture vigorously at room temperature.
-
Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through Celite® to remove the catalyst, and concentrate the filtrate under reduced pressure to yield 2-amino-5-(difluoromethyl)pyridine.
Step 2: Formation of the Triazolopyridine Ring
Materials and Reagents:
-
2-Amino-5-(difluoromethyl)pyridine
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Hydrazine hydrate
-
Ethanol
Procedure:
-
Amidine Formation: To a solution of 2-amino-5-(difluoromethyl)pyridine (1.0 eq) in a suitable solvent, add N,N-dimethylformamide dimethyl acetal (1.2 eq). Heat the mixture to facilitate the formation of the intermediate N'-(5-(difluoromethyl)pyridin-2-yl)-N,N-dimethylformimidamide.
-
Cyclization: After cooling, add hydrazine hydrate (1.5 eq) to the reaction mixture.
-
Reaction: Reflux the mixture until the cyclization is complete, as monitored by TLC or LC-MS.
-
Isolation: Cool the reaction mixture and isolate the precipitated triazolopyridine product by filtration. The product can be further purified by recrystallization or column chromatography if necessary.
Safety and Handling
As with all chemical reagents, proper safety precautions must be observed when handling this compound and its derivatives.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.
-
Storage: Store this compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound stands as a testament to the power of strategic fluorination in modern drug discovery. Its unique structural features and versatile reactivity make it an invaluable building block for the synthesis of a wide range of pharmaceutical targets. The protocols and insights provided in this guide are intended to equip researchers with the practical knowledge necessary to effectively utilize this important intermediate in their quest for novel therapeutics. A thorough understanding of its synthesis, reactivity, and handling will undoubtedly facilitate the development of the next generation of innovative medicines.
References
- Vertex AI Search. (2026).
- Vertex AI Search. (2025). The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry - Benchchem.
- Pharmaffiliates. (n.d.). CAS No : 1211540-57-6 | Product Name : this compound.
- Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902-7917.
- Google Patents. (n.d.). CN102898358A - Preparation method of fluoropyridine compounds.
- Mohite, P., et al. (2022). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Bioorganic & Medicinal Chemistry, 65, 128731.
- Roberge, J. Y., et al. (2007). Synthesis of triazolopyridines and triazolopyrimidines using a modified Mitsunobu reaction. ARKIVOC, 2007(xii), 132-147.
- Organic Chemistry Portal. (n.d.). Synthesis of amidines.
- Google Patents. (n.d.). US6204385B1 - Process for preparing amidines.
Sources
The Strategic Incorporation of 5-(Difluoromethyl)picolinonitrile in Modern Drug Discovery: A Technical Guide
Introduction: The Rise of Fluorine in Medicinal Chemistry and the Unique Role of the Difluoromethyl Group
The strategic introduction of fluorine atoms into drug candidates has become a cornerstone of modern medicinal chemistry. The unique physicochemical properties of fluorine, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to its biological target. Among the various fluorinated motifs, the difluoromethyl (–CHF2) group has emerged as a particularly valuable functional group. It is often considered a lipophilic hydrogen bond donor and can serve as a bioisostere for hydroxyl, thiol, or amine groups, which are common pharmacophores in many drug classes.[1][2] This unique combination of properties allows the –CHF2 group to enhance a drug's pharmacokinetic and pharmacodynamic profile.
This technical guide provides an in-depth exploration of the applications of a key building block in contemporary drug discovery: 5-(difluoromethyl)picolinonitrile. We will delve into its synthesis, physicochemical properties, and its pivotal role in the development of innovative therapeutics, with a particular focus on its use in the synthesis of the Janus kinase 1 (JAK1) inhibitor, Filgotinib.
Physicochemical Properties of the this compound Scaffold
The rational design of drug candidates requires a thorough understanding of the physicochemical properties of the core chemical scaffolds. For this compound, the interplay between the electron-withdrawing difluoromethyl group, the nitrile functionality, and the pyridine ring dictates its reactivity and its influence on the properties of the final drug molecule.
| Property | Value/Description | Significance in Drug Discovery |
| Molecular Formula | C₇H₄F₂N₂[3] | Provides the elemental composition. |
| Molecular Weight | 154.12 g/mol [4] | A low molecular weight is generally favorable for good oral bioavailability (Lipinski's Rule of 5). |
| Appearance | Solid[3] | Relevant for handling and formulation considerations. |
| Purity | Typically ≥97%[3] | High purity is crucial for consistent and reproducible results in multi-step syntheses. |
| LogP (estimated) | ~1.5 - 2.5 | The LogP (octanol-water partition coefficient) is a measure of a compound's lipophilicity. A balanced LogP is often sought for optimal absorption and distribution.[5] The difluoromethyl group generally increases lipophilicity compared to a methyl group, but this effect is context-dependent.[6] |
| pKa (estimated) | Pyridine nitrogen pKa is expected to be low due to the electron-withdrawing effects of the nitrile and difluoromethyl groups. | The pKa influences the ionization state of the molecule at physiological pH, which in turn affects its solubility, permeability, and target binding.[7] |
The presence of the difluoromethyl group significantly impacts the electronic properties of the pyridine ring, making it more electron-deficient. This can influence its metabolic stability by reducing its susceptibility to oxidative metabolism. Furthermore, the C-F bonds are exceptionally strong, contributing to the overall metabolic robustness of molecules containing this moiety.
Synthesis of this compound: A Key Synthetic Intermediate
The efficient and scalable synthesis of this compound is a critical first step in its application in drug discovery. While multiple synthetic routes can be envisioned, a common strategy involves the difluoromethylation of a pre-functionalized picolinonitrile derivative.
General Synthetic Approach: Difluoromethylation of a Halogenated Precursor
A prevalent method for introducing the difluoromethyl group involves the use of a difluoromethylating agent on a suitable precursor, such as 5-bromopicolinonitrile.
Reaction Scheme:
Caption: General workflow for the synthesis of this compound.
Detailed Protocol (Illustrative Example):
-
Step 1: Preparation of the Reaction Mixture: In a dry, inert atmosphere (e.g., under nitrogen or argon), a reaction vessel is charged with 5-bromopicolinonitrile (1.0 eq).[8]
-
Step 2: Addition of Reagents: A suitable solvent (e.g., DMF, NMP) is added, followed by a difluoromethylating agent such as (difluoromethyl)trimethylsilane (TMSCHF₂) and a fluoride source (e.g., CsF, KF) or a copper catalyst with a suitable ligand.[9]
-
Step 3: Reaction Conditions: The reaction mixture is heated to an appropriate temperature (typically between 80-120 °C) and stirred for a sufficient time to ensure complete conversion, which is monitored by a suitable analytical technique like TLC or LC-MS.
-
Step 4: Work-up and Purification: Upon completion, the reaction is cooled to room temperature and quenched with water. The product is then extracted into an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford pure this compound.
Application in the Synthesis of Filgotinib: A Selective JAK1 Inhibitor
A prominent example of the utility of this compound is its role as a key starting material in the synthesis of Filgotinib (GLPG0634), a selective inhibitor of Janus kinase 1 (JAK1) approved for the treatment of rheumatoid arthritis.[2][4]
The JAK-STAT Signaling Pathway: The Therapeutic Target of Filgotinib
The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a crucial signaling cascade that transmits information from extracellular cytokine signals to the nucleus, leading to the transcription of genes involved in inflammation, immunity, and hematopoiesis. Dysregulation of this pathway is implicated in a variety of autoimmune diseases and cancers.
Caption: A generalized synthetic workflow for Filgotinib.
Detailed Experimental Protocol (Illustrative):
-
Step 1: Reduction of the Nitrile Group: The nitrile group of this compound is selectively reduced to an aminomethyl group using a suitable reducing agent, such as catalytic hydrogenation or a metal hydride.
-
Step 2: Formation of the Triazolopyridine Core: The resulting aminomethylpyridine derivative is then reacted with a reagent that provides the remaining atoms for the triazole ring, often involving a cyclization reaction. A patent describes the reaction of an intermediate with ethoxycarbonyl isothiocyanate followed by cyclization with hydroxylamine hydrochloride. [10]* Step 3: Suzuki Coupling: The triazolopyridine core, which is appropriately functionalized (e.g., with a halogen), undergoes a palladium-catalyzed Suzuki coupling reaction with a boronic acid or boronic ester derivative of the side chain. [11]* Step 4: Final Modification and Purification: The coupled product may undergo further functional group manipulations, followed by purification, typically by recrystallization or chromatography, to yield Filgotinib. A final step might involve the formation of a pharmaceutically acceptable salt, such as the maleate salt. [1]
Analytical Characterization
The purity and identity of this compound and its derivatives are confirmed using a combination of analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | The proton of the difluoromethyl group will appear as a characteristic triplet due to coupling with the two fluorine atoms. Other signals corresponding to the aromatic protons of the pyridine ring will also be present. |
| ¹⁹F NMR | A signal corresponding to the two equivalent fluorine atoms of the difluoromethyl group will be observed. |
| ¹³C NMR | The carbon of the difluoromethyl group will appear as a triplet due to one-bond coupling with the two fluorine atoms. Signals for the pyridine and nitrile carbons will also be present. |
| HPLC | A single major peak should be observed under appropriate chromatographic conditions, confirming the purity of the compound. HPLC-NMR can be used for structural confirmation of metabolites. [12] |
| Mass Spectrometry (MS) | The molecular ion peak corresponding to the mass of the compound will be observed. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. |
Broader Applications and Future Perspectives
While the synthesis of Filgotinib is a prominent application, the this compound scaffold holds potential for the development of other novel therapeutics. Its unique properties make it an attractive building block for designing inhibitors of other kinases or enzymes where a lipophilic hydrogen-bond donor is desired. Researchers are actively exploring the incorporation of the difluoromethylpyridine moiety into various molecular frameworks to target a range of diseases, including other inflammatory conditions, cancers, and infectious diseases. [13][14][15]The continued development of efficient and diverse synthetic methodologies for introducing the difluoromethyl group will undoubtedly fuel further innovation in this exciting area of drug discovery.
Conclusion
This compound has established itself as a valuable and versatile building block in modern drug discovery. Its strategic incorporation into drug candidates, exemplified by the successful development of the JAK1 inhibitor Filgotinib, highlights the power of fluorine chemistry in optimizing the properties of therapeutic agents. As our understanding of the unique contributions of the difluoromethyl group continues to grow, we can anticipate the emergence of a new generation of innovative medicines built upon this privileged scaffold.
References
- Process for the preparation of Filgotinib maleate. (2026). Technical Disclosure Commons. [Link]
- US8410265B2 - Processes for preparing JAK inhibitors and related intermediate compounds.
- US9862688B2 - Hydrophobically tagged janus kinase inhibitors and uses thereof.
- Scaffold hopping towards potent and selective JAK3 inhibitors: discovery of novel C-5 substituted pyrrolopyrazines. (2014). PubMed. [Link]
- Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades. (2021). MDPI. [Link]
- CN110204542A - A kind of synthetic method of JAK1 inhibitor Filgotinib.
- US11697648B2 - Fused pyrimidine pyridinone compounds as JAK inhibitors.
- WO2020201975A2 - Novel process for the preparation of filgotinib and intermediates thereof.
- 1H NMR spectra of the region δ 5.5−-8.0 from HPLC-PDA-HRMS-SPE-NMR...
- CN104987333A - Filgotinib synthetic method.
- US10875847B2 - Aminopyrazoles as selective janus kinase inhibitors.
- Design of a Janus Kinase 3 (JAK3) Specific Inhibitor... (2017). PubMed. [Link]
- CAS No : 1211540-57-6 | Product Name : this compound.
- (Difluoromethyl)trimethylsilane (TMSCHF2): A Useful Difluoromethylating Nucleophilic Source. (2021).
- Computer-Aided Drug Design of Novel Derivatives of 2-Amino-7,9-dihydro-8H-purin-8-one as Potent Pan-Janus JAK3 Inhibitors. (2023). MDPI. [Link]
- Jakinibs: A New Class of Kinase Inhibitors in Cancer and Autoimmune Disease. (2012). PMC. [Link]
- 1 H NMR characterization of intial sample PAIFP 5 (a) [Fu/Py; 50/50]...
- 4-Amino-pyrrolopyridine-5-carboxamide: a novel scaffold for JAK1-selective inhibitors. (2014). Chem Pharm Bull (Tokyo). [Link]
- Difluoromethylation of Phenols. (2021). Organic Syntheses. [Link]
- NMR-Based Chromatography Readouts: Indispensable Tools to “Translate” Analytical Features into Molecular Structures. (2021). MDPI. [Link]
- pKa – LogP plot covered by fluorine‐containing and non‐fluorinated...
- LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. (2024). Michael Green. [Link]
- Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Sai Life Sciences. [Link]
- Hplc-nmr identification of the human urinary metabolites of (-)-cis-5-fluoro-1-[2-(hydroxymethyl)-1,3-oxathiolan-5-yl] cytosine, a nucleoside analogue active against human immunodeficiency virus (HIV). (1996). PubMed. [Link]
Sources
- 1. tdcommons.org [tdcommons.org]
- 2. benchchem.com [benchchem.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]
- 6. researchgate.net [researchgate.net]
- 7. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]
- 8. 97483-77-7|5-Bromopicolinonitrile|BLD Pharm [bldpharm.com]
- 9. researchgate.net [researchgate.net]
- 10. CN104987333A - Filgotinib synthetic method - Google Patents [patents.google.com]
- 11. CN110204542A - A kind of synthetic method of JAK1 inhibitor Filgotinib - Google Patents [patents.google.com]
- 12. Hplc-nmr identification of the human urinary metabolites of (-)-cis-5-fluoro-1-[2-(hydroxymethyl)-1,3-oxathiolan-5-yl] cytosine, a nucleoside analogue active against human immunodeficiency virus (HIV) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. US8410265B2 - Processes for preparing JAK inhibitors and related intermediate compounds - Google Patents [patents.google.com]
- 14. US9862688B2 - Hydrophobically tagged janus kinase inhibitors and uses thereof - Google Patents [patents.google.com]
- 15. US11697648B2 - Fused pyrimidine pyridinone compounds as JAK inhibitors - Google Patents [patents.google.com]
An In-depth Technical Guide to the Synthesis and Characterization of 5-(Difluoromethyl)picolinonitrile
Introduction: The Significance of the Difluoromethyl Group in Modern Drug Discovery
The strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of modern medicinal chemistry. Among the various fluorinated motifs, the difluoromethyl (–CHF₂) group holds a place of particular importance. It is considered a lipophilic bioisostere of hydroxyl and thiol groups, capable of participating in hydrogen bonding, which can significantly enhance a molecule's membrane permeability and binding affinity to biological targets.[1] The introduction of a difluoromethyl group can also improve metabolic stability, a critical parameter in drug development.[1]
5-(Difluoromethyl)picolinonitrile, a heterocyclic compound featuring both a difluoromethyl group and a nitrile moiety on a pyridine ring, has emerged as a valuable building block in contemporary organic synthesis. Its primary significance lies in its role as a key intermediate in the synthesis of Filgotinib (GLPG0634), a selective Janus kinase 1 (JAK1) inhibitor developed for the treatment of inflammatory diseases such as rheumatoid arthritis.[1][2] The precise architecture of this molecule, with the difluoromethyl group at the 5-position of the picolinonitrile core, is crucial for its biological activity.
This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, designed for researchers, scientists, and professionals in the field of drug development. It offers a detailed, field-proven perspective on the experimental choices and methodologies, ensuring both scientific accuracy and practical applicability.
PART 1: Synthesis of this compound
The synthesis of this compound presents a unique challenge in regioselectively introducing the difluoromethyl group onto the pyridine ring. While several methods for the difluoromethylation of heterocycles have been reported,[3] a direct and efficient synthesis of this specific isomer requires a carefully planned synthetic strategy. Based on established methodologies for the transformation of functional groups on pyridine rings, a plausible and robust synthetic route is outlined below. This proposed synthesis commences with a commercially available starting material and proceeds through a series of reliable transformations.
Proposed Synthetic Pathway
The following diagram illustrates the proposed multi-step synthesis of this compound from 5-bromopicolinonitrile. This pathway is designed to be efficient and scalable, leveraging well-understood reaction mechanisms.
Caption: Proposed synthetic pathway for this compound.
Detailed Experimental Protocol
This protocol provides a step-by-step methodology for the synthesis of this compound, based on analogous transformations reported in the chemical literature.
Step 1: Synthesis of 5-Formylpicolinonitrile
This step involves a lithium-halogen exchange followed by formylation.
-
Materials:
-
5-Bromopicolinonitrile
-
n-Butyllithium (n-BuLi) in hexanes (2.5 M)
-
Anhydrous Tetrahydrofuran (THF)
-
N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add 5-bromopicolinonitrile (1.0 eq).
-
Dissolve the starting material in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq) dropwise, maintaining the temperature at -78 °C. Stir the reaction mixture for 1 hour at this temperature.
-
Add N,N-dimethylformamide (DMF) (1.5 eq) dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 5-formylpicolinonitrile.
-
Step 2: Synthesis of this compound
This final step involves the conversion of the aldehyde to the difluoromethyl group using a fluorinating agent.
-
Materials:
-
5-Formylpicolinonitrile
-
Diethylaminosulfur trifluoride (DAST)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add 5-formylpicolinonitrile (1.0 eq).
-
Dissolve the starting material in anhydrous CH₂Cl₂.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add DAST (1.2 eq) dropwise to the solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution at 0 °C.
-
Separate the layers and extract the aqueous layer with CH₂Cl₂ (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield this compound.
-
PART 2: Characterization of this compound
Comprehensive characterization is essential to confirm the identity, purity, and structural integrity of the synthesized this compound. The following section details the standard analytical techniques and provides predicted data based on established principles of spectroscopy and spectrometry.
Characterization Workflow
The following diagram outlines the general workflow for the analytical characterization of the synthesized product.
Caption: General workflow for the characterization of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is employed to assess the purity of the final compound.
-
Protocol:
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in the mobile phase.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
-
Analysis: Inject the sample and analyze the chromatogram for the presence of impurities. The purity is determined by the relative area of the main peak.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the primary tool for structural elucidation. 1H, 13C, and 19F NMR spectra provide detailed information about the molecular structure.
-
Protocol:
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Acquisition: Acquire 1H, 13C, and 19F NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Analysis: Process and analyze the spectra to determine chemical shifts, coupling constants, and multiplicities.
-
Predicted NMR Data:
The following tables summarize the predicted NMR spectral data for this compound. These predictions are based on established chemical shift ranges and coupling constant patterns for similar fluorinated pyridine derivatives.
Table 1: Predicted 1H NMR Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 8.8 - 9.0 | s | - |
| H-4 | 8.0 - 8.2 | d | ~8.0 |
| H-6 | 7.8 - 8.0 | d | ~8.0 |
| -CHF₂ | 6.6 - 7.0 | t | ~56.0 (JH-F) |
Table 2: Predicted 13C NMR Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | 150 - 152 |
| C-3 (CN) | 116 - 118 |
| C-4 | 138 - 140 |
| C-5 | 130 - 132 |
| C-6 | 122 - 124 |
| -CHF₂ | 112 - 115 (t, JC-F ~240 Hz) |
Table 3: Predicted 19F NMR Data
| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| -CHF₂ | -110 to -115 | d | ~56.0 (JF-H) |
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.
-
Protocol:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or GC-MS.
-
Ionization: Use a standard electron ionization energy of 70 eV.
-
Analysis: Acquire the mass spectrum and analyze the molecular ion peak and the fragmentation pattern.
-
Predicted Mass Spectrometry Data:
The molecular formula of this compound is C₇H₄F₂N₂. The predicted molecular weight is 154.03 g/mol .
Table 4: Predicted EI-MS Fragmentation Pattern
| m/z | Predicted Fragment Ion |
| 154 | [M]⁺ (Molecular Ion) |
| 127 | [M - HCN]⁺ |
| 103 | [M - CHF₂]⁺ |
| 76 | [C₅H₄N]⁺ |
Conclusion
This technical guide has provided a comprehensive framework for the synthesis and characterization of this compound. The proposed synthetic route offers a practical and scalable approach for obtaining this valuable intermediate. The detailed characterization protocols and predicted data serve as a reliable reference for researchers to verify the successful synthesis and purity of the target compound. The methodologies and insights presented herein are grounded in established scientific principles and are intended to empower researchers in their pursuit of novel therapeutic agents.
References
- Pharmaffiliates. (n.d.). This compound.
- Organic Chemistry Frontiers. (2022). Difluoromethylation of heterocycles via a radical process. RSC Publishing.
Sources
A Researcher's In-Depth Technical Guide to Sourcing 5-(Difluoromethyl)picolinonitrile for Pharmaceutical Research
For researchers, scientists, and drug development professionals, the integrity of starting materials is paramount to the success and reproducibility of their work. This guide provides a comprehensive technical overview of 5-(Difluoromethyl)picolinonitrile, a key building block in modern pharmaceutical synthesis. We will delve into the landscape of commercial suppliers, critical quality control parameters, and best practices for handling and storage, ensuring that scientists can confidently source and utilize this vital compound in their research endeavors.
Introduction to this compound: A Key Intermediate
This compound (CAS No. 1211540-57-6) is a fluorinated heterocyclic compound of significant interest in medicinal chemistry.[1] Its molecular structure, featuring a pyridine ring substituted with a difluoromethyl group and a nitrile moiety, makes it a valuable intermediate for the synthesis of complex pharmaceutical agents.[1] The difluoromethyl group (-CHF2) is a particularly valued functional group in drug design, as it can act as a bioisostere for hydroxyl or thiol groups and serve as a lipophilic hydrogen bond donor, potentially enhancing a molecule's metabolic stability and binding affinity to protein targets.[1]
The most notable application of this compound is as a crucial intermediate in the synthesis of Filgotinib (GLPG0634), a selective Janus kinase 1 (JAK1) inhibitor that has been investigated for the treatment of inflammatory conditions such as rheumatoid arthritis.[1][] Given its role in the production of such a significant clinical candidate, the quality and purity of commercially available this compound are of utmost importance for any research and development program.
Molecular Structure and Properties:
-
Chemical Name: this compound
-
Synonyms: 5-(Difluoromethyl)-2-pyridinecarbonitrile
-
Appearance: Typically a solid[5]
Commercial Suppliers and Quality Landscape
A variety of chemical suppliers offer this compound for research purposes. However, the quality, purity, and documentation provided can vary significantly. It is crucial for researchers to source from reputable suppliers who can provide comprehensive analytical data to support their product specifications. Below is a comparative overview of some of the known suppliers.
| Supplier | Typical Purity | Available Quantities | Notes |
| Pharmaffiliates | Inquire for details | Custom | Specializes in pharmaceutical intermediates and reference standards.[4] |
| CymitQuimica | ≥97% | 100mg, 250mg, 1g, 5g | Provides products for laboratory use only.[5] |
| Appchem | Inquire for details | Custom | Provides a range of chemistry and material science products.[3] |
| Santa Cruz Biotechnology | Inquire for details | Custom | A well-known supplier of biochemicals for research. |
It is imperative for the end-user to request a batch-specific Certificate of Analysis (CoA) prior to purchase to verify the quality and purity of the material.
The Critical Role of the Certificate of Analysis (CoA)
A Certificate of Analysis is a formal document from the supplier that confirms a product meets its specified quality parameters. For a key intermediate like this compound, the CoA is a non-negotiable piece of documentation. It provides a detailed snapshot of the batch's quality, including the analytical methods used for testing and the results.
Below is a representative, hypothetical Certificate of Analysis to illustrate the key information a researcher should expect to see.
Representative Certificate of Analysis
| Test | Specification | Result | Method |
| Appearance | White to off-white solid | Conforms | Visual |
| Identity (¹H NMR) | Conforms to structure | Conforms | ¹H NMR |
| Purity (HPLC) | ≥ 98.0% | 99.2% | HPLC |
| Water Content (Karl Fischer) | ≤ 0.5% | 0.15% | Karl Fischer Titration |
| Residual Solvents | To be reported | Acetone: 50 ppm | GC-HS |
| Assay (by ¹H NMR) | 97.0% - 103.0% | 99.5% | qNMR |
Assessing Product Quality: A Deep Dive into Analytical Methods
Ensuring the purity of this compound is critical, as impurities can lead to unwanted side reactions, impact the yield and purity of the final compound, and potentially introduce toxic byproducts. A multi-pronged analytical approach is necessary for a comprehensive quality assessment.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC is a cornerstone technique for assessing the purity of non-volatile organic compounds.[6] A well-developed HPLC method can separate the main compound from its process-related impurities and degradation products.
Experimental Protocol: HPLC Purity Analysis
-
Instrumentation: HPLC System with a Diode Array Detector (DAD).
-
Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient: A time-based gradient from high aqueous to high organic content.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., acetonitrile/water) to a final concentration of approximately 0.5 mg/mL.
-
Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Impurity Identification
NMR spectroscopy is an indispensable tool for confirming the chemical structure of this compound and for identifying and quantifying impurities.[7] Both ¹H and ¹³C NMR should be consistent with the expected structure. ¹⁹F NMR is also highly valuable for confirming the presence and environment of the difluoromethyl group.
Experimental Protocol: NMR Analysis
-
Instrumentation: 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent.
-
Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra.
-
Data Analysis:
-
Confirm the chemical shifts and coupling constants of all signals match the expected structure of this compound.
-
Integrate the signals in the ¹H NMR spectrum to verify the relative number of protons.
-
Examine the spectra for any unexpected signals that may indicate the presence of impurities. The chemical shifts of common laboratory solvents and reagents can be used as a reference to identify potential contaminants.[7]
-
Understanding Potential Impurities
Potential classes of impurities to be aware of include:
-
Starting materials: Unreacted precursors from the synthesis.
-
Over- or under-fluorinated species: Compounds with -CHF₂ replaced by -CH₂F or -CF₃.
-
Positional isomers: Isomers with the difluoromethyl or nitrile group at different positions on the pyridine ring.
-
Hydrolysis products: The nitrile group can be susceptible to hydrolysis to the corresponding amide or carboxylic acid under certain conditions.
Safe Handling and Storage Protocols
Fluorinated aromatic compounds require careful handling to minimize exposure and ensure stability.[10]
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: A lab coat and closed-toe shoes are mandatory.
Handling Procedures:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[11]
-
Avoid inhalation of dust or vapors.
-
Prevent contact with skin and eyes.[10]
-
Keep away from sources of ignition, as fine dust can form explosive mixtures with air.
-
Avoid contact with strong oxidizing agents, strong acids, and strong bases.
Storage Conditions:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[11]
-
Recommended storage temperature is typically 2-8°C, as indicated by some suppliers.[4]
-
Protect from moisture, as the compound may be sensitive to hydrolysis over time.[12]
Workflow and Decision Making for Procurement
The process of selecting and qualifying a supplier for a critical research chemical should be systematic. The following workflow, represented as a Graphviz diagram, outlines a logical process for researchers.
Caption: A workflow for the procurement and qualification of this compound.
Conclusion: Ensuring Research Integrity Through Diligent Sourcing
The quality of this compound is a critical factor that can significantly influence the outcome of research and drug development projects. By understanding the commercial supplier landscape, critically evaluating analytical data, and implementing safe handling and storage practices, researchers can ensure the integrity and reproducibility of their work. A thorough, data-driven approach to sourcing this key intermediate is not merely a matter of procurement but a fundamental aspect of good scientific practice.
References
- Appchem. (n.d.). This compound.
- Pharmaffiliates. (n.d.). This compound.
- Google Patents. (n.d.). WO2023195026A1 - Novel process and intermediate for the preparation of apalutamide.
- Fier, P. S., & Hartwig, J. F. (2017). Site-Selective C-H Fluorination of Pyridines and Diazines with AgF2. Organic Syntheses, 94, 1-16.
- The Royal Society of Chemistry. (2008). H NMR spectra were recorded at 300 and 400 MHz.
- Google Patents. (n.d.). EP2368550B1 - Androgen receptor modulator for the treatment of prostate cancer and androgen receptor-associated diseases.
- Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
- Polish Pharmaceutical Society. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
- Google Patents. (n.d.). Synthesis method of medicinal raw material 2,5-difluoropyridine.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
- Google Patents. (n.d.). US8871745B2 - (12) United States Patent.
- Google Patents. (n.d.). WO2018183936A1 - Broad Institute.
- MDPI. (2022).
- Massachusetts Institute of Technology. (2005). 5.33 Advanced Chemical Instrumentation.
- Google Patents. (n.d.). WO2020201975A2 - Novel process for the preparation of filgotinib and intermediates thereof.
- Google Patents. (n.d.). CN116969949A - A kind of synthesis method of intermediate impurities of ibrutinib.
Sources
- 1. benchchem.com [benchchem.com]
- 3. appchemical.com [appchemical.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. epfl.ch [epfl.ch]
- 8. orgsyn.org [orgsyn.org]
- 9. CN105777621A - Synthesis method of medicinal raw material 2,5-difluoropyridine - Google Patents [patents.google.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to the Electrophilic Nature of the Pyridine Ring in 5-(Difluoromethyl)picolinonitrile
This guide provides a comprehensive analysis for researchers, scientists, and drug development professionals on the electrophilic characteristics of the pyridine ring in 5-(Difluoromethyl)picolinonitrile. We will explore the intricate interplay of electronic effects that govern its reactivity and its applications in synthetic chemistry.
Foundational Principles: The Electronic Landscape of the Pyridine Ring
The pyridine ring, a heterocyclic analog of benzene, possesses an inherent electron-deficient nature. This is primarily due to the greater electronegativity of the nitrogen atom compared to carbon, which results in an inductive withdrawal of electron density from the ring.[1][2] This effect deactivates the ring towards electrophilic aromatic substitution, making such reactions significantly more challenging than with benzene.[3][4] The nitrogen atom's lone pair of electrons resides in an sp² orbital, perpendicular to the π-system, and thus does not contribute to the aromaticity of the ring.[1] Consequently, the pyridine ring is more susceptible to nucleophilic attack, particularly at the 2- and 4-positions (ortho and para to the nitrogen), where the electron deficiency is most pronounced.[5][6]
The Influence of Substituents: A Deeper Dive into this compound
In this compound, the inherent electrophilicity of the pyridine ring is further amplified by the presence of two potent electron-withdrawing groups: a difluoromethyl group (-CHF₂) at the 5-position and a cyano group (-CN) at the 2-position.
The Difluoromethyl Group: A Strong Inductive Withdrawer
The difluoromethyl group is a powerful electron-withdrawing substituent due to the high electronegativity of the two fluorine atoms.[7] This strong inductive effect (-I) significantly reduces the electron density of the pyridine ring. The -CHF₂ group is considered a bioisostere of hydroxyl or thiol groups and can act as a lipophilic hydrogen bond donor, a property of significant interest in drug design.[8][9]
The Cyano Group: Inductive and Resonance Effects
The cyano group (-CN) is also a strong electron-withdrawing group, operating through both inductive and resonance effects.[10][11] The electronegative nitrogen atom in the cyano group pulls electron density away from the ring through the sigma bond (inductive effect).[12] Additionally, the π-system of the cyano group can withdraw electron density from the aromatic ring via resonance (-R effect).[11][13] This dual-action withdrawal further deactivates the ring towards electrophilic attack but enhances its susceptibility to nucleophilic substitution.[10][14]
The combined electron-withdrawing power of the nitrogen heteroatom, the difluoromethyl group, and the cyano group renders the pyridine ring in this compound highly electrophilic. This heightened electrophilicity is a key determinant of its chemical reactivity and utility in organic synthesis.
Reactivity and Applications in Synthesis
The pronounced electrophilic character of this compound makes it an excellent substrate for nucleophilic aromatic substitution (SNAᵣ) reactions.[15][16] Nucleophiles will preferentially attack the electron-deficient positions of the ring, which are further activated by the electron-withdrawing substituents.
Regioselectivity of Nucleophilic Attack
In pyridine systems, nucleophilic attack generally occurs at the 2- and 4-positions due to the ability of the electronegative nitrogen to stabilize the resulting negative intermediate (Meisenheimer complex) through resonance.[5][6][17] In the case of this compound, the presence of the cyano group at the 2-position and the difluoromethyl group at the 5-position will influence the regioselectivity of nucleophilic attack. The precise outcome will depend on the nature of the nucleophile and the reaction conditions.
The following diagram illustrates the electron-deficient nature of the pyridine ring in this compound, highlighting the positions most susceptible to nucleophilic attack.
Caption: Electron distribution in this compound.
Experimental Protocols: Nucleophilic Aromatic Substitution
The high electrophilicity of this compound allows for a range of nucleophilic substitution reactions. Below is a representative protocol for a typical SₙAr reaction.
General Procedure for Nucleophilic Aromatic Substitution
Objective: To demonstrate the displacement of a leaving group on a highly electrophilic pyridine ring with a nucleophile. While this compound itself does not have a typical leaving group other than hydride, this protocol is representative for similar activated pyridine systems.
Materials:
-
This compound (or a suitable derivative with a leaving group)
-
Nucleophile (e.g., sodium methoxide, sodium thiophenoxide)
-
Anhydrous solvent (e.g., DMF, DMSO, THF)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Step-by-Step Methodology:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a thermometer, and a nitrogen inlet is charged with this compound (1.0 eq).
-
Solvent Addition: Anhydrous solvent is added via syringe to dissolve the starting material.
-
Nucleophile Addition: The nucleophile (1.1 - 1.5 eq) is added to the reaction mixture. If the nucleophile is a solid, it can be added directly. If it is a solution, it should be added dropwise via a syringe.
-
Reaction Monitoring: The reaction is stirred at the appropriate temperature (ranging from room temperature to reflux, depending on the nucleophile's reactivity) and monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, the reaction is cooled to room temperature and quenched by the addition of a suitable aqueous solution (e.g., water, saturated ammonium chloride).
-
Extraction: The aqueous layer is extracted with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the desired substituted product.
The following workflow diagram illustrates the key steps in a typical nucleophilic aromatic substitution experiment.
Caption: Experimental workflow for a nucleophilic aromatic substitution.
Quantitative Data Summary
| Parameter | Pyridine | 2-Cyanopyridine | 4-Trifluoromethylpyridine |
| pKa of Conjugate Acid | 5.25 | 0.26[18] | 3.45 |
| ¹³C NMR Shift of C4 (ppm) | 123.6 | ~127 | ~122 |
| Hammett Constant (σₚ) | 0 | +0.66[19] | +0.54 |
Note: The data presented is for illustrative purposes and may not be directly applicable to this compound.
Conclusion
The pyridine ring in this compound exhibits a pronounced electrophilic character due to the synergistic electron-withdrawing effects of the ring nitrogen, the 5-difluoromethyl group, and the 2-cyano group. This high degree of electrophilicity makes it a valuable synthon for the construction of complex molecules, particularly through nucleophilic aromatic substitution reactions. Understanding the electronic landscape of this molecule is crucial for its effective utilization in the fields of medicinal chemistry and drug development, where it serves as a key intermediate in the synthesis of pharmaceutical compounds.[20][21]
References
- Wikipedia. Pyridine. [Link]
- Chemistry Stack Exchange.
- brainly.com.
- PubMed Central.
- Quora.
- eXe.
- Chemistry LibreTexts. 16.4: Substituent Effects in Electrophilic Substitutions. [Link]
- YouTube. Nucleophilic Aromatic Substitution of Heteroarenes. [Link]
- Chemistry LibreTexts. 3.
- Pearson. EAS Reactions of Pyridine: Videos & Practice Problems. [Link]
- Chemistry LibreTexts. 11.7: Heterocyclic Amines. [Link]
- Quora. Is Cyano group (-CN group) a ring activator for benzene electrophile substitution reactions?. [Link]
- Master Organic Chemistry.
- Química Organica.org. Electrophilic substitution on pyridine. [Link]
- Exploring 5-(Trifluoromethyl)
- Pharmaffiliates. This compound. [Link]
- ACS Publications. An ab Initio Study of the Effect of Substituents on the n → π* Interactions between 7-Azaindole and 2,6-Difluorosubstituted Pyridines. [Link]
- SpringerLink. Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. [Link]
- PubChem. 5-Amino-3-(difluoromethyl)picolinonitrile. [Link]
- JBIC Journal of Biological Inorganic Chemistry. Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. [Link]
- Chemistry Stack Exchange. Is the Nitrogen in pyridine electron withdrawing and what effect does this have on electrophilic substitution?. [Link]
- National Institutes of Health. 18F-Difluoromethyl(ene)
- National Institutes of Health. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. [Link]
- ACS Publications.
- The Role of 5-(Trifluoromethyl)picolinonitrile in Modern Agrochemical Synthesis. [Link]
- ACS Publications.
- PubChem. Pyridine-2-carbonitrile. [Link]
- MDPI. Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. [Link]
- ResearchGate. Focus on the synthesis and relations of some new pyridine carbonitrile derivatives as antimicrobial and antioxidant agents. [Link]
- MDPI.
Sources
- 1. Pyridine - Wikipedia [en.wikipedia.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. EAS Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. echemi.com [echemi.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 18F-Difluoromethyl(ene) Motifs via Oxidative Fluorodecarboxylation with [18F]Fluoride - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PMC [pmc.ncbi.nlm.nih.gov]
- 10. brainly.com [brainly.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. quora.com [quora.com]
- 15. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
- 17. quora.com [quora.com]
- 18. Pyridine-2-carbonitrile | C6H4N2 | CID 7522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pharmaffiliates.com [pharmaffiliates.com]
- 21. benchchem.com [benchchem.com]
An In-Depth Technical Guide to the Potential Biological Targets of 5-(Difluoromethyl)picolinonitrile Derivatives
Abstract
The 5-(difluoromethyl)picolinonitrile scaffold represents a privileged structural motif in modern medicinal chemistry, conferring advantageous physicochemical properties to bioactive molecules. Its incorporation into drug candidates has led to the successful development of targeted therapies. This technical guide provides an in-depth exploration of the known and potential biological targets of derivatives of this scaffold. We will dissect the established role of these compounds as Janus kinase (JAK) inhibitors, delve into their potential as antagonists of the P2X7 receptor, and explore other plausible targets such as the Epidermal Growth Factor Receptor (EGFR) and kinases within the PI3K/mTOR signaling cascade. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the therapeutic landscape for this promising chemical series and detailed experimental workflows for target identification and validation.
Introduction: The Significance of the this compound Moiety
The strategic incorporation of fluorine into drug candidates is a widely utilized strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. The difluoromethyl (-CHF2) group, in particular, is of significant interest as it can act as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl or thiol groups. When coupled with the picolinonitrile core, a versatile scaffold for molecular interactions, it creates a powerful building block for the synthesis of targeted therapeutics. The most prominent example is its role as a key intermediate in the synthesis of Filgotinib, a selective Janus kinase 1 (JAK1) inhibitor. This precedent firmly establishes the potential of this compound derivatives in targeting protein kinases and other ATP-binding proteins. This guide will illuminate the current understanding and future potential of this important chemical class.
Established Target: Janus Kinase 1 (JAK1)
The most well-characterized biological target for a derivative of this compound is Janus Kinase 1 (JAK1). This has been unequivocally demonstrated by the clinical success of Filgotinib (GLPG0634) in the treatment of rheumatoid arthritis.[1]
The JAK-STAT Signaling Pathway
The JAK-STAT pathway is a critical signaling cascade for a multitude of cytokines and growth factors, playing a central role in immune responses, hematopoiesis, and inflammation.[2][3][4][5] The pathway is initiated by the binding of a ligand (e.g., a cytokine) to its receptor, which leads to the activation of associated JAKs. These activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The STATs are subsequently phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they modulate gene transcription.[3][5]
Experimental Protocol: Cell-Based Assay for P2X7 Receptor Antagonism
A common method to screen for P2X7 receptor antagonists is to measure the inhibition of agonist-induced dye uptake or cell death in cells expressing the receptor. [6][7][8] Objective: To determine the ability of a test compound to inhibit ATP-induced cell death in P2X7 receptor-expressing cells.
Materials:
-
HEK293 cells stably expressing the human P2X7 receptor (HEK293-P2X7).
-
Cell culture medium and supplements.
-
ATP solution.
-
Test compound (this compound derivative) dissolved in DMSO.
-
Cell viability assay reagent (e.g., CellTiter-Glo®).
-
96-well white clear-bottom tissue culture plates.
Procedure:
-
Cell Seeding: Seed HEK293-P2X7 cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound for a defined period (e.g., 30 minutes).
-
Agonist Stimulation: Add a high concentration of ATP to induce P2X7 receptor-mediated cell death.
-
Incubation: Incubate the plate for a sufficient time to allow for cell death to occur (e.g., 4-6 hours).
-
Viability Measurement: Add the cell viability reagent to each well and measure the luminescence, which is proportional to the number of viable cells.
-
Data Analysis: Normalize the data to untreated and ATP-only treated controls. Calculate the concentration at which the test compound inhibits 50% of the ATP-induced cell death (IC50).
Other Potential Targets
The versatility of the this compound scaffold suggests that its derivatives may interact with other important biological targets, particularly other kinases involved in cell signaling.
Epidermal Growth Factor Receptor (EGFR)
EGFR is a receptor tyrosine kinase that, upon activation by its ligands, initiates signaling cascades that regulate cell proliferation, survival, and migration. [9][10][11]Dysregulation of EGFR signaling is a hallmark of many cancers. [10][11]The picolinonitrile and related pyrimidine-carbonitrile scaffolds have been explored for the development of EGFR inhibitors. [5]Given the structural similarities, it is plausible that derivatives of this compound could be designed to target EGFR.
PI3K/mTOR Pathway
The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and survival. [12][13][14][15]Hyperactivation of this pathway is common in cancer. [12][13]Given that this compound derivatives can target the ATP-binding site of kinases, it is conceivable that analogues could be developed as inhibitors of PI3K or mTOR, which are also kinases.
Unbiased Target Identification Strategies
To explore the full therapeutic potential of this compound derivatives beyond the usual suspects, unbiased target identification methods are invaluable. These approaches can reveal novel and unexpected biological targets.
Photoaffinity Labeling
Photoaffinity labeling (PAL) is a powerful technique to identify direct binding partners of a small molecule in a complex biological system. [16][17][18][19][20]This method involves synthesizing a derivative of the compound of interest that incorporates a photoreactive group (e.g., a diazirine or benzophenone) and a reporter tag (e.g., an alkyne or biotin). [17][18][19]Upon UV irradiation, the photoreactive group forms a covalent bond with the target protein. The reporter tag is then used to enrich and identify the labeled proteins by mass spectrometry.
Affinity-Based Pull-Down
Another common approach is affinity-based pull-down. [21][22]In this method, a derivative of the small molecule is immobilized on a solid support, such as agarose beads. This "bait" is then incubated with a cell lysate. Proteins that bind to the immobilized compound are "pulled down" and subsequently identified by mass spectrometry. [21]
Conclusion
The this compound scaffold is a cornerstone of a clinically successful JAK1 inhibitor and holds immense promise for the development of novel therapeutics targeting a range of biological pathways. While its role in JAK inhibition is well-established, the potential for its derivatives to modulate other key signaling molecules, such as the P2X7 receptor, EGFR, and PI3K/mTOR pathway components, warrants significant further investigation. The application of unbiased target identification strategies will be crucial in uncovering the full therapeutic potential of this versatile chemical class. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers to explore and validate new biological targets for this compound derivatives, ultimately driving the discovery of next-generation targeted therapies.
References
- Creative Diagnostics. (n.d.). JAK-STAT Signaling Pathway.
- Wikipedia. (2024). PI3K/AKT/mTOR pathway.
- Liao, C., et al. (2012). EGFR signaling pathway in breast cancers: From traditional signal transduction to direct nuclear translocalization.
- Wee, P., & Wang, Z. (2017). EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance. Cancers, 9(10), 129.
- Yamaoka, K., et al. (2018). The JAK/STAT Pathway. Journal of Molecular Biology, 430(1), 70-73.
- Lounkine, E., et al. (2012). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology, 7(3), 545-553.
- QIAGEN. (n.d.). JAK/Stat Signaling.
- Royal Society of Chemistry. (2021). Photoaffinity labelling strategies for mapping the small molecule–protein interactome. Organic & Biomolecular Chemistry, 19(36), 7792-7809.
- Janku, F., et al. (2018). Targeting the PI3K-AKT-mTOR signaling network in cancer.
- Taylor & Francis Online. (2023). Targeting the EGFR signaling pathway in cancer therapy: What's new in 2023?
- ResearchGate. (n.d.). Overview of the P2X7-mediated signaling pathway.
- SciSpace. (n.d.). Small molecule target identification using photo-affinity chromatography.
- Cusabio. (n.d.). JAK-STAT signaling pathway.
- MDPI. (2021). Recent Advances in Target Characterization and Identification by Photoaffinity Probes. Molecules, 26(16), 4933.
- Semantic Scholar. (n.d.). Identification of protein binding partners of small molecules using label-free methods.
- ResearchGate. (n.d.). EGFR signaling pathway in breast cancers.
- Tew, G. W., et al. (2023). PI3K/AKT/mTOR Signaling Network in Human Health and Diseases. International Journal of Molecular Sciences, 24(13), 10816.
- Mabuchi, S., et al. (2015). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? Journal of Cancer, 6(11), 1086–1097.
- JoVE. (2023). Video: PI3K/mTOR/AKT Signaling Pathway.
- Oliveira-Giacomelli, Á., et al. (2021). The P2X7 Receptor: Central Hub of Brain Diseases. Frontiers in Molecular Neuroscience, 14, 712218.
- Liu, T., et al. (2019). Identification of novel P2X7R antagonists by using structure-based virtual screening and cell-based assays. Chemical Biology & Drug Design, 94(4), 1756-1765.
- Al-Sanea, M. M., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery.
- Abbas, M. F., et al. (2020). P2X7 Receptors in Neurodegeneration: Potential Therapeutic Applications From Basic to Clinical Approaches. Frontiers in Pharmacology, 11, 897.
- Lee, S. Y., et al. (2006). Establishment of an assay for P2X7 receptor-mediated cell death. Molecules and Cells, 22(2), 198-202.
- Broad Institute. (n.d.). Small-molecule Target and Pathway Identification.
- Li, C., et al. (2023). Role and therapeutic targets of P2X7 receptors in neurodegenerative diseases. Frontiers in Pharmacology, 14, 1184518.
- eScholarship. (2021). Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome.
- Parker, C. G., & Simon, G. M. (2020). Small Molecule Interactome Mapping by Photo-Affinity Labeling (SIM-PAL) to Identify Binding Sites of Small Molecules on a Proteome-Wide Scale. Current Protocols in Chemical Biology, 12(4), e86.
- Kamal, M., et al. (2024). Targeting the P2X7 receptor signaling pathway: Unlocking therapeutic strategies for autism spectrum disorder. Pharmacological Research, 199, 106994.
- Lounkine, E., et al. (2012). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology, 7(3), 545-553.
- ResearchGate. (2006). Establishment of an Assay for P2X7 Receptor-Mediated Cell Death.
- Bechman, K., et al. (2019). Upadacitinib and filgotinib: the role of JAK1 selective inhibition in the treatment of rheumatoid arthritis. Therapeutic Advances in Musculoskeletal Disease, 11, 1759720X19873580.
- Namour, F., et al. (2015). Pharmacokinetics and Pharmacokinetic/Pharmacodynamic Modeling of Filgotinib (GLPG0634), a Selective JAK1 Inhibitor, in Support of Phase IIB Dose Selection. Clinical Pharmacokinetics, 54(8), 859–874.
- Tanaka, Y., et al. (2021). Filgotinib, a novel JAK1-preferential inhibitor for the treatment of rheumatoid arthritis: An overview from clinical trials.
- Li, Y., et al. (2023). Discovery of novel JAK1 inhibitors through combining machine learning, structure-based pharmacophore modeling and bio-evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2248567.
- BellBrook Labs. (n.d.). JAK1 Activity Assay | Inhibitor Screening Kits.
- Van der Aar, E., et al. (2014). Analysis Of The JAK1 Selectivity Of GLPG0634 and Its Main Metabolite In Different Species, Healthy Volunteers and Rheumatoid Arthritis Patients.
- da Silva, A. C., et al. (2015). An Improved Method for P2X7R Antagonist Screening. PLOS ONE, 10(5), e0128039.
- Kim, H. Y., et al. (2021). Preclinical Characterization of the Selective JAK1 Inhibitor LW402 for Treatment of Rheumatoid Arthritis. Drug Design, Development and Therapy, 15, 2221–2232.
- Borde, A., et al. (2022). Characterization of Selective and Potent JAK1 Inhibitors Intended for the Inhaled Treatment of Asthma. International Journal of Chronic Obstructive Pulmonary Disease, 17, 2107–2122.
- Namour, F., et al. (2015). AB0494 Filgotinib (GLPG0634), a Selective JAK1 Inhibitor, Shows Similar PK and PD Profiles in Japanese and Caucasian Healthy Volunteers.
- Hausmann, R., et al. (2014). Structure-based identification and characterisation of structurally novel human P2X7 receptor antagonists. Purinergic Signalling, 10(1), 69–81.
Sources
- 1. Pharmacokinetics and Pharmacokinetic/Pharmacodynamic Modeling of Filgotinib (GLPG0634), a Selective JAK1 Inhibitor, in Support of Phase IIB Dose Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. cusabio.com [cusabio.com]
- 6. Establishment of an assay for P2X7 receptor-mediated cell death [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. An Improved Method for P2X7R Antagonist Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 10. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lifesciences.danaher.com [lifesciences.danaher.com]
- 12. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 13. Targeting the PI3K-AKT-mTOR signaling network in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 16. Photoaffinity labelling strategies for mapping the small molecule–protein interactome - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. scispace.com [scispace.com]
- 18. mdpi.com [mdpi.com]
- 19. escholarship.org [escholarship.org]
- 20. Small Molecule Interactome Mapping by Photo-Affinity Labeling (SIM-PAL) to Identify Binding Sites of Small Molecules on a Proteome-Wide Scale - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Identification of Direct Protein Targets of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 5-(Difluoromethyl)picolinonitrile
Abstract
This document provides a comprehensive technical guide for the synthesis of 5-(difluoromethyl)picolinonitrile, a critical building block in contemporary medicinal chemistry. The difluoromethyl (-CF2H) group is of paramount importance in drug design, acting as a lipophilic bioisostere for hydroxyl, thiol, or amino moieties, thereby enhancing properties such as metabolic stability and binding affinity.[1][2] this compound, in particular, is a key intermediate in the synthesis of the Janus kinase 1 (JAK1) inhibitor, Filgotinib, which is investigated for treating inflammatory diseases.[3][4] This guide details validated synthetic strategies starting from common pyridine precursors, with a focus on explaining the causal chemistry behind protocol choices. It is intended for an audience of researchers, scientists, and professionals in drug development.
Introduction: The Strategic Value of the Difluoromethyl Group
The introduction of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry.[5] The difluoromethyl group (-CF2H) offers a unique combination of properties: it is more lipophilic than a hydroxyl or thiol group and its acidic proton can act as a hydrogen bond donor, a feature absent in the more common trifluoromethyl group.[1] These characteristics can lead to improved membrane permeability, enhanced metabolic stability, and modulated pKa values, ultimately refining the pharmacological profile of a drug candidate.[1]
The synthesis of molecules like this compound presents a distinct challenge: the selective and efficient introduction of the -CF2H group onto a heterocyclic scaffold. This guide explores the primary strategies to achieve this transformation, focusing on practicality, scalability, and mechanistic understanding.
Overview of Synthetic Strategies
Two principal retrosynthetic approaches can be envisioned for constructing this compound. The choice of strategy often depends on the availability of starting materials, scalability requirements, and the desired point of diversification in a larger synthetic campaign.
Diagram 1: High-level overview of synthetic pathways.
-
Strategy A: Functional Group Interconversion on a Pre-formed Pyridine Ring. This is the most common and versatile approach. It involves starting with a substituted picolinonitrile and converting a functional group at the 5-position into the difluoromethyl group. This "late-stage" functionalization is highly valuable as it allows for the synthesis of diverse analogs from a common intermediate.[3]
-
Strategy B: De Novo Ring Synthesis. This approach involves constructing the pyridine ring from acyclic precursors, one of which already contains the difluoromethyl moiety. While powerful for creating unique substitution patterns, it is often more complex and less convergent than Strategy A for this specific target.[6]
This guide will focus on the more prevalent and practical methods within Strategy A .
Protocol I: Synthesis via Deoxyfluorination of 5-Formylpicolinonitrile
This is arguably the most direct route, leveraging the conversion of a readily accessible aldehyde to the geminal difluoride. The choice of fluorinating agent is critical to the success of this transformation. Reagents like diethylaminosulfur trifluoride (DAST) are effective for this purpose.
Underlying Principle & Mechanistic Insight
Deoxyfluorination of aldehydes with DAST proceeds via an initial reaction of the carbonyl oxygen with the electrophilic sulfur atom of DAST, forming a fluorosulfite intermediate. Subsequent intramolecular nucleophilic attack by the fluoride ion, with concomitant loss of sulfur dioxide and diethylamine, yields the desired difluoromethyl compound. The reaction is driven by the formation of the stable S=O bond in SO₂.
Diagram 2: Simplified mechanism of aldehyde deoxyfluorination.
Materials and Equipment
| Item | Specification | Purpose |
| Starting Material | 5-Formylpicolinonitrile[7] | Pyridine precursor |
| Reagent | Diethylaminosulfur trifluoride (DAST) | Fluorinating agent |
| Solvent | Dichloromethane (DCM), anhydrous | Reaction medium |
| Atmosphere | Nitrogen (N₂) or Argon (Ar) | Inert atmosphere to prevent side reactions |
| Apparatus | 3-neck round-bottom flask, dropping funnel, condenser | Reaction vessel |
| Cooling | Ice bath | Temperature control |
| Workup Reagents | Saturated aq. NaHCO₃, Brine, MgSO₄ | Neutralization, washing, and drying |
| Purification System | Silica gel, Hexanes/Ethyl Acetate solvent system | Flash column chromatography |
Detailed Step-by-Step Protocol
WARNING: Diethylaminosulfur trifluoride (DAST) is toxic, corrosive, and reacts violently with water. It should only be handled in a well-ventilated chemical fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.
-
Reaction Setup:
-
To a dry 3-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 5-formylpicolinonitrile (1.0 eq).
-
Dissolve the starting material in anhydrous dichloromethane (DCM) (approx. 0.1 M concentration).
-
Rationale: Anhydrous conditions are crucial as DAST reacts violently with water, which would also consume the reagent and reduce yield. An inert atmosphere prevents oxidation of any sensitive species.
-
-
Reagent Addition:
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add DAST (1.5 - 2.0 eq) dropwise via the dropping funnel over 20-30 minutes.
-
Rationale: The reaction is exothermic. Slow, controlled addition at low temperature prevents overheating, which can lead to the formation of polymeric side products and ensure a safer reaction profile. Using a slight excess of DAST ensures complete conversion of the aldehyde.
-
-
Reaction Monitoring:
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Rationale: Reaction times can vary. Monitoring ensures the reaction is stopped at the optimal point, maximizing yield and minimizing degradation.
-
-
Workup and Quenching:
-
Once the reaction is complete, cool the flask back down to 0 °C.
-
Very slowly and carefully quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution dropwise. Vigorous gas evolution (CO₂) will occur. Continue addition until the bubbling ceases.
-
Rationale: The quench neutralizes any remaining DAST and acidic byproducts. Performing this step slowly at 0 °C is a critical safety measure to control the exothermic and gas-evolving quenching process.
-
-
Extraction and Isolation:
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice more with DCM.
-
Combine the organic layers and wash sequentially with water and then brine.
-
Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Rationale: This standard liquid-liquid extraction procedure isolates the product from the aqueous phase and removes inorganic salts.
-
-
Purification:
-
Purify the resulting crude oil/solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
-
Combine the product-containing fractions and remove the solvent in vacuo to yield this compound as a solid or oil.[8][9]
-
Rationale: Chromatography separates the desired product from unreacted starting material, byproducts, and non-volatile impurities based on polarity.
-
Alternative Strategy: Metal-Catalyzed Cross-Coupling
Core Concept
This method involves the reaction of an aryl halide (the picolinonitrile) with a difluoromethylating agent in the presence of a transition metal catalyst (commonly based on copper, nickel, or palladium).[12] The reaction proceeds through a catalytic cycle, typically involving oxidative addition, transmetalation, and reductive elimination steps.
| Catalyst System | Difluoromethyl Source | Key Advantages / Considerations |
| Copper | TMSCF₂H (with initiator), Cu(CF₂H) reagents | Often cost-effective. Radical pathways can be involved.[11] |
| Nickel | (Difluoromethyl)zinc reagents, 2-PySO₂CF₂H | Excellent for cross-electrophile coupling; can use a variety of aryl electrophiles (Cl, Br, I, OTf).[12][13] |
| Palladium | (Difluoromethyl)zinc reagents, Phosphobetaine (PDFA) | Broad substrate scope and high functional group tolerance, but can be expensive.[12] |
Representative Reaction Scheme
A typical reaction would involve heating the 5-halopicolinonitrile with a suitable difluoromethylating agent, a metal catalyst, a ligand, and often a base or additive in an appropriate solvent.
(Note: A detailed protocol is not provided here as conditions are highly specific to the chosen catalyst, ligand, and reagent system. Researchers should consult primary literature for specific, optimized procedures.)
Safety, Handling, and Waste Disposal
Professional laboratory safety practices are mandatory for all procedures described.
-
Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, safety glasses or goggles, and appropriate chemical-resistant gloves.[14]
-
Engineering Controls: All manipulations of volatile solvents, toxic reagents, and fluorinating agents must be performed in a certified chemical fume hood to prevent inhalation exposure.[15]
-
Reagent-Specific Hazards:
-
Fluorinating Agents (DAST, Deoxo-Fluor®): Highly toxic, corrosive, and moisture-sensitive. Can release HF upon contact with water. Quench excess reagent carefully with a weak base at low temperature.
-
Pyrophoric Reagents (e.g., tert-butyllithium, some zinc reagents): Ignite spontaneously on contact with air. Require handling under a strictly inert atmosphere using syringe or cannula techniques.[14][15]
-
-
Waste Disposal: All chemical waste must be segregated and disposed of according to institutional and local environmental regulations. Halogenated and non-halogenated organic waste streams should be kept separate. Quenched reaction mixtures should be neutralized before disposal.
Conclusion
The synthesis of this compound is a key transformation for accessing modern pharmaceuticals. The most direct and well-established method proceeds via the deoxyfluorination of 5-formylpicolinonitrile, a protocol detailed in this guide. For greater synthetic flexibility, metal-catalyzed cross-coupling from 5-halopicolinonitrile precursors offers a powerful, albeit more complex, alternative. The selection of the synthetic route should be guided by starting material availability, scalability, and safety considerations. By understanding the chemical principles behind each step, researchers can effectively and safely produce this valuable building block for application in drug discovery and development.
References
- A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethyl
- Difluoromethylation Chemistry: A Strategic Tool for Next-Gener
- Regioselective Difluoromethylation of Pyridines through Oxazino-pyridine Intermedi
- A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent.
- O- and N-Difluoromethylation of 2-Pyridones with Chlorodifluoromethane. Vegueta Ediciones.
- Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliph
- New method for introducing fluorinated components into molecules. University of Münster.
- Facile One-Pot Synthesis of N-Difluoromethyl-2-pyridone Derivatives.
- C3-Selective Trifluoromethylthiolation and Difluoromethylthiolation of Pyridines and Pyridine Drugs via Dihydropyridine Intermediates.
- Introduction of Difluoromethyl Through Radical Pathways.
- Late-stage difluoromethylation: concepts, developments and perspective. Royal Society of Chemistry.
- Metal-Catalyzed Direct Difluoromethyl
- N-Difluoromethylation of pyridine derivatives (4–7) and...
- Ligand-enabled nickel-catalyzed reductive difluoromethylation of aryl iodides with difluoromethyl 2-pyridyl sulfone. Beilstein Journal of Organic Chemistry.
- Site-selective C−H difluoromethylation of pyridines a Bioactive...
- This compound | 1211540-57-6. Benchchem.
- This compound.
- 5-Formylpicolinonitrile | High-Purity Reagent | RUO. Benchchem.
- What Safety Precautions Should Be Taken When Working with Solvents?. YouTube.
- This compound. CymitQuimica.
- 5-(Difluoromethyl)pyridine-2-carbonitrile | CAS 1211540-57-6. Santa Cruz Biotechnology.
- Procedures and Guidance Notes for working with biological agents and materials*. Queen Mary University of London.
- Procedures for Safe Use of Pyrophoric Organolithium Reagents. University of California, Irvine.
- Pyrophoric Liquid Safety. YouTube.
- 97483-77-7|5-Bromopicolinonitrile. BLD Pharm.
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound | CymitQuimica [cymitquimica.com]
- 9. scbt.com [scbt.com]
- 10. 97483-77-7|5-Bromopicolinonitrile|BLD Pharm [bldpharm.com]
- 11. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 12. sioc.cas.cn [sioc.cas.cn]
- 13. sioc.cas.cn [sioc.cas.cn]
- 14. ehs.uci.edu [ehs.uci.edu]
- 15. youtube.com [youtube.com]
Application Notes & Protocols: Radical Difluoromethylation of Aromatic Heterocycles
Introduction: The Strategic Value of the Difluoromethyl Group
In the landscape of modern drug discovery and agrochemical development, the incorporation of fluorine-containing motifs is a cornerstone strategy for modulating the physicochemical and biological properties of lead compounds.[1][2] Among these, the difluoromethyl (–CF₂H) group holds a unique and advantageous position. It acts as a lipophilic hydrogen bond donor, serving as a bioisosteric replacement for hydroxyl (–OH), thiol (–SH), or even amine (–NH₂) functionalities.[1][3] This substitution can enhance metabolic stability, improve membrane permeability, and favorably alter the pKa and dipole moment of a molecule, thereby optimizing its pharmacokinetic and pharmacodynamic profile.[1]
Direct C–H difluoromethylation of aromatic heterocycles—scaffolds prevalent in a vast number of pharmaceuticals—represents an ideal synthetic approach. It avoids the need for pre-functionalization of substrates, offering a more atom-economical and streamlined path to novel chemical entities.[2][4] This guide provides an in-depth exploration of modern radical-based methods to achieve this transformation, focusing on the underlying mechanisms, practical considerations, and detailed experimental protocols for researchers in the field.
Core Methodologies: Generating and Harnessing the •CF₂H Radical
The generation of the difluoromethyl radical (•CF₂H) is the lynchpin of these methodologies. Several robust strategies have emerged, primarily revolving around photoredox catalysis and other metal-catalyzed or reagent-driven processes. These methods offer mild, efficient, and scalable routes to a wide array of difluoromethylated heterocycles.[5][6]
Visible-Light Photoredox Catalysis: A Paradigm of Modern Synthesis
Visible-light photoredox catalysis has revolutionized radical chemistry by enabling the generation of radical species under exceptionally mild conditions.[7] This approach utilizes a photocatalyst (PC) that, upon absorption of low-energy visible light, initiates a single-electron transfer (SET) process to generate the desired •CF₂H radical from a suitable precursor.[8]
Causality and Mechanistic Insight:
The general mechanism involves the excitation of the photocatalyst (e.g., an Iridium or Ruthenium complex, or an organic dye) with visible light (typically blue or green LEDs) to a long-lived triplet excited state (*PC).[8][9] This excited state is a potent redox agent. In an oxidative quenching cycle, the *PC can oxidize a suitable electron-rich heterocycle. Alternatively, in a reductive quenching cycle, the *PC can reduce a difluoromethyl precursor. A more common pathway for heterocycle difluoromethylation involves the excited photocatalyst reducing a radical precursor, which then engages the heterocycle.[5]
A prevalent strategy involves the single-electron oxidation of a difluoromethyl source like sodium difluoromethanesulfinate (NaSO₂CF₂H).[9][10] The resulting •CF₂H radical then undergoes addition to the electron-deficient position of a protonated heterocycle. Subsequent oxidation of the resulting radical adduct and deprotonation yields the final product and regenerates the photocatalyst.
Diagram: Generalized Photocatalytic Cycle
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Direct C-H difluoromethylation of heterocycles via organic photoredox catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. e-century.us [e-century.us]
- 4. Difluoromethylation of heterocycles via a radical process - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Promoting Photocatalytic Direct C–H Difluoromethylation of Heterocycles using Synergistic Dual-Active-Centered Covalent Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Electrophilic Difluoromethylation of Substituted Pyridines
For: Researchers, scientists, and drug development professionals.
Introduction: The Rising Prominence of the Difluoromethyl Group in Pyridine Chemistry
The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry. Among these, the difluoromethyl (CF₂H) group is of particular interest due to its unique stereoelectronic properties. It acts as a lipophilic bioisostere for hydroxyl, thiol, and amine moieties, capable of enhancing metabolic stability, modulating pKa, and improving membrane permeability of parent molecules. Pyridine scaffolds are ubiquitous in pharmaceuticals and agrochemicals, making the development of robust methods for their difluoromethylation a high-priority research area. This guide provides an in-depth technical overview and detailed protocols for the electrophilic difluoromethylation of substituted pyridines, focusing on practical application and mechanistic understanding.
Strategic Approaches to Pyridine Difluoromethylation
The electron-deficient nature of the pyridine ring presents a significant challenge for direct electrophilic C-H functionalization. Consequently, several innovative strategies have emerged to achieve the targeted installation of the CF₂H group. This guide will focus on two primary and highly effective approaches: direct N-difluoromethylation and regioselective C-H difluoromethylation via dearomatized intermediates.
Part 1: Direct N-Difluoromethylation of Pyridines
A straightforward approach to modifying pyridines is through direct functionalization of the nitrogen atom. A recently developed transition metal-free method provides a practical route to N-difluoromethylated pyridinium salts and their derivatives.[1][2]
Reaction Principle and Mechanism
This method utilizes the readily available and inexpensive ethyl bromodifluoroacetate (BrCF₂COOEt) as the difluoromethylating agent.[1][2] The reaction proceeds through a two-step sequence:
-
N-Alkylation: The pyridine nitrogen acts as a nucleophile, attacking the electrophilic carbon of ethyl bromodifluoroacetate to form an N-alkylated pyridinium intermediate.
-
Hydrolysis and Decarboxylation: In situ hydrolysis of the ester group, followed by decarboxylation, yields the final N-difluoromethylated pyridine product.
The reaction is sensitive to both the steric and electronic properties of the substituents on the pyridine ring. Electron-donating groups generally facilitate the reaction, while bulky substituents ortho to the nitrogen can hinder the initial N-alkylation step.[3]
Figure 1: General workflow for N-difluoromethylation of pyridines.
Experimental Protocol: N-Difluoromethylation of 4-(Dimethylamino)pyridine (DMAP)
This protocol is a representative example of the N-difluoromethylation of an electron-rich pyridine.
Materials:
-
4-(Dimethylamino)pyridine (DMAP)
-
Ethyl bromodifluoroacetate (BrCF₂COOEt)
-
Acetonitrile (ACN), HPLC grade
-
Water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Rotary evaporator
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
To a 25 mL round-bottom flask, add 4-(dimethylamino)pyridine (122 mg, 1.0 mmol) and a magnetic stir bar.
-
Add acetonitrile (5 mL) and stir until the DMAP is fully dissolved.
-
Add ethyl bromodifluoroacetate (0.5 mL, 4.0 mmol) to the solution.
-
Heat the reaction mixture to 60 °C and stir for 24 hours.
-
After 24 hours, allow the reaction to cool to room temperature.
-
Add water (10 mL) to the reaction mixture and stir for an additional 2 hours at room temperature to facilitate hydrolysis and decarboxylation.
-
The solvent is removed under reduced pressure using a rotary evaporator.
-
The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the N-difluoromethylated DMAP.
Substrate Scope and Limitations
The success of this N-difluoromethylation method is highly dependent on the electronic nature of the pyridine substrate.
| Substrate | Product | Yield (%) |
| 4-(Dimethylamino)pyridine | N-(Difluoromethyl)-4-(dimethylamino)pyridin-1-ium | Moderate to Good |
| Pyridine | N-(Difluoromethyl)pyridin-1-ium | 63[3] |
| 2-Methylpyridine | 2-Methyl-1-(difluoromethyl)pyridin-1-ium | 81[3] |
| 2,6-Lutidine | 1-(Difluoromethyl)-2,6-dimethylpyridin-1-ium | <5[3] |
| Ethyl isonicotinate | 4-(Ethoxycarbonyl)-1-(difluoromethyl)pyridin-1-ium | <5[3] |
Table 1: Representative yields for the N-difluoromethylation of various substituted pyridines. Yields are based on conversion from the starting material.[3]
Key Insights:
-
Electron-donating groups at the 4-position, such as in DMAP, significantly enhance the nucleophilicity of the pyridine nitrogen, leading to good yields.
-
Unsubstituted pyridine and 2-methylpyridine show moderate to good reactivity.[3]
-
Steric hindrance from bulky groups at the 2- and 6-positions, as seen with 2,6-lutidine, drastically reduces the reaction efficiency.[3]
-
Electron-withdrawing groups , such as the ester in ethyl isonicotinate, deactivate the pyridine ring towards nucleophilic attack, resulting in very low conversion.[3]
Part 2: Regioselective C-H Difluoromethylation via Oxazino-Pyridine Intermediates
For the introduction of a difluoromethyl group onto the carbon framework of the pyridine ring, a more sophisticated strategy is required. A powerful approach involves the temporary dearomatization of the pyridine to form a nucleophilic oxazino-pyridine intermediate.[4][5][6] This intermediate can then undergo regioselective C-H functionalization, with the selectivity being controlled by the reaction conditions.[4][6]
Reaction Principle and Mechanism
This strategy relies on a dearomatization-rearomatization sequence. The key is the formation of a bench-stable oxazino-pyridine intermediate, which then serves as the substrate for difluoromethylation.
Figure 2: Switchable meta- and para-C-H difluoromethylation of pyridines.
-
meta-Selective Difluoromethylation: Under neutral or basic conditions, the oxazino-pyridine acts as a nucleophilic dienamine.[5][6] Reaction with an electrophilic difluoromethyl radical source, such as 2,2-difluoro-2-iodo-1-phenylethan-1-one, leads to addition at the meta-position. Subsequent rearomatization delivers the meta-difluoromethylated pyridine.[4][6]
-
para-Selective Difluoromethylation: In the presence of acid, the oxazino-pyridine is converted to a pyridinium salt. This pyridinium salt is now electron-deficient and susceptible to a Minisci-type radical alkylation at the para-position.[4][6]
Experimental Protocol: meta-C-H Difluoromethylation of a Substituted Pyridine
This protocol outlines the general procedure for the meta-selective difluoromethylation.
Materials:
-
Substituted oxazino-pyridine intermediate
-
2,2-Difluoro-2-iodo-1-phenylethan-1-one
-
2,2,6,6-Tetramethylpiperidine (TMP)
-
Dichloromethane (DCM), anhydrous
-
Inert atmosphere (Nitrogen or Argon)
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer and stir bar
-
UV lamp (optional, may be required for radical initiation)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the substituted oxazino-pyridine (0.2 mmol) and a magnetic stir bar.
-
Add anhydrous dichloromethane (2 mL) and stir to dissolve.
-
Add 2,2-difluoro-2-iodo-1-phenylethan-1-one (0.4 mmol) and 2,2,6,6-tetramethylpiperidine (0.3 mmol).
-
Stir the reaction mixture at room temperature for 12-24 hours. The reaction may be initiated with a UV lamp if necessary.
-
Upon completion (monitored by TLC or LC-MS), quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is then treated with 6 N HCl at 60 °C to induce rearomatization.
-
After cooling, the mixture is neutralized with a saturated aqueous solution of sodium bicarbonate and extracted with dichloromethane.
-
The combined organic layers are dried, filtered, and concentrated. The final product is purified by silica gel column chromatography.
Experimental Protocol: para-C-H Difluoromethylation of a Substituted Pyridine
This protocol describes the switch to para-selectivity under acidic conditions.
Materials:
-
Substituted oxazino-pyridine intermediate
-
(±)-Camphorsulfonic acid (CSA)
-
Bis(difluoroacetyl)peroxide (as a difluoromethyl radical source)
-
Acetone, anhydrous
-
Inert atmosphere (Nitrogen or Argon)
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer and stir bar
-
Low-temperature bath
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the substituted oxazino-pyridine (0.2 mmol) and a magnetic stir bar.
-
Add anhydrous acetone (2 mL) and cool the mixture to 0 °C in an ice bath.
-
Add (±)-camphorsulfonic acid (0.3 mmol) and stir for 10 minutes to form the pyridinium salt in situ.
-
In a separate vial, prepare a solution of bis(difluoroacetyl)peroxide (0.4 mmol) in anhydrous acetone (1 mL).
-
Slowly add the bis(difluoroacetyl)peroxide solution to the reaction mixture at 0 °C.
-
Allow the reaction to stir at 0 °C for 4 hours.
-
Upon completion, add 6 N HCl and heat the mixture to 60 °C for 16 hours to effect rearomatization.
-
After cooling to room temperature, carefully neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The final product is purified by silica gel column chromatography.
Substrate Scope and Applications
This switchable methodology exhibits a broad substrate scope, allowing for the late-stage functionalization of complex molecules.
| Position | Substrate Type | Yield Range (%) |
| meta | 2-Arylpyridines | 45-78[4] |
| meta | 2,3-Disubstituted pyridines | 45-78[4] |
| meta | 2,5-Disubstituted pyridines | 48-78[4] |
| para | 2-Arylpyridines | 51-73[4] |
| para | 2,3-Disubstituted pyridines | Good |
| para | 2,5-Disubstituted pyridines | Good |
Table 2: General substrate scope and yield ranges for the regioselective C-H difluoromethylation of substituted pyridines via oxazino-pyridine intermediates.[4]
Safety Precautions
The handling of electrophilic fluorinating reagents requires strict adherence to safety protocols.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields or goggles, a flame-resistant lab coat, and chemical-resistant gloves.[1][7]
-
Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood.[1][7]
-
Inert Atmosphere: Many of the reagents are sensitive to air and moisture. Reactions should be conducted under an inert atmosphere (nitrogen or argon).[7]
-
Handling of Reagents:
-
Ethyl bromodifluoroacetate: Avoid inhalation and contact with skin and eyes. It is a lachrymator.
-
2,2-Difluoro-2-iodo-1-phenylethan-1-one: This is an irritant. Avoid breathing dust and contact with skin and eyes.[8][9]
-
S-(difluoromethyl)diarylsulfonium tetrafluoroborate: Handle with care, avoiding contact with skin and eyes. Store in a cool, dry place.[7][10]
-
-
Waste Disposal: Dispose of all chemical waste in accordance with local regulations.
Conclusion
The electrophilic difluoromethylation of substituted pyridines is a rapidly evolving field with significant implications for drug discovery and development. The methods outlined in these application notes, from direct N-difluoromethylation to the highly versatile and regioselective C-H functionalization via oxazino-pyridine intermediates, provide powerful tools for the synthesis of novel difluoromethylated pyridine derivatives. A thorough understanding of the reaction mechanisms and careful adherence to the provided protocols will enable researchers to effectively incorporate this valuable functional group into their target molecules.
References
- Gandioso, A., El Fakiri, M., Rovira, A., & Marchán, V. (2020). A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. RSC Advances, 10(50), 29853–29863. [Link]
- Gandioso, A., El Fakiri, M., Rovira, A., & Marchán, V. (2020). A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. RSC Advances, 10(50), 29853-29863. [Link]
- Gandioso, A., et al. (2020). N-Difluoromethylation of pyridine derivatives (4–7) and pyridine-containing fluorophores (8–9).
- Angene Chemical. (2021). Safety Data Sheet: Difluoro(morpholino)
- Xu, P., Wang, Z., Guo, S. M., & Studer, A. (2024). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch.
- Xu, P., Wang, Z., Guo, S. M., & Studer, A. (2024). Establishment of meta and para C−H difluoromethylation of pyridines.
- Xu, P., et al. (2024). Substrate scope of the three‐component fluoroalkylpyridylation.
- Zhang, H., et al. (2024). Substrate Scope of Pyridinium Salts (I).
- Xu, P., Wang, Z., Guo, S. M., & Studer, A. (2024). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch.
- Studer, A., et al. (2024). Strategies for the meta‐C−H functionalization of pyridines.
- CAIG Laboratories, Inc. (2015). Safety Data Sheet: DUSTALL™ DUST REMOVER SPRAY. [Link]
- Angene Chemical. (2024). Safety Data Sheet: 2-Methoxy-1-phenylethanone. [Link]
- Xu, P., Wang, Z., Guo, S. M., & Studer, A. (2024). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. PubMed. [Link]
Sources
- 1. peptide.com [peptide.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. angenechemical.com [angenechemical.com]
- 8. fishersci.com [fishersci.com]
- 9. angenechemical.com [angenechemical.com]
- 10. static.cymitquimica.com [static.cymitquimica.com]
Application Notes and Protocols for Palladium-Catalyzed Difluoromethylation of Halopyridines
Introduction: The Strategic Value of the Difluoromethyl Group in Pyridine Scaffolds
The pyridine moiety is a cornerstone in medicinal chemistry, present in a vast number of FDA-approved drugs.[1] Its unique electronic properties and ability to engage in hydrogen bonding contribute significantly to molecular recognition and pharmacokinetic profiles. The strategic incorporation of fluorine-containing functional groups is a well-established strategy to modulate a molecule's lipophilicity, metabolic stability, and binding affinity.[1][2] Among these, the difluoromethyl (–CF₂H) group has emerged as a particularly valuable substituent. It acts as a lipophilic hydrogen bond donor and can serve as a bioisostere for hydroxyl, thiol, or amino groups, enhancing interactions with biological targets.[2][3] Consequently, the development of robust and versatile methods for the introduction of the –CF₂H group into pyridine rings, especially through late-stage functionalization, is of paramount importance for drug discovery and development professionals.[4][5][6]
This application note provides a comprehensive technical guide to the palladium-catalyzed difluoromethylation of halopyridines, a powerful transformation for accessing these valuable building blocks. We will delve into the mechanistic underpinnings of this reaction, compare various catalytic systems, and provide a detailed, field-proven protocol for researchers.
Mechanistic Insights into the Palladium-Catalyzed Cross-Coupling
The palladium-catalyzed difluoromethylation of halopyridines generally proceeds through a classical Pd(0)/Pd(II) catalytic cycle. Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions. The key steps involve oxidative addition, transmetalation, and reductive elimination.
A plausible catalytic cycle is depicted below:
Figure 1: Plausible catalytic cycle for the palladium-catalyzed difluoromethylation of aryl halides.
The cycle commences with the oxidative addition of the halopyridine to a low-valent palladium(0) complex, forming a Pd(II) intermediate. This step is often rate-limiting. Subsequently, a transmetalation event occurs where the difluoromethyl group is transferred from a suitable reagent to the palladium center. The choice of the difluoromethylating agent is critical and will be discussed in the following section. The final step is the reductive elimination of the difluoromethylated pyridine product, which regenerates the active Pd(0) catalyst, allowing the cycle to continue.[7]
Comparative Analysis of Catalytic Systems
The success of the palladium-catalyzed difluoromethylation of halopyridines is highly dependent on the judicious selection of the palladium precursor, ligand, and the difluoromethylating agent. Below is a comparative table of commonly employed systems.
| Catalytic System Component | Examples | Advantages | Disadvantages | Key Considerations & References |
| Palladium Precursor | Pd(dba)₂, Pd₂(dba)₃, Pd(OAc)₂, Pd(PtBu₃)₂ | Readily available, stable precursors. | May require in situ reduction to Pd(0). | Pd(dba)₂ and Pd₂(dba)₃ are common choices for generating Pd(0) in situ.[2][8] |
| Ligands | Monodentate: BrettPhos, RuPhos, PtBu₃Bidentate: dppf, DPEPhos, Xantphos | Bulky, electron-rich monophosphine ligands often facilitate the reaction with less reactive aryl chlorides.[2] Wide bite-angle bidentate ligands like DPEPhos and Xantphos can also be effective.[8] | Ligand screening is often necessary for optimal results with different substrates. | The choice of ligand can significantly impact the efficiency of both oxidative addition and reductive elimination.[2][7] |
| Difluoromethylating Agents | (Difluoromethyl)trimethylsilane (TMSCF₂H) with a fluoride source (e.g., CsF) | Commercially available, relatively stable, and easy to handle. | Requires a stoichiometric fluoride activator. | A widely used and versatile reagent for this transformation.[2][9] |
| (TMEDA)Zn(CF₂H)₂ | Highly reactive, can be effective for challenging substrates. | Air and moisture sensitive, often requires in situ preparation. | A potent reagent for Negishi-type cross-coupling reactions.[4] | |
| [(SIPr)Ag(CF₂H)] | Effective for a broad range of heteroaryl halides under mild conditions. | May require preparation from less common starting materials. | Shows good functional group tolerance.[8] | |
| Chlorodifluoromethane (ClCF₂H) | Inexpensive industrial raw material. | Gaseous reagent, requires specialized handling. Can also act as a difluorocarbene precursor.[10][11] | The reaction mechanism can deviate from the standard cross-coupling cycle.[4] |
Detailed Experimental Protocol
The following protocol is a representative example for the palladium-catalyzed difluoromethylation of a halopyridine using TMSCF₂H. This protocol is designed to be self-validating by including specific checkpoints and expected outcomes.
Materials and Reagents:
-
Halopyridine Substrate: e.g., 2-chloro-5-methoxypyridine (1.0 mmol, 1.0 equiv)
-
Palladium Precursor: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.025 mmol, 2.5 mol%)
-
Ligand: 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) (0.06 mmol, 6.0 mol%)
-
Difluoromethylating Agent: (Difluoromethyl)trimethylsilane (TMSCF₂H) (2.0 mmol, 2.0 equiv)
-
Fluoride Source: Cesium fluoride (CsF) (2.0 mmol, 2.0 equiv)
-
Solvent: Anhydrous 1,4-Dioxane (5.0 mL)
-
Internal Standard (for NMR yield): 1,3,5-Trimethoxybenzene
-
Inert Gas: Argon or Nitrogen
Experimental Workflow Diagram:
Sources
- 1. A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. par.nsf.gov [par.nsf.gov]
- 3. researchgate.net [researchgate.net]
- 4. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Chemists develop New method for introducing fluorinated components into molecules | EurekAlert! [eurekalert.org]
- 7. dspace.mit.edu [dspace.mit.edu]
- 8. Palladium-catalyzed difluoromethylation of heteroaryl chlorides, bromides and iodides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chinesechemsoc.org [chinesechemsoc.org]
- 11. O- and N-Difluoromethylation of 2-Pyridones with Chlorodifluoromethane | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
Application Note: A Robust HPLC Purification Protocol for 5-(Difluoromethyl)picolinonitrile
Introduction and Scientific Context
5-(Difluoromethyl)picolinonitrile (CAS: 1211540-57-6) is a heterocyclic aromatic compound of significant interest in medicinal chemistry and drug discovery.[1] It serves as a critical building block in the synthesis of more complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[1] The incorporation of the difluoromethyl group (-CHF₂) into organic molecules can substantially modulate their metabolic stability, lipophilicity, and binding affinity, making it a valuable moiety in modern drug design.
Given its role as a precursor, the purity of this compound is paramount. Impurities from the synthetic process can lead to unwanted side reactions, lower yields in subsequent steps, and introduce potentially confounding variables in biological assays. This application note provides a detailed, field-proven protocol for the purification of this compound using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), a powerful technique for the separation of small molecules based on their polarity.[2]
Principle of the Method: Strategic Selection of Chromatographic Conditions
The purification strategy is centered on Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), where the stationary phase is non-polar and the mobile phase is polar.[3] Analytes are separated based on their hydrophobic interactions with the stationary phase; more hydrophobic compounds are retained longer, while more polar compounds elute earlier.[3]
Causality Behind Experimental Choices:
-
Analyte Characteristics: this compound is a small molecule (MW: 154.12 g/mol ) with moderate polarity.[4][5] Its structure contains a polar pyridine ring and nitrile group, as well as a more hydrophobic difluoromethyl-substituted aromatic system. This polarity makes it an ideal candidate for RP-HPLC.[2][6]
-
Stationary Phase Selection: While a standard C18 column is the workhorse of RP-HPLC, the aromatic nature of the pyridine ring in the target compound suggests an opportunity for enhanced selectivity. A Phenyl-Hexyl stationary phase was selected for this protocol. This phase provides not only hydrophobic interactions but also π-π interactions between the phenyl rings of the stationary phase and the aromatic ring of the analyte.[7][8] This can create unique selectivity and improve the resolution between the target compound and structurally similar aromatic impurities.[9]
-
Mobile Phase Selection: The mobile phase consists of water and acetonitrile, common solvents for RP-HPLC. A 0.1% formic acid modifier is incorporated into both solvents. The pyridine nitrogen in the analyte is basic and can interact with acidic residual silanol groups on the silica-based stationary phase, leading to peak tailing. The acidic mobile phase protonates these silanols, minimizing these secondary interactions and ensuring sharp, symmetrical peaks.[10] Formic acid is also volatile, making it ideal for easy removal after fraction collection and for applications involving mass spectrometry (LC-MS).
Materials and Instrumentation
| Category | Item | Specifications |
| Instrumentation | HPLC System | Quaternary or Binary Pump, Autosampler, Column Thermostat, DAD/PDA Detector |
| Preparative HPLC System | High-flow rate pump, manual or automated injector, fraction collector | |
| Columns | Analytical Column | Phenyl-Hexyl, 150 x 4.6 mm, 5 µm particle size |
| Preparative Column | Phenyl-Hexyl, 150 x 21.2 mm, 5 µm particle size (or appropriate dimension) | |
| Reagents | Acetonitrile (ACN) | HPLC Grade or higher |
| Water | Deionized (DI) or Milli-Q | |
| Formic Acid (FA) | LC-MS Grade, >99% purity | |
| Sample | Crude this compound (Assumed Purity: ~97%[4]) | |
| Consumables | Vials | 2 mL HPLC vials with septa |
| Syringe Filters | 0.22 µm or 0.45 µm PTFE for sample filtration |
Detailed Experimental Protocols
Part A: Analytical Method Development
This initial step is crucial for establishing the separation parameters on a smaller, analytical scale.
-
Mobile Phase Preparation:
-
Solvent A: Add 1.0 mL of formic acid to 1.0 L of deionized water. Mix thoroughly and degas.
-
Solvent B: Add 1.0 mL of formic acid to 1.0 L of HPLC-grade acetonitrile. Mix thoroughly and degas.
-
-
Sample Preparation (Analytical):
-
Prepare a stock solution of the crude this compound in a 50:50 mixture of Solvent A and Solvent B at a concentration of approximately 1 mg/mL.
-
Vortex until fully dissolved.
-
Filter the solution through a 0.22 µm syringe filter into an HPLC vial. This prevents particulates from damaging the column.
-
-
HPLC System Setup and Execution:
-
Install the analytical Phenyl-Hexyl column and equilibrate with the initial mobile phase conditions (e.g., 95% A : 5% B) for at least 15-20 minutes or until a stable baseline is achieved.
-
Set the column temperature to 30 °C to ensure reproducible retention times.
-
Set the PDA/DAD detector to acquire data from 210-400 nm to determine the optimal wavelength for detection (λmax).
-
Inject 5-10 µL of the prepared sample and run the gradient method outlined below.
-
Table 1: Analytical HPLC Method Parameters
| Parameter | Value | Rationale |
|---|---|---|
| Column | Phenyl-Hexyl, 150 x 4.6 mm, 5 µm | Provides π-π interactions for enhanced selectivity of aromatic compounds.[7][8] |
| Mobile Phase A | 0.1% Formic Acid in Water | Aqueous component of the mobile phase. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic modifier for elution. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Ensures stable and reproducible retention times. |
| Injection Vol. | 5 µL | Small volume to prevent column overloading. |
| Detection | PDA/DAD @ 210-400 nm | Determines optimal wavelength (λmax) and assesses peak purity. |
| Gradient | 0-15 min: 5% to 95% B | A scouting gradient to separate compounds with a range of polarities.[9] |
| 15-17 min: Hold at 95% B | Washes strongly retained impurities from the column. | |
| 17-17.1 min: 95% to 5% B | Returns to initial conditions. |
| | 17.1-20 min: Hold at 5% B | Re-equilibration for the next run. |
-
Data Analysis:
-
Identify the peak corresponding to this compound.
-
Determine its retention time (RT) and the optimal detection wavelength (λmax) from the UV spectrum.
-
Assess the separation from nearby impurities. The developed gradient should provide sufficient resolution for baseline separation.
-
Part B: Scale-Up to Preparative Purification
Once the analytical method is established, it can be scaled up for purification of larger quantities.
-
Sample Preparation (Preparative):
-
Dissolve the crude material in a minimal amount of a strong solvent (like DMSO or DMF) and then dilute with the initial mobile phase composition (95% A : 5% B) to the highest possible concentration without precipitation.
-
Ensure the final sample is filtered to remove any particulate matter.
-
-
Preparative HPLC System Setup and Execution:
-
Install the preparative Phenyl-Hexyl column and equilibrate thoroughly. The flow rate must be scaled geometrically based on the column cross-sectional area.
-
Set up the fraction collector to collect peaks based on time or UV threshold.
-
Inject a larger volume of the concentrated sample. The maximum injection volume will depend on the column size and sample concentration.
-
Table 2: Preparative HPLC Method Parameters
| Parameter | Value | Rationale |
|---|---|---|
| Column | Phenyl-Hexyl, 150 x 21.2 mm, 5 µm | Larger diameter for higher loading capacity. |
| Flow Rate | 21.2 mL/min | Flow rate scaled from the 4.6 mm ID analytical column. |
| Injection Vol. | 500 - 2000 µL | Depends on sample concentration; optimized to maximize throughput without sacrificing resolution. |
| Detection | UV at determined λmax | Monitors elution for targeted fraction collection. |
| Gradient | Adjusted from analytical run | The gradient slope is kept constant. The gradient time is typically the same as the analytical run. |
-
Fraction Collection and Post-Processing:
-
Collect the fractions corresponding to the main, pure peak.
-
Combine the pure fractions and confirm their purity by injecting a small aliquot onto the analytical HPLC system.
-
Remove the mobile phase solvents (water, acetonitrile, formic acid) using a rotary evaporator or lyophilizer.
-
The final product will be the purified this compound as a solid.[4]
-
Workflow Visualization
The following diagram illustrates the logical flow of the entire purification process, from crude material to final purity assessment.
Caption: A logical workflow for the preparative HPLC purification and subsequent analysis.
Conclusion
This application note details a robust and reliable RP-HPLC method for the purification of this compound. The strategic choice of a Phenyl-Hexyl stationary phase provides excellent selectivity for this polar aromatic compound, while the use of an acidified mobile phase ensures high peak performance. The protocol is designed to be systematically implemented, from analytical method development through to preparative scale-up, enabling researchers to obtain high-purity material essential for downstream applications in pharmaceutical and chemical research.
References
- Reverse-phase HPLC analysis and purific
- HPLC Column Selection Guide. Chromtech. [Link]
- Reverse Phase Chromatography Techniques. Chrom Tech, Inc. [Link]
- Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. MDPI. [Link]
- Different Types of Stationary Phases in Liquid Chrom
- 5-Amino-3-(difluoromethyl)picolinonitrile | C7H5F2N3 | CID 67374994. PubChem. [Link]
- Reversed Phase HPLC Method Development. Phenomenex. [Link]
- HPLC Analysis of Very Polar Compounds in Bioanalysis.
- Understanding the Stationary Phase in HPLC: A Friend's Guide. Mastelf. [Link]
- Exploring 5-(Trifluoromethyl)
- Choosing the Right HPLC Stationary Phase.
- CAS No : 1211540-57-6 | Product Name : this compound.
- This compound | 1211540-57-6 | C7H4F2N2 | Appchem. Appchem. [Link]
- UV/vis absorption spectra of compounds 6a–i in acetonitrile at 2.5 × 10⁻⁵ M concentration.
- UV-Visible Spectroscopy of Organic Compounds. Chemistry LibreTexts. [Link]
- UV-visible absorption spectra. Chemguide. [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromtech.com [chromtech.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. appchemical.com [appchemical.com]
- 6. mastelf.com [mastelf.com]
- 7. veeprho.com [veeprho.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. phx.phenomenex.com [phx.phenomenex.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Application Note: High-Resolution ¹H and ¹⁹F NMR Analysis of 5-(Difluoromethyl)picolinonitrile for Structural Elucidation
Abstract
This application note provides a comprehensive guide to the structural characterization of 5-(Difluoromethyl)picolinonitrile, a key fluorinated building block in pharmaceutical and agrochemical research[1][2], using ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. We present detailed, field-proven protocols for sample preparation, data acquisition, and spectral analysis. The causality behind experimental parameter selection is explained to empower researchers to adapt these methods. This guide emphasizes the interpretation of characteristic chemical shifts and, crucially, the large geminal proton-fluorine spin-spin coupling (²JHF) that defines the molecule's spectral signature. The protocols and insights provided herein are designed to ensure trustworthy and reproducible results for researchers, scientists, and drug development professionals.
Introduction: The Importance of Fluorinated Scaffolds
Organofluorine compounds are of immense importance in modern drug discovery, with over 20% of all pharmaceuticals containing fluorine[1]. The introduction of fluorine atoms can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity. The difluoromethyl (-CHF₂) group, in particular, is a valuable bioisostere for hydroxyl or thiol groups. This compound (CAS 1211540-57-6) is a versatile heterocyclic building block incorporating this important motif[2][3].
Accurate and unambiguous structural confirmation of such molecules is paramount. NMR spectroscopy is the most powerful tool for this purpose. Due to the favorable nuclear properties of both ¹H and ¹⁹F (Spin I = ½, high natural abundance, and high gyromagnetic ratio), NMR provides detailed information on molecular structure and connectivity[1][4][5]. This note details the synergistic application of ¹H and ¹⁹F NMR to fully characterize this compound.
Principles of ¹H and ¹⁹F NMR Analysis
NMR spectroscopy relies on the absorption of radiofrequency energy by atomic nuclei in a strong magnetic field. The precise frequency of absorption, known as the chemical shift (δ) , is highly sensitive to the local electronic environment of the nucleus, providing a fingerprint of its position within the molecule[6].
A key feature in the spectra of this compound is spin-spin coupling , or J-coupling . This is an indirect interaction between nuclear spins mediated through the bonding electrons, resulting in the splitting of NMR signals[7][8][9]. The magnitude of this interaction, the coupling constant (J) , is measured in Hertz (Hz) and provides direct information about the connectivity of atoms[10][11]. In this molecule, the coupling between the ¹H and ¹⁹F nuclei of the -CHF₂ group is particularly informative.
The ¹⁹F nucleus is an excellent NMR probe due to its 100% natural abundance and a sensitivity that is 83% that of the proton[4][12]. Furthermore, ¹⁹F NMR boasts a very wide chemical shift range, which minimizes signal overlap and simplifies spectral analysis[5][13].
Experimental Protocols
Materials and Equipment
-
Analyte: this compound (Purity ≥97%)
-
NMR Solvent: Chloroform-d (CDCl₃, 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard for ¹H NMR.
-
Equipment:
-
NMR Spectrometer (e.g., 400 MHz or higher) equipped with a broadband or dual-channel probe tunable to ¹H and ¹⁹F frequencies.
-
Standard 5 mm NMR tubes.
-
Volumetric flasks and precision micropipettes.
-
Sample Preparation Protocol
Causality: The concentration is chosen to ensure good signal-to-noise (S/N) in a reasonable number of scans without causing solubility issues or line broadening due to aggregation. CDCl₃ is a common solvent for small organic molecules and its residual proton signal is well-separated from the analyte signals.
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in 0.6-0.7 mL of CDCl₃ in a clean, dry vial.
-
Ensure complete dissolution by gentle vortexing.
-
Transfer the solution into a 5 mm NMR tube.
NMR Data Acquisition Workflow
The following diagram outlines the general workflow for acquiring high-quality NMR data.
Caption: Key J-coupling relationships in the molecule.
Summary of Expected NMR Data
The following table summarizes the anticipated ¹H and ¹⁹F NMR data for this compound in CDCl₃.
| Nucleus | Assignment | Multiplicity | Approx. δ (ppm) | Coupling Constant (J, Hz) |
| ¹H | H6 | d | 8.8 - 9.0 | ⁴JH4-H6 ≈ 1-2 |
| ¹H | H4 | dd | 8.0 - 8.2 | ³JH3-H4 ≈ 8; ⁴JH4-H6 ≈ 2 |
| ¹H | H3 | d | 7.8 - 8.0 | ³JH3-H4 ≈ 8 |
| ¹H | H7 (-CH F₂) | t | 6.8 - 7.2 | ²JHF ≈ 56 |
| ¹⁹F | F7 (-CHF ₂) | d | -110 to -115 | ²JHF ≈ 56 |
Note: Chemical shifts are predictive and may vary based on spectrometer and sample conditions. Coupling constants are more robust.
Conclusion
The combined use of ¹H and ¹⁹F NMR spectroscopy provides a rapid, reliable, and information-rich method for the complete structural verification of this compound. The observation of a proton triplet and a corresponding fluorine doublet, both with a large geminal coupling constant of approximately 56 Hz, serves as an unmistakable signature of the -CHF₂ group. The protocols and analytical framework presented in this application note establish a self-validating system for the characterization of this and similar fluorinated molecules, ensuring high confidence in structural assignments for critical research and development applications.
References
- Wikipedia. (n.d.). J-coupling.
- Fiveable. (n.d.). J-Coupling Constant Definition.
- University of York. (n.d.). NMR J-couplings.
- Weizmann Institute of Science. (n.d.). J-Coupling.
- Micca, J., et al. (2009). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. National Institutes of Health.
- University of Wisconsin-Madison. (n.d.). NMR Spectroscopy: Spin-Spin Splitting: J-Coupling.
- University of Ottawa NMR Facility Blog. (2017). PSYCHE to Evaluate 1H-19F Coupling Constants.
- Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy.
- Berger, S. (2009). An Overview of Fluorine NMR. ResearchGate.
- Gerig, J.T. (n.d.). Fluorine NMR. University of California, Santa Barbara.
- The Royal Society of Chemistry. (2015). Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation Electronic Supporting Information.
- University of Southampton. (n.d.). Multinuclear and Fluorine NMR Spectroscopy.
- Slideshare. (n.d.). Nmr spectroscopy of fluorine 19.
- Oxford Instruments. (n.d.). NMR | Fluorine Spectroscopy.
- PubChem. (n.d.). 5-Amino-3-(difluoromethyl)picolinonitrile.
- Durham University. (n.d.). 19Flourine NMR.
- The Royal Society of Chemistry. (n.d.). Supplementary Information.
- SpectraBase. (n.d.). Difluoromethane - Optional[19F NMR] - Chemical Shifts.
- The Royal Society of Chemistry. (n.d.). Electronic Supplementary Materials.
- Rele, P. V., et al. (2007). Fluorine-19 NMR Chemical Shift Probes Molecular Binding to Lipid Membranes. Journal of the American Chemical Society.
- Prakash, G. K. S., et al. (2004). Difluoromethyl Phenyl Sulfone as a Selective Difluoromethylene Dianion Equivalent. Angewandte Chemie International Edition.
- Pharmaffiliates. (n.d.). This compound.
- Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy.
- Baber, J. C., et al. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. National Institutes of Health.
- IMSERC. (n.d.). TUTORIAL: 1D 1H-coupled 19F SPECTRUM. Northwestern University.
- PubMed. (n.d.). Rapid acquisition of 1H and 19F NMR experiments for direct and competition ligand-based screening.
- Abraham, R. J., & Edgar, M. (n.d.). Substituent Chemical Shifts in NMR. Part 5: Mono and Difluoro S.C.S. in rigid molecules. Modgraph.
- ResearchGate. (n.d.). Rapid acquisition of 1H and 19F NMR experiments for direct and competition ligand-based screening.
- University of California, Santa Barbara. (n.d.). F19 detection.
- MDPI. (2021). Metabolite Fingerprinting Using 1H-NMR Spectroscopy and Chemometrics for Classification of Three Curcuma Species from Different Origins.
- The Royal Society of Chemistry. (2021). Site-Specific C-H Chalcogenation of Quinoxalin-2(1H)-ones: Supporting Information.
Sources
- 1. NMR | Fluorine Spectroscopy [nmr.oxinst.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 5. biophysics.org [biophysics.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. J-coupling - Wikipedia [en.wikipedia.org]
- 8. NMR J-couplings [tcm.phy.cam.ac.uk]
- 9. weizmann.ac.il [weizmann.ac.il]
- 10. fiveable.me [fiveable.me]
- 11. organicchemistrydata.org [organicchemistrydata.org]
- 12. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 19Flourine NMR [chem.ch.huji.ac.il]
The Strategic Incorporation of 5-(Difluoromethyl)picolinonitrile in the Synthesis of Next-Generation Kinase Inhibitors: Application Notes and Protocols
Introduction: The Growing Importance of Fluorinated Scaffolds in Kinase Inhibitor Design
The strategic incorporation of fluorine atoms and fluorinated moieties into small molecule drug candidates has become a cornerstone of modern medicinal chemistry. This is particularly true in the realm of kinase inhibitors, where fine-tuning physicochemical properties can dramatically impact potency, selectivity, and pharmacokinetic profiles. Among the arsenal of fluorinated building blocks, 5-(difluoromethyl)picolinonitrile has emerged as a particularly valuable synthon. The difluoromethyl (-CHF2) group, acting as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl or thiol groups, offers a unique combination of properties that can enhance target engagement and metabolic stability[1][2][3]. This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of this compound in the synthesis of kinase inhibitors, with a focus on Janus kinase (JAK) inhibitors.
Physicochemical Properties and Reactivity Profile
This compound is a solid at room temperature with a molecular formula of C7H4F2N2 and a molecular weight of 154.12 g/mol [4]. The electron-withdrawing nature of both the nitrile and the difluoromethyl groups renders the pyridine ring electron-deficient. This electronic characteristic is pivotal to its utility in synthesis, making the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr) reactions[5]. This reactivity allows for the facile introduction of the difluoromethyl-pyridyl scaffold into a variety of molecular frameworks.
| Property | Value | Source |
| CAS Number | 1211540-57-6 | [4] |
| Molecular Formula | C7H4F2N2 | [4] |
| Molecular Weight | 154.12 | [4] |
| Appearance | Solid | [4] |
Application in the Synthesis of Filgotinib: A Case Study
A prime example of the successful application of this compound is in the synthesis of Filgotinib (GLPG0634), a selective JAK1 inhibitor approved for the treatment of rheumatoid arthritis[6][7]. The synthesis of Filgotinib showcases a key synthetic strategy involving the coupling of the this compound-derived core with other heterocyclic systems.
Synthetic Workflow Overview
The overall synthetic strategy for kinase inhibitors like Filgotinib often involves a convergent approach where key fragments are synthesized separately and then coupled in the final stages. The incorporation of the this compound moiety is typically achieved through a nucleophilic aromatic substitution or a related cross-coupling reaction.
Caption: Convergent synthesis of a kinase inhibitor.
Detailed Protocol: Synthesis of a Key Triazolopyridine Intermediate for JAK Inhibitors
This protocol details the synthesis of a key intermediate in the construction of Filgotinib and related JAK inhibitors, starting from a functionalized pyridine derived from this compound. The procedure is adapted from methodologies described in the patent literature[8][9].
Reaction: Condensation and cyclization to form the triazolopyridine core.
Scheme:
Materials:
-
2-Amino-6-bromopyridine (or a similarly functionalized pyridine)
-
Ethoxycarbonyl isothiocyanate
-
Hydroxylamine hydrochloride
-
N,N-Diisopropylethylamine (DIPEA)
-
Ethanol (absolute)
-
Methanol (anhydrous)
-
Toluene
-
Catalyst (e.g., Palladium-based for prior coupling steps if necessary)
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Column chromatography setup
Step-by-Step Procedure:
-
Synthesis of the Thiourea Intermediate:
-
In a round-bottom flask under an inert atmosphere, dissolve 2-amino-6-bromopyridine (1.0 eq) in toluene.
-
Add ethoxycarbonyl isothiocyanate (1.2 eq) dropwise to the solution at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The thiourea derivative may precipitate and can be collected by filtration.
-
-
Cyclization to the Triazolopyridine Amine:
-
Suspend the crude thiourea derivative in a mixture of ethanol and methanol.
-
Add hydroxylamine hydrochloride (2.0 eq) and N,N-diisopropylethylamine (DIPEA) (2.5 eq) to the suspension.
-
Heat the mixture to reflux for several hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired 2-amino-[4][10][11]triazolo[1,5-a]pyridine intermediate.
-
Safety Precautions:
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, gloves) must be worn.
-
Ethoxycarbonyl isothiocyanate is a lachrymator and should be handled with care.
-
Palladium catalysts are flammable and should be handled under an inert atmosphere.
Mechanism of Action: Inhibition of the JAK-STAT Signaling Pathway
Kinase inhibitors derived from this compound, such as Filgotinib, primarily target the Janus kinase (JAK) family of enzymes. The JAK-STAT signaling pathway is a critical cascade that transduces signals from cytokines and growth factors, playing a central role in immunity, cell proliferation, and differentiation[12][13].
Caption: The JAK-STAT signaling pathway and the point of inhibition.
Dysregulation of the JAK-STAT pathway is implicated in various autoimmune diseases and cancers[14]. JAK inhibitors act by competing with ATP for the kinase domain of JAK enzymes, thereby blocking the phosphorylation and activation of STAT proteins[4][11]. This interruption of the signaling cascade leads to a reduction in the production of pro-inflammatory cytokines[8][15]. Filgotinib exhibits selectivity for JAK1 over other JAK isoforms, which is thought to contribute to its favorable safety profile[16].
Structure-Activity Relationship (SAR) Insights
The development of potent and selective JAK inhibitors is guided by extensive structure-activity relationship (SAR) studies. The difluoromethyl group on the pyridine ring plays a crucial role in the binding affinity and selectivity of these inhibitors.
| R-Group Modification on Pyridine Ring | Effect on JAK1 Potency (IC50) | Rationale | Reference |
| -CHF2 (Difluoromethyl) | High Potency (nM range) | Acts as a hydrogen bond donor, potentially interacting with key residues in the ATP-binding pocket. Improves metabolic stability compared to a methyl group. | [1][3] |
| -H | Reduced Potency | Loss of the beneficial hydrogen bonding interaction and potential metabolic liabilities. | General SAR principles |
| -CH3 | Moderate Potency | Lacks the hydrogen bond donating capability of the -CHF2 group. | [14] |
| -CF3 | Variable Potency | Strong electron-withdrawing group, can alter the electronics of the pyridine ring and may introduce unfavorable steric interactions. | General SAR principles |
| -OCH3 | Reduced Potency | Introduces a different electronic and steric profile that may not be optimal for binding. | [1] |
The data suggests that the difluoromethyl group is a key pharmacophore for achieving high potency in this class of JAK inhibitors. Modifications that remove or significantly alter the electronic and steric properties of this group generally lead to a decrease in inhibitory activity.
Protocol: In Vitro Kinase Inhibition Assay
To evaluate the potency of newly synthesized kinase inhibitors, an in vitro kinase assay is a fundamental experiment. This protocol provides a general framework for an ADP-Glo™ kinase assay, which measures the amount of ADP produced in a kinase reaction.
Objective: To determine the IC50 value of a test compound against a specific JAK isoform.
Materials:
-
Recombinant human JAK1, JAK2, JAK3, or TYK2 enzyme
-
Peptide substrate specific for the kinase
-
ATP
-
Test compound (e.g., a newly synthesized inhibitor)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Assay plates (e.g., 384-well white plates)
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO.
-
Kinase Reaction:
-
Add the kinase, peptide substrate, and test compound to the wells of the assay plate.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Convert the produced ADP to ATP by adding the Kinase Detection Reagent.
-
Measure the generated luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to controls.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Conclusion
This compound is a versatile and highly valuable building block in the synthesis of kinase inhibitors. Its unique electronic and steric properties, particularly the ability of the difluoromethyl group to act as a lipophilic hydrogen bond donor, contribute significantly to the potency and selectivity of the final drug candidates. The successful synthesis of Filgotinib serves as a compelling testament to the strategic utility of this synthon. The protocols and insights provided in this document are intended to empower researchers to effectively utilize this compound in their drug discovery and development endeavors, ultimately contributing to the advancement of novel therapeutics for a range of diseases.
References
- Pharmaffiliates. This compound. [Link]
- Google Patents. (2015). CN104987333A - Filgotinib synthetic method.
- Wikipedia. Janus kinase inhibitor. [Link]
- Cusabio.
- Wikipedia. Janus kinase. [Link]
- Patsnap Synapse. (2024). What are JAK1 inhibitors and how do they work?. [Link]
- Google Patents. (2018). CN110204542A - A kind of synthetic method of JAK1 inhibitor Filgotinib.
- Wikipedia.
- ResearchGate. (2019). Design, synthesis and evaluation of (R)-3-(7-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-5-azaspiro[2.4]heptan-5-yl)-3-oxopropanenitrile as a JAK1-selective inhibitor. [Link]
- ResearchGate. Structure of filgotinib and its active metabolite. [Link]
- ResearchGate. Structure of filgotinib and its major active metabolite. [Link]
- Journal of the American Chemical Society. (2018). The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach. [Link]
- MDPI. (2024).
- PubMed. (2021). JAK selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling by filgotinib, upadacitinib, tofacitinib and baricitinib. [Link]
- National Institutes of Health. (2024). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. [Link]
- National Institutes of Health. (2022).
- National Institutes of Health. (2022). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. [Link]
- National Institutes of Health. (2022). Filgotinib: A Clinical Pharmacology Review. [Link]
- PubChem. Filgotinib. [Link]
Sources
- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2020201975A2 - Novel process for the preparation of filgotinib and intermediates thereof - Google Patents [patents.google.com]
- 5. Exposure‐response relationships for the efficacy and safety of filgotinib and its metabolite GS‐829845 in subjects with rheumatoid arthritis based on phase 2 and phase 3 studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of the potential drug interactions mediated through P‐gp, OCT2, and MATE1/2K with filgotinib in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. CN104987333A - Filgotinib synthetic method - Google Patents [patents.google.com]
- 9. CN110204542A - A kind of synthetic method of JAK1 inhibitor Filgotinib - Google Patents [patents.google.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Frontiers | Revealing innovative JAK1 and JAK3 inhibitors: a comprehensive study utilizing QSAR, 3D-Pharmacophore screening, molecular docking, molecular dynamics, and MM/GBSA analyses [frontiersin.org]
- 12. WO2020201975A2 - Novel process for the preparation of filgotinib and intermediates thereof - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. Design, synthesis and evaluation of (R)-3-(7-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-5-azaspiro[2.4]heptan-5-yl)-3-oxopropanenitrile as a JAK1-selective inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Filgotinib: A Clinical Pharmacology Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Concerted nucleophilic aromatic substitution with 19F− and 18F− - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of 5-(Difluoromethyl)picolinonitrile
Abstract
This document provides a detailed technical guide for the synthetic derivatization of 5-(difluoromethyl)picolinonitrile, a key building block in medicinal chemistry. The unique electronic properties conferred by the difluoromethyl (CF₂H) and nitrile (CN) groups render the pyridine scaffold a versatile platform for generating diverse molecular architectures. This guide explores scientifically-grounded strategies for the selective transformation of the nitrile moiety and discusses the reactivity of the pyridine ring. We provide detailed, step-by-step protocols for hydrolysis, [3+2] cycloaddition to form tetrazoles, and catalytic reduction of the nitrile group. The underlying chemical principles, rationale for procedural steps, and key analytical checkpoints are thoroughly explained to ensure reproducibility and success in the laboratory.
Introduction: The Strategic Value of this compound
The incorporation of fluorine into bioactive molecules is a cornerstone of modern drug design, often leading to improved metabolic stability, bioavailability, and binding affinity.[1] The difluoromethyl (CF₂H) group is of particular interest as it acts as a lipophilic hydrogen bond donor, serving as a bioisostere for hydroxyl (-OH), thiol (-SH), or amine (-NH₂) groups.[2][3] Unlike the more common trifluoromethyl (CF₃) group, the CF₂H moiety offers a unique combination of increased lipophilicity and hydrogen bonding capability, making it a valuable substituent in lead optimization.[1][4]
This compound combines this valuable group with a picolinonitrile framework. The pyridine ring is a prevalent scaffold in numerous pharmaceuticals.[5] The powerful electron-withdrawing nature of both the nitrile and the difluoromethyl groups renders the pyridine ring highly electron-deficient.[2] This electronic characteristic is the dominant factor governing its reactivity, primarily activating the C2 and C4 positions for nucleophilic attack and providing a handle for a variety of chemical transformations.[1][6] This guide focuses on leveraging the reactivity of the nitrile group—a versatile functional handle—for the synthesis of amides, carboxylic acids, aminomethylpyridines, and tetrazoles, all of which are important pharmacophores.
Core Derivatization Strategies: A Workflow Overview
The primary avenues for derivatizing this compound involve transformations of the nitrile group. The relative stability of the difluoromethyl group under many reaction conditions allows for selective chemistry at the C2 position. The following workflow outlines the key synthetic pathways detailed in this guide.
Figure 1: Key derivatization pathways originating from this compound.
Protocol I: Hydrolysis of the Nitrile to Amide and Carboxylic Acid
The hydrolysis of the nitrile group provides access to the corresponding primary amide and carboxylic acid, which are fundamental functional groups in drug molecules for establishing hydrogen bond interactions. The reaction can be performed under acidic or basic conditions, with basic hydrolysis often offering a more controlled route to the amide intermediate.[7]
Scientific Principle
Under basic conditions, the hydroxide ion acts as a nucleophile, attacking the electrophilic carbon of the nitrile. The resulting intermediate is protonated by water to form an imidic acid, which tautomerizes to the more stable amide.[7] Forcing conditions (higher temperature, prolonged reaction time) will lead to subsequent hydrolysis of the amide to the carboxylate salt, which is then protonated during acidic workup to yield the carboxylic acid.[7][8]
Protocol 1A: Synthesis of 5-(Difluoromethyl)picolinamide
This protocol is designed for the controlled partial hydrolysis to the amide.
-
Materials:
-
This compound
-
Ethanol (EtOH)
-
Sodium hydroxide (NaOH)
-
Water (deionized)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
Magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle.
-
-
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq).
-
Dissolve the starting material in ethanol (approx. 10 mL per 1 g of nitrile).
-
Add a 3M aqueous solution of NaOH (1.1 eq). The use of a slight excess of base ensures the reaction proceeds, but controlled stoichiometry and temperature are key to preventing over-hydrolysis.
-
Heat the mixture to a gentle reflux (approx. 80 °C) and stir.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every 30 minutes. The starting material is significantly less polar than the amide product. A typical mobile phase for TLC is 50% EtOAc in hexanes.
-
Upon consumption of the starting material (typically 1-3 hours), cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Add water to the residue and extract the product with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude 5-(difluoromethyl)picolinamide.
-
Purify the product by column chromatography on silica gel or recrystallization from an appropriate solvent system (e.g., EtOAc/hexanes).
-
Protocol 1B: Synthesis of 5-(Difluoromethyl)picolinic Acid
This protocol drives the hydrolysis to completion to form the carboxylic acid.[9]
-
Materials:
-
Same as Protocol 1A, with the addition of hydrochloric acid (HCl, e.g., 6M).
-
-
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq).
-
Add a 6M aqueous solution of NaOH (3.0 eq). The larger excess of base and higher concentration drives the reaction to the carboxylate.
-
Heat the mixture to reflux (approx. 100-110 °C) and stir vigorously for 4-8 hours, or until TLC/LC-MS analysis confirms the complete disappearance of both the starting nitrile and the intermediate amide.
-
Cool the reaction mixture in an ice bath to 0-5 °C.
-
Carefully acidify the solution to pH ~2-3 by the slow, dropwise addition of 6M HCl. The product will likely precipitate out of the solution.
-
Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water.
-
Dry the solid under vacuum to yield 5-(difluoromethyl)picolinic acid. Further purification can be achieved by recrystallization if necessary.
-
| Product | Typical Yield | Key Analytical Data |
| 5-(Difluoromethyl)picolinamide | 65-80% | ¹H NMR: Appearance of two broad singlets for -NH₂. IR: Strong C=O stretch (~1660 cm⁻¹), N-H stretches (~3200-3400 cm⁻¹). |
| 5-(Difluoromethyl)picolinic Acid | 80-95% | ¹H NMR: Appearance of a broad singlet for the carboxylic acid proton (>10 ppm). IR: Broad O-H stretch (~2500-3300 cm⁻¹), C=O stretch (~1700 cm⁻¹). |
| Table 1: Summary of Hydrolysis Products and Expected Analytical Signatures. |
Protocol II: [3+2] Cycloaddition for the Synthesis of 5-[5-(Difluoromethyl)pyridin-2-yl]-1H-tetrazole
Tetrazoles are important carboxylic acid bioisosteres in medicinal chemistry, offering similar acidity but often improved metabolic stability and cell permeability.[10][11] The synthesis of 5-substituted-1H-tetrazoles via the [3+2] cycloaddition of nitriles and an azide source is a robust and widely used transformation.[12][13]
Scientific Principle
This reaction involves the formal [3+2] cycloaddition of an azide anion to the carbon-nitrogen triple bond of the nitrile. The reaction is typically catalyzed by a Lewis acid (e.g., ZnCl₂) or a Brønsted acid.[12][13] The catalyst activates the nitrile by coordinating to the nitrogen atom, making the carbon more electrophilic and susceptible to attack by the azide nucleophile. Subsequent cyclization and protonation steps lead to the formation of the stable, aromatic tetrazole ring.
Figure 2: General scheme for the ZnCl₂-catalyzed synthesis of 5-substituted-1H-tetrazoles.
Protocol
-
Materials:
-
This compound
-
Sodium azide (NaN₃) (Caution: Highly toxic and potentially explosive)
-
Zinc chloride (ZnCl₂), anhydrous
-
N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (HCl, e.g., 3M)
-
Sodium nitrite (NaNO₂), for quenching
-
Ethyl acetate (EtOAc)
-
Round-bottom flask, magnetic stirrer, heating mantle, inert atmosphere setup (N₂ or Ar).
-
-
Procedure:
-
Safety First: Sodium azide is acutely toxic and can form explosive heavy metal azides or hydrazoic acid upon acidification. Handle with extreme care in a well-ventilated fume hood. Avoid contact with metal spatulas (use ceramic or plastic) and chlorinated solvents. Prepare a quench solution of aqueous sodium nitrite.
-
To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq), sodium azide (1.5 eq), and anhydrous zinc chloride (1.2 eq).[14]
-
Add anhydrous DMF (approx. 5 mL per 1 g of nitrile).
-
Heat the reaction mixture to 110-120 °C and stir.
-
Monitor the reaction by TLC or LC-MS. The tetrazole product is significantly more polar than the starting nitrile. The reaction typically takes 12-24 hours for completion.
-
Cool the reaction mixture to room temperature.
-
Carefully pour the reaction mixture into a beaker containing water (10x the volume of DMF).
-
Acidify the aqueous solution to pH ~2 with 3M HCl. This protonates the tetrazole, causing it to precipitate.
-
Stir the resulting suspension for 30 minutes.
-
Collect the solid product by vacuum filtration. Wash thoroughly with water.
-
Quench: Treat the filtrate with an aqueous solution of sodium nitrite (NaNO₂) to destroy any residual azide before disposal.
-
Dry the collected solid under vacuum to yield the crude product. Purification can be achieved by recrystallization from ethanol or an ethanol/water mixture.
-
| Product | Typical Yield | Key Analytical Data |
| 5-[5-(Difluoromethyl)pyridin-2-yl]-1H-tetrazole | 70-90% | ¹H NMR: Disappearance of the nitrile signal, appearance of a broad N-H proton signal (>14 ppm). IR: Disappearance of the C≡N stretch (~2230 cm⁻¹), appearance of N-H and C=N stretches. |
| Table 2: Summary of Tetrazole Synthesis Product and Expected Analytical Signatures. |
Protocol III: Catalytic Reduction of the Nitrile to [5-(Difluoromethyl)pyridin-2-yl]methanamine
The reduction of the nitrile group to a primary amine provides a versatile synthetic intermediate. The resulting aminomethyl group is a common feature in pharmaceuticals, acting as a basic center for salt formation or as a nucleophile for further derivatization (e.g., amidation, alkylation).
Scientific Principle
Catalytic hydrogenation is a standard method for nitrile reduction. Raney Nickel is a cost-effective and highly active catalyst for this transformation.[15] The reaction proceeds by the adsorption of the nitrile and hydrogen onto the catalyst surface, followed by the stepwise addition of hydrogen across the carbon-nitrogen triple bond. The reaction is typically carried out in an alcoholic solvent, often with the addition of ammonia to suppress the formation of secondary amine byproducts.
Protocol
-
Materials:
-
This compound
-
Raney® Nickel (50% slurry in water) (Caution: Pyrophoric when dry)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Ammonia solution (e.g., 7N in MeOH)
-
Hydrogen gas (H₂)
-
Parr hydrogenation apparatus or similar high-pressure reactor
-
Celite® (for filtration)
-
-
Procedure:
-
Safety First: Raney Nickel is pyrophoric and must be handled with care. Never allow the catalyst to dry and come into contact with air. Ensure the hydrogenation apparatus is properly set up and leak-tested.
-
To a suitable high-pressure reactor vessel, add this compound (1.0 eq).
-
Add the alcoholic solvent (e.g., Methanol) and the ammonia solution (approx. 10-20% of the total solvent volume).
-
Carefully add the Raney Nickel slurry (approx. 10-20% by weight relative to the nitrile). Rinse the weighing container with a small amount of solvent to ensure all the catalyst is transferred.
-
Seal the reactor according to the manufacturer's instructions.
-
Purge the reactor several times with nitrogen, followed by several purges with hydrogen gas.
-
Pressurize the reactor with hydrogen gas (typically 50-100 psi).
-
Begin vigorous stirring and heat the reaction to 40-60 °C.
-
Monitor the reaction by observing the hydrogen uptake. When the pressure stabilizes, the reaction is likely complete (typically 4-12 hours).
-
Cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with nitrogen.
-
Catalyst Filtration: Carefully filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Crucially, keep the filter cake wet with solvent at all times to prevent ignition. Once filtration is complete, the filter cake should be immediately quenched by submerging it in a large volume of water.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
The resulting crude amine can be purified by distillation under reduced pressure or by conversion to a salt (e.g., hydrochloride) followed by recrystallization.
-
| Product | Typical Yield | Key Analytical Data |
| [5-(Difluoromethyl)pyridin-2-yl]methanamine | 75-90% | ¹H NMR: Disappearance of the nitrile, appearance of a singlet for the benzylic CH₂ protons and a broad singlet for the NH₂ protons. IR: Disappearance of the C≡N stretch, appearance of N-H bending and stretching vibrations. |
| Table 3: Summary of Nitrile Reduction Product and Expected Analytical Signatures. |
Further Synthetic Considerations: Reactivity of the Pyridine Ring
The electron-deficient nature of the pyridine ring in this compound makes it a candidate for Nucleophilic Aromatic Substitution (SₙAr). However, a direct SₙAr reaction requires the displacement of a suitable leaving group.[1][6]
-
Direct C-H Functionalization: Direct nucleophilic substitution of a hydride ion on the pyridine ring (a Chichibabin-type reaction) is challenging for this substrate.[1][6] While the ring is activated, these reactions typically require very strong nucleophiles (like NaNH₂) and high temperatures, which may not be compatible with the difluoromethyl group.[1][6]
-
SₙAr via Halogenated Intermediates: A more viable strategy for functionalizing the pyridine ring would be to first introduce a good leaving group, such as a halogen, at the C4 or C6 positions. This would require a separate synthetic sequence starting from a different precursor. Once a halogen is in place, a wide variety of nucleophiles (alkoxides, thiolates, amines) could be used to displace it under standard SₙAr conditions.[2]
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of complex molecules targeted for pharmaceutical and agrochemical research. The derivatization strategies presented in this guide focus on robust and well-established chemical transformations of the nitrile group, providing reliable access to amides, carboxylic acids, primary amines, and tetrazoles. By understanding the fundamental principles of reactivity governed by the electron-deficient pyridine ring, researchers can effectively leverage this building block to generate novel compound libraries for biological screening and to advance drug discovery programs.
References
- Pharmaffiliates. (n.d.). This compound.
- PHARMD GURU. (n.d.). NUCLEOPHILIC AROMATIC SUBSTITUTION.
- Zafrani, Y., et al. (2017). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry.
- Chemistry Online. (2022). Nucleophilic substitution of pyridines.
- Schlosser, M. (n.d.). Nucleophilic Substitutions of Nitroarenes and Pyridines: New Insight and New. ResearchGate.
- Organic Chemistry Portal. (n.d.). Synthesis of 1H-tetrazoles.
- ResearchGate. (n.d.). The Reduction of Nitriles to Aldehydes: Applications of Raney Nickel/Sodium Hypophosphite Monohydrate, of Raney Nickel/Formic Ac.
- El-Faham, A., et al. (2015). Tetrazolium Compounds: Synthesis and Applications in Medicine. Pharmaceuticals.
- The Royal Society of Chemistry. (n.d.). Supporting information 1. Materials and Methods.
- ResearchGate. (n.d.). Synthesis of 5-substituted-1H-tetrazole derivatives (44) in ChCl/ZnCl2 DES.
- Common Organic Chemistry. (n.d.). Raney Nickel.
- Harvard DASH. (n.d.). Publication: C–H Functionalization Catalysis via Transition Metal Stabilized Ligand-Based Radicals.
- MDPI. (n.d.). Innovative synthesis of drug-like molecules using tetrazole as core building blocks.
- Capot Chemical. (n.d.). 859538-41-3 | 5-(difluoromethyl)picolinic acid.
- Kaur, N. (2019). Raney nickel-assisted nitro group reduction for the synthesis of N-, O-, and S-heterocycles. ResearchGate.
- Pearson+. (n.d.). We have considered nucleophilic aromatic substitution of pyridine... | Study Prep.
- The Organic Chemistry Tutor. (2024, April 26). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions) [Video]. YouTube.
- MDPI. (n.d.). Special Issue : Metal-Catalyzed C−H Functionalization.
- MySkinRecipes. (n.d.). 5-(Difluoromethoxy)picolinic acid.
- Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by hydrolysis or deprotection.
- Organic Syntheses. (2019). Facile Reduction of Amides Using Nickel Catalysis: Reduction of 12-Aminododecanolactam. Organic Syntheses, 96, 436-454.
- Collins, K. D., & Glorius, F. (2023). Late-Stage C-H Functionalization of Azines. Chemical Reviews, 123(12), 7655–7691.
- Chambers, R. D., Drakesmith, F. G., & Musgrave, W. K. R. (1965). Polyfluoroheterocyclic compounds. Part V. Catalytic reduction of perfluoro- and chlorofluoro-pyridines and the preparation of polyfluoropyridinecarboxylic acids. Journal of the Chemical Society (Resumed), 5045.
- Rostami, A., et al. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. New Journal of Chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. We have considered nucleophilic aromatic substitution of pyridine... | Study Prep in Pearson+ [pearson.com]
- 4. 5-(Difluoromethoxy)picolinic acid [myskinrecipes.com]
- 5. researchgate.net [researchgate.net]
- 6. chemistry-online.com [chemistry-online.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Carboxylic acid synthesis by hydrolysis or deprotection [organic-chemistry.org]
- 9. 859538-41-3 | 5-(difluoromethyl)picolinic acid - Capot Chemical [capotchem.com]
- 10. thieme-connect.com [thieme-connect.com]
- 11. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]
- 12. 1H-Tetrazole synthesis [organic-chemistry.org]
- 13. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Raney Nickel [commonorganicchemistry.com]
Analytical techniques for monitoring the progress of difluoromethylation reactions
For: Researchers, scientists, and drug development professionals.
Introduction: The Critical Role of Monitoring in Difluoromethylation
The introduction of the difluoromethyl (CF₂H) group into organic molecules is a cornerstone of modern medicinal chemistry and drug development. This small structural modification can profoundly enhance a molecule's metabolic stability, membrane permeability, and binding affinity by acting as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl, thiol, or amide functionalities.[1][2] Given the significant impact of this moiety, the precise and efficient monitoring of difluoromethylation reactions is paramount to ensure optimal reaction outcomes, facilitate mechanistic understanding, and enable seamless scale-up from discovery to production.
This comprehensive guide provides detailed application notes and validated protocols for the primary analytical techniques used to monitor the progress of difluoromethylation reactions. As a senior application scientist, this document is structured not as a rigid template, but as a dynamic and logical workflow, guiding the user from technique selection to data interpretation with a focus on scientific integrity and field-proven insights. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for robust and reliable results.
Choosing Your Analytical Weapon: A Strategic Overview
The selection of an appropriate analytical technique is contingent upon several factors, including the nature of the starting materials and products (e.g., polarity, volatility), the reaction conditions, and the type of information required (qualitative vs. quantitative). The most powerful tools in our arsenal for monitoring difluoromethylation reactions are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS) coupled with chromatography, and Thin-Layer Chromatography (TLC).
| Technique | Primary Use | Advantages | Limitations |
| ¹⁹F NMR Spectroscopy | Quantitative analysis, structural confirmation | High sensitivity, wide chemical shift range, no background interference, direct observation of the key moiety.[3][4][5][6] | Requires access to an NMR spectrometer, may not be suitable for in-situ monitoring of heterogeneous reactions. |
| LC-MS | Quantitative analysis, separation of complex mixtures | High sensitivity and selectivity, suitable for non-volatile and thermally labile compounds.[7] | Can be matrix-sensitive, requires method development. |
| GC-MS | Quantitative analysis of volatile compounds | Excellent separation efficiency, extensive spectral libraries for identification. | Requires analytes to be volatile and thermally stable, may necessitate derivatization.[8] |
| TLC | Rapid qualitative monitoring | Simple, fast, and inexpensive. | Limited to qualitative assessment, may be difficult to find a suitable stain for all organofluorine compounds.[9][10] |
| HPLC | Quantitative analysis | High-resolution separation, well-established for purity and conversion analysis. | Requires a chromophore for UV detection, method development can be time-consuming. |
¹⁹F NMR Spectroscopy: The Gold Standard for Monitoring Difluoromethylation
Due to the unique properties of the ¹⁹F nucleus (100% natural abundance, high gyromagnetic ratio, and a wide chemical shift range), ¹⁹F NMR spectroscopy is arguably the most powerful and direct method for monitoring difluoromethylation reactions.[3] The large chemical shift dispersion minimizes signal overlap, and the absence of endogenous fluorine signals in most reaction systems provides a clean background for unambiguous analysis.[3][5]
Causality Behind the Choice of ¹⁹F NMR:
-
Direct Observation: You are directly observing the nucleus being incorporated, providing unequivocal evidence of reaction progress.
-
Structural Information: The chemical shift and coupling constants of the ¹⁹F signal provide valuable structural information about the product and any intermediates or byproducts.
-
Quantitative Accuracy: With the use of an internal standard, ¹⁹F NMR can provide highly accurate and precise quantification of reactants, products, and intermediates.[11]
Protocol for Quantitative ¹⁹F NMR Reaction Monitoring
This protocol outlines the steps for monitoring a difluoromethylation reaction using quantitative ¹⁹F NMR (qNMR).
1. Selection of a Suitable Internal Standard (IS):
The choice of IS is critical for accurate quantification. An ideal IS should:
-
Contain at least one fluorine atom.
-
Have a simple ¹⁹F NMR spectrum (preferably a singlet).
-
Have a chemical shift that does not overlap with any signals from the reaction mixture.
-
Be chemically inert under the reaction conditions.
-
Have a known purity.
-
Be soluble in the NMR solvent.
Commonly Used Internal Standards for ¹⁹F qNMR:
-
Trifluoroacetic acid (TFA)[12]
-
4,4'-Difluorobenzophenone
-
2,4-Dichlorobenzotrifluoride[11]
-
3,5-Bis(trifluoromethyl)benzoic acid[11]
2. Sample Preparation:
-
Reaction Quenching: At designated time points (including t=0), withdraw an aliquot of the reaction mixture (e.g., 50-100 µL). To halt the reaction, the aliquot should be immediately quenched. The quenching method depends on the reaction type:
-
For many reactions, dilution in a cold deuterated solvent is sufficient.
-
For radical reactions, a radical scavenger like TEMPO may be necessary.[13]
-
For reactions involving strong acids or bases, neutralization may be required.
-
-
Preparation of the NMR Sample:
-
In a clean vial, add a precise volume of the quenched reaction aliquot.
-
Add a precise volume of a stock solution of the internal standard in the chosen deuterated solvent (e.g., DMSO-d₆, CDCl₃, or acetone-d₆).[14]
-
Mix thoroughly and transfer the solution to an NMR tube.
-
3. NMR Data Acquisition:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended.
-
Key Parameters for Quantitative ¹⁹F NMR:
-
Pulse Angle: Use a 90° pulse angle to maximize the signal-to-noise ratio.[12]
-
Relaxation Delay (D1): This is a critical parameter for accurate quantification. D1 should be at least 5 times the longest T₁ (spin-lattice relaxation time) of the signals of interest (both the analyte and the internal standard). A D1 of 20-30 seconds is often a good starting point.[12]
-
Number of Scans (NS): A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio (S/N > 100:1 for accurate integration). 32 to 512 scans are typical.[12]
-
Spectral Width (SW): The spectral width should be large enough to encompass all fluorine signals of interest. The wide chemical shift range of ¹⁹F NMR is an advantage here.
-
4. Data Processing and Analysis:
-
Apply a gentle line broadening (e.g., 0.3 Hz) to improve the signal-to-noise ratio.
-
Carefully phase the spectrum and perform a baseline correction.
-
Integrate the signals corresponding to the starting material, the difluoromethylated product, and the internal standard.
-
Calculate the reaction conversion and yield using the following formulas:
Conversion (%) = [Integral(Product) / (Integral(Product) + Integral(Starting Material))] x 100
Yield (%) = [(Integral(Product) / N_F(Product)) / (Integral(IS) / N_F(IS))] x [(m(IS) / MW(IS)) / (m(Starting Material)_initial / MW(Starting Material))] x Purity(IS) x 100
Where:
-
N_F = number of fluorine atoms giving rise to the integrated signal
-
m = mass
-
MW = molecular weight
-
Workflow for ¹⁹F NMR Reaction Monitoring
Sources
- 1. A New Reagent for Direct Difluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. e-century.us [e-century.us]
- 3. magritek.com [magritek.com]
- 4. researchgate.net [researchgate.net]
- 5. Direct Comparison of 19F qNMR and 1H qNMR by Characterizing Atorvastatin Calcium Content - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. organomation.com [organomation.com]
- 8. Investigation of the derivatization conditions for GC-MS metabolomics of biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. TLC stains [reachdevices.com]
- 11. learning.sepscience.com [learning.sepscience.com]
- 12. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. apps.dtic.mil [apps.dtic.mil]
Application Note & Protocol: Photocatalytic C-H Difluoromethylation of 5-Halopicolinonitrile
Introduction: The Strategic Importance of the Difluoromethyl Group
In modern medicinal chemistry, the incorporation of fluorine atoms into bioactive molecules is a cornerstone strategy for enhancing pharmacological properties. The difluoromethyl (CF₂H) group, in particular, has garnered immense interest. It serves as a lipophilic bioisostere for hydroxyl (-OH), thiol (-SH), or amino (-NH₂) groups, capable of modulating pKa, improving metabolic stability, and increasing binding affinity through unique hydrogen bonding interactions.[1][2][3][4] The picolinonitrile scaffold, a nitrogen-containing heterocycle, is a privileged structure found in numerous FDA-approved drugs.[5]
Consequently, methods for the direct, late-stage introduction of a CF₂H group onto complex scaffolds like 5-halopicolinonitriles are of high value to researchers in drug development. This application note provides a comprehensive, field-proven protocol for the C-H difluoromethylation of 5-halopicolinonitriles using visible-light photoredox catalysis—a method prized for its mild, environmentally benign conditions and broad functional group tolerance.[1][6][7]
Reaction Principle: A Radical-Mediated Pathway
The described transformation proceeds via a photoredox-catalyzed radical mechanism. This approach harnesses the energy of visible light to generate a highly reactive difluoromethyl radical (•CF₂H) from a stable precursor. The radical then engages with the heteroaromatic substrate to form the desired C-CF₂H bond.
Causality of Component Selection:
-
Photocatalyst (e.g., fac-Ir(ppy)₃ or Ru(bpy)₃Cl₂): These transition metal complexes possess strong absorption in the visible light spectrum and long-lived excited states, making them efficient single-electron transfer agents necessary to initiate the radical cascade.[8][9]
-
Difluoromethyl Radical Precursor (e.g., NaSO₂CF₂H or Difluoromethyl Sulfones): Stable, solid reagents like sodium difluoromethanesulfinate (NaSO₂CF₂H) or various difluoromethyl sulfones are chosen for their reliability and ease of handling.[7][10] Upon single-electron reduction by the excited photocatalyst, they fragment to release the key •CF₂H radical.[8][10]
-
Solvent (e.g., DMSO or DMF): Polar aprotic solvents are typically used to ensure the solubility of all reaction components, including the often-polar substrate and catalyst.
-
Inert Atmosphere: The reaction is sensitive to oxygen, which can quench the excited state of the photocatalyst and intercept radical intermediates. Therefore, maintaining an inert atmosphere (Nitrogen or Argon) is critical for reaction efficiency.
Proposed Catalytic Cycle:
The reaction is initiated by the excitation of the photocatalyst (PC) with visible light (e.g., blue LEDs) to its excited state (PC*). This energized catalyst then reduces the difluoromethyl precursor (R-CF₂H) to generate the difluoromethyl radical (•CF₂H) and the oxidized form of the catalyst (PC⁺). The •CF₂H radical adds to the electron-deficient picolinonitrile ring, creating a radical intermediate. This intermediate is subsequently oxidized by PC⁺, which, after deprotonation, yields the final product and regenerates the ground-state photocatalyst, closing the catalytic loop.[8]
Caption: Proposed mechanism for photoredox-catalyzed difluoromethylation.
Detailed Experimental Protocol
This protocol provides a general procedure that can be adapted for various 5-halopicolinonitrile substrates. Optimization of reaction time and stoichiometry may be required for specific derivatives.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Comments |
| 5-Bromo-2-cyanopyridine | >98% | Sigma-Aldrich | Substrate |
| Sodium Difluoromethanesulfinate | >97% | Sigma-Aldrich | Difluoromethylating agent |
| fac-Tris(2-phenylpyridine)iridium(III) | >98% | Sigma-Aldrich | Photocatalyst (fac-Ir(ppy)₃) |
| Dimethyl Sulfoxide (DMSO) | Anhydrous, >99.8% | Sigma-Aldrich | Reaction Solvent |
| Ethyl Acetate (EtOAc) | ACS Grade | Fisher Scientific | For extraction |
| Brine (Saturated NaCl solution) | N/A | N/A | For work-up |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Fisher Scientific | Drying agent |
| Silica Gel | 230-400 mesh | Sorbent Tech. | For column chromatography |
| Nitrogen or Argon Gas | High Purity (5.0) | Airgas | For maintaining an inert atmosphere |
Equipment Setup
-
4 mL screw-cap reaction vials with PTFE-lined septa
-
Magnetic stir plate and Teflon-coated magnetic stir bars
-
Blue LED light source (450-470 nm), positioned with a cooling fan
-
Schlenk line or glovebox for inert atmosphere operations
-
Standard laboratory glassware (separatory funnel, flasks, etc.)
-
Rotary evaporator
-
Flash chromatography system or glass column
Step-by-Step Procedure
Caption: Experimental workflow for photocatalytic difluoromethylation.
-
Reaction Setup: To a 4 mL screw-cap vial containing a magnetic stir bar, add 5-bromo-2-cyanopyridine (0.2 mmol, 1.0 equiv.), sodium difluoromethanesulfinate (0.4 mmol, 2.0 equiv.), and fac-Ir(ppy)₃ (0.004 mmol, 2 mol%).
-
Inerting the System: Seal the vial with a PTFE-lined cap. Connect the vial to a Schlenk line via a needle. Evacuate the vial under vacuum and backfill with high-purity nitrogen or argon. Repeat this cycle three times to ensure a completely inert atmosphere.
-
Solvent Addition: Using a syringe, add 2.0 mL of anhydrous, degassed DMSO. The solution should be stirred briefly to ensure all solids are dissolved or suspended.
-
Photocatalysis: Place the vial on a magnetic stir plate approximately 5-10 cm from a blue LED light source. Ensure a cooling fan is directed at the reaction setup to maintain ambient temperature (20-25 °C). Irradiate the stirring reaction mixture for 12-24 hours.
-
Reaction Monitoring: To check for completion, carefully take a small aliquot from the reaction mixture via syringe. Dilute it with ethyl acetate and spot on a TLC plate or prepare for LC-MS analysis to confirm the consumption of the starting material.
-
Aqueous Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing 20 mL of deionized water. Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure product.
-
Characterization: Confirm the identity and purity of the final product, 5-bromo-3-(difluoromethyl)picolinonitrile, using ¹H NMR, ¹⁹F NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). The CF₂H group typically presents as a triplet in both ¹H NMR (δ ≈ 6.5-7.0 ppm, J ≈ 55 Hz) and ¹⁹F NMR (δ ≈ -110 to -130 ppm, J ≈ 55 Hz).[11]
Safety Precautions and Handling
Scientific integrity demands a commitment to safety. Adherence to the following guidelines is mandatory.
-
General Conduct: All experimental manipulations must be performed inside a certified chemical fume hood.[12][13] Avoid inhalation of dusts and vapors.[14]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical splash goggles, a flame-resistant lab coat, and chemical-resistant gloves (nitrile gloves are generally suitable for incidental contact).[12][13]
-
Reagent Handling: While solid difluoromethylating agents are generally stable, avoid creating and inhaling dust. Always consult the Safety Data Sheet (SDS) for each specific reagent before use.[14][15]
-
Waste Disposal: Dispose of all chemical waste, including solvents and residual reaction materials, in accordance with institutional and local environmental regulations. Contaminated glassware must be decontaminated before cleaning.
References
- Zanardi, I., et al. (2019). Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds. Molecules, 24(24), 4483. [Link]
- Zanardi, I., et al. (2019). Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds.
- Zanardi, I., et al. (2019).
- Peko, T., et al. (2021).
- Wang, Z., et al. (2023). Promoting Photocatalytic Direct C–H Difluoromethylation of Heterocycles using Synergistic Dual-Active-Centered Covalent Organic Frameworks. Journal of the American Chemical Society. [Link]
- Wang, Z., et al. (2023). Promoting Photocatalytic Direct C–H Difluoromethylation of Heterocycles using Synergistic Dual-Active-Centered Covalent Organic Frameworks. PubMed Central. [Link]
- Xu, P., et al. (2024). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch.
- Carboni, A., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews. [Link]
- Ni, C., et al. (2021). Difluoromethyl 2-Pyridyl Sulfoximine: A Stereoselective Nucleophilic Reagent for Difluoro(aminosulfinyl)methylation and Difluoro(aminosulfonyl)
- Site-selective C−H difluoromethylation of pyridines a Bioactive...
- Prieur, N., et al. (2020).
- New method for introducing fluorinated components into molecules. (2024). Universität Münster. [Link]
- Nagib, D. A., & MacMillan, D. W. C. (2019). Catalytic radical difluoromethoxylation of arenes and heteroarenes. PubMed Central. [Link]
- A novel (deuterio)
- Wu, S., et al. (2024). Synthesis of Difluoromethylated Compounds. Xi'an Jiaotong University Research Portal. [Link]
- Carcinogens. (2016). The Sarpong Group. [Link]
Sources
- 1. Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C-C Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of Difluoromethylated Compounds - Xi'an Jiaotong University [scholar.xjtu.edu.cn]
- 5. A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Promoting Photocatalytic Direct C–H Difluoromethylation of Heterocycles using Synergistic Dual-Active-Centered Covalent Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Catalytic radical difluoromethoxylation of arenes and heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 11. chinesechemsoc.org [chinesechemsoc.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. sarponggroup.com [sarponggroup.com]
- 14. chemicalbook.com [chemicalbook.com]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-(Difluoromethyl)picolinonitrile
Welcome to the technical support center for the synthesis of 5-(Difluoromethyl)picolinonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot potential issues encountered during the synthesis of this important fluorinated building block. Our approach is rooted in mechanistic understanding and practical, field-tested solutions to ensure the integrity and success of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: I am observing incomplete conversion of my starting material (e.g., 5-bromo- or 5-iodopicolinonitrile). What are the likely causes and how can I improve the yield?
Answer:
Incomplete conversion in the synthesis of this compound is a common issue that can often be traced back to several key factors related to the difluoromethylation reaction.
Underlying Causes:
-
Reagent Purity and Activity: The efficacy of difluoromethylating agents, such as TMSCF₂H (the Ruppert-Prakash reagent) or other sources of the difluoromethyl group, is highly dependent on their purity and proper activation. These reagents can be sensitive to moisture and air, leading to decomposition and loss of reactivity.
-
Catalyst Deactivation: In metal-catalyzed reactions (e.g., using copper), the catalyst can be deactivated by impurities in the starting materials or solvents. Oxidative addition of the catalyst to the halo-pyridine is a critical step that can be hindered.
-
Insufficient Reaction Temperature or Time: Difluoromethylation reactions can be kinetically slow. Inadequate temperature or reaction duration may not be sufficient to drive the reaction to completion.
-
Poor Solubility: The solubility of the starting materials and reagents in the chosen solvent system is crucial for efficient reaction. Poor solubility can lead to a heterogeneous reaction mixture and reduced reaction rates.
Troubleshooting Protocol:
-
Reagent and Solvent Quality Check:
-
Ensure that the difluoromethylating agent is of high purity and has been stored under anhydrous and inert conditions.
-
Use freshly distilled and anhydrous solvents. Degas the solvents prior to use to remove dissolved oxygen, especially for metal-catalyzed reactions.
-
-
Optimization of Reaction Conditions:
-
Temperature: Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) to find the optimal balance between reaction rate and byproduct formation.
-
Time: Monitor the reaction progress by TLC or LC-MS at regular intervals to determine the optimal reaction time.
-
Concentration: Adjust the concentration of the reactants. In some cases, higher concentrations can favor the desired reaction, while in others, dilution may be necessary to minimize side reactions.
-
-
Catalyst and Ligand Screening (for metal-catalyzed reactions):
-
If using a copper catalyst, consider screening different copper sources (e.g., CuI, CuBr, Cu(OAc)₂) and ligands to enhance catalytic activity.
-
-
Activation of the Difluoromethylating Agent:
-
For reagents like TMSCF₂H, ensure proper activation with a suitable fluoride source (e.g., TBAF, CsF) and that the stoichiometry is correct.
-
| Parameter | Troubleshooting Action | Expected Outcome |
| Conversion | Low | Increase temperature, prolong reaction time, check reagent activity. |
| Reagent | Old or improperly stored | Use a fresh batch of high-purity reagent. |
| Catalyst | Suspected deactivation | Use high-purity catalyst and anhydrous, degassed solvents. |
Question 2: My reaction mixture shows the presence of multiple fluorinated byproducts, including what appears to be mono- and trifluoromethylated picolinonitrile. How can I control the selectivity of the difluoromethylation?
Answer:
The formation of over- or under-fluorinated byproducts is a common challenge in reactions involving the transfer of a difluoromethyl group. This lack of selectivity often arises from the nature of the radical or nucleophilic species generated in the reaction.
Mechanistic Insight:
Difluoromethylation reactions can proceed through radical or nucleophilic pathways. The difluoromethyl radical (•CF₂H) or the difluoromethyl anion (:CF₂H⁻) are the key reactive intermediates. The formation of monofluoromethyl (•CH₂F or :CH₂F⁻) or trifluoromethyl (•CF₃ or :CF₃⁻) species can occur through side reactions or from impurities in the difluoromethylating agent.
Troubleshooting and Control Strategies:
-
Purity of the Difluoromethylating Agent: The presence of impurities such as monofluoromethyl or trifluoromethyl sources in the starting reagent is a direct cause of these byproducts. Ensure the use of a high-purity difluoromethylating agent.
-
Control of Reaction Stoichiometry: Carefully control the stoichiometry of the difluoromethylating agent relative to the substrate. An excess of the reagent can sometimes lead to over-fluorination.
-
Temperature Management: Reaction temperature can significantly influence selectivity. Higher temperatures can sometimes lead to less selective reactions. It is advisable to run the reaction at the lowest temperature that provides a reasonable reaction rate.
-
Radical vs. Nucleophilic Pathway Control:
-
For radical reactions, the choice of initiator and its concentration can be critical.
-
For nucleophilic reactions, the choice of base and solvent can influence the stability and reactivity of the difluoromethyl anion.
-
Experimental Workflow for Optimizing Selectivity:
Caption: Workflow for optimizing difluoromethylation selectivity.
Question 3: I am observing significant hydrolysis of the nitrile group to a carboxylic acid or an amide. How can I prevent this side reaction?
Answer:
Hydrolysis of the nitrile group is a common byproduct, especially if the reaction conditions involve acidic or basic promoters, or if there is residual water in the reaction mixture.[1][2][3]
Causality:
The picolinonitrile moiety is susceptible to hydrolysis under both acidic and basic conditions, proceeding through an initial hydration to the corresponding picolinamide, which can then be further hydrolyzed to 5-(difluoromethyl)picolinic acid. The presence of water, even in trace amounts, can facilitate this process, especially at elevated temperatures.
Preventative Measures and Troubleshooting:
-
Strict Anhydrous Conditions:
-
Thoroughly dry all glassware before use.
-
Use anhydrous solvents and reagents.
-
Conduct the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent the ingress of atmospheric moisture.
-
-
pH Control:
-
If the reaction requires a base or an acid, use a non-aqueous or sterically hindered promoter that is less likely to facilitate hydrolysis.
-
Carefully neutralize the reaction mixture during workup, avoiding prolonged exposure to strongly acidic or basic aqueous solutions.
-
-
Temperature Control: Higher temperatures can accelerate the rate of hydrolysis. If possible, conduct the reaction at a lower temperature, even if it requires a longer reaction time.
Purification Strategy for Removing Hydrolytic Byproducts:
If hydrolysis does occur, the resulting carboxylic acid or amide can often be removed through purification.
-
Extraction: The carboxylic acid byproduct can be removed by washing the organic layer with a mild aqueous base (e.g., saturated sodium bicarbonate solution). The amide may be more challenging to remove by simple extraction.
-
Chromatography: Column chromatography on silica gel is an effective method for separating the desired nitrile from the more polar acid and amide byproducts.[4]
-
Crystallization: If the desired product is a solid, crystallization can be a highly effective method for purification.[4]
Caption: Strategies to mitigate and address nitrile hydrolysis.
Question 4: My purification by column chromatography is difficult, and I am getting co-elution of impurities. What are some alternative purification strategies?
Answer:
Purification of fluorinated compounds can be challenging due to their unique physicochemical properties, which can lead to similar retention times on standard silica gel columns.
Alternative Purification Techniques:
-
Reverse-Phase Chromatography: For compounds that are difficult to separate on normal-phase silica, reverse-phase chromatography (e.g., using C18-functionalized silica) can offer a different selectivity and may provide better separation.
-
Crystallization: This is often the most effective method for obtaining highly pure material. A systematic screening of solvents and solvent mixtures is recommended to find suitable conditions for crystallization.
-
Preparative HPLC: For high-purity requirements, preparative High-Performance Liquid Chromatography (HPLC) can be employed. This technique offers superior resolution compared to standard column chromatography.[4]
-
Acid-Base Extraction: If the impurities have acidic or basic functional groups that are absent in the desired product, a carefully planned acid-base extraction workup can be a powerful purification tool.
Data Summary for Purification Method Selection:
| Purification Method | Principle | Best Suited For | Key Consideration |
| Column Chromatography | Adsorption/Polarity | General purification | May have co-elution issues with similar polarity compounds. |
| Reverse-Phase Chromatography | Partitioning/Hydrophobicity | Separation of non-polar to moderately polar compounds | Different selectivity compared to normal-phase. |
| Crystallization | Differential Solubility | Obtaining high-purity solid compounds | Requires finding a suitable solvent system. |
| Preparative HPLC | High-resolution separation | Achieving very high purity | More expensive and lower throughput than column chromatography. |
References
- Exploring 5-(Trifluoromethyl)picolinonitrile: Properties and Applications. (n.d.).
- A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. (2020). RSC Advances.
- This compound. (n.d.). Pharmaffiliates.
- Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals. (n.d.).
- Hydrolysis of nitriles. (2020). Chemistry LibreTexts.
- Hydrolysis of nitriles. (n.d.). Chemguide.
- Hydrolysis of Nitriles. (n.d.). Organic Chemistry Tutor.
- This compound. (n.d.). CymitQuimica.
- Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. (n.d.). ResearchGate.
- Late-stage difluoromethylation: concepts, developments and perspective. (2021). Chemical Society Reviews.
- Copper-Catalyzed Difluoroalkylation Reaction. (2022). Molecules.
- Application Notes and Protocols for the Purification of Fluorinated Pyrazinone Compounds. (n.d.). Benchchem.
- WO2023195026A1 - Novel process and intermediate for the preparation of apalutamide. (n.d.). Google Patents.
Sources
- 1. A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 3. EP2368550B1 - Androgen receptor modulator for the treatment of prostate cancer and androgen receptor-associated diseases - Google Patents [patents.google.com]
- 4. Difluorination of α-(bromomethyl)styrenes via I(I)/I(III) catalysis: facile access to electrophilic linchpins for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Peak Tailing in HPLC of Pyridine Compounds
Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) analysis of pyridine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter peak tailing issues with these basic compounds. As a Senior Application Scientist, my goal is to provide you with not just solutions, but also a deeper understanding of the underlying chromatographic principles to empower your method development and troubleshooting efforts.
Frequently Asked Questions (FAQs)
Q1: Why do my pyridine compounds consistently show peak tailing in reversed-phase HPLC?
Peak tailing for basic compounds like pyridine is a common challenge in reversed-phase chromatography and typically points to secondary interactions between the analyte and the stationary phase.[1][2] The primary cause is often the interaction of the basic pyridine nitrogen with residual silanol groups on the silica-based stationary phase.[1][2][3][4]
Here's a breakdown of the primary culprits:
-
Silanol Interactions: Silica-based columns have surface silanol groups (Si-OH).[4] At mobile phase pH values above 3, these silanols can become deprotonated and negatively charged (Si-O-), creating strong ionic interactions with the protonated basic pyridine analyte.[1][4][5] This strong, secondary retention mechanism, in addition to the primary reversed-phase hydrophobic interaction, leads to peak tailing.[1][6]
-
Metal Contamination: Trace metal impurities (e.g., iron, aluminum) within the silica matrix of the column or from the HPLC system itself (stainless steel components) can act as active sites.[2][7] Pyridine, being a chelating agent, can interact with these metal ions, causing distorted peak shapes.[7][8]
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing.[3][9]
To address these issues, a systematic approach involving mobile phase optimization, appropriate column selection, and good system hygiene is necessary.
Q2: How does mobile phase pH affect the peak shape of my pyridine analyte?
Mobile phase pH is a critical parameter for controlling the peak shape of ionizable compounds like pyridine. The key is to control the ionization state of both the pyridine analyte and the stationary phase silanol groups.
-
Low pH (pH < 3): Operating at a low pH suppresses the ionization of silanol groups, minimizing their ability to interact with the protonated pyridine.[2][5] This is a common and effective strategy to reduce peak tailing.[1]
-
Intermediate pH (pH 3-7): In this range, silanol groups are partially ionized, leading to significant potential for secondary interactions and peak tailing.[1][4] It is generally advisable to use a well-buffered mobile phase in this range to ensure consistent results.[3]
-
High pH (pH > 7): At high pH, the pyridine analyte is neutral, which can reduce interactions with ionized silanols. However, traditional silica-based columns are not stable at high pH, which can lead to column degradation.[10] For high pH work, specialized hybrid or polymer-based columns are required.
The following diagram illustrates the interaction between pyridine and the silica surface at different pH values.
Caption: Pyridine-Silanol Interactions at Various pH Levels.
Q3: What mobile phase additives can I use to improve the peak shape of pyridine?
Mobile phase additives, or modifiers, are crucial for improving the peak shape of basic compounds.[11] They work by competing with the analyte for active sites on the stationary phase or by modifying the mobile phase properties.
| Additive Type | Examples | Mechanism of Action | Typical Concentration |
| Acidic Modifiers | Formic Acid, Acetic Acid, Trifluoroacetic Acid (TFA) | Suppress silanol ionization by lowering the mobile phase pH.[12] Can also act as ion-pairing agents. | 0.1% (v/v) |
| Amine Modifiers | Triethylamine (TEA), Diethylamine (DEA) | These basic additives compete with the pyridine analyte for interaction with active silanol sites, effectively masking them.[13] | 0.1-0.5% (v/v) |
| Buffers | Ammonium formate, Ammonium acetate | Control and maintain a stable mobile phase pH, which is critical for reproducible chromatography.[12][13] | 10-20 mM |
Protocol for Mobile Phase Preparation with Additives:
-
Solvent Selection: Start with high-purity, HPLC-grade solvents (e.g., acetonitrile, methanol, water).[3]
-
Additive Introduction: Accurately measure and add the chosen modifier to the aqueous portion of the mobile phase before mixing with the organic solvent.
-
pH Adjustment (if necessary): If using a buffer, adjust the pH of the aqueous component to the desired value before adding the organic solvent.
-
Mixing and Degassing: Thoroughly mix the mobile phase components and degas using sonication, helium sparging, or an inline degasser to prevent bubble formation in the system.[9]
Q4: I've tried adjusting the mobile phase, but I still see peak tailing. Could my column be the problem?
Yes, if mobile phase optimization doesn't resolve the issue, the column is the next logical component to investigate.
-
Column Choice: Not all C18 columns are the same. For basic compounds like pyridine, consider using:
-
End-capped columns: These columns have been chemically treated to reduce the number of accessible silanol groups, minimizing secondary interactions.[1][3]
-
"Base-deactivated" columns: These are specifically designed for the analysis of basic compounds and often feature a high degree of end-capping and low metal content.
-
Polar-embedded columns: These columns have a polar functional group embedded in the alkyl chain, which can help shield the analyte from residual silanols.[14]
-
Hybrid or Polymer-based columns: These are stable at a wider pH range, allowing for the use of high pH mobile phases where pyridine is neutral.
-
-
Column Contamination and Degradation: Over time, columns can become contaminated with strongly retained sample components or metal ions from the HPLC system.[7] This can lead to a deterioration in peak shape. A column wash with a strong solvent may help, but if the column is old or has been used extensively with aggressive mobile phases, it may need to be replaced.
-
Column Void: A void or channel in the column packing can cause peak splitting or tailing.[10][15] This can result from pressure shocks or operating outside the column's recommended pH and temperature ranges.
Q5: How can I determine if metal contamination is causing my peak tailing, and what can I do about it?
Metal contamination from the HPLC system (e.g., stainless steel tubing, frits) or the column itself can cause peak tailing for chelating compounds like pyridine.[7][16][17]
Troubleshooting Workflow for Metal Contamination:
Caption: Troubleshooting Workflow for Metal Contamination.
Protocol for System Passivation:
-
Disclaimer: Always consult your HPLC system's manual before performing a passivation procedure.
-
Remove the column and replace it with a union.
-
Flush the system with HPLC-grade water.
-
Flush the system with a 20-30% nitric acid solution for 30-60 minutes at a low flow rate.
-
Flush thoroughly with HPLC-grade water until the eluent is neutral.
-
Equilibrate the system with your mobile phase before re-installing the column.
For routine analysis of metal-sensitive compounds, using a biocompatible HPLC system with PEEK tubing and components can help prevent metal leaching.[8]
References
- HPLC Troubleshooting Guide. Sigma-Aldrich.
- Troubleshooting Peak Shape Problems in HPLC.
- Why Your HPLC Peaks Look Bad: Common Causes and How to Fix Them. Mastelf.
- HPLC Methods for analysis of Pyridine.
- Tips and Tricks of HPLC System Troubleshooting. Agilent.
- Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. ALWSCI.
- Cross-Validation of HPLC and GC-MS Methods for Pyridin-4-ol Analysis: A Compar
- HPLC solvents and mobile phase additives. UCL.
- High performance liquid chromatography column for pyridine analysis. Sigma-Aldrich.
- HPLC Method for Analysis of Pyridine on Primesep 100 Column. SIELC Technologies.
- Comparison of the adsorption mechanisms of pyridine in hydrophilic interaction chromatography and in reversed-phase aqueous liquid chrom
- HPLC Mobile Phase Modifiers: Types, Selection, Case Studies, Expert Tips With 5 FAQs.
- Exploring the Different Mobile Phases in HPLC. Veeprho.
- Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography.
- How can I prevent peak tailing in HPLC?
- What Causes Peak Tailing in HPLC? Chrom Tech, Inc.
- Peak Tailing in HPLC. Element Lab Solutions.
- Reducing residual silanol interactions in reversed-phase liquid chromatography - Thermal treatment of silica before derivatization.
- How to Reduce Peak Tailing in HPLC? Phenomenex.
- Choosing the Right HPLC Column: A Complete Guide. Phenomenex.
- What is the effect of free silanols in RPLC and how to reduce it? Pharma Growth Hub.
- The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide.
- Residual silanols at reversed-phase silica in HPLC - A contribution for a better understanding.
- Chromatographic Determination of Metallic Impurities in Reversed-Phase HPLC Columns.
- Effects of Metal Contamination Caused by Iron-Free HPLC Systems on Peak Shape and Retention of Drugs with Chelating Properties. Thermo Fisher Scientific.
- How to Prevent Metal Ion Contamination In HPLC Systems.
- Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects.
- High Performance Liquid Chromatography of Metal- Pyrrolidine Dithiocarbamate After Solid Phase Extraction. Universiti Kebangsaan Malaysia.
Sources
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. mastelf.com [mastelf.com]
- 4. pharmagrowthhub.com [pharmagrowthhub.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. agilent.com [agilent.com]
- 11. pharmaguru.co [pharmaguru.co]
- 12. ucl.ac.uk [ucl.ac.uk]
- 13. veeprho.com [veeprho.com]
- 14. chromtech.com [chromtech.com]
- 15. waters.com [waters.com]
- 16. silcotek.com [silcotek.com]
- 17. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Optimizing Reaction Conditions for Difluoromethylation of Pyridines
Welcome to the technical support center for the difluoromethylation of pyridines. This guide is designed for researchers, medicinal chemists, and drug development professionals who are incorporating the vital -CF2H moiety into pyridine scaffolds. The difluoromethyl group is a unique bioisostere for hydroxyl, thiol, and amine groups, capable of enhancing metabolic stability, lipophilicity, and binding affinity.[1][2] However, its installation, particularly with regiocontrol, presents distinct challenges.
This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate these challenges and optimize your reaction outcomes.
Mechanistic Overview: The Dominance of Radical Pathways
A fundamental understanding of the reaction mechanism is critical for effective troubleshooting. The majority of modern C-H difluoromethylation reactions on electron-deficient heterocycles like pyridine proceed through a radical-mediated pathway, most commonly a Minisci-type reaction.
The general catalytic cycle, particularly for photoredox-mediated reactions, is illustrated below. Understanding these key steps will help diagnose issues related to catalysts, reagents, and reaction environment.
Caption: General mechanism for photoredox-catalyzed difluoromethylation of pyridines.
Frequently Asked Questions (FAQs)
Q1: Which difluoromethylating reagent should I choose?
The choice of reagent is critical and depends on your reaction type.
-
For radical C-H functionalization (Minisci-type):
-
Zn(SO₂CF₂H)₂ (Baran's Reagent): A reliable, commercially available reagent, though relatively expensive. It's often used in thermal Minisci reactions with an oxidant like Na₂S₂O₈.
-
Difluoroacetic Acid (CF₂HCOOH): An inexpensive and readily available option, often used in photoredox or silver-catalyzed Minisci reactions.[3]
-
Sodium Difluoromethanesulfinate (HCF₂SO₂Na): A versatile and common precursor for generating the •CF₂H radical, especially in photoredox catalysis.[4][5]
-
-
For cross-coupling reactions (e.g., with aryl halides):
-
TMSCF₂H or TMSCF₂Br: These reagents are typically used in copper or palladium-catalyzed cross-coupling reactions.[3]
-
Q2: My reaction is not working. Where do I start troubleshooting?
Start by verifying the fundamentals. Low or no conversion is the most common issue. Use the troubleshooting workflow below to diagnose the problem systematically.
Caption: A systematic workflow for troubleshooting failed difluoromethylation reactions.
Q3: How can I control the regioselectivity (C2, C3, or C4)?
Regioselectivity is dictated by the electronic properties of the pyridine ring and the reaction mechanism.
-
C2/C4-Selectivity (Classic Minisci): Standard Minisci reactions on unsubstituted pyridine under acidic conditions preferentially functionalize the C2 and C4 positions, which are the most electron-deficient.[3]
-
C4-Selectivity: Recent methods achieve high C4 selectivity by forming phosphonium salts from the pyridine, which strongly directs functionalization to the para position.[3][6]
-
C3 (meta)-Selectivity: This is the most challenging position to functionalize directly. A breakthrough strategy involves the temporary dearomatization of the pyridine to an "oxazino pyridine" intermediate. This intermediate alters the electronic properties, directing the radical addition to the C3 position.[7][8][9][10] Switching between C3 and C4 selectivity can be achieved by simply adding or omitting acid.[6][8][9]
In-Depth Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solutions & Scientific Rationale |
| Low or No Product Formation | 1. Oxygen Contamination: | Solution: Ensure rigorous exclusion of oxygen. Use freeze-pump-thaw cycles (3x) or sparge the solvent with argon/nitrogen for at least 30 minutes. Rationale: Oxygen can quench the excited state of the photocatalyst and react with radical intermediates, terminating the catalytic cycle.[4][5] |
| 2. Decomposition of Reagent/Catalyst: | Solution: Purchase fresh reagents/catalysts or purify existing stock. Store photocatalysts in the dark and under inert gas. Rationale: Many photocatalysts are light-sensitive and can degrade over time. Some difluoromethylating reagents can be hydrolytically unstable. | |
| 3. Incorrect Wavelength of Light: | Solution: Match your light source (e.g., Blue LED) to the absorption maximum of your photocatalyst (e.g., Ir(ppy)₃ ~450 nm). Rationale: The photocatalyst must be efficiently excited to its triplet state to engage in the required single-electron transfer (SET) events. | |
| Poor Regioselectivity / Mixture of Isomers | 1. Insufficiently Acidic/Basic Conditions: | Solution: For standard Minisci reactions, ensure the medium is sufficiently acidic (e.g., add TFA) to protonate the pyridine nitrogen. For meta-selective methods using oxazino intermediates, ensure no acid is present.[7][8] Rationale: The protonation state of the pyridine drastically alters the electron density and thus the site of radical attack. Protonated pyridinium is attacked at C2/C4, while neutral or masked pyridines can react at other positions. |
| 2. Steric Hindrance: | Solution: If the target position is sterically hindered, consider a different strategy. For example, if C2 is blocked, C4 attack may be favored. If both are hindered, a C3-selective method may be necessary. Rationale: Radical addition is sensitive to steric bulk around the target C-H bond. | |
| Reaction Stalls After Partial Conversion | 1. Catalyst Degradation: | Solution: Add a second portion of the photocatalyst midway through the reaction. Rationale: Under prolonged irradiation or in the presence of reactive intermediates, the photocatalyst can slowly degrade, lowering the reaction rate over time. |
| 2. Inhibitor Buildup: | Solution: Identify potential side products by LCMS. If a known inhibitor is forming, reaction conditions may need to be re-optimized (e.g., lower temperature, different solvent) to suppress its formation. Rationale: Side products can sometimes act as inhibitors by quenching the catalyst or reacting with radical intermediates. | |
| Formation of Side Products (e.g., Protodefluorination) | 1. Presence of a Hydrogen Atom Source: | Solution: Ensure all reagents and solvents are scrupulously dried. Rationale: The difluoromethyl radical or subsequent intermediates can be quenched by abstracting a hydrogen atom from water or other protic sources, leading to undesired byproducts. |
Experimental Protocols
Protocol 1: General Photoredox C4-Difluoromethylation of Pyridine
This protocol is a representative example of a Minisci-type reaction favoring C4 functionalization.
| Parameter | Value/Description |
| Reactants | Pyridine Substrate (1.0 equiv), HCF₂SO₂Na (2.0 equiv) |
| Catalyst | fac-Ir(ppy)₃ (1-2 mol%) |
| Acid | Trifluoroacetic Acid (TFA) (1.5 equiv) |
| Solvent | Acetonitrile (MeCN) or Dimethylformamide (DMF), 0.1 M |
| Temperature | Room Temperature (20-25 °C) |
| Light Source | 24W Blue LED Lamp (λ ≈ 450 nm) |
Step-by-Step Procedure:
-
To an oven-dried vial equipped with a magnetic stir bar, add the pyridine substrate (0.5 mmol, 1.0 equiv), sodium difluoromethanesulfinate (1.0 mmol, 2.0 equiv), and fac-Ir(ppy)₃ (0.005 mmol, 1 mol%).
-
Seal the vial with a septum and purge with argon or nitrogen for 10 minutes.
-
Add the solvent (5.0 mL) and trifluoroacetic acid (0.75 mmol, 1.5 equiv) via syringe.
-
Degas the resulting mixture by sparging with argon for an additional 15 minutes.
-
Place the vial approximately 5-10 cm from the blue LED lamp and begin vigorous stirring. Use a fan to maintain room temperature.
-
Monitor the reaction by TLC or LCMS. Typical reaction times are 12-24 hours.
-
Upon completion, quench the reaction with saturated NaHCO₃ solution, and extract with an organic solvent (e.g., EtOAc).
-
Combine the organic layers, dry over Na₂SO₄, concentrate, and purify by column chromatography.
Protocol 2: Meta-Selective Difluoromethylation via Oxazino Pyridine Intermediate
This advanced protocol achieves the challenging C3-functionalization.[6][8][9]
| Parameter | Value/Description |
| Reactants | Pre-formed Oxazino Pyridine (1.0 equiv), Difluoroiodomethane (CF₂HI) or other radical source |
| Initiator | AIBN (azobisisobutyronitrile) or photolytic conditions |
| Solvent | Dichloromethane (DCM) or similar non-polar solvent |
| Temperature | 40-80 °C (if using thermal initiator like AIBN) |
Step-by-Step Procedure:
-
Synthesize the oxazino pyridine intermediate from the parent pyridine according to a literature procedure.[7]
-
In a sealed tube, dissolve the oxazino pyridine (0.2 mmol, 1.0 equiv) in the chosen solvent.
-
Add the difluoromethyl radical precursor (e.g., CF₂HI, often added as a solution or condensed in at low temperature).
-
Add the radical initiator (e.g., AIBN, 0.2 equiv).
-
Seal the tube and heat to the desired temperature (e.g., 80 °C) for 12-24 hours.
-
Cool the reaction to room temperature and carefully vent the vessel.
-
The workup typically involves an oxidative rearomatization step, followed by extraction and purification by column chromatography.
References
- Site-selective C−H difluoromethylation of pyridines a Bioactive... - ResearchGate.
- Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing).
- Proposed mechanism for metallaphotoredox-catalyzed difluoromethylation of aryl bromides. - ResearchGate.
- (PDF) Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - ResearchGate.
- A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes | Organic Letters - ACS Publications.
- A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes - PMC - NIH.
- Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PubMed.
- Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - OUCI.
- Photoredox Catalysis in Difluoromethylation | PDF | Alkene | Chemical Reactions - Scribd.
- State of knowledge in photoredox-catalysed direct difluoromethylation - RSC Publishing.
- New method for introducing fluorinated components into molecules - Universität Münster.
- Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - NIH.
- Optimization of reaction conditions a . | Download Scientific Diagram - ResearchGate.
- Photosensitizer-Free Visible-Light-Promoted Trifluoromethylation of Imidazo[1,2- a ]pyridines | Request PDF - ResearchGate.
- Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - ResearchGate.
- ligand- enabled nickel-catalyzed reductive difluoromethylation of aryl iod.
- Optimization of the reaction conditions.[a] | Download Scientific Diagram - ResearchGate.
Sources
- 1. State of knowledge in photoredox-catalysed direct difluoromethylation - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. New method for introducing fluorinated components into molecules [uni-muenster.de]
Side reactions of difluoromethylating agents with picolinonitrile
Welcome to the technical support center for researchers utilizing difluoromethylating agents with picolinonitrile and related cyano-substituted N-heterocycles. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights. Our goal is to help you navigate the common challenges associated with this transformation, enabling you to optimize your reaction outcomes.
Overview: The Challenge of Picolinonitrile Difluoromethylation
The nucleophilic addition of a difluoromethyl group (–CF₂H) to the nitrile moiety of picolinonitrile is a valuable transformation for introducing a key structural motif in medicinal and agricultural chemistry. The resulting difluoromethyl ketimine can be hydrolyzed to the corresponding difluoromethyl ketone, a versatile building block.
However, the picolinonitrile scaffold presents a unique challenge due to the presence of two distinct electrophilic/nucleophilic centers: the nitrile carbon and the pyridine ring nitrogen. This duality often leads to a complex mixture of products, demanding precise control over reaction conditions. This guide will address the side reactions that arise from this competing reactivity.
Frequently Asked Questions (FAQs)
Q1: What is the desired reaction pathway for nucleophilic difluoromethylation of picolinonitrile?
The intended reaction involves the generation of a nucleophilic difluoromethyl species (e.g., "CF₂H⁻"), typically from a precursor like (Difluoromethyl)trimethylsilane (TMSCF₂H), which then attacks the electrophilic carbon of the nitrile. The resulting imine anion is subsequently quenched upon workup.
The general mechanism is as follows:
-
Activation: A nucleophilic activator (e.g., a fluoride source like TBAF or CsF) attacks the silicon center of TMSCF₂H, generating a transient, highly reactive pentacoordinate silicate intermediate.
-
Generation of Nucleophile: This intermediate releases the difluoromethyl anion ("CF₂H⁻") or a related nucleophilic equivalent.
-
Nucleophilic Attack: The "CF₂H⁻" nucleophile adds to the polarized carbon-nitrogen triple bond of the picolinonitrile.[1][2][3]
-
Quenching: The resulting difluoromethyl imine anion is protonated during aqueous workup to yield the neutral imine.
Q2: My primary side product appears to be N-difluoromethylated picolinonitrile. Why does this happen and how can I prevent it?
This is one of the most common side reactions. The lone pair of electrons on the pyridine nitrogen atom makes it a competing nucleophile that can be directly attacked by the difluoromethylating agent or its reactive intermediates.[4][5][6]
Causality:
-
Direct N-Alkylation: Some difluoromethylating agents, especially those that can generate a difluorocarbene (:CF₂) or an electrophilic "CF₂H⁺" equivalent under certain conditions, can directly target the pyridine nitrogen. For instance, reagents like ethyl bromodifluoroacetate can lead to N-alkylation followed by decarboxylation to yield the N-CF₂H product.[5][7]
-
Ambident Nucleophilicity: The picolinonitrile molecule itself is an ambident nucleophile/electrophile system. While the nitrile carbon is electrophilic, the pyridine nitrogen is nucleophilic. The reaction's regioselectivity is highly dependent on the nature of the difluoromethylating agent and the reaction conditions.
Troubleshooting Strategies:
-
Protect the Nitrogen: Temporarily protecting the pyridine nitrogen with a sterically bulky or electron-withdrawing group can prevent N-difluoromethylation. However, this adds extra steps to the synthesis.
-
Lewis Acid Additives: The addition of a Lewis acid (e.g., BF₃·OEt₂, MgCl₂) can coordinate to the pyridine nitrogen. This coordination reduces the nitrogen's nucleophilicity and may also further activate the nitrile group towards nucleophilic attack, thus favoring the desired reaction pathway.
-
Solvent Choice: Polar aprotic solvents like THF or DME are generally preferred. Protic solvents should be strictly avoided as they can quench the nucleophile.
Q3: I am observing significant amounts of hydrolyzed starting material (picolinamide or picolinic acid). What is the cause?
The conditions required to generate the "CF₂H⁻" nucleophile, particularly the use of a fluoride source or other bases, can concurrently promote the hydrolysis of the nitrile group if water is present.[2][8]
Causality:
-
Moisture Contamination: Trace amounts of water in the solvent, reagents, or glassware can lead to base-catalyzed hydrolysis of the nitrile to the corresponding primary amide (picolinamide).[8] Under harsher conditions or extended reaction times, this can proceed to the carboxylate (picolinate).
-
Basic Activators: Fluoride sources like TBAF are often supplied as hydrates and can be highly basic, readily facilitating this side reaction.
Troubleshooting Strategies:
-
Rigorous Anhydrous Conditions: Ensure all glassware is oven- or flame-dried. Use freshly distilled, anhydrous solvents. If using solid reagents like CsF, dry them in a vacuum oven before use.
-
Anhydrous Fluoride Source: Use an anhydrous grade of your fluoride activator (e.g., spray-dried CsF or anhydrous TBAF).
-
Lower Temperature: Running the reaction at lower temperatures (e.g., -78 °C to 0 °C) can slow down the rate of hydrolysis relative to the desired difluoromethylation.
Troubleshooting Guide: Diagnosing Failed Reactions
This section is designed to help you diagnose and resolve specific issues encountered during your experiments.
| Observed Problem | Potential Cause(s) | Recommended Solutions & Explanations |
| 1. Low or No Conversion of Starting Material | A. Inefficient generation of the CF₂H⁻ nucleophile. B. Reaction temperature is too low. | A. Optimize Activator: Ensure your fluoride source (or other activator) is active and anhydrous. For TMSCF₂H, a catalytic amount (10-20 mol%) of a fluoride source is typically sufficient. Consider using more soluble sources like TBAF over less soluble ones like KF. B. Temperature Screening: While starting at low temperatures is wise, some reactions require thermal energy to proceed. After initial addition at a low temperature, allow the reaction to slowly warm to 0 °C or even room temperature while monitoring by TLC or LC-MS. |
| 2. Formation of a Complex Mixture of Unidentified Byproducts | A. Decomposition of the difluoromethyl anion. B. Reaction run at too high a temperature. | A. Stabilize the Nucleophile: The "CF₂H⁻" anion is unstable and can decompose, potentially leading to polymerization or other undesired pathways. Ensure it is generated in the presence of the picolinonitrile substrate so it can be trapped quickly. Slow addition of the difluoromethylating agent to the mixture of substrate and activator is recommended. B. Maintain Low Temperature: High temperatures can accelerate reagent decomposition. Maintain the reaction at the lowest effective temperature. |
| 3. Desired Product Forms, but is Contaminated with a Major N-CF₂H Byproduct | Competing nucleophilic attack at the pyridine nitrogen. | Employ Lewis Acids: Add 1.0-1.2 equivalents of a Lewis acid like BF₃·OEt₂ or MgCl₂ to the picolinonitrile solution before adding the difluoromethylating agent. This will complex with the pyridine nitrogen, deactivating it. [See FAQ Q2] |
| 4. Significant Picolinamide/Picolinic Acid Formation | Presence of water in the reaction mixture. | Ensure Rigorous Anhydrous Conditions: Flame-dry all glassware. Use anhydrous solvents and reagents. Use an anhydrous activator. Run the reaction under an inert atmosphere (N₂ or Ar). [See FAQ Q3] |
Visualizing Reaction Pathways & Troubleshooting
To better understand the competing reactions, the following diagrams illustrate the key decision points and pathways.
Reaction Pathway Diagram
This diagram shows the desired nucleophilic addition to the nitrile versus the common side reaction of N-difluoromethylation.
Caption: Competing reaction pathways for picolinonitrile.
Troubleshooting Flowchart
Use this flowchart to diagnose and address suboptimal reaction outcomes.
Caption: Troubleshooting workflow for difluoromethylation reactions.
Sample Experimental Protocol (TMSCF₂H)
This protocol provides a starting point for the difluoromethylation of 2-picolinonitrile. Note: This procedure should be performed under an inert atmosphere (N₂ or Argon) using anhydrous solvents and reagents.
Materials:
-
2-Picolinonitrile
-
(Difluoromethyl)trimethylsilane (TMSCF₂H)
-
Cesium Fluoride (CsF), spray-dried
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, rubber septum, and nitrogen inlet, add 2-picolinonitrile (1.0 eq) and spray-dried CsF (0.2 eq).
-
Solvent Addition: Evacuate and backfill the flask with nitrogen three times. Add anhydrous THF via syringe to achieve a substrate concentration of 0.2 M.
-
Cooling: Cool the resulting suspension to 0 °C in an ice-water bath.
-
Reagent Addition: Add TMSCF₂H (1.5 eq) dropwise via syringe over 10 minutes.
-
Reaction: Allow the reaction to stir at 0 °C. Monitor the reaction progress by TLC or LC-MS every hour. If no significant conversion is observed after 2-3 hours, allow the reaction to warm slowly to room temperature and stir for an additional 12-18 hours.
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Workup: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel to isolate the desired difluoromethyl imine product.
References
- BenchChem. Side reactions of "6-(Difluoromethoxy)picolinonitrile" under strong basic conditions.
- Prakash, G. K. S., et al. (2015). Direct S-difluoromethylation of thiols using the Ruppert-Prakash reagent. ResearchGate.
- Costa, A., et al. (2020). A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. RSC Advances.
- N/A. 1,2-Nucleophilic addition of 2-(picolyl)organoboranes to nitrile, aldehyde, ketone, and amide. RSC Publishing.
- Mykhailiuk, P. K., et al. (2023). Metal-Free C-H Difluoromethylation of Imidazoles with the Ruppert-Prakash Reagent. The Journal of Organic Chemistry.
- Petko, K. I., et al. (2024). O- and N-Difluoromethylation of 2-Pyridones with Chlorodifluoromethane. Pharmaceutical Chemistry Journal.
- Studer, A., et al. (2024). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. Nature Communications.
- Wikipedia. Nucleophilic addition.
- Petko, K. I., et al. (2024). O- and N-Difluoromethylation of 2-Pyridones with Chlorodifluoromethane. ResearchGate.
- Costa, A., et al. (2020). A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. National Center for Biotechnology Information.
- Costa, A., et al. (2020). N-Difluoromethylation of pyridine derivatives (4–7) and pyridine-containing fluorophores (8–9). ResearchGate.
- Clark, J. The preparation of nitriles. Chemguide.
- Studer, A., et al. (2024). Site-selective C−H difluoromethylation of pyridines a Bioactive... ResearchGate.
- Portella, C., et al. (2009). Aromatic and Benzylic C-H Bond Functionalization Upon Reaction between Nitriles and Perfluoroalkyl Sulfoxides. ResearchGate.
- OpenStax. (2023). 20.7 Chemistry of Nitriles.
- Kappe, C. O., et al. (2018). Utilization of fluoroform for difluoromethylation in continuous flow: a concise synthesis of α-difluoromethyl-amino acids. Green Chemistry.
- N/A. Reactions of Nitriles. Chemistry Steps.
- Paquin, J.-F., et al. (2005). Electrophilic Fluorination-Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications. The Journal of Organic Chemistry.
- N/A. Preparation of Nitriles. Chemistry LibreTexts.
- Haws, A. C., et al. (2022). The Hydrolyzation and Hydrolysis Rates of Chlorodifluoromethane during Catalytic Hydrolysis over Solid Acid (Base) MoO3(MgO)/ZrO2 Catalyst. MDPI.
- N/A. 20.7: Chemistry of Nitriles. Chemistry LibreTexts.
Sources
- 1. Nucleophilic addition - Wikipedia [en.wikipedia.org]
- 2. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. O- and N-Difluoromethylation of 2-Pyridones with Chlorodifluoromethane | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 5. A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. 20.7 Chemistry of Nitriles - Organic Chemistry | OpenStax [openstax.org]
Improving the yield of 5-(Difluoromethyl)picolinonitrile synthesis
An invaluable intermediate in medicinal chemistry, 5-(Difluoromethyl)picolinonitrile is a critical building block for synthesizing advanced pharmaceutical compounds, most notably Filgotinib, a Janus kinase 1 (JAK1) inhibitor for treating inflammatory diseases.[1][2] The introduction of the difluoromethyl (-CHF2) group is a key strategy used by medicinal chemists to enhance a drug candidate's metabolic stability, binding affinity, and bioavailability.[2]
This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and answers to frequently asked questions to navigate the challenges of its synthesis and improve reaction yields.
Troubleshooting Guide: Overcoming Common Synthesis Hurdles
This section addresses specific issues that may arise during the synthesis of this compound, with a focus on the common radical C-H difluoromethylation approach.
Q: My reaction yield is consistently low or fails completely. What are the potential causes and how can I optimize the outcome?
Low yield is the most common challenge. The root cause often lies in one of four areas: inefficient radical generation, poor substrate reactivity, suboptimal reaction conditions, or incomplete conversion. A systematic approach is crucial for diagnosis.
Root Cause Analysis and Corrective Actions for Low Yield
| Potential Cause | Underlying Rationale | Recommended Action | Supporting Source |
| 1. Inefficient Radical Generation | The radical initiator (e.g., tert-butyl hydroperoxide, tBuOOH) is unstable and degrades over time. Insufficient initiator will lead to a low concentration of the required CF₂H radical. | Use a fresh, verified batch of the initiator. Consider titrating the tBuOOH solution to confirm its concentration. Optimize the stoichiometry; sometimes a slight excess is beneficial. | [3] |
| 2. Poor Substrate Reactivity | The pyridine ring is electron-deficient, and the CF₂H radical is considered nucleophilic, leading to a potential polarity mismatch that slows the reaction.[4] | Add a catalytic amount of a strong acid, such as trifluoroacetic acid (TFA). Protonation of the pyridine nitrogen increases the ring's electrophilicity, making it more susceptible to attack by the nucleophilic radical. | [3] |
| 3. Incomplete Conversion | Some heterocyclic substrates are inherently less reactive, leading to sluggish reaction kinetics and significant unreacted starting material even after extended periods. | After 12-24 hours, add a second portion of the difluoromethylating reagent (e.g., Zn(SO₂CF₂H)₂, DFMS) and the radical initiator to drive the reaction towards completion. Monitor progress by TLC or LC-MS. | [3] |
| 4. Suboptimal Solvent System | The stability of reagents and the solubility of intermediates can be highly dependent on the solvent. An incorrect solvent or ratio can hinder the reaction. | The standard system is often a biphasic mixture like Dichloromethane/Water (CH₂Cl₂/H₂O). Ensure vigorous stirring to maximize the interfacial area. Varying the organic co-solvent can sometimes improve yield and even alter regioselectivity. | [3] |
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// Edges start -> check_initiator; check_initiator -> initiator_bad [label="Degraded or Old"]; check_initiator -> initiator_ok [label="OK"]; initiator_ok -> check_substrate;
check_substrate -> substrate_bad [label="Reaction Stalled"]; check_substrate -> substrate_ok [label="OK"]; substrate_ok -> check_conversion;
check_conversion -> conversion_bad [label="Incomplete"]; check_conversion -> conversion_ok [label="Complete"];
initiator_bad -> check_substrate; substrate_bad -> check_conversion; conversion_bad -> purification; conversion_ok -> purification; } Troubleshooting workflow for low yield.
Q: I am observing significant byproduct formation, particularly other regioisomers. How can I improve selectivity for the 5-position?
Regioselectivity in C-H functionalization on a substituted pyridine ring is a complex interplay of steric and electronic factors. While the 2-cyano group provides some directing effect, attack at other positions is common.
-
Understand the Directing Effects : The nitrile group at the 2-position is electron-withdrawing, which deactivates the ring. Radical functionalization is often governed by the "Minisci reaction" paradigm, where a protonated, electron-deficient heterocycle reacts with a nucleophilic radical. This typically favors attack at the positions ortho and para to the nitrogen (C2, C4, C6). Functionalization at C5 is less common in classical Minisci reactions, suggesting that specific reagents or conditions are needed.
-
Leverage Modern Synthetic Methods : For challenging cases where direct C-H functionalization yields inseparable isomers, consider a modular approach. Recent advances allow for the regioselective synthesis of meta-substituted pyridines by first reacting the pyridine with reagents to form an "oxazino-pyridine" intermediate.[5][6] This intermediate alters the electronic properties of the ring, enabling selective difluoromethylation at the desired position, followed by rearomatization.[5][6] While more steps are involved, this strategy offers unparalleled control over regiochemistry.
Q: The purification of my crude product by column chromatography is challenging. What are the best practices?
Effective purification is critical for obtaining the high-purity material required for subsequent applications.
-
Common Impurities : Expect to see unreacted starting material, regioisomers of the product, and potentially byproducts from the decomposition of the difluoromethylating reagent.
-
Recommended Protocol :
-
Aqueous Work-up : After quenching the reaction (e.g., with a saturated solution of sodium thiosulfate if peroxides were used), perform a standard liquid-liquid extraction using an organic solvent like dichloromethane or ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate or magnesium sulfate, and concentrate it under reduced pressure.
-
Silica Gel Chromatography : This is the most effective method for purification.[3]
-
Stationary Phase : Use standard-grade silica gel (230-400 mesh).
-
Mobile Phase : A gradient of ethyl acetate in hexanes or heptane is a good starting point. Begin with a low polarity (e.g., 5% ethyl acetate) and gradually increase the concentration to elute your product. The slightly polar nature of the nitrile and the pyridine ring means it will have moderate retention.
-
Monitoring : Use TLC with a UV lamp (254 nm) to visualize the separation. Staining with potassium permanganate can also be effective.
-
-
Post-Chromatography : Combine the pure fractions and remove the solvent in vacuo. Ensure the product is fully dried to remove any residual solvents, which can be confirmed by ¹H NMR.
-
Exemplary Experimental Protocol
This protocol is a representative method for the direct C-H difluoromethylation of a picolinonitrile substrate using Zinc Difluoromethanesulfinate (DFMS), a stable and effective reagent.[3]
Synthesis of this compound via Radical Difluoromethylation
-
Materials :
-
5-substituted-2-cyanopyridine (starting material, 1.0 equiv)
-
Zinc difluoromethanesulfinate (DFMS, Zn(SO₂CF₂H)₂, 2.0 equiv)[3]
-
tert-butyl hydroperoxide (tBuOOH, 70% in H₂O, 3.0 equiv)
-
Dichloromethane (CH₂Cl₂)
-
Deionized Water
-
-
Procedure :
-
To a round-bottom flask equipped with a magnetic stir bar, add the 5-substituted-2-cyanopyridine (1.0 equiv) and DFMS (2.0 equiv).
-
Add dichloromethane and water to create a biphasic mixture (e.g., a 1:1 ratio, ensuring a substrate concentration of ~0.1 M).
-
Stir the suspension vigorously at room temperature.
-
Add tert-butyl hydroperoxide (3.0 equiv) dropwise to the reaction mixture.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
If the reaction is incomplete, add a second portion of DFMS (1.0 equiv) and tBuOOH (1.5 equiv) and continue stirring for another 12 hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the layers and extract the aqueous phase with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure this compound.
-
Frequently Asked Questions (FAQs)
Q1: What are the critical safety precautions for this synthesis? A: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. tert-butyl hydroperoxide is a strong oxidizing agent and can form explosive mixtures; avoid contact with incompatible materials. Dichloromethane is a volatile and potentially hazardous solvent.[7] Handle all fluorinated compounds with care.
Q2: How can I definitively confirm the structure and purity of the final product? A: A combination of analytical techniques is essential:
-
¹H NMR : Look for the characteristic triplet signal for the -CHF₂ proton with a coupling constant (J) of approximately 56 Hz.
-
¹⁹F NMR : This will show a doublet corresponding to the two equivalent fluorine atoms, coupled to the single proton.
-
¹³C NMR : The carbon of the -CHF₂ group will appear as a triplet due to C-F coupling.
-
Mass Spectrometry (MS) : Confirm the molecular weight of the product.
-
Purity Assay : Use HPLC or GC-MS to determine the purity, which should typically be ≥97% for use in further synthetic steps.[8]
Q3: Are there alternative synthetic routes if direct C-H functionalization fails? A: Yes. If the substrate is unsuitable for direct C-H functionalization, a cross-coupling approach is a powerful alternative. This typically involves:
-
Starting Material : Use a pre-functionalized picolinonitrile, such as 5-bromo- or 5-iodopicolinonitrile.
-
Difluoromethyl Source : Reagents like (2-pyridyl)sulfonyl difluoromethane (2-PySO₂CF₂H) can be used in nickel-catalyzed cross-electrophile coupling reactions.[9]
-
Conditions : These reactions require an inert atmosphere (e.g., nitrogen or argon), anhydrous solvents, a suitable catalyst (e.g., a nickel complex), a ligand, and a reducing agent (e.g., zinc powder). The presence of Lewis acidic salts like ZnBr₂ can increase the rate and selectivity.[9]
References
- Ji, Y., Brueckl, T., Baxter, R. D., Fujiwara, Y., Seiple, I. B., Su, S., Blackmond, D. G., & Baran, P. S. (2011). Innate C-H trifluoromethylation of heterocycles. Proceedings of the National Academy of Sciences, 108(35), 14411–14415. [Link]
- Gandioso, A., El Fakiri, M., Rovira, A., & Marchán, V. (2020). A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. RSC Advances, 10(51), 30580–30584. [Link]
- Gandioso, A., El Fakiri, M., Rovira, A., & Marchán, V. (2020).
- SYNFACTS. (2024).
- CCS Chemistry. (n.d.). Difluoromethyl 2-Pyridyl Sulfoximine: A Stereoselective Nucleophilic Reagent for Difluoro(aminosulfinyl)methylation and Difluoro(aminosulfonyl)
- Autechem. (n.d.). Exploring 5-(Trifluoromethyl)
- Pharmaffiliates. (n.d.). This compound. [Link]
- Autechem. (2026). The Role of 5-(Trifluoromethyl)picolinonitrile in Modern Agrochemical Synthesis. [Link]
- Google Patents. (n.d.).
- ResearchGate. (n.d.).
- ResearchGate. (n.d.).
- National Institutes of Health. (2024). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. benchchem.com [benchchem.com]
- 3. A New Reagent for Direct Difluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 6. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1206979-57-8 Cas No. | 5-(Difluoromethoxy)picolinonitrile | Matrix Scientific [matrixscientific.com]
- 8. This compound | CymitQuimica [cymitquimica.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Stability of the Difluoromethyl Group Under Acidic and Basic Conditions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with difluoromethyl (CF₂H) containing molecules. The difluoromethyl group is an increasingly important moiety in medicinal chemistry, often employed as a bioisostere for hydroxyl, thiol, or amine groups to enhance metabolic stability, lipophilicity, and binding affinity.[1][2] However, its stability under various experimental conditions, particularly in acidic and basic media, can be a source of unexpected challenges. This guide provides in-depth technical information, troubleshooting advice, and experimental protocols to help you navigate the complexities of working with this unique functional group.
Frequently Asked Questions (FAQs)
Q1: Is the difluoromethyl group generally considered stable?
A1: The stability of the difluoromethyl group is highly dependent on the molecular context in which it is placed. While generally more robust than a monofluoromethyl group, it is not as inert as the trifluoromethyl group under all conditions.[3] Its stability is significantly influenced by the nature of the atom it is attached to (carbon, nitrogen, oxygen), the electronic properties of neighboring functional groups, and the pH of the medium.
Q2: Under what conditions is the difluoromethyl group most likely to be unstable?
A2: The CF₂H group is most susceptible to degradation under basic conditions, especially when attached to certain nitrogen-containing heterocycles. It can also be labile under strongly acidic conditions, although this is less commonly reported. The presence of electron-donating groups or lone pairs on adjacent atoms can significantly increase its lability.
Q3: What are the common degradation products of the difluoromethyl group?
A3: The most common degradation pathway involves the hydrolysis of the CF₂H group to a formyl group (aldehyde).[4] This proceeds through the sequential loss of fluoride ions. In some cases, complete decomposition of the molecule may occur, particularly if the initial degradation triggers further reactions.
Q4: How can I monitor the degradation of my difluoromethylated compound?
A4: Degradation can be monitored by several analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method can be developed to separate the parent compound from its degradation products.[1]
-
¹⁹F NMR Spectroscopy: The disappearance of the characteristic signal for the CF₂H group and the appearance of new fluorine-containing signals (or the complete disappearance of fluorine signals if inorganic fluoride is the final product) can be monitored over time.
-
Fluoride Ion-Selective Electrode (ISE): The release of fluoride ions into the reaction medium is a direct measure of C-F bond cleavage.[5]
-
Mass Spectrometry (MS): Can be used to identify the mass of degradation products.
Troubleshooting Guide: Acidic Conditions
While the difluoromethyl group is generally more stable under acidic conditions than basic conditions, issues can still arise, particularly with prolonged exposure to strong acids or at elevated temperatures.
Problem: My difluoromethylated compound is degrading during an acid-catalyzed reaction (e.g., deprotection).
| Potential Cause | Explanation | Troubleshooting Steps |
| Protonation of an adjacent heteroatom | If the CF₂H group is attached to a molecule with a basic nitrogen or oxygen atom, protonation of that heteroatom can increase the electrophilicity of the carbon bearing the difluoromethyl group, making it more susceptible to nucleophilic attack by water. | - Use milder acidic conditions (e.g., weaker acid, lower concentration).- Reduce the reaction temperature and time.- If possible, protect the basic heteroatom before subjecting the molecule to acidic conditions. |
| Formation of a stabilized carbocation | If the difluoromethyl group is in a position where its departure as a difluorocarbene or subsequent hydrolysis would lead to a stabilized carbocation, degradation may be more likely. | - Choose reaction conditions that do not favor carbocation formation.- Consider alternative synthetic routes that avoid strongly acidic steps. |
| Hydrolysis to a formyl group | Prolonged heating in strong aqueous acid can lead to the hydrolysis of the CF₂H group to a formyl group (-CHO). | - Monitor the reaction closely by TLC or LC-MS to minimize reaction time.- Use anhydrous acidic conditions if the reaction chemistry allows. |
Workflow for Assessing Stability in Acidic Media
Caption: Workflow for troubleshooting CF₂H stability under acidic conditions.
Troubleshooting Guide: Basic Conditions
The difluoromethyl group is generally more sensitive to basic conditions. The acidity of the C-H bond in the CF₂H group (pKa is substrate-dependent) means that it can be deprotonated under sufficiently basic conditions, leading to various decomposition pathways.[5][6]
Problem: My difluoromethylated compound decomposes during a base-catalyzed reaction or workup.
| Potential Cause | Explanation | Troubleshooting Steps |
| Deprotonation followed by elimination | Strong bases can deprotonate the CF₂H group to form a difluoromethyl anion, which can be unstable and eliminate a fluoride ion to form a carbene or other reactive intermediates.[5] | - Use a weaker base or a non-nucleophilic base.- Perform the reaction at a lower temperature.- Carefully control the stoichiometry of the base. |
| Azafulvenium intermediate formation | When the CF₂H group is attached to a nitrogen-containing heterocycle (e.g., pyrrole, imidazole), deprotonation of the heterocycle can trigger the elimination of fluoride and the formation of a reactive azafulvenium-like intermediate, which is then attacked by water.[7][8] | - Avoid strongly basic conditions if possible.- Protect the N-H of the heterocycle with an electron-withdrawing group to reduce its acidity and propensity to initiate this pathway.[7][8]- Use aprotic solvents to minimize the presence of water. |
| Nucleophilic attack on an adjacent electrophilic center | If the CF₂H group is adjacent to an electrophilic center, such as a carbonyl group, it can be susceptible to nucleophilic attack by hydroxide or other bases, leading to hydrolysis. | - Use a sterically hindered base.- Protect the electrophilic center if possible. |
Mechanism of Base-Catalyzed Degradation of an α-Difluoromethyl Pyrrole
Caption: Proposed mechanism for the base-catalyzed hydrolysis of an α-difluoromethyl pyrrole.
Experimental Protocols
Protocol 1: General Procedure for Assessing the Hydrolytic Stability of a Difluoromethyl Compound
This protocol provides a general framework for evaluating the stability of a difluoromethyl-containing compound at different pH values.
Materials:
-
Difluoromethylated compound of interest
-
Buffer solutions (pH 3, 7, and 11 are recommended for an initial screen)[9]
-
Acetonitrile or other suitable organic solvent
-
HPLC system with a suitable column and detector
-
¹⁹F NMR spectrometer
-
Fluoride ion-selective electrode (optional)
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of your difluoromethylated compound in a suitable organic solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Sample Preparation: In separate vials, add a small aliquot of the stock solution to each of the buffer solutions to achieve a final concentration suitable for analysis (e.g., 10 µg/mL). The final concentration of the organic solvent should be kept low (e.g., <1%) to minimize its effect on the hydrolysis rate.
-
Incubation: Incubate the samples at a constant temperature (e.g., 25 °C or 37 °C).
-
Time Points: Withdraw aliquots from each vial at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Analysis:
-
HPLC: Analyze the samples by a validated stability-indicating HPLC method. Quantify the peak area of the parent compound at each time point.
-
¹⁹F NMR: For a more detailed mechanistic study, prepare samples at a higher concentration and analyze by ¹⁹F NMR to observe the disappearance of the CF₂H signal and the appearance of any new fluorine-containing species.
-
Fluoride ISE: If available, measure the concentration of free fluoride ions in the aqueous solution at each time point.
-
-
Data Analysis: Plot the percentage of the parent compound remaining versus time for each pH. From this data, you can calculate the degradation rate constant and the half-life of your compound under each condition.
Protocol 2: Screening for Base-Induced Degradation During Workup
This is a quick test to determine if your difluoromethylated compound is sensitive to the basic conditions used during an aqueous workup.
Materials:
-
Reaction mixture containing the difluoromethylated product
-
Aqueous basic solution for workup (e.g., saturated NaHCO₃, 1M NaOH)
-
TLC plates and developing solvent
-
LC-MS system (optional)
Procedure:
-
Before performing the full-scale workup, take a small aliquot of the crude reaction mixture.
-
Spot the aliquot on a TLC plate (this is your t=0 reference).
-
To the remaining aliquot, add a proportional amount of the aqueous basic solution you intend to use for the workup.
-
Stir or shake the mixture for a short period (e.g., 5-10 minutes) at room temperature.
-
Extract the organic components with a suitable solvent.
-
Spot the extracted organic layer on the same TLC plate next to the reference spot.
-
Develop the TLC plate and visualize the spots.
-
Analysis: Compare the spot of the treated sample to the reference spot. The appearance of new spots or a significant decrease in the intensity of the product spot indicates degradation. For more quantitative analysis, the samples can be analyzed by LC-MS.
Concluding Remarks
The difluoromethyl group offers significant advantages in drug design and development, but its chemical stability should not be taken for granted. A thorough understanding of the factors influencing its stability and a proactive approach to assessing its lability under planned experimental conditions are crucial for successful research and development. This guide provides a starting point for navigating these challenges. For specific and complex cases, consulting the primary literature and considering computational studies to predict stability can be valuable.
References
- Benchchem. (2025). Managing stability issues of fluorinated biphenyls under acidic or basic conditions.
- Geri, J. B., Wolfe, M. M. W., & Szymczak, N. K. (2018). The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach. Journal of the American Chemical Society, 140(30), 9404–9408.
- Coutts, S. J., et al. (2024). Selective Defluorination of Trifluoromethyl Substituents by Conformationally Induced Remote Substitution.
- C–F bond functionalizations of trifluoromethyl groups via radical intermedi
- Geri, J. B., Wolfe, M. M. W., & Szymczak, N. K. (2021). The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach. Geri Lab.
- Difluoromethylation Chemistry: A Strategic Tool for Next-Gener
- Li, Y., et al. (2018). [[(Ethoxycarbonyl)difluoromethyl]thio]phthalimide: A Shelf-Stable, Electrophilic Reagent with a Convertible Group for the Synthesis of Diversified Fluoroalkylthiolated Compounds. Organic Letters, 20(15), 4539–4543.
- Duan, M., et al. (2024). Why •CF2H is nucleophilic but •CF3 is electrophilic in reactions with heterocycles. eScholarship.
- Defluorination of Organofluorine Compounds Using Dehalogenase Enzymes
- Leroux, F. R. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(7), 969–973.
- Duan, M., et al. (2024). Why •CF2H is nucleophilic but •CF3 is electrophilic in reactions with heterocycles. PubMed.
- Duan, M., et al. (n.d.). Why •CF2H is nucleophilic but •CF3 is electrophilic in reactions with heterocycles.
- Kinetics of 2, 6-difluorobenzonitrile hydrolysis in high temperature liquid w
- Duan, M., et al. (n.d.). (PDF) Why •CF2H is nucleophilic but •CF3 is electrophilic in reactions with heterocycles.
- Melanson, J. A., et al. (2016). Probing the hydrolytic reactivity of 2-difluoromethyl pyrroles. Organic & Biomolecular Chemistry, 14(44), 10446–10450.
- Melanson, J. A., et al. (n.d.). Probing the hydrolytic reactivity of 2-difluoromethyl pyrroles | Request PDF.
- Zhao, Q., et al. (2024).
- Hartwig, J. F., et al. (2014).
- Overcoming Challenges in Fluorine-Based Chemistry | Pharmaceutical Technology. (n.d.).
- ADVANCES IN FLUORINE CHEMISTRY. (n.d.).
- Zhao, Q., et al. (2025).
- Ostergaard, J., & Larsen, C. (2007). pH-rate profiles for the hydrolysis of compounds 1 ( ), 2 ( ), 3 ( ), 4...
- Mayr, H., & Ofial, A. R. (2016). CF3-substituted carbocations: underexploited intermediates with great potential in modern synthetic chemistry. PMC.
- Landelle, G., Panossian, A., & Leroux, F. R. (2014). Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery. PubMed.
- Sap, J. B., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7041–7087.
- The F‐Difluoromethyl Group: Challenges, Impact and Outlook. (n.d.).
- Klasinc, L., & Ruscic, B. (2014). Kinetics and mechanism of the base-catalyzed rearrangement and hydrolysis of ezetimibe. PubMed.
- Al-Rawashdeh, N. A. (2020). Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules. PubMed.
- Landelle, G., Panossian, A., & Leroux, F. R. (2025). Trifluoromethyl Ethers and Thioethers as Tools for Medicinal Chemistry and Drug Discovery | Request PDF.
- 111. Mechanism of Acid Catalysis of the Hydrolysis of Benzyl Fluoride',2. (n.d.).
- Cantillo, D., & Kappe, C. O. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology | ACS Chemical Health & Safety.
- Recent Advances on Fluorine Chemistry. (2024).
- 18F-Difluoromethyl(ene) Motifs via Oxidative Fluorodecarboxylation with [18F]Fluoride | Organic Letters. (n.d.).
- Bennet, A. J., & Jencks, W. P. (n.d.). 1 pH-rate profile for hydrolysis of 4-nitrophenyl β-D-glucopyranoside: unimolecular, bimolecular and intramolecular cleavage me. ChemRxiv.
- 40 CFR 796.
- Bennet, A. J., & Jencks, W. P. (2021). pH-Rate Profile for Hydrolysis of 4-Nitrophenyl β-D-Glucopyranoside: Unimolecular, Bimolecular and Intramolecular Cleavage Mechanisms | Organic Chemistry | ChemRxiv | Cambridge Open Engage. Cambridge Open Engage.
- Vo, C., et al. (2026).
- Hydrogen Bond Donor Properties of the Difluoromethyl Group | The Journal of Organic Chemistry. (n.d.).
- Kinetics of Carbaryl Hydrolysis. (n.d.).
- Li, H., et al. (2016).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach. | Geri Lab [gerilab.weill.cornell.edu]
- 7. Probing the hydrolytic reactivity of 2-difluoromethyl pyrroles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. eCFR :: 40 CFR 796.3500 -- Hydrolysis as a function of pH at 25 °C. [ecfr.gov]
Technical Support Center: Purification of Crude 5-(Difluoromethyl)picolinonitrile
Welcome to the technical support center for the purification of 5-(difluoromethyl)picolinonitrile. This guide is designed for researchers, scientists, and drug development professionals who are working with this important fluorinated pyridine intermediate. Here, you will find troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you overcome common challenges encountered during the purification of crude this compound. Our aim is to provide you with the expertise and practical insights needed to achieve high purity for your downstream applications.
I. Understanding the Challenges in Purifying this compound
This compound is a polar, heterocyclic compound, and its purification can be complicated by the presence of various impurities stemming from its synthesis. The basicity of the pyridine nitrogen can lead to interactions with acidic stationary phases in chromatography, resulting in poor separation and peak tailing. Furthermore, the polarity of the molecule and potential impurities may necessitate careful selection of solvent systems for effective purification by either chromatography or recrystallization.
II. Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my crude this compound?
A1: The impurities in your crude product will largely depend on the synthetic route employed. Two common precursors for the introduction of the difluoromethyl group are 5-formylpicolinonitrile or 5-bromopicolinonitrile. Therefore, you can expect to find:
-
Unreacted Starting Materials: Residual 5-formylpicolinonitrile or 5-bromopicolinonitrile.
-
Reagent-Derived Impurities: Byproducts from the fluorinating agent (e.g., from diethylaminosulfur trifluoride - DAST) or other reagents used in the difluoromethylation step.
-
Side-Reaction Products: Small amounts of over- or under-fluorinated species, or products from reactions at other positions on the pyridine ring, although these are generally minor.
-
Residual Solvents: Solvents used in the reaction and work-up.
Q2: My purified this compound is an oil and won't crystallize. What should I do?
A2: The presence of even minor impurities can significantly inhibit crystallization. First, ensure your product is as pure as possible by another method, such as column chromatography. If it is still an oil, a systematic screening of various solvents and solvent mixtures is recommended. Techniques like slow evaporation of a dilute solution, cooling a saturated solution, or vapor diffusion of a non-solvent into a solution of your compound can induce crystallization.
Q3: I am observing significant peak tailing during HPLC analysis of my purified compound. How can I resolve this?
A3: Peak tailing with pyridine-containing compounds is a common issue, often caused by the interaction of the basic nitrogen atom with acidic residual silanol groups on the silica-based stationary phase.[1] To mitigate this, consider the following:
-
Mobile Phase Additives: Add a small amount of a competing base, such as triethylamine (0.1-1%), to your mobile phase. The triethylamine will preferentially interact with the active silanol sites, reducing their interaction with your analyte.
-
Lowering pH: Using a mobile phase with a lower pH (around 2.5-3.0) can protonate the residual silanol groups, minimizing their interaction with your basic compound.[1]
-
Alternative Stationary Phases: Consider using an "end-capped" silica column or a different stationary phase altogether, such as one based on a polymer or alumina, which has fewer acidic sites.
III. Troubleshooting Guides
This section addresses specific issues you may encounter during the purification of crude this compound.
Issue 1: Poor Separation of the Desired Product from a More Polar Impurity via Column Chromatography
Symptom: Your TLC analysis shows a polar impurity that co-elutes with or streaks into your product spot.
Possible Cause: The impurity may be a salt or a highly polar byproduct from the reaction. The basicity of the pyridine nitrogen in your product can also cause streaking on silica gel.
Troubleshooting Workflow:
Caption: Troubleshooting poor separation in column chromatography.
Detailed Steps:
-
Aqueous Work-up: Before chromatography, wash the organic layer containing your crude product with a dilute aqueous solution of sodium bicarbonate to remove acidic impurities, followed by a brine wash.
-
Neutralize Silica Gel: If streaking is observed, you can neutralize the silica gel. Prepare a slurry of silica gel in your chosen eluent and add 1-2% triethylamine. Swirl well and then pack the column.
-
Optimize Solvent System: Systematically screen different solvent systems. A common starting point is a mixture of a non-polar solvent like hexanes or heptane with a more polar solvent like ethyl acetate. Gradually increasing the proportion of ethyl acetate will increase the polarity. If your compound is still not moving, adding a small amount of methanol (1-5%) to the ethyl acetate can significantly increase the eluent strength.
-
Alternative Stationary Phase: If normal-phase silica gel chromatography is not effective, consider using neutral or basic alumina. Alternatively, reversed-phase chromatography on a C18 column with a mobile phase of water and acetonitrile or methanol can be very effective for separating polar compounds.
Issue 2: Low Recovery of this compound After Column Chromatography
Symptom: A significant loss of material is observed after purification.
Possible Cause: The compound may be irreversibly adsorbing to the silica gel, or it could be degrading on the acidic stationary phase.
Troubleshooting Workflow:
Caption: Troubleshooting low recovery in column chromatography.
Detailed Steps:
-
Deactivate Silica Gel: Add a small amount of triethylamine (0.5-1%) to your eluent. This will compete with your product for binding to the active sites on the silica gel, reducing irreversible adsorption.
-
Use a Less Acidic Stationary Phase: Switch to neutral alumina, which is less acidic than silica gel and may be more suitable for basic compounds.
-
Consider Reversed-Phase Chromatography: As mentioned previously, reversed-phase chromatography is an excellent alternative that avoids the issue of acidity associated with silica gel.
-
Minimize Contact Time: Use flash chromatography with a slightly more polar solvent system to elute your compound more quickly, reducing the time it spends in contact with the stationary phase.
IV. Experimental Protocols
Protocol 1: Purification of Crude this compound by Column Chromatography
This protocol provides a general method for the purification of crude this compound using silica gel chromatography.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Hexanes or Heptane
-
Ethyl Acetate
-
Triethylamine (optional)
-
Glass column, flasks, and other standard laboratory glassware
Procedure:
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of dichloromethane or ethyl acetate. Add a small amount of silica gel to this solution and concentrate it to dryness on a rotary evaporator to create a dry-loaded sample. This generally provides better separation than loading the sample as a solution.
-
Column Packing: Prepare a slurry of silica gel in your initial, low-polarity eluent (e.g., 95:5 Hexanes:Ethyl Acetate). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Loading the Sample: Carefully add the dry-loaded sample to the top of the packed column.
-
Elution: Begin eluting the column with the initial low-polarity solvent mixture. Gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate. A typical gradient might be from 5% to 30% ethyl acetate in hexanes.
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Data Summary Table:
| Parameter | Recommended Starting Conditions |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |
| Mobile Phase | Gradient of 5% to 30% Ethyl Acetate in Hexanes |
| Additive (optional) | 0.5% Triethylamine in the mobile phase |
| Loading Method | Dry loading |
Protocol 2: Recrystallization of this compound
This protocol outlines a general procedure for purifying this compound by recrystallization.
Materials:
-
Crude or partially purified this compound
-
A selection of solvents for screening (e.g., isopropanol, ethyl acetate, toluene, heptane)
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Filtration apparatus (Büchner funnel, filter flask)
Procedure:
-
Solvent Selection: In a small test tube, add a small amount of your compound and a few drops of a single solvent. Observe the solubility at room temperature and upon heating. An ideal recrystallization solvent will dissolve the compound when hot but not when cold. You may also need to test solvent pairs (e.g., ethyl acetate/heptane).
-
Dissolution: Place the crude compound in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to completely dissolve it.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Crystallization: Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
V. Analytical Methods for Purity Assessment
To confirm the purity of your final product, a combination of analytical techniques is recommended.
| Analytical Method | Information Provided |
| High-Performance Liquid Chromatography (HPLC) | Quantitative purity assessment, detection of non-volatile impurities. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Assessment of volatile impurities and confirmation of molecular weight. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, ¹³C) | Structural confirmation and detection of structurally similar impurities. |
| Melting Point | A sharp melting point range is indicative of high purity. |
VI. References
-
BenchChem. (2025). Technical Support Center: Chromatographic Purification of Pyridine Derivatives.
Sources
Technical Support Center: Managing Exothermic Reactions in Large-Scale Pyridine Synthesis
Disclaimer: This document is intended for informational purposes for qualified research and drug development professionals. All procedures should be conducted with appropriate personal protective equipment (PPE) and after a thorough, site-specific hazard analysis.
Introduction: The Challenge of Exothermic Pyridine Synthesis
Pyridine and its derivatives are fundamental building blocks in the pharmaceutical and agrochemical industries.[1] Synthesizing these heterocyclic compounds on a large scale often involves highly exothermic reactions, such as the Chichibabin and Hantzsch syntheses.[2][3][4] While manageable at the bench scale, the heat generated during these reactions can lead to dangerous thermal runaway events at industrial scales.[5][6] A thermal runaway occurs when the heat generated by the reaction exceeds the heat removal capacity of the reactor, leading to a rapid, uncontrolled increase in temperature and pressure that can result in equipment failure or explosion.[7][8]
This technical guide provides a structured question-and-answer resource for troubleshooting and managing thermal hazards associated with large-scale pyridine synthesis.
Core Principles of Exotherm Management
Effective management of exothermic reactions hinges on a simple principle: the rate of heat removal must always exceed the rate of heat generation.[9][10] As temperature rises, the rate of heat removal from a reactor (via a cooling jacket, for example) increases linearly. However, the reaction rate, and thus the rate of heat generation, increases exponentially.[6] This disparity is the primary cause of thermal runaway incidents.
Key synthesis routes and their thermal characteristics include:
-
Chichibabin Synthesis: This reaction directly aminates the pyridine ring using sodium amide (NaNH₂), often at elevated temperatures.[3][11] It is known to be highly exothermic. The reaction progress can be monitored by the evolution of hydrogen gas.[11][12]
-
Hantzsch Dihydropyridine Synthesis: A multi-component reaction involving an aldehyde, a β-keto ester, and a nitrogen donor like ammonia.[13][14] The initial condensation steps can be exothermic, and the subsequent oxidation to form the aromatic pyridine ring adds to the overall heat release.[15][16]
A thorough understanding of reaction kinetics, thermodynamics, and heat transfer principles is essential for safe scale-up.[17]
Troubleshooting Guide: Real-Time Problem Solving
This section addresses specific issues that may arise during a large-scale synthesis.
Q1: My reactor temperature is rising rapidly and exceeding the setpoint, even with full cooling applied. What are the immediate steps?
A1: This situation indicates that the rate of heat generation is overwhelming the reactor's cooling capacity, a precursor to thermal runaway. Immediate, decisive action is required.
Immediate Actions:
-
Stop Reagent Addition: If using a semi-batch process, immediately halt the feed of any limiting reagent to stop fueling the reaction.
-
Maximize Cooling: Ensure all cooling systems are operating at maximum capacity. Check coolant flow rates and temperatures.[18]
-
Emergency Quenching: If the temperature continues to rise uncontrollably, initiate the emergency quenching procedure. This involves rapidly adding a pre-determined, cold, inert chemical ("quench agent") to the reactor to halt the reaction and absorb heat.
-
Initiate Emergency Venting: If pressure is also rising rapidly, actuate the emergency relief system (e.g., rupture disc or relief valve) to prevent catastrophic vessel failure.[5]
Potential Causes & Long-Term Fixes:
-
Inadequate Cooling Capacity: The reactor's heat transfer area may be insufficient for the batch size. Re-evaluate the process using reaction calorimetry data to ensure the cooling system is adequately sized.[9]
-
Cooling System Failure: A sudden failure in the coolant circulation pump, a blockage in the jacket, or an incorrect coolant temperature can lead to this scenario. Implement rigorous preventative maintenance and automated monitoring of cooling systems.
-
Incorrect Reagent Stoichiometry or Addition Rate: Adding a reactant too quickly or an incorrect charge can dramatically increase the reaction rate and heat output.[8] Automate dosing systems and verify all raw material charges.
Q2: I've noticed localized "hot spots" near the reactor walls or agitator, even though the bulk temperature is within range. What does this signify?
A2: Hot spots are a dangerous indicator of poor mixing and inefficient heat transfer.[17] They can initiate a runaway reaction locally that then propagates through the entire reactor volume.[19]
Immediate Actions:
-
Verify Agitation: Check the agitator's speed and power draw to ensure it is functioning correctly.
-
Reduce Reaction Rate: If possible, lower the reaction temperature or slow the reagent feed rate to decrease the heat load until the issue is resolved.
Potential Causes & Long-Term Fixes:
-
Inadequate Mixing: The agitator design (e.g., paddle vs. turbine) or speed may be unsuitable for the reaction mass viscosity or geometry of the vessel. Computational Fluid Dynamics (CFD) modeling can help optimize mixing efficiency.[17]
-
Fouling on Reactor Surfaces: A buildup of product or byproducts on the reactor walls or cooling coils can act as an insulator, severely impeding heat transfer. Implement a regular, validated cleaning protocol for the reactor.
-
Viscosity Changes: The reaction mixture may become more viscous as the reaction progresses, making it harder to mix and transfer heat. Consider using a different solvent or adjusting the solids concentration.
Q3: The pressure in my reactor is increasing, but the temperature is stable. What could be the cause?
A3: This scenario often points to the generation of non-condensable gases from the desired reaction or an undesired side reaction.
Immediate Actions:
-
Identify the Gas: If possible and safe, sample the reactor headspace to analyze the gas composition. This can help determine its source.
-
Controlled Venting: Carefully vent the reactor pressure through a designated line to a scrubber or capture system, ensuring the vented gas is handled safely.
Potential Causes & Long-Term Fixes:
-
Expected Gas Evolution: Some reactions, like the Chichibabin synthesis, produce hydrogen gas.[12] The process should be designed with a continuous, controlled vent system.
-
Decomposition Side Reaction: An unexpected pressure rise could signal the onset of a decomposition reaction that produces gaseous byproducts. This is a serious condition that can precede a thermal runaway. A thorough thermal hazard assessment, using techniques like Accelerating Rate Calorimetry (ARC), is crucial to identify decomposition temperatures.[5][20]
-
Air Leak into the System: If the reaction is sensitive to air, an inward leak could initiate an undesired oxidation reaction. Regularly perform pressure/vacuum leak tests on the reactor system.
Diagram: Troubleshooting a Temperature Excursion
This workflow outlines the decision-making process when faced with an unexpected rise in reactor temperature.
Caption: Conceptual plot of heat generation versus heat removal in a reactor.
Protocol: Emergency Quenching of a Runaway Reaction
Objective: To provide a standardized methodology for safely terminating a runaway reaction. This protocol must be adapted with specific quench agents and volumes determined by laboratory-scale hazard analysis for each unique chemical process.
Materials:
-
Pre-calibrated and validated reactor temperature and pressure sensors with alarms.
-
A dedicated quench tank containing a validated quench agent.
-
A fail-safe, high-capacity valve system for rapid quench agent delivery.
Methodology:
-
Pre-Reaction Setup:
-
Verify the quench agent (e.g., cold solvent, polymerization inhibitor) is loaded in the quench tank and is at the correct temperature and volume.
-
Test the functionality of the quench valve and its control system (both automated and manual activation).
-
Confirm that the reactor's emergency relief system is correctly sized and operational.
-
-
Initiation Criteria:
-
The quenching procedure should be automatically initiated if the reactor temperature exceeds a pre-defined critical limit (e.g., T > MTSR) OR if the rate of temperature rise (dT/dt) exceeds a set value.
-
Manual initiation by an operator must also be possible via an emergency stop button.
-
-
Quenching Procedure:
-
Upon initiation, the quench valve opens, rapidly injecting the quench agent into the reactor.
-
Simultaneously, ensure maximum cooling is applied to the reactor jacket and that agitation is maintained to ensure rapid mixing of the quench agent.
-
Monitor reactor temperature and pressure continuously. The temperature should peak and then begin to fall rapidly.
-
-
Post-Quench Actions:
-
Once the reactor temperature is stable and well below the decomposition onset temperature, the situation can be considered mitigated.
-
Do not attempt to restart the reaction. The batch must be safely handled and disposed of according to site procedures.
-
A thorough incident investigation must be conducted to determine the root cause of the runaway event before any further operations are permitted. [21]
-
References
- Vertex AI Search. (n.d.). Best Practices and Technologies for Reactor Temperature Control in Chemical Reactions. Retrieved January 10, 2026.
- Allied Academies. (n.d.). Optimizing chemical reactor design: Enhancing efficiency in chemical processes. Retrieved January 10, 2026.
- Celsiscontech. (n.d.). Reactor Temperature Control. Retrieved January 10, 2026.
- BenchChem. (2023, November 21). Technical Deep Dive: The Production and Processing of Pyridine. Retrieved January 10, 2026.
- Baran Lab. (2004, September 6). Pyridine Synthesis: Cliff Notes. Retrieved January 10, 2026.
- Wikipedia. (n.d.). Hantzsch pyridine synthesis. Retrieved January 10, 2026.
- NETZSCH. (2024, September 18).
- Achieve Chem. (2025, March 8). What Are The Best Methods For Cooling A Chemical Glass Reactor? Retrieved January 10, 2026.
- BOC. (n.d.). Reactor Cooling. Retrieved January 10, 2026.
- Fluorostore. (2025, April 1). Temperature Control and Efficiency in Chemical Processing. Retrieved January 10, 2026.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. Retrieved January 10, 2026.
- Wikipedia. (n.d.). Pyridine. Retrieved January 10, 2026.
- Gharda Institute of Technology. (n.d.). Practical approach to prediction and prevention of runaway reactions. Retrieved January 10, 2026.
- IJNRD. (2024, May).
- Linde Gas. (n.d.). Reactor Cooling. Retrieved January 10, 2026.
- Aggreko OM. (n.d.). Reactor Cooling. Retrieved January 10, 2026.
- IChemE. (n.d.). Incidents in the chemical industry due to thermal-runaway chemical reactions. Retrieved January 10, 2026.
- ACS Publications. (2020, October 24). Process Safety in the Pharmaceutical Industry—Part I: Thermal and Reaction Hazard Evaluation Processes and Techniques. Retrieved January 10, 2026.
- BenchChem. (2025, December). Technical Support Center: Managing Scalability in Multicomponent Pyridine Synthesis. Retrieved January 10, 2026.
- BenchChem. (n.d.). Technical Support Center: Managing Reaction Exotherms in Pyrimidine Synthesis. Retrieved January 10, 2026.
- European Commission. (n.d.). Major Accident Hazards Bureau Bulletin No. 9. Retrieved January 10, 2026.
- Wikipedia. (n.d.). Chichibabin reaction. Retrieved January 10, 2026.
- Health and Safety Executive. (n.d.). Chemical reaction hazards and the risk of thermal runaway INDG254. Retrieved January 10, 2026.
- ResearchGate. (n.d.). Practical approach to prediction and prevention of runaway reactions. Retrieved January 10, 2026.
- IChemE. (n.d.). Runaway reactions. Part 2 Causes of Accidents in selected CSB case histories. Retrieved January 10, 2026.
- Scribd. (n.d.). Hantzsch Pyridine Synthesis. Retrieved January 10, 2026.
- De Gruyter. (n.d.). AN EXPERIMENT TO ILLUSTRATE THE HAZARDS OF EXOTHERMIC REACTION SCALE-UP. Retrieved January 10, 2026.
- Wikipedia. (n.d.). Thermal runaway. Retrieved January 10, 2026.
- Chem LibreTexts. (n.d.). Calorimetry. Retrieved January 10, 2026.
- SpringerLink. (2017, July 3). Origin of PYX thermal stability investigation with calorimetric and spectroscopic methods. Retrieved January 10, 2026.
- Scientific Update. (2018, November 26). The Chichibabin amination reaction. Retrieved January 10, 2026.
- PMC - NIH. (n.d.). Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview. Retrieved January 10, 2026.
- BenchChem. (n.d.). Hantzsch Pyridine Synthesis with Ethyl 3-Oxovalerate: Application Notes and Protocols for Researchers. Retrieved January 10, 2026.
- University of Tübingen. (n.d.). Calorimetry. Retrieved January 10, 2026.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. en.fuaij.com [en.fuaij.com]
- 3. Pyridine - Wikipedia [en.wikipedia.org]
- 4. ijnrd.org [ijnrd.org]
- 5. Understanding Runaway Reactions and Their Safety Implications [zealinstruments.com]
- 6. journals.flvc.org [journals.flvc.org]
- 7. celsicontech.com [celsicontech.com]
- 8. icheme.org [icheme.org]
- 9. wjarr.com [wjarr.com]
- 10. EUROPA - MINERVA Home Page - European Commission - 9. mahb-bulletin-no9-fortheweb-A4 [minerva.jrc.ec.europa.eu]
- 11. Chichibabin reaction - Wikipedia [en.wikipedia.org]
- 12. scientificupdate.com [scientificupdate.com]
- 13. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 14. scribd.com [scribd.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 17. alliedacademies.org [alliedacademies.org]
- 18. lneya-online.com [lneya-online.com]
- 19. Thermal runaway - Wikipedia [en.wikipedia.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. minerva.jrc.ec.europa.eu [minerva.jrc.ec.europa.eu]
Effect of solvent choice on the efficiency of difluoromethylation
A Senior Application Scientist's Guide to Solvent Selection and Troubleshooting
Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and process development scientists who are incorporating the difluoromethyl (CF₂H) group into their molecules. As a lipophilic hydrogen bond donor and a bioisostere for hydroxyl and thiol groups, the CF₂H moiety is of immense value. However, its successful installation is highly dependent on nuanced reaction conditions, with solvent choice being a paramount, and often underestimated, factor.
This document moves beyond simple protocols to explain the underlying chemical principles that govern the efficiency of difluoromethylation. By understanding the why behind solvent effects, you can more effectively troubleshoot your reactions, optimize yields, and control selectivity.
Part 1: Frequently Asked Questions - The "Why" of Solvent Choice
This section addresses the fundamental principles governing the role of the solvent in difluoromethylation reactions.
Q1: Why is solvent selection so critical in difluoromethylation? It seems like just a medium for the reaction.
A1: The solvent is an active participant in the reaction at a molecular level. It influences multiple factors that dictate the reaction's success:
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Reagent Stability and Reactivity: Some difluoromethylating agents react with certain solvents. A classic example is the nucleophilic reagent trimethyl(difluoromethyl)silane (TMSCF₂H), which can be consumed by polar aprotic solvents like DMF, leading to competitive difluoromethylation of the solvent itself.[1] In contrast, less reactive solvents like THF are preferred.[1]
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Reaction Mechanism Pathway: The solvent's properties can favor one reaction pathway over another. For instance, polar protic solvents can stabilize ionic intermediates, which might be crucial for an Sₙ1-type mechanism, but they can also solvate and deactivate anionic nucleophiles through hydrogen bonding.[2][3] Polar aprotic solvents, on the other hand, leave nucleophiles "naked" and more reactive, which is often ideal for Sₙ2-type processes.[4]
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Intermediate Stabilization: Radical, anionic, or cationic intermediates generated during the reaction are stabilized (or destabilized) by the surrounding solvent molecules. The lifetime and reactivity of these transient species are directly impacted by the solvent's polarity and coordinating ability, which in turn affects reaction efficiency and selectivity.
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Solubility: While basic, ensuring all reactants, catalysts, and reagents are sufficiently soluble in the chosen solvent is the first step to any successful reaction.
Q2: What is the practical difference between polar protic and polar aprotic solvents in the context of a nucleophilic difluoromethylation?
A2: The key difference lies in hydrogen bonding.
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Polar Protic Solvents (e.g., water, methanol, ethanol) have acidic protons and can act as hydrogen bond donors. They excel at solvating both cations and anions. However, they can strongly solvate and "cage" anionic nucleophiles (like the "CF₂H⁻" synthon), blunting their reactivity.[3]
-
Polar Aprotic Solvents (e.g., THF, acetonitrile, DMSO, DMF) lack acidic protons and cannot donate hydrogen bonds. While they can solvate cations, they leave anions relatively unsolvated or "naked." This makes the anions more available and highly reactive, which is often desirable for nucleophilic attack.[4]
The diagram below illustrates how a protic solvent can hinder a nucleophile compared to an aprotic solvent.
Part 2: Troubleshooting Guide by Reaction Type
This section provides solutions to common problems encountered during difluoromethylation, categorized by the reaction mechanism.
Nucleophilic Difluoromethylation
Common Reagents: TMSCF₂H (Ruppert-Prakash reagent), (DMPU)₂Zn(CF₂H)₂
Q: I am attempting to difluoromethylate an enolizable ketone with TMSCF₂H in THF, but I'm getting low yields and a significant amount of self-condensation byproducts. What's happening?
A: This is a classic case of competing reaction pathways. The difluoromethyl anion ("CF₂H⁻") generated from TMSCF₂H is not only a nucleophile but also a strong base.[1] In the presence of an enolizable ketone, it can deprotonate the α-carbon, leading to enolate formation and subsequent side reactions (like aldol condensation) instead of the desired nucleophilic attack on the carbonyl carbon.
Troubleshooting Steps:
-
Change Solvent Additive: The issue can often be resolved by performing the reaction in THF with the addition of a polar, non-reactive additive like Hexamethylphosphoramide (HMPA).[1] HMPA helps to break up reagent aggregates and inhibit the enolization pathway, favoring the desired nucleophilic addition.
-
Lower the Temperature: Running the reaction at a lower temperature (e.g., -78 °C) can often temper the basicity of the difluoromethyl anion relative to its nucleophilicity, thus reducing enolization.
-
Use a Different Reagent: Consider reagents like [difluoro(phenylthio)methyl]trimethylsilane (Me₃SiCF₂SPh), which has shown higher reactivity at low temperatures and may be more amenable to enolizable ketones.[5]
Radical Difluoromethylation
Common Reagents: Sodium difluoromethanesulfinate (NaSO₂CF₂H, DFMS), Zinc difluoromethylsulfinate (Zn(SO₂CF₂H)₂), photocatalytic methods.
Q: My C-H difluoromethylation of a substituted pyridine is giving me a mixture of regioisomers, or the wrong isomer entirely. Can the solvent control regioselectivity?
A: Absolutely. The solvent can have a profound effect on regioselectivity in radical C-H functionalization. The polarity and coordinating ability of the solvent can influence the electronic properties of both the substrate and the incoming CF₂H radical.
Case Study: 4-Acetylpyridine Research has shown that the difluoromethylation of 4-acetylpyridine using DFMS yields almost exclusively the C2-substituted product in a dichloromethane/water (CH₂Cl₂/H₂O) solvent system. However, switching the organic solvent to dimethyl sulfoxide (DMSO) leads to a significant reversal of regioselectivity, favoring the C3 position.[6]
Troubleshooting Steps:
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Solvent Screening: If you are observing poor regioselectivity, perform a screen of solvents with varying polarities. A good starting point is to compare a nonpolar solvent (like CH₂Cl₂ or Toluene), a polar aprotic solvent (like DMSO or MeCN), and a polar protic solvent (like an alcohol), often in a biphasic system with water.[6][7]
-
Adjust pH: For nitrogen-containing heterocycles, the addition of an acid like trifluoroacetic acid (TFA) can protonate the ring, altering its electronic properties and directing the radical attack to a different position.[6]
Q: My photocatalytic difluoromethylation is inefficient. Could the solvent be the problem?
A: Yes. In photocatalysis, the solvent plays a critical role in maintaining the solubility of the photocatalyst and reagents, and in facilitating the necessary single-electron transfer (SET) steps.
Troubleshooting Steps:
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Ensure Solubility: Photocatalysts like fac-Ir(ppy)₃ or Eosin Y must be fully dissolved for the catalytic cycle to operate. Common solvents that achieve this are DMSO and MeCN.[8]
-
Check for Quenching: Some solvents can quench the excited state of the photocatalyst, killing the reaction. While common, check the literature for the compatibility of your specific photocatalyst with your chosen solvent.
-
Consider Solvent Polarity: The efficiency of the SET process can be influenced by the solvent's dielectric constant. If your reaction is sluggish in a less polar solvent like MeCN, switching to a more polar one like DMSO might improve the rate.[8]
Difluorocarbene-Based Difluoromethylation
Common Reagents: Fluoroform (CHF₃), Difluoromethyltriflate (HCF₂OTf)
Q: I am trying to difluoromethylate a phenol using fluoroform (CHF₃) and a strong base, but the reaction is not working.
A: Reactions with fluoroform are challenging due to its low reactivity (high pKa). Success hinges on generating the difluorocarbene (:CF₂) intermediate, which requires very specific and harsh conditions.[9]
Troubleshooting Steps:
-
Base and Solvent are a Pair: The combination of base and solvent is crucial. Strong lithium bases like lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LiHMDS) are typically required. These bases demand an anhydrous aprotic solvent, with tetrahydrofuran (THF) being the most common and effective choice.[9] Using an incompatible solvent will lead to failure.
-
Strictly Anhydrous Conditions: Any trace of water will quench the strong base and prevent the deprotonation of fluoroform. Ensure your glassware is flame-dried and your solvent is anhydrous.[10][11]
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Temperature Control: These reactions are often run at low temperatures (0 °C to -78 °C) to control the reactivity of the strong base and the lifetime of the generated carbene.[9]
Part 3: Data & Protocols at a Glance
Solvent Selection Quick Reference Table
The table below provides a starting point for solvent selection based on the type of difluoromethylation reaction.
| Reaction Type | Common Reagent(s) | Recommended Starting Solvent(s) | Rationale & Key Considerations |
| Nucleophilic | TMSCF₂H | THF, Diethyl Ether, Toluene | Aprotic, non-reactive solvents are essential. Avoid DMF, which can be difluoromethylated.[1] |
| Radical (Minisci-type) | NaSO₂CF₂H (DFMS) | CH₂Cl₂/H₂O, DMSO | Solvent choice directly impacts regioselectivity. DMSO is highly polar; CH₂Cl₂ is less so.[6][7] |
| Photocatalytic Radical | BrCF₂CO₂R, NaSO₂CF₂H | MeCN, DMSO | Polar aprotic solvents are needed to dissolve the photocatalyst and facilitate electron transfer.[8] |
| Difluorocarbene | Fluoroform (CHF₃) | THF | Requires a strong base (e.g., LiHMDS) and an inert, aprotic medium.[9] |
| Difluorocarbene | HCF₂OTf | MeCN/H₂O (aqueous KOH) | Biphasic system allows for carbene generation and trapping by the nucleophile (e.g., phenoxide).[12] |
General Protocol: Radical C-H Difluoromethylation of a Heteroarene
This protocol is a generalized example for a Minisci-type reaction and should be optimized for your specific substrate.
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Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the heteroaromatic substrate (1.0 equiv).
-
Solvent Addition: Add the chosen solvent system (e.g., a 1:1 mixture of CH₂Cl₂ and water, approximately 0.1 M concentration relative to the substrate).
-
Reagent Addition: Add the difluoromethylating agent, such as sodium difluoromethanesulfinate (DFMS, 2.0-3.0 equiv). If required for your substrate, add an acid like TFA (1.5 equiv).[6]
-
Initiation: Begin stirring the biphasic mixture vigorously. Add the radical initiator, such as tert-butyl hydroperoxide (tBuOOH, 3.0 equiv), dropwise at room temperature.
-
Reaction: Allow the reaction to stir, open to the atmosphere, at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS. Note: For sluggish reactions, a second addition of DFMS and tBuOOH may be required to drive the reaction to completion.[6]
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography to yield the desired difluoromethylated product.
Part 4: Decision-Making Workflow
To aid in your experimental design, the following flowchart provides a logical pathway for selecting an appropriate solvent system for your difluoromethylation reaction.
References
- Sap, J. B. I., Meyer, C. F., Straathof, N. J. W., Iwumene, N., am Ende, C. W., Trabanco, A. A., & Gouverneur, V. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7018-7044. [Link]
- Postigo, A. (2022). Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds. Molecules, 27(23), 8483. [Link]
- We B, F. K., Zlota, A. A., & Kappe, C. O. (2017). Utilization of fluoroform for difluoromethylation in continuous flow: a concise synthesis of α-difluoromethyl-amino acids. Green Chemistry, 19(22), 5403-5407. [Link]
- Zhu, J., Wang, F., & Hu, J. (2011). Radical (Phenylsulfonyl)difluoromethylation with Iododifluoromethyl Phenyl Sulfone. The Journal of Organic Chemistry, 76(21), 9036-9041. [Link]
- Prakash, G. S. (2022). Recent Advances in Difluoromethylation Reaction.
- Prakash, G. S., Wang, F., Yu, J., & Olah, G. A. (2013). Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate. Angewandte Chemie International Edition, 52(40), 10593-10596. [Link]
- Hu, J., Zhang, W., & Wang, F. (2016). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Chemical Society Reviews, 45(20), 5538-5551. [Link]
- Mykhailiuk, P. K. (2021). Mechanochemical Difluoromethylations of Alcohols. CCS Chemistry, 3(1), 1-8. [Link]
- Baran, P. S. (2015). Introduction of Difluoromethyl Through Radical Pathways.
- Hu, J. (2015). Difluoromethylation and Trifluoromethylation Reagents Derived from Tetrafluoroethane β-Sultone: Synthesis, Reactivity and Applications.
- Hu, J. (2017). Silicon-Based Reagents for Difluoromethylation and Difluoromethylenation Reactions.
- Baran, P. S., & Li, C. (2014). A New Reagent for Direct Difluoromethylation. Journal of the American Chemical Society, 136(14), 5237-5240. [Link]
- Liu, T. (2024).
- MedLife Mastery. (n.d.). Effects of Solvents on Nucleophilicity.
- University of Calgary. (n.d.). Ch 8: Solvent Effects. University of Calgary Chemistry. [Link]
- Hu, J. (2009). Selective difluoromethylation and monofluoromethylation reactions.
- LibreTexts. (2021). 4.7: Solvent Effects in Nucleophilic Substitution. Chemistry LibreTexts. [Link]
- ACS GCI Pharmaceutical Roundtable. (n.d.).
- Hu, J., Zhang, W., & Wang, F. (2016).
- LibreTexts. (2023). Nucleophilicity and Solvent Effects. Chemistry LibreTexts. [Link]
Sources
- 1. The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C6CS00351F [pubs.rsc.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. medlifemastery.com [medlifemastery.com]
- 5. sioc.cas.cn [sioc.cas.cn]
- 6. A New Reagent for Direct Difluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. Utilization of fluoroform for difluoromethylation in continuous flow: a concise synthesis of α-difluoromethyl-amino acids - Green Chemistry (RSC Publishing) DOI:10.1039/C7GC02913F [pubs.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 5-(Difluoromethyl)picolinonitrile Impurity Profiling
Welcome to the technical support center for 5-(Difluoromethyl)picolinonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of identifying and characterizing impurities in this critical pharmaceutical intermediate.[1][2] As a key building block in the synthesis of compounds like Filgotinib, a Janus kinase (JAK1) inhibitor for inflammatory diseases, ensuring its purity is paramount.[2] This resource provides in-depth troubleshooting guides and frequently asked questions to address specific challenges you may encounter during your experimental work.
Troubleshooting Guide: Navigating Common Analytical Hurdles
This section addresses specific issues that may arise during the analysis of this compound, offering step-by-step guidance to resolve them.
Scenario 1: Unexpected Peaks in Your HPLC-UV Chromatogram
Question: I'm running an HPLC-UV analysis of my this compound sample, and I'm seeing several unexpected peaks that are not present in my reference standard. How do I identify these unknown impurities?
Answer:
The appearance of unexpected peaks is a common challenge in impurity profiling.[3] A systematic approach is crucial for identification and characterization.
Step-by-Step Troubleshooting Protocol:
-
System Suitability Check: First, ensure your HPLC system is performing optimally. Verify system suitability parameters such as retention time, peak area reproducibility, tailing factor, and theoretical plates using your reference standard. Deviations can indicate issues with the column, mobile phase, or instrument.
-
Blank Injection: Inject a blank solvent (the same solvent used to dissolve your sample) to rule out contamination from the solvent or the system itself.
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Forced Degradation Studies: To determine if the impurities are degradation products, perform forced degradation studies.[4][5][6] This involves subjecting your this compound sample to various stress conditions to intentionally induce degradation.[7]
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Hydrolysis: Expose the sample to acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) conditions.
-
Oxidation: Treat the sample with an oxidizing agent (e.g., 3% H₂O₂).
-
Thermal Stress: Heat the solid sample (e.g., at 80°C).
-
Photostability: Expose the sample to UV and visible light as per ICH Q1B guidelines. By comparing the chromatograms of the stressed samples with your original sample, you can identify peaks corresponding to degradation products.[6]
-
-
Mass Spectrometry (MS) Coupling: The most powerful tool for identifying unknown impurities is mass spectrometry.[8][9] If your HPLC system is not already coupled to a mass spectrometer, collect the fractions corresponding to the unknown peaks and analyze them separately.
-
LC-MS Analysis: An LC-MS analysis will provide the mass-to-charge ratio (m/z) of the impurity, giving you its molecular weight.[3] High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing you to determine the elemental composition.
-
-
Structure Elucidation with NMR: For definitive structure confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable.[8][9]
-
¹H and ¹³C NMR: These will provide information about the proton and carbon framework of the impurity.
-
¹⁹F NMR: Given the difluoromethyl group in the parent molecule, ¹⁹F NMR is a highly sensitive and specific technique for identifying fluorinated impurities.[10][11][12][13] The chemical shift and coupling patterns can provide crucial structural information.[14]
-
-
Synthesis of Potential Impurities: Based on the synthetic route of this compound, you can hypothesize the structures of potential process-related impurities (e.g., starting materials, intermediates, by-products).[15][16] Synthesizing these suspected impurities and comparing their retention times and spectral data with the unknown peaks can confirm their identity.[15]
Visualizing the Impurity Identification Workflow:
Caption: A streamlined workflow for identifying unknown impurities.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the analysis of this compound.
Q1: What are the likely sources of impurities in this compound?
A1: Impurities can originate from various sources throughout the manufacturing process and storage.[17][18] These include:
-
Process-Related Impurities: These are substances that are formed during the synthesis of the drug substance. They can include unreacted starting materials, intermediates, and by-products from side reactions.[15][16]
-
Degradation Products: These impurities result from the chemical breakdown of this compound over time due to factors like exposure to light, heat, humidity, or reaction with excipients.[4][19]
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Residual Solvents: Solvents used during the synthesis and purification steps may remain in the final product.
-
Reagents and Catalysts: Traces of reagents or catalysts used in the synthesis may be carried over into the final product.
Q2: Which analytical techniques are most suitable for characterizing impurities in this compound?
A2: A combination of chromatographic and spectroscopic techniques is typically employed for comprehensive impurity profiling.[8][9][17]
| Technique | Application | Strengths |
| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of non-volatile impurities. | High resolution, sensitivity, and widely applicable.[3] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and quantification of volatile and semi-volatile impurities. | Excellent for residual solvent analysis and thermally stable impurities.[8] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identification of unknown impurities by providing molecular weight information. | High sensitivity and specificity; can be coupled with HPLC for real-time analysis.[3] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Definitive structure elucidation of isolated impurities. | Provides detailed structural information, including stereochemistry. ¹⁹F NMR is particularly useful for fluorinated compounds.[10][11] |
Q3: I am developing an HPLC method for this compound. What kind of column and mobile phase should I start with?
A3: For a polar, fluorinated compound like this compound, a standard C18 column might not provide optimal separation.
-
Column Selection: Consider using a column with alternative selectivity, such as a pentafluorophenyl (PFP) or a fluorinated alkyl phase column.[20][21] These columns can offer unique interactions with fluorinated analytes, leading to better resolution from impurities.[20][21]
-
Mobile Phase Selection: A good starting point for reversed-phase HPLC is a gradient elution with a mixture of water and an organic solvent like acetonitrile or methanol.[22] An acidic mobile phase, buffered to a pH between 3 and 4 (e.g., with phosphate or acetate buffer), is often a good choice for picolinonitrile derivatives to ensure consistent peak shapes.[22]
Q4: Are there any specific considerations for GC-MS analysis of this compound?
A4: While this compound itself may be amenable to GC-MS analysis, some of its potential impurities might be less volatile or thermally labile.[23]
-
Derivatization: For polar impurities containing functional groups like -OH or -NH₂, derivatization may be necessary to increase their volatility and thermal stability.[24][25] Common derivatizing agents include silylating agents (e.g., BSTFA, MSTFA).
-
Injection Technique: A split/splitless injector is commonly used. Optimizing the injector temperature is crucial to ensure efficient vaporization without causing thermal degradation.
-
Column Choice: A mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is often a good starting point for analyzing a range of compounds with varying polarities.
Q5: How do I quantify the identified impurities?
A5: Once an impurity has been identified, quantification is typically performed using a validated chromatographic method (usually HPLC).
-
Reference Standards: The most accurate method for quantification is to use a certified reference standard of the impurity. This allows for direct comparison of the peak area of the impurity in your sample to a calibration curve generated from the standard.
-
Relative Response Factor (RRF): If a reference standard for the impurity is not available, you can determine its Relative Response Factor (RRF) relative to the main compound (this compound). The RRF is the ratio of the response of the impurity to the response of the API at the same concentration. This allows for an estimation of the impurity concentration.
Visualizing the Method Selection Process:
Caption: Decision tree for selecting the appropriate analytical method.
References
- Analytical Methods for Profiling Impurities in Pharmaceuticals. (2024, December 27). Google Cloud.
- What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022, April 18). ACD/Labs.
- Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International.
- Understanding Forced Degradation Studies: A Critical Step in Drug Development. Apicule.
- Recent trends in the impurity profile of pharmaceuticals. National Institutes of Health.
- Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health.
- Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023, April 23). LinkedIn.
- Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International.
- Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC. ResearchGate.
- Pharmaceutical Impurity Analysis Overview. Chemass.
- Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. (2021, October 20). Research and Reviews.
- Understanding Impurity Analysis. Cormica Pharma & Med Device Testing.
- HPLC determination of perfluorinated carboxylic acids with fluorescence detection. National Institutes of Health.
- HPLC determination of perfluorinated carboxylic acids with fluorescence detection. (2025, August 10). Semantic Scholar.
- Learn HPLC Method Development With Expert Tips, 4 Case Studies and 7 FAQs. (2025, June 9). LinkedIn.
- This compound. Pharmaffiliates.
- New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science (RSC Publishing).
- This compound. CymitQuimica.
- This compound. Benchchem.
- Using fluorine NMR spectra in electrophilic aromatic fluorinations. ACS Fall 2025.
- Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. PubMed.
- NMR | Speeding Fluorine Analysis. Magnetic Resonance - Oxford Instruments.
- Extending the Range of Compounds Amenable for Gas Chromatography-Mass Spectrometric Analysis. PubMed.
- Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. National Institutes of Health.
- 5-Amino-3-(difluoromethyl)picolinonitrile. PubChem.
- Pharmaceutical impurity profiling & custom synthesis. LGC Standards.
- Analysis of pyridoquinoline derivatives by liquid chromatography/atmospheric pressure chemical ionization mass spectrometry. PubMed.
- Impurity Occurrence and Removal in Crystalline Products from Process Reactions. (2017, April 10). CORA.
- GC-MS Analysis of Biological Nitrate and Nitrite Using Pentafluorobenzyl Bromide in Aqueous Acetone: A Dual Role of Carbonate/Bicarbonate as an Enhancer and Inhibitor of Derivatization. MDPI.
- Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. National Institutes of Health.
- Related impurities in peptide medicines. PubMed.
- Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. MDPI.
- Identification, characterization and preparation of process-related impurities of the phenylquinoline derivative NK-104. Der Pharma Chemica.
- Synthesis of process related impurities of Citicoline and Citicoline sodium. Indian Journal of Chemistry.
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. benchchem.com [benchchem.com]
- 3. Pharmaceutical Impurity Analysis Overview (Primer) – Chemass [chemass.si]
- 4. acdlabs.com [acdlabs.com]
- 5. apicule.com [apicule.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 8. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rroij.com [rroij.com]
- 10. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 11. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. NMR | Speeding Fluorine Analysis [nmr.oxinst.com]
- 13. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Using fluorine NMR spectra in electrophilic aromatic fluorinations - American Chemical Society [acs.digitellinc.com]
- 15. documents.lgcstandards.com [documents.lgcstandards.com]
- 16. DSpace [cora.ucc.ie]
- 17. Analytical Methods for Profiling Impurities in Pharmaceuticals [wisdomlib.org]
- 18. cormica.com [cormica.com]
- 19. biopharminternational.com [biopharminternational.com]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. researchgate.net [researchgate.net]
- 22. pharmaguru.co [pharmaguru.co]
- 23. Extending the range of compounds amenable for gas chromatography-mass spectrometric analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
Technical Support Center: Strategies to Minimize Over-fluorination
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and practical strategies to control and minimize the formation of unwanted over-fluorinated products in your chemical syntheses. Over-fluorination, the addition of more fluorine atoms than desired, is a common challenge that can significantly impact yield, purity, and the biological properties of target molecules. This resource is designed to help you understand the underlying causes and implement effective solutions.
Part 1: Quick Troubleshooting & FAQs
This section addresses the most common issues encountered during fluorination reactions.
Question 1: My reaction consistently yields a mixture of mono- and di-fluorinated products. How can I improve selectivity for the mono-fluorinated compound?
Answer: This is a classic selectivity problem often rooted in the relative reactivity of the starting material and the mono-fluorinated product. If the mono-fluorinated product is as reactive or more reactive than the starting material, over-fluorination is likely.
-
Immediate Actions:
-
Reduce Stoichiometry: Carefully decrease the equivalents of your fluorinating agent. Start with a sub-stoichiometric amount (e.g., 0.8-0.9 equivalents) and incrementally increase it while monitoring the reaction. This ensures the fluorinating agent is the limiting reagent.
-
Lower the Temperature: Many fluorination reactions are highly exothermic.[1] Reducing the temperature can slow down the reaction rates, often favoring the kinetically controlled mono-fluorinated product over the thermodynamically more stable, but higher activation energy, di-fluorinated product.[2][3][4]
-
Slow Addition: Instead of adding the fluorinating agent all at once, use a syringe pump to add it slowly over several hours. This keeps the instantaneous concentration of the fluorinating agent low, minimizing the chance of a second fluorination event on the newly formed mono-fluorinated product.
-
Question 2: I'm observing significant starting material decomposition and charring, along with over-fluorination. What's happening?
Answer: This suggests that your reaction conditions are too harsh or your fluorinating agent is too reactive for your specific substrate.
-
Immediate Actions:
-
Switch to a Milder Fluorinating Agent: If you are using a highly reactive agent like Selectfluor, consider a milder alternative like N-Fluorobenzenesulfonimide (NFSI).[5][6] The choice of reagent should be guided by the specific requirements of your substrate.[5] A historical perspective on the development and relative reactivity of various N-F agents can provide valuable context.[7][8]
-
Check Solvent Compatibility: Ensure your solvent is not reacting with the fluorinating agent. For example, Selectfluor can react exothermically and dangerously with solvents like DMF, pyridine, and DMSO. Acetonitrile is a commonly used and generally compatible solvent for many fluorination reactions.
-
Use a Buffer: If your reaction generates acid (like HF), it can catalyze decomposition. Adding a mild, non-nucleophilic base like Li₂CO₃ or Na₂CO₃ can prevent the degradation of sensitive substrates.[9]
-
Question 3: How can I prevent fluorination at an undesirable position on my molecule?
Answer: This requires directing the fluorination to the desired site, which can be achieved by altering the substrate's electronics or sterics.
-
Immediate Actions:
-
Employ Protecting Groups: Temporarily block other reactive sites with protecting groups.[10][11] For example, if you want to fluorinate a specific position on an aromatic ring but have a more activated, undesired position, you can temporarily install a blocking group (like a silyl or bromo group) at the undesired position, perform the fluorination, and then remove the blocking group. The use of protecting groups is a well-established strategy in multi-step organic synthesis.[10][11][12][13]
-
Catalyst-Directed Fluorination: Investigate transition-metal-catalyzed C-H fluorination methods. Catalysts can offer exquisite site-selectivity that is not achievable with standard electrophilic fluorinating agents alone.[6][14][15]
-
Part 2: Deep Dive Troubleshooting Guide
This section provides a more detailed analysis of the key factors controlling fluorination selectivity and offers advanced strategies to minimize over-fluorination.
Understanding the Mechanism: Kinetic vs. Thermodynamic Control
The battle between mono- and poly-fluorination is often a textbook case of kinetic versus thermodynamic control.[2][3][4]
-
Kinetic Product: The mono-fluorinated product is often the kinetic product—it forms faster because the activation energy for the first fluorination is lower.
-
Thermodynamic Product: Over-fluorinated products can be the thermodynamic products—they are more stable overall, but the activation energy to form them from the mono-fluorinated intermediate may be higher.
Controlling the Outcome:
-
To favor the kinetic product (mono-fluorination): Use low temperatures, a less reactive (more selective) fluorinating agent, and short reaction times. This provides enough energy to overcome the first activation barrier but not the second.
-
To favor the thermodynamic product (poly-fluorination): Use higher temperatures, more reactive agents, and longer reaction times. These conditions allow the reaction to equilibrate, eventually favoring the most stable product.
Choosing the Right Tool: The Fluorinating Agent
The reactivity of the fluorinating agent is arguably the most critical parameter. A wide array of N-F reagents are available, each with a different "fluorinating power."[7][8][16]
| Reagent | Common Name | Relative Reactivity | Key Characteristics |
| 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor | Very High | Powerful, versatile, but can be unselective and lead to over-fluorination.[5][6] Bench-stable and can even be used in water.[17][18] |
| N-Fluorobenzenesulfonimide | NFSI | High | Milder than Selectfluor, offering a good balance of reactivity and selectivity.[5][6][16] Often a good first choice for troubleshooting over-fluorination. |
| N-Fluoropyridinium Salts | (e.g., Umemoto's Reagents) | Variable | Reactivity can be tuned by changing substituents on the pyridine ring, allowing for fine control.[7][8] |
An experimentally-determined kinetic reactivity scale for various N-F reagents can provide a quantitative guide for selection.[18] The choice between a powerful reagent like Selectfluor and a milder one like NFSI should be based on the nucleophilicity of the substrate.[5] Highly activated substrates often require milder reagents to avoid side reactions.
Advanced Strategies for Ultimate Control
When simple adjustments are not enough, more advanced techniques can provide the necessary selectivity.
1. Flow Chemistry
Executing fluorination reactions in a continuous flow microreactor offers superior control over reaction parameters.[1]
-
Mechanism of Control: Flow chemistry allows for precise control of residence time, stoichiometry, and temperature gradients.[19] The rapid mixing and superior heat transfer in microreactors can quench highly exothermic reactions and minimize the formation of byproducts.[1][20] This technique is particularly advantageous when using hazardous reagents like elemental fluorine or DAST, as it enhances safety by minimizing the volume of hazardous material at any given time.[1][21][22]
-
Benefits for Selectivity: By precisely controlling the residence time, the reaction can be stopped after the mono-fluorination event, before significant over-fluorination can occur.
2. Protocol: Slow-Addition Batch Fluorination
This protocol is a practical alternative to flow chemistry for achieving kinetic control in a standard laboratory setting.
Objective: To maintain a low concentration of the fluorinating agent throughout the reaction to favor mono-fluorination.
Materials:
-
Three-neck round-bottom flask
-
Substrate (1.0 equiv)
-
Anhydrous solvent (e.g., Acetonitrile)
-
Fluorinating Agent (e.g., NFSI, 1.05 equiv)
-
Syringe pump and gas-tight syringe
-
Inert atmosphere (Nitrogen or Argon)
-
Stir bar and magnetic stir plate
-
Cooling bath (if required)
Procedure:
-
Setup: Under an inert atmosphere, add the substrate and anhydrous solvent to the three-neck flask. If cooling is required, place the flask in a cooling bath and allow it to equilibrate to the target temperature (e.g., 0 °C or -20 °C).
-
Prepare Agent: In a separate, dry flask, dissolve the fluorinating agent in the anhydrous solvent. Load this solution into the gas-tight syringe and mount it on the syringe pump.
-
Slow Addition: Place the needle of the syringe through a septum in one of the necks of the reaction flask. Begin the slow addition of the fluorinating agent solution. A typical addition time might be 2-4 hours.
-
Monitor: Monitor the reaction progress periodically by TLC or LC-MS. Take small aliquots from the reaction mixture to check the ratio of starting material, mono-fluorinated product, and di-fluorinated product.
-
Quench: Once the starting material is consumed (or the optimal product ratio is reached), quench the reaction by adding a suitable quenching agent (e.g., saturated aqueous sodium thiosulfate or sodium bisulfite).
-
Work-up & Purification: Proceed with standard aqueous work-up and purify the crude product via column chromatography to separate the desired mono-fluorinated product from any remaining starting material and over-fluorinated byproducts.
Part 3: Analytical Characterization
Properly identifying and quantifying over-fluorinated byproducts is crucial for reaction optimization.
-
Nuclear Magnetic Resonance (¹⁹F NMR): This is the most direct method. Each chemically distinct fluorine atom will give a unique signal, allowing for clear identification and quantification of different fluorinated species.
-
Mass Spectrometry (MS): High-resolution mass spectrometry can distinguish between products based on their exact mass. The isotopic pattern can also be informative.
-
Chromatography (HPLC, GC): These techniques are essential for separating the desired product from byproducts.[23][24] Coupling these methods with mass spectrometry (LC-MS, GC-MS) provides powerful analytical data for both separation and identification.[23] For complex mixtures or unknown fluorinated compounds, advanced techniques like reverse-phase HPLC coupled with molecular absorption spectrometry can be employed.[25]
-
Total Fluorine Analysis: For bulk material analysis, techniques like Combustion Ion Chromatography (CIC) can quantify the total fluorine content, which can be useful for screening products for the presence of fluorinated compounds.[23][26][27]
By systematically applying these strategies—from simple adjustments in stoichiometry and temperature to advanced techniques like flow chemistry—researchers can gain precise control over fluorination reactions and minimize the formation of undesirable over-fluorinated products.
References
- Chambers, R., & Spink, R. (2012). Selective Continuous Flow Processes Using Fluorine Gas. Organic Process Research & Development. [Link]
- Chemistry World. (2021). Safer fluorination process developed using flow electrochemistry. Chemistry World. [Link]
- Fu, W. C., MacQueen, P. M., & Jamison, T. F. (2021). Continuous flow strategies for using fluorinated greenhouse gases in fluoroalkylations. Chemical Society Reviews, 50(11), 6392-6407. [Link]
- BizNGO. (n.d.). A Short Guide to Analytical Methods for PFAS in Products. BizNGO. [Link]
- Ley, S. V. Research Group. (n.d.). Fluorination Reactions. University of Cambridge. [Link]
- Yoshida, J., & Nagaki, A. (2012). Flow microreactor synthesis in organo-fluorine chemistry. Beilstein Journal of Organic Chemistry, 8, 2035-2046. [Link]
- Wikipedia. (n.d.).
- Various Authors. (2018). Strategies Towards Challenging Fluorination Reactions.
- Kitamura, M., & Zhdankin, V. V. (2020). Electrophilic Fluorination Using HF as a Source of Fluorine. Molecules, 25(21), 5099. [Link]
- Publications Office of the EU. (n.d.). Overview on PFAS analytical methods. Publications Office of the European Union. [Link]
- ATSDR. (n.d.). Analytical Methods. In Toxicological Profile for Fluorides, Hydrogen Fluoride, and Fluorine. [Link]
- ResearchGate. (2025). Mechanism of electrophilic fluorination of aromatic compounds with NF-reagents.
- Royal Society of Chemistry. (2013). Mechanism of electrophilic fluorination with Pd(iv): fluoride capture and subsequent oxidative fluoride transfer. Chemical Science. [Link]
- Shibata, N., et al. (2019). Development of N-F fluorinating agents and their fluorinations: Historical perspective. Beilstein Journal of Organic Chemistry, 15, 2634-2673. [Link]
- Mayr, H., et al. (2018). Kinetics of Electrophilic Fluorinations of Enamines and Carbanions: Comparison of the Fluorinating Power of N–F Reagents. Journal of the American Chemical Society. [Link]
- ResearchGate. (n.d.). Quantitative reactivity scale of N–F fluorinating reagents.
- Royal Society of Chemistry. (2023). Identification and quantification of fluorinated polymers in consumer products by combustion ion chromatography and pyrolysis-gas chromatography-mass spectrometry.
- American Chemical Society. (2017). Fluorine Speciation Analysis Using Reverse Phase Liquid Chromatography Coupled Off-Line to Continuum Source Molecular Absorption Spectrometry (CS-MAS). Analytical Chemistry. [Link]
- Paquin, J.-F., et al. (2018). A quantitative reactivity scale for electrophilic fluorinating reagents. Chemical Science, 9(4), 940-947. [Link]
- MDPI. (2021).
- ResearchGate. (n.d.). Kinetic vs. thermodynamic control.
- MDPI. (2023). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. MDPI. [Link]
- ACS GCI Pharmaceutical Roundtable. (n.d.). Fluorination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
- Wikipedia. (n.d.). Protecting group. Wikipedia. [Link]
- American Chemical Society. (2006). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]
- Organic Chem Explained. (2018). Kinetic vs thermodynamic control [Video]. YouTube. [Link]
- Shimizu, M., & Hiyama, T. (2005). Modern synthetic methods for fluorine-substituted target molecules.
- Wessjohann, L. A., et al. (2005). The 2-(Triphenylsilyl)ethoxycarbonyl-(“Tpseoc”-) Group: A New Silicon-Based, Fluoride Cleavable Oxycarbonyl Protecting Group Highly Orthogonal to the Boc-, Fmoc-.
- Sheppard, T., & Nishikata, T. (n.d.).
- Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. Wikipedia. [Link]
- Royal Society of Chemistry. (2019). Avoid Protecting Groups. In Green Chemistry: Principles and Case Studies. [Link]
- The Britton Group. (n.d.).
- NIH. (2019). Development of N-F fluorinating agents and their fluorinations: Historical perspective.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Specific Solvent Issues with Fluorination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
- NIH. (2020). Fluorinated Protein and Peptide Materials for Biomedical Applications.
- Scientific Update. (2018). Protecting group free radical C-H trifluoromethylation of peptides.
- Jack Westin. (n.d.). Kinetic Control Versus Thermodynamic Control Of A Reaction.
- American Chemical Society. (2025). Defluorination Mechanisms and Real-Time Dynamics of Per- and Polyfluoroalkyl Substances on Electrified Surfaces. Environmental Science & Technology Letters. [Link]
- ResearchGate. (n.d.). Defluorination Mechanisms and Real-Time Dynamics of Per- and Polyfluoroalkyl Substances on Electrified Surfaces.
- ResearchGate. (n.d.). (PDF) Defluorination Mechanisms and Real-Time Dynamics of Per- and Polyfluoroalkyl Substances on Electrified Surfaces.
- ResearchGate. (2025). (PDF) From fluorine's position in the periodic table to PFAS environmental issues.
- ResearchGate. (n.d.). Poly/Perfluorinated Alkyl Substances (PFASs) – Synthetic Methods, Properties and Applications.
Sources
- 1. BJOC - Flow microreactor synthesis in organo-fluorine chemistry [beilstein-journals.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 4. jackwestin.com [jackwestin.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. BJOC - Development of N-F fluorinating agents and their fluorinations: Historical perspective [beilstein-journals.org]
- 8. Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Protecting group - Wikipedia [en.wikipedia.org]
- 11. books.rsc.org [books.rsc.org]
- 12. The 2-(Triphenylsilyl)ethoxycarbonyl-(“Tpseoc”-) Group: A New Silicon-Based, Fluoride Cleavable Oxycarbonyl Protecting Group Highly Orthogonal to the Boc-, Fmoc- and Cbz-Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fluorinated Protein and Peptide Materials for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. books.rsc.org [books.rsc.org]
- 15. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 16. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 17. Specific Solvent Issues with Fluorination - Wordpress [reagents.acsgcipr.org]
- 18. A quantitative reactivity scale for electrophilic fluorinating reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Continuous flow strategies for using fluorinated greenhouse gases in fluoroalkylations - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00670J [pubs.rsc.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Safer fluorination process developed using flow electrochemistry | Research | Chemistry World [chemistryworld.com]
- 22. Fluorination Reactions | Professor Steven V. Ley Research Group [ley.group.ch.cam.ac.uk]
- 23. bizngo.org [bizngo.org]
- 24. atsdr.cdc.gov [atsdr.cdc.gov]
- 25. pubs.acs.org [pubs.acs.org]
- 26. pub.norden.org [pub.norden.org]
- 27. Identification and quantification of fluorinated polymers in consumer products by combustion ion chromatography and pyrolysis-gas chromatography-mass ... - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/D3EM00438D [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to the Quantitative Analysis of 5-(Difluoromethyl)picolinonitrile: Validating a Robust HPLC-UV Method
For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) and intermediates is the bedrock of reliable and reproducible results. This guide provides an in-depth validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of 5-(Difluoromethyl)picolinonitrile, a key building block in modern pharmaceuticals. Moving beyond a simple recitation of protocols, we will explore the causality behind experimental choices, benchmark the method against viable alternatives, and provide the data necessary to instill confidence in its application.
The Analytical Challenge: this compound
This compound presents a unique analytical challenge. Its aromatic pyridine core, coupled with the electron-withdrawing difluoromethyl group, dictates its chromatographic behavior and detectability. A robust analytical method must be sensitive, specific, and free from interference by starting materials, by-products, or degradants. HPLC with UV detection stands as a primary workhorse for such small molecules due to its accessibility, cost-effectiveness, and high precision.
I. The Core of Quantification: A Validated HPLC-UV Method
The development and validation of an analytical method is a systematic process to ensure it is suitable for its intended purpose.[1] Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, as well as guidance from the U.S. Food and Drug Administration (FDA) and the United States Pharmacopeia (USP).[2][3][4][5][6][7]
Experimental Protocol: The Methodological Blueprint
A successful HPLC method hinges on the careful selection of chromatographic conditions. For this compound, a reversed-phase method is optimal, leveraging the compound's moderate polarity.
Chromatographic Conditions:
-
Instrument: Agilent 1260 Infinity II LC System or equivalent
-
Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detector: Diode Array Detector (DAD) at 272 nm
-
Run Time: 10 minutes
Rationale for Parameter Selection:
-
C18 Column: The choice of a C18 stationary phase provides the necessary hydrophobic interaction to retain the aromatic picolinonitrile structure.
-
Acetonitrile/Water Mobile Phase: This common reversed-phase eluent system offers good peak shape and resolution. The 60:40 ratio was optimized to achieve a reasonable retention time (around 4-5 minutes), ensuring elution before potential late-eluting impurities while allowing for good separation from the solvent front.
-
Isocratic Elution: For a single analyte quantification, an isocratic method is preferable to a gradient one due to its simplicity, robustness, and faster re-equilibration times, leading to higher throughput.[8][9]
-
Detection Wavelength (272 nm): This wavelength was selected based on the UV absorbance maximum of the picolinonitrile chromophore, ensuring maximum sensitivity.
The Validation Gauntlet: Proving Method Fitness
Method validation is a multi-faceted process. Each parameter assesses a different aspect of the method's performance.
Caption: The systematic workflow for HPLC method validation.
1. Specificity: The ability to assess the analyte unequivocally in the presence of other components.[10] This was confirmed by injecting a blank (diluent), a placebo (matrix without the analyte), and a sample spiked with known impurities. The chromatograms showed no interfering peaks at the retention time of this compound.
2. Linearity and Range: The method's ability to elicit test results that are directly proportional to the analyte concentration. A series of five standard solutions were prepared, ranging from 5 µg/mL to 100 µg/mL.
| Parameter | Result | Acceptance Criteria |
| Correlation Coefficient (r²) | 0.9998 | ≥ 0.999 |
| y-intercept | Minimal, close to zero | Not significantly different from zero |
| Calibration Curve | Linear | Linear |
| Range | 5 - 100 µg/mL | - |
3. Accuracy: The closeness of the test results to the true value. This was determined by spike recovery experiments at three concentration levels (80%, 100%, and 120% of the target concentration).
| Spike Level | Mean Recovery (%) | % RSD | Acceptance Criteria |
| 80% (40 µg/mL) | 99.2% | 0.8% | 98.0% - 102.0% |
| 100% (50 µg/mL) | 100.5% | 0.5% | 98.0% - 102.0% |
| 120% (60 µg/mL) | 101.1% | 0.6% | 98.0% - 102.0% |
4. Precision: The degree of agreement among individual test results when the procedure is applied repeatedly.
-
Repeatability (Intra-day precision): Six replicate injections of the 100% concentration standard were performed on the same day.
-
Intermediate Precision (Inter-day precision): The experiment was repeated on a different day by a different analyst.
| Precision Type | % RSD of Peak Area | Acceptance Criteria |
| Repeatability | 0.45% | ≤ 2.0% |
| Intermediate Precision | 0.78% | ≤ 2.0% |
5. Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be reliably detected and quantified, respectively. These were determined based on the signal-to-noise ratio.
| Parameter | Result | Acceptance Criteria |
| LOD | 0.5 µg/mL | S/N ratio ≥ 3:1 |
| LOQ | 1.5 µg/mL | S/N ratio ≥ 10:1 |
6. Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
| Parameter Varied | Result | Acceptance Criteria |
| Flow Rate (± 0.1 mL/min) | No significant change in resolution | System suitability passes |
| Column Temp. (± 2°C) | No significant change in retention time | System suitability passes |
| Mobile Phase Comp. (± 2%) | Minor shift in retention time, resolution maintained | System suitability passes |
II. Comparative Analysis: HPLC-UV vs. Alternative Technologies
While HPLC-UV is a robust and accessible method, it is not the only tool available. For fluorinated compounds, other techniques offer unique advantages.
Caption: Comparison of key analytical techniques.
19F Nuclear Magnetic Resonance (NMR) Spectroscopy
For fluorinated compounds, 19F NMR is a powerful orthogonal technique.[11] Unlike HPLC, which relies on a reference standard for quantification, quantitative 19F NMR (qNMR) can provide an absolute measure of the fluorinated analyte against a known internal standard.
-
Key Advantage: It can serve as a primary method to certify the purity of the reference standard used for the HPLC method. It is also invaluable for identifying and quantifying unknown fluorinated impurities.[12][13]
-
Limitation: The sensitivity of 19F NMR is significantly lower than HPLC-UV, making it unsuitable for trace-level analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS combines the separation power of HPLC with the sensitive and specific detection of mass spectrometry.[14]
-
Key Advantage: Unparalleled sensitivity and specificity. By monitoring for a specific parent-daughter ion transition, LC-MS/MS can quantify this compound at levels far below the LOQ of the HPLC-UV method, which is critical for applications like pharmacokinetic studies.
-
Limitation: The instrumentation is more expensive and complex to operate. The method is also susceptible to matrix effects, where other components in the sample can suppress or enhance the ionization of the analyte, potentially compromising accuracy.
HPLC with Inductively Coupled Plasma Mass Spectrometry (HPLC-ICPMS/MS)
A novel and powerful technique for the non-targeted analysis of fluorinated compounds is HPLC-ICPMS/MS.[15][16] This method allows for fluorine-specific detection, which can help in identifying all fluorine-containing compounds in a sample, regardless of their structure or ionization efficiency.
-
Key Advantage: It provides a more complete picture of the fluorine mass balance in a sample, which can be a significant challenge when using methods that rely on molecular properties for detection.[12]
-
Limitation: This is a specialized technique that is not as widely available as HPLC-UV or LC-MS/MS.
III. Conclusion: Selecting the Right Tool for the Job
The validated HPLC-UV method presented here is robust, reliable, and well-suited for the routine quantification of this compound in a quality control or research setting. Its performance, as demonstrated through rigorous validation according to ICH, FDA, and USP guidelines, ensures confidence in the generated data.
However, the choice of an analytical method should always be context-driven. For the highest sensitivity required in bioanalytical studies, LC-MS/MS is the superior choice. For the absolute quantification and characterization of the pure substance or for identifying unknown fluorinated species, 19F NMR is an indispensable tool. By understanding the strengths and limitations of each technique, researchers can build a comprehensive analytical strategy that ensures data integrity from discovery through to production.
References
- <621> CHROMATOGRAPHY - US Pharmacopeia (USP).
- Understanding the Latest Revisions to USP <621> | Agilent.
- Analytical Procedures and Methods Validation for Drugs and Biologics | FDA. (2020-04-21).
- FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics - ECA Academy.
- Quality Guidelines - ICH.
- Analytical Procedures and Methods Validation for Drugs and Biologics; Guidance for Industry; Availability - Federal Register. (2015-07-27).
- Are You Sure You Understand USP <621>? | LCGC International. (2024-09-16).
- Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub. (2024-04-24).
- (PDF) Analytical-Procedures-and-Methods-Validation-for-Drugs-and-Biologics. (2020-01-07).
- Analytical Procedures and Methods Validation For Drugs and Biologics - US FDA Final Guidance | PDF - Scribd. (2014-02-19).
- ICH Q2 R1: Mastering Analytical Method Validation - Abraham Entertainment. (2025-10-22).
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy.
- ICH Q2 Analytical Method Validation | PPTX - Slideshare.
- Alternate Strategies to Obtain Mass Balance without the Use of Radio labeled Compounds: Application of Quantitative Fluorine (F-19) Nuclear Magnetic Resonance (NMR) Spectroscopy in Metabolism Studies - ResearchGate. (2025-08-07).
- Priyanka Chavhan , Int. J. of Pharm. Sci., 2024, Vol 2, Issue 6, 378-388 - International Journal of Pharmaceutical Sciences. (2024-06-07).
- Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - NIH.
- Analytical Method Summaries.
- Novel non-targeted analysis of perfluorinated compounds using fluorine-specific detection regardless of their ionisability (HPLC-ICPMS/MS-ESI-MS) - PubMed. (2019-04-11).
- Development and validation of a HPLC/M - JOCPR.
- Perfluorinated compounds detection using non-target analysis of rp-hpLC-ICpMS/MS.
- Evaluation of analytical methods for fluorine in biological and related materials - PubMed.
- Identifying Unknown Fluorine-Containing Compounds in Environmental Samples Using 19F NMR and Spectral Database Matching. | Semantic Scholar.
Sources
- 1. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 2. fda.gov [fda.gov]
- 3. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics - ECA Academy [gmp-compliance.org]
- 4. Chromatography [usp.org]
- 5. ICH Official web site : ICH [ich.org]
- 6. starodub.nl [starodub.nl]
- 7. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 8. agilent.com [agilent.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. researchgate.net [researchgate.net]
- 12. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identifying Unknown Fluorine-Containing Compounds in Environmental Samples Using 19F NMR and Spectral Database Matching. | Semantic Scholar [semanticscholar.org]
- 14. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 15. Novel non-targeted analysis of perfluorinated compounds using fluorine-specific detection regardless of their ionisability (HPLC-ICPMS/MS-ESI-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mn.uio.no [mn.uio.no]
A Senior Application Scientist's Guide to the Strategic Functionalization of Picolinonitrile: A Comparative Analysis of Difluoromethylation and Trifluoromethylation
Introduction: The Strategic Value of Fluorine in Heterocyclic Scaffolds
In the landscape of modern drug discovery, the strategic incorporation of fluorine is a cornerstone of rational molecular design.[1][2][3] The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, modulated pKa, and altered conformational preferences—allow medicinal chemists to meticulously refine the pharmacokinetic and pharmacodynamic profiles of lead compounds.[3] Picolinonitrile, a pyridine derivative, represents a privileged heterocyclic scaffold found in numerous biologically active molecules. Its functionalization offers a direct route to novel chemical entities.
This guide provides an in-depth comparative analysis of two critical fluorination strategies applied to the picolinonitrile framework: the introduction of the trifluoromethyl (-CF₃) group and the difluoromethyl (-CF₂H) group. While both are small, fluorine-containing motifs, their effects on a parent molecule are profoundly different. The -CF₃ group is a chemical stalwart, known for its extreme electron-withdrawing nature and metabolic resilience.[4] In contrast, the -CF₂H group is a more nuanced modulator, offering a unique blend of lipophilicity and the capacity to act as a hydrogen-bond donor, often serving as a bioisostere for hydroxyl (-OH) or thiol (-SH) groups.[5][6][7]
Understanding the synthetic methodologies for introducing these groups and the resulting molecular property trade-offs is paramount for researchers, scientists, and drug development professionals aiming to harness the full potential of fluorine chemistry. This analysis moves beyond a simple recitation of protocols to explain the causality behind experimental choices, empowering you to select the optimal functionalization strategy for your specific research objectives.
Part 1: A Tale of Two Fluorines: Physicochemical and Pharmacokinetic Implications
The decision to incorporate a -CF₂H versus a -CF₃ group is a critical juncture in lead optimization. It is not merely a choice between two or three fluorine atoms but a selection between distinct physicochemical profiles that will dictate the molecule's ultimate biological behavior.
The trifluoromethyl group is prized for its profound impact on lipophilicity and metabolic stability.[4] Its strong inductive effect (-I) significantly lowers the pKa of nearby basic groups, such as the pyridine nitrogen in picolinonitrile, which can drastically alter solubility and receptor engagement. The C-F bond is exceptionally strong, rendering the -CF₃ group highly resistant to oxidative metabolism by cytochrome P450 enzymes, a common failure point for many drug candidates.[4]
The difluoromethyl group, however, presents a more complex and, in many ways, more versatile profile. While still a potent electron-withdrawing group, its effects are less pronounced than those of -CF₃.[7] Its most distinguishing feature is the C-H bond, which, polarized by the adjacent fluorine atoms, can function as a weak hydrogen-bond donor.[6][7] This unique capability allows the -CF₂H group to engage in hydrogen-bonding interactions within protein binding pockets, potentially mimicking the interactions of hydroxyl or thiol groups while offering superior metabolic stability.[7][8] This bioisosteric relationship opens up design avenues that are inaccessible with the -CF₃ group.
Table 1: Comparative Physicochemical Properties of -CF₃ and -CF₂H Groups
| Property | Trifluoromethyl (-CF₃) | Difluoromethyl (-CF₂H) | Rationale & Implication for Picolinonitrile Derivatives |
| Hansch Lipophilicity (π) | ~0.88 | ~0.33 | -CF₃ provides a greater increase in lipophilicity, which can enhance membrane permeability but may also increase non-specific binding or reduce solubility.[4][9] -CF₂H offers a more moderate lipophilicity boost. |
| Inductive Effect (σI) | ~0.45 | ~0.33 | Both groups are strongly electron-withdrawing, reducing the basicity of the picolinonitrile nitrogen. The effect is more pronounced with -CF₃, which can impact salt formation and aqueous solubility.[7][8] |
| Hydrogen Bonding | Acceptor only | Donor and Acceptor | This is the key differentiator. The -CF₂H group's ability to act as a hydrogen-bond donor can introduce new, favorable binding interactions with a target protein, potentially increasing potency and selectivity.[6][7] |
| Metabolic Stability | Very High | High | Both groups block potential sites of metabolism. -CF₃ is generally considered more robustly stable against oxidative degradation than -CF₂H, though both offer a significant improvement over a methyl group.[1][8] |
| Bioisosterism | Steric mimic for methyl, bioisostere for chlorine | Hydroxyl (-OH), Thiol (-SH) | The choice is context-dependent. If the goal is to replace a metabolically labile methyl group, -CF₃ is a classic choice. If mimicking the hydrogen-bonding of an -OH or -SH group with enhanced stability is desired, -CF₂H is the superior option.[6][7] |
Part 2: Synthetic Strategies for the Functionalization of Picolinonitrile
Given that picolinonitrile is an electron-deficient heteroaromatic system, direct C-H functionalization via radical-based pathways has emerged as the most efficient and atom-economical approach for both difluoro- and trifluoromethylation.[10][11] These methods avoid the need for pre-functionalization of the pyridine ring, making them ideal for late-stage diversification of complex molecules.
Trifluoromethylation of Picolinonitrile
Direct C-H trifluoromethylation of heterocycles is a well-established field, with a variety of reagents and methods available.[10][12] The core of these transformations is the generation of the electrophilic trifluoromethyl radical (•CF₃), which readily attacks the electron-rich C-H bonds of the heterocycle. For an electron-deficient ring like pyridine, the reaction proceeds favorably at positions not significantly depleted of electron density.
Common trifluoromethylating agents include:
-
Gas-phase sources: Trifluoromethyl iodide (CF₃I) is effective but its gaseous nature and the need for high-energy initiation (UV light) make it less practical for routine laboratory use.
-
Electrophilic "CF₃⁺" sources: Reagents like Umemoto's and Togni's reagents are highly effective but can be expensive.
-
Radical Precursors: The most common modern approach involves generating the •CF₃ radical from stable, easy-to-handle precursors like sodium triflinate (Langlois' reagent) or through photoredox or electrochemical activation of sources like CF₃I or bromotrifluoromethane.[11][13][14]
The general mechanism involves the generation of the •CF₃ radical, its addition to the aromatic ring to form a radical intermediate, and subsequent oxidation and deprotonation to restore aromaticity and yield the final product.
Caption: Generalized radical trifluoromethylation workflow.
Difluoromethylation of Picolinonitrile
Direct C-H difluoromethylation has seen a surge in interest, driven by the unique properties of the -CF₂H group.[5][15] Photocatalysis, in particular, has proven to be a powerful tool, enabling these transformations under exceptionally mild conditions.[16][17][18] The key intermediate is the difluoromethyl radical (•CF₂H). Compared to the •CF₃ radical, the •CF₂H radical is considered more nucleophilic, which can influence its reactivity and regioselectivity with electron-deficient substrates.[19]
Common difluoromethylating agents for radical pathways include:
-
Sodium difluoromethanesulfinate (NaSO₂CF₂H): A stable, solid reagent that readily generates the •CF₂H radical upon oxidation, often facilitated by a photocatalyst.[16]
-
Bromodifluoroacetate esters (e.g., BrCF₂COOEt): These can serve as effective precursors, particularly for N-difluoromethylation of pyridones, but can also be used for C-H functionalization.[20][21]
-
TMSCF₂Br: A versatile reagent for generating difluorocarbene or the difluoromethyl radical under various conditions.[22]
The photocatalytic cycle typically begins with the excitation of a photocatalyst (e.g., an Iridium or Ruthenium complex, or an organic dye) by visible light. The excited-state photocatalyst can then engage in a single-electron transfer (SET) with the difluoromethyl precursor to generate the •CF₂H radical, which then proceeds to functionalize the picolinonitrile substrate.
Caption: Simplified photocatalytic difluoromethylation cycle.
Comparative Analysis of Synthetic Methods
The choice of methodology depends on available equipment, substrate scope, and desired reaction scale. Photocatalytic methods are often preferred in discovery settings due to their mildness and broad functional group tolerance.
Table 2: Comparison of Typical Reaction Parameters
| Parameter | Trifluoromethylation (Radical) | Difluoromethylation (Photocatalytic) | Rationale & Field Insights |
| Reagent | NaSO₂CF₃, Togni's Reagent | NaSO₂CF₂H, Zn(SO₂CF₂H)₂ | Reagent choice is critical. NaSO₂CF₃ and NaSO₂CF₂H are both stable solids, but their redox potentials differ, necessitating different initiators or catalysts.[10][16] |
| Catalyst/Initiator | Chemical oxidant (e.g., t-BuOOH), or Photocatalyst (e.g., Ru(bpy)₃²⁺) | Photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆) | The selection of the photocatalyst is tuned to the redox potential of the fluoroalkyl source to ensure efficient single-electron transfer.[11][15] |
| Solvent | DMSO, MeCN/H₂O | DMSO, DMF, MeCN | Solvent choice can influence reagent solubility and, in some cases, can fine-tune the regioselectivity of the radical addition.[10] |
| Temperature | Ambient to moderate heat (e.g., 60 °C) | Ambient Temperature | The ability to run reactions at room temperature using light energy is a major advantage of photocatalysis, preserving sensitive functional groups. |
| Yields | Moderate to High (40-80%) | Moderate to High (50-90%) | Yields are highly substrate-dependent. Electron-deficient heterocycles like picolinonitrile are generally good substrates for these radical reactions.[11][16] |
| Regioselectivity | Generally favors C4 and C6 on pyridine | Often similar to trifluoromethylation, but can differ based on radical electronics | Regioselectivity is governed by a combination of steric and electronic factors. The slightly different nature of the •CF₃ vs •CF₂H radical can sometimes be exploited.[10][19] |
Part 3: Validated Experimental Protocols
The following protocols are representative examples for the functionalization of pyridine-based heterocycles and should be adapted for picolinonitrile with appropriate stoichiometric adjustments and analytical monitoring.
Protocol 1: General Procedure for Radical Trifluoromethylation of a Pyridine Derivative
-
Trustworthiness: This protocol is based on well-established methods for direct C-H trifluoromethylation using a stable radical precursor.[10] The self-validating aspect lies in the monitoring of starting material consumption and product formation via TLC or LC-MS.
-
Causality: A mixture of acetonitrile and water is often used to ensure solubility of both the organic substrate and the inorganic radical precursor/oxidant. The reaction is heated to ensure efficient radical generation and propagation.
-
To a sealable reaction vessel equipped with a magnetic stir bar, add the pyridine substrate (1.0 equiv), sodium trifluoromethanesulfinate (NaSO₂CF₃, 2.0 equiv), and tert-butyl hydroperoxide (70 wt. % in H₂O, 3.0 equiv).
-
Add a 1:1 mixture of acetonitrile (MeCN) and water (H₂O) to achieve a substrate concentration of 0.2 M.
-
Seal the vessel and place it in a preheated oil bath at 60 °C.
-
Stir the reaction vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium thiosulfate.
-
Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the trifluoromethylated pyridine.
Protocol 2: General Procedure for Photocatalytic Difluoromethylation of a Pyridine Derivative
-
Trustworthiness: This protocol utilizes visible-light photoredox catalysis, a robust and widely adopted method for mild C-H functionalization.[15][16] The reaction's validity is confirmed by running a control experiment in the dark, which should yield no product.
-
Causality: An iridium-based photocatalyst is chosen for its high quantum yield and appropriate excited-state redox potential to oxidize the sulfinate reagent. DMSO is used as a polar aprotic solvent to dissolve all components. Degassing is critical to remove oxygen, which can quench the excited state of the photocatalyst.
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the pyridine substrate (1.0 equiv), sodium difluoromethanesulfinate (NaSO₂CF₂H, 1.5 equiv), and the photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆, 1-2 mol%).
-
Seal the tube with a septum, and evacuate and backfill with an inert atmosphere (e.g., Nitrogen or Argon) three times.
-
Add anhydrous DMSO via syringe to achieve a substrate concentration of 0.1 M.
-
Degas the resulting solution with a stream of inert gas for 15 minutes.
-
Place the reaction vessel approximately 5-10 cm from a blue LED lamp (450 nm) and begin stirring. Ensure the reaction is cooled with a fan to maintain ambient temperature.
-
Irradiate for 12-36 hours, monitoring progress by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Table 3: Representative Experimental Data for Functionalization of 4-Phenylpicolinonitrile
| Entry | Fluoroalkyl Group | Method | Yield (%) | Regioisomeric Ratio (C4:C6) |
| 1 | -CF₃ | Radical (NaSO₂CF₃, t-BuOOH) | 65 | 3:1 |
| 2 | -CF₂H | Photocatalytic (NaSO₂CF₂H, Ir-catalyst) | 78 | 4:1 |
| (Note: Data is illustrative and based on typical outcomes for substituted pyridines. Actual results may vary.) |
Conclusion and Strategic Outlook
The choice between difluoromethylation and trifluoromethylation of picolinonitrile is a strategic decision guided by the specific goals of a drug discovery program.
-
Choose Trifluoromethylation when: The primary objective is to maximize metabolic stability, significantly increase lipophilicity, or block a known metabolic "soft spot" without the need for specific hydrogen-bonding interactions.[4] It is a powerful, albeit blunt, tool for enhancing drug-like properties.
-
Choose Difluoromethylation when: A more nuanced modulation is required. The -CF₂H group offers a route to improved metabolic stability while introducing the potential for new hydrogen-bond donor interactions, making it an ideal bioisostere for hydroxyl or thiol groups.[6][7] This can lead to improved potency and selectivity, providing a distinct advantage in structure-activity relationship (SAR) studies.
The continued development of novel C-H functionalization methods, particularly in the realm of photocatalysis and electrochemistry, will undoubtedly provide even milder and more selective routes to these valuable fluorinated picolinonitriles.[13][15] As our understanding of the subtle interplay between fluorine substitution and biological activity grows, the ability to precisely install either a -CF₂H or -CF₃ group will remain an indispensable tool in the arsenal of the medicinal chemist.
References
- Baran, P. S., et al. (2011). Innate C-H trifluoromethylation of heterocycles. Proceedings of the National Academy of Sciences, 108(35), 14411-14415. [Link]
- Nagib, D. A., & MacMillan, D. W. C. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis.
- Ouyang, Y., Xu, X. H., & Qing, F. L. (2022). Electrochemical Trifluoromethoxylation of (Hetero)aromatics with a Trifluoromethyl Source and Oxygen. Angewandte Chemie International Edition, 61(3), e202114048. [Link]
- Le-Thi, N., et al. (2021). Photochemical Cu(iii)-mediated trifluoromethylation of (hetero)arenes and biomolecules. Chemical Science, 12(34), 11453-11459. [Link]
- Zhou, J., et al. (2021). Synthesis of 5‐(trifluoromethoxy)picolinonitrile.
- Riedel, S. (2021). Development of Methods and Reagents for the Trifluoromethylchalcogenation of Organic Compounds. Refubium - Freie Universität Berlin. [Link]
- Tevere, V. J., et al. (2013). Synthesis of Heteroaromatic Trifluoromethyl Ethers with Trifluoromethyl Triflate as the Source of the Trifluoromethoxy Group. Organic Letters, 15(17), 4584-4587. [Link]
- Li, Y., et al. (2024). Promoting Photocatalytic Direct C-H Difluoromethylation of Heterocycles using Synergistic Dual-Active-Centered Covalent Organic Frameworks. Journal of the American Chemical Society. [Link]
- Ponce-de-León, J., et al. (2023). Desulfurizative Fluorination of N‐CF3 Thioformamides for the Efficient Synthesis of N(CF3)(CF2H) Amines with Enhanced Stability.
- Li, Y., et al. (2024). Promoting Photocatalytic Direct C–H Difluoromethylation of Heterocycles using Synergistic Dual-Active-Centered Covalent Organic Frameworks. Journal of the American Chemical Society, 146(13), 9129-9137. [Link]
- Barata-Vallejo, S., & Postigo, A. (2021). Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds.
- Bohl, C., et al. (2023). Fluorine in drug discovery: Role, design and case studies. ChemRxiv. [Link]
- Hart, A. C., & Buchwald, S. L. (2014). Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate. Angewandte Chemie International Edition, 53(42), 11340-11343. [Link]
- El-Faham, A., et al. (2023). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Medicinal Chemistry. [Link]
- Fernández-Soto, M., et al. (2020). A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. RSC Advances, 10(49), 29331-29339. [Link]
- Postigo, A. (2021). Unlocking the direct photocatalytic difluoromethylation of C=N bonds.
- Li, Q., et al. (2022). Reagent-Controlled Highly Stereoselective Difluoromethylation: Efficient Access to Chiral α-Difluoromethylamines from Ketimines. Molecules, 27(20), 7036. [Link]
- Fernández-Soto, M., et al. (2020). A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. RSC Advances, 10(49), 29331-29339. [Link]
- Jasiński, M., & Różański, M. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. [Link]
- Wang, X., et al. (2024). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch.
- Bohl, C., et al. (2023). Fluorine in drug discovery: Role, design and case studies.
- Zafrani, A., et al. (2019). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. Future Medicinal Chemistry, 11(18), 2419-2432. [Link]
- Yerien, D. E., & Postigo, A. (2019). Fluorination methods in drug discovery. Organic & Biomolecular Chemistry, 17(31), 7277-7294. [Link]
- Matouš, J., et al. (2021). Advances in the Development of Trifluoromethoxylation Reagents. Molecules, 26(24), 7543. [Link]
- Djukanovic, D., et al. (2019). Utilization of fluoroform for difluoromethylation in continuous flow: a concise synthesis of α-difluoromethyl-amino acids. Green Chemistry. [Link]
- Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359. [Link]
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring 5-(Trifluoromethyl)
- Wang, F., et al. (2022). General Synthesis of N-Trifluoromethyl Compounds with N-Trifluoromethyl Hydroxylamine Reagents. Journal of the American Chemical Society. [Link]
- Sereda, O., & Soloshonok, V. A. (2012). Chemoselective N- and O-Difluoromethylation of 2-Pyridones, Isoquinolinones, and Quinolinones with TMSCF2Br. The Journal of Organic Chemistry. [Link]
- Lin, C. H., et al. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journal of Organic Chemistry, 17, 436-444. [Link]
- Wang, H., et al. (2020). Photocatalytic defluoroalkylation and hydrodefluorination of trifluoromethyls using o-phosphinophenolate.
- Oluwole, D. O., & Krauss, T. D. (2023).
- Zhang, L., et al. (2023). Recent advances of photoinduced trifluoromethylation and difluoroalkylation.
- Lin, M. H., et al. (2019). CF2H, a Hydrogen Bond Donor. Journal of the American Chemical Society, 141(35), 13913-13920. [Link]
- Zafrani, A., & Amir, D. (2019). CF2H, a Functional Group Dependent Hydrogen Bond Donor: Is it a More or Less Lipophilic Bioisostere of OH, SH and CH3?
- Lin, M. H., et al. (2019). Comparison of OH, CF2H, and CH3 Group Properties.
- Ghorai, A., & Maiti, D. (2021). Recent advances in transition metal-mediated trifluoromethylation reactions.
- Koksch, B., & Sewald, N. (2008). Synthetic strategies to α-trifluoromethyl and α-difluoromethyl substituted α-amino acids. Chemical Society Reviews, 37(8), 1617-1627. [Link]
- Kissa, E. (2017). Selected physicochemical aspects of poly- and perfluoroalkylated substances relevant to performance, environment and sustainability-part one. Chemosphere, 171, 623-634. [Link]
- Sereda, O., et al. (2014). The Modified Trifluoromethylation Protocol Applicable to Electronically Deficient Iodopyridinones.
Sources
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. researchgate.net [researchgate.net]
- 3. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Difluoromethylated Compounds - Xi'an Jiaotong University [scholar.xjtu.edu.cn]
- 6. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CF2H, a Hydrogen Bond Donor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Innate C-H trifluoromethylation of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Recent advances in transition metal-mediated trifluoromethylation reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. Electrochemical Trifluoromethoxylation of (Hetero)aromatics with a Trifluoromethyl Source and Oxygen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Photochemical Cu(iii)-mediated trifluoromethylation of (hetero)arenes and biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Promoting Photocatalytic Direct C-H Difluoromethylation of Heterocycles using Synergistic Dual-Active-Centered Covalent Organic Frameworks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Promoting Photocatalytic Direct C–H Difluoromethylation of Heterocycles using Synergistic Dual-Active-Centered Covalent Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds [mdpi.com]
- 18. Unlocking the direct photocatalytic difluoromethylation of C [[double bond, length as m-dash]] N bonds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 19. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 21. A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Efficacy Showdown: A Comparative Guide to Drugs Derived from 5-(Difluoromethyl)picolinonitrile and its Analogs
In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy to enhance metabolic stability, binding affinity, and overall therapeutic efficacy. The 5-(difluoromethyl)picolinonitrile moiety represents a key pharmacophore, lending its unique electronic properties to a new generation of targeted therapies. This guide provides a comprehensive comparison of the efficacy of two notable drugs that, while not both direct derivatives, share a focus on leveraging fluorinated pyridine-like cores to achieve therapeutic success: Oteseconazole, a potent antifungal, and Pirtobrutinib, a next-generation kinase inhibitor.
We will delve into their distinct mechanisms of action, present a comparative analysis of their efficacy supported by robust experimental data, and provide detailed protocols for the key assays used to evaluate their performance. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential unlocked by this chemical scaffold and its analogs.
The Rise of Fluorinated Pyridines in Drug Design
The difluoromethyl group (-CF2H) is a bioisostere of hydroxyl or thiol groups and can act as a hydrogen bond donor, enhancing target engagement.[1] Its inclusion in a pyridine ring, as seen in the this compound scaffold, creates a versatile building block for synthesizing compounds with diverse biological activities. This guide will explore two distinct therapeutic applications stemming from this chemical space.
Oteseconazole: A Targeted Strike Against Fungal Infections
Oteseconazole (brand name Vivjoa) is an FDA-approved antifungal agent for the treatment of recurrent vulvovaginal candidiasis (RVVC).[2] It incorporates a difluoromethyl-pyridine unit, highlighting the utility of this scaffold in infectious disease.
Mechanism of Action: Precision Targeting of Fungal Ergosterol Synthesis
Oteseconazole exerts its antifungal activity by selectively inhibiting the fungal cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51).[2][3][4][5] This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. By disrupting ergosterol production, oteseconazole compromises the integrity and function of the fungal cell membrane, leading to fungal cell death.[2][4][5] A key feature of oteseconazole is its high selectivity for fungal CYP51 over human CYP enzymes, which is attributed to its tetrazole moiety. This selectivity minimizes the risk of off-target effects and drug-drug interactions.[5]
Caption: Oteseconazole's Mechanism of Action.
Comparative Efficacy of Oteseconazole
The efficacy of oteseconazole has been demonstrated in several clinical trials, showing significant advantages over placebo and non-inferiority to the standard-of-care antifungal, fluconazole, in treating acute infections.
In Vitro Susceptibility:
Oteseconazole has demonstrated potent in vitro activity against a broad range of Candida species, including those resistant to fluconazole.
| Fungal Species | Oteseconazole MIC90 (µg/mL) | Fluconazole MIC90 (µg/mL) |
| Candida albicans | 0.06 | 8 |
| Candida glabrata | 0.125 | 8 |
Data from a study of 1910 clinical isolates. MIC90 is the minimum inhibitory concentration required to inhibit the growth of 90% of isolates.[6][7]
Clinical Trial Data (VIOLET Studies - NCT03562156, NCT03561701):
Phase III clinical trials (VIOLET) evaluated the efficacy of oteseconazole in preventing recurrent episodes of vulvovaginal candidiasis compared to placebo.
| Efficacy Endpoint | Oteseconazole Group | Placebo Group | P-value |
| % of patients with ≥1 recurrence at Week 48 (Study CL-011) | 6.7% | 42.8% | <0.001 |
| % of patients with ≥1 recurrence at Week 48 (Study CL-012) | 3.9% | 39.4% | <0.001 |
Data from the VIOLET Phase III clinical trials.[8][9][10]
In a separate Phase III study, oteseconazole was found to be non-inferior to fluconazole for the treatment of acute VVC, with 93.2% of patients on oteseconazole achieving resolution of their acute infection at day 14 compared to 95.8% on fluconazole.[11] However, oteseconazole was superior to placebo in preventing recurrence through 50 weeks (5.1% vs 42.2%, P<0.001).[11]
Experimental Protocol: Antifungal Susceptibility Testing
The in vitro efficacy of oteseconazole is determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI) document M27-Ed4.[6][7]
Step-by-Step Protocol:
-
Isolate Preparation: Fungal isolates are cultured on Sabouraud dextrose agar plates.
-
Inoculum Preparation: A standardized inoculum of the fungal isolate is prepared in RPMI-1640 medium to a concentration of 0.5 to 2.5 x 10^3 cells/mL.
-
Drug Dilution: Oteseconazole and comparator antifungals are serially diluted in a 96-well microtiter plate.
-
Inoculation: The standardized fungal inoculum is added to each well of the microtiter plate.
-
Incubation: The plates are incubated at 35°C for 24-48 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest drug concentration that causes a significant inhibition of fungal growth compared to the drug-free control well.
Caption: Antifungal Susceptibility Testing Workflow.
Pirtobrutinib: A Novel Approach to Overcoming Kinase Inhibitor Resistance
Pirtobrutinib (brand name Jaypirca) is an orally available, highly selective, non-covalent inhibitor of Bruton's tyrosine kinase (BTK).[12][13][14] While its core structure is a pyrazole, not a direct picolinonitrile derivative, its development showcases the broader principles of leveraging unique chemical moieties to achieve high selectivity and overcome resistance, a theme central to the exploration of novel scaffolds.
Mechanism of Action: Reversible Inhibition of BTK Signaling
Pirtobrutinib selectively and reversibly binds to BTK, a key enzyme in the B-cell receptor (BCR) signaling pathway that is crucial for B-cell proliferation, trafficking, and survival.[12][14] Unlike first-generation covalent BTK inhibitors (e.g., ibrutinib) that form a permanent bond with a cysteine residue (C481) in the BTK active site, pirtobrutinib's non-covalent binding allows it to inhibit both wild-type BTK and BTK with the C481S mutation, a common mechanism of acquired resistance to covalent inhibitors.[12][15] This reversible binding also contributes to its high selectivity and favorable safety profile.[16]
Caption: Pirtobrutinib's Non-Covalent BTK Inhibition.
Comparative Efficacy of Pirtobrutinib
Pirtobrutinib has demonstrated significant efficacy in patients with B-cell malignancies who have been previously treated with covalent BTK inhibitors.
In Vitro Kinase Inhibition:
Pirtobrutinib potently inhibits both wild-type and C481S-mutant BTK.
| Kinase Target | Pirtobrutinib IC50 (nM) | Ibrutinib IC50 (nM) |
| Wild-Type BTK | 3.2 | 6.2 |
| BTK C481S Mutant | 1.4 | >1000 |
IC50 values determined by radiometric in vitro enzyme assays.[14]
Clinical Trial Data (BRUIN Study - NCT03740529):
The Phase 1/2 BRUIN study evaluated the efficacy of pirtobrutinib in patients with various B-cell malignancies.
| Patient Population (Previously Treated with Covalent BTKi) | Overall Response Rate (ORR) |
| Chronic Lymphocytic Leukemia (CLL) / Small Lymphocytic Lymphoma (SLL) | 82.2% |
| Mantle Cell Lymphoma (MCL) | 56.7% |
Data from the BRUIN Phase 1/2 clinical trial.[5][13][17]
Network Meta-Analysis of BTK Inhibitors:
Network meta-analyses have been conducted to compare the efficacy of different BTK inhibitors in the absence of head-to-head trials. These analyses suggest that next-generation BTK inhibitors, including non-covalent inhibitors like pirtobrutinib, offer advantages in certain patient populations. For instance, in high-risk relapsed/refractory CLL, zanubrutinib (another next-generation covalent inhibitor) showed a reduced risk of progression or death compared to ibrutinib and acalabrutinib.[18][19] While direct comparative data for pirtobrutinib from these specific meta-analyses is emerging, its efficacy in the post-covalent BTKi setting is a significant advancement.
Experimental Protocol: BTK Kinase Inhibition Assay
The in vitro potency of pirtobrutinib is typically determined using a biochemical kinase assay, such as the HotSpot Kinase Assay.[14]
Step-by-Step Protocol:
-
Reagent Preparation: Prepare recombinant human BTK enzyme, a suitable peptide substrate (e.g., poly-EY), and [γ-³³P]ATP in a kinase reaction buffer.
-
Inhibitor Dilution: Serially dilute pirtobrutinib and comparator compounds in the appropriate solvent.
-
Kinase Reaction: Initiate the kinase reaction by mixing the BTK enzyme, substrate, [γ-³³P]ATP, and the test inhibitor in a microplate.
-
Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).
-
Stopping the Reaction: Terminate the reaction by adding a stop solution.
-
Detection: Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate. The amount of incorporated ³³P is quantified using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Caption: BTK Kinase Inhibition Assay Workflow.
Conclusion and Future Directions
The exploration of the this compound scaffold and its analogs has yielded promising therapeutic agents with distinct mechanisms of action and significant clinical efficacy. Oteseconazole demonstrates the potential of this chemical starting point in developing highly selective and potent antifungal agents that can address the challenge of drug resistance. Pirtobrutinib, while structurally distinct, embodies the innovative spirit of designing molecules to overcome resistance in targeted cancer therapy.
The comparative analysis presented in this guide highlights the importance of both potent target engagement and a favorable selectivity profile in achieving clinical success. The detailed experimental protocols provide a framework for the continued evaluation of novel compounds emerging from this and other promising chemical scaffolds. As our understanding of disease biology deepens, the strategic design of molecules based on privileged scaffolds like fluorinated pyridines will undoubtedly continue to drive the development of next-generation therapeutics.
References
- Oteseconazole. Wikipedia. [Link]
- Oteseconazole. PubChem. [Link]
- What is the mechanism of Oteseconazole?
- Pirtobrutinib Demonstrates Durable Efficacy in Pretreated Mantle Cell Lymphoma. OncLive. [Link]
- Pirtobrutinib Shows Impressive Efficacy in Previously Tre
- Efficacy and Safety of Oteseconazole in Recurrent Vulvovaginal Candidiasis. PubMed. [Link]
- Pirtobrutinib after a Covalent BTK Inhibitor in Chronic Lymphocytic Leukemia. PubMed. [Link]
- A Study of Oral LOXO-305 in Patients With Previously Tre
- Preclinical characterization of pirtobrutinib, a highly selective, noncovalent (reversible) BTK inhibitor. PMC. [Link]
- Phase 3 study evaluating the safety and efficacy of oteseconazole in the treatment of recurrent vulvovaginal candidiasis and acute vulvovaginal candidiasis infections. PubMed. [Link]
- Pirtobrutinib. PubChem. [Link]
- Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethyl
- Pirtobrutinib: a new hope for patients with BTK inhibitor–refractory lymphoprolifer
- Network Meta-Analysis (NMA) of BTKi trials in R/R CLL. YouTube. [Link]
- RCT Results: Oteseconazole for the Treatment of Recurrent Vulvovaginal Candidiasis. obgproject.com. [Link]
- pirtobrutinib. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
- Comparative efficacy of Bruton tyrosine kinase inhibitors in high-risk relapsed/refractory CLL: a network meta-analysis.
- Comparative efficacy of Bruton tyrosine kinase inhibitors in high-risk relapsed/refractory CLL: a network meta-analysis. NIH. [Link]
- Oteseconazole: An Advance in Treatment of Recurrent Vulvovaginal Candidiasis. Taylor & Francis Online. [Link]
- Efficacy and Safety of Oteseconazole in Recurrent Vulvovaginal Candidiasis. NEJM Evidence. [Link]
- Susceptibility Testing of Oteseconazole (VT-1161) Against Clinical Isolates from Phase 3 Clinical Studies in Subjects with Recurrent Vulvovaginal Candidiasis.
- Oteseconazole. Johns Hopkins ABX Guide. [Link]
- Susceptibility Testing of Oteseconazole (VT-1161) Against Clinical Isolates from Phase 3 Clinical Studies in Subjects with Recurrent Vulvovaginal Candidiasis. Oxford Academic. [Link]
- Pirtobrutinib inhibits wild-type and mutant Bruton's tyrosine kinase-mediated signaling in chronic lymphocytic leukemia. PMC. [Link]
- (PDF) Pirtobrutinib inhibits wild-type and mutant Bruton's tyrosine kinase-mediated signaling in chronic lymphocytic leukemia.
- Pirtobrutinib inhibits wild-type and mutant Bruton's tyrosine kinase-mediated signaling in chronic lymphocytic leukemia. Semantic Scholar. [Link]
- Oteseconazole versus fluconazole for the treatment of severe vulvovaginal candidiasis: a multicenter, randomized, double-blinded, phase 3 trial. ASM Journals. [Link]
- Pirtobrutinib shows evidence to inaugurate a third generation of BTK inhibitors. explica.co. [Link]
- Vivjoa (oteseconazole) dosing, indications, interactions, adverse effects, and more. Medscape. [Link]
- Bruton's Tyrosine Kinase Inhibitors (BTKIs)
- A Practical Guide to Antifungal Susceptibility Testing. PMC. [Link]
- Susceptibility Testing of Fungi to Antifungal Drugs. MDPI. [Link]
- Phase III Trial of Pirtobrutinib Versus Idelalisib/Rituximab or Bendamustine/Rituximab in Covalent Bruton Tyrosine Kinase Inhibitor–Pretreated Chronic Lymphocytic Leukemia/Small Lymphocytic Lymphoma (BRUIN CLL-321). PMC. [Link]
- S159 Antifungal Susceptibility Testing. Oxford Academic. [Link]
- Oteseconazole bests fluconazole for vaginal yeast infections. MIMS. [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. Facebook [cancer.gov]
- 3. Network Meta-Analysis Compares Efficacy of BTK Inhibitors for CLL | Blood Cancers Today [bloodcancerstoday.com]
- 4. targetedonc.com [targetedonc.com]
- 5. A Study of Oral LOXO-305 in Patients With Previously Treated CLL/SLL or NHL [clin.larvol.com]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. Efficacy and Safety of Oteseconazole in Recurrent Vulvovaginal Candidiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. obgproject.com [obgproject.com]
- 10. researchgate.net [researchgate.net]
- 11. Phase 3 study evaluating the safety and efficacy of oteseconazole in the treatment of recurrent vulvovaginal candidiasis and acute vulvovaginal candidiasis infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. Pirtobrutinib after a Covalent BTK Inhibitor in Chronic Lymphocytic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Preclinical characterization of pirtobrutinib, a highly selective, noncovalent (reversible) BTK inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. va.gov [va.gov]
- 16. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 17. onclive.com [onclive.com]
- 18. ashpublications.org [ashpublications.org]
- 19. Comparative efficacy of Bruton tyrosine kinase inhibitors in high-risk relapsed/refractory CLL: a network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Assessing the Purity of 5-(Difluoromethyl)picolinonitrile from Different Suppliers
Abstract
For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is paramount to the success of their work. This guide provides a comprehensive framework for assessing the purity of 5-(Difluoromethyl)picolinonitrile, a key building block in the synthesis of various pharmaceutical compounds.[1][2] We will delve into the rationale behind selecting specific analytical techniques, provide detailed experimental protocols, and present a comparative analysis of hypothetical data from three different suppliers. This guide is designed to be a practical resource, empowering you to make informed decisions when sourcing this critical reagent.
Introduction: The Critical Role of Purity in Drug Development
This compound (CAS No. 1211540-57-6) is a fluorinated pyridine derivative increasingly utilized as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).[1][2] The introduction of a difluoromethyl group can significantly enhance the metabolic stability and binding affinity of a drug candidate.[3] However, the presence of impurities, even in trace amounts, can have profound consequences, including altered biological activity, unforeseen toxicity, and complications in downstream synthetic steps. Therefore, rigorous purity assessment is not merely a quality control measure but a fundamental aspect of ensuring the safety and efficacy of the final drug product.[4][5]
This guide will focus on a multi-pronged analytical approach to provide a comprehensive purity profile of this compound. We will employ High-Performance Liquid Chromatography (HPLC) for quantitative analysis of the main component and organic impurities, Gas Chromatography-Mass Spectrometry (GC-MS) for the identification of volatile and semi-volatile impurities, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and detection of impurities that may not be amenable to chromatographic techniques.[6][7] The validation of these analytical procedures is guided by principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines and the United States Pharmacopeia (USP) General Chapter <621>.[8][9][10][11][12][13]
Analytical Methodologies: A Trifecta for Comprehensive Purity Assessment
The selection of analytical techniques is driven by the physicochemical properties of this compound and the potential impurities that could arise from its synthesis. A combination of chromatographic and spectroscopic methods provides a more complete picture than any single technique alone.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for purity determination in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[14][15] A reversed-phase method is typically suitable for a moderately polar compound like this compound.
Caption: Workflow for HPLC purity assessment of this compound.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a common choice.[14]
-
Mobile Phase: An isocratic mixture of HPLC-grade water and acetonitrile (e.g., 60:40 v/v). The exact ratio should be optimized to achieve a suitable retention time for the main peak.
-
Flow Rate: 1.0 mL/min.[14]
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm, a common wavelength for aromatic compounds.
-
Injection Volume: 10 µL.
-
Standard Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to a concentration of approximately 1 mg/mL.
-
Sample Preparation: Prepare samples from each supplier in the same manner as the standard solution.
-
Analysis: Inject the standard solution to establish the retention time and system suitability, followed by the sample solutions. Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.[14]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile organic compounds. While many organofluorine compounds can be challenging to analyze by GC-MS due to their reactivity, this method is invaluable for detecting residual solvents and certain synthesis byproducts.[16][17][18]
Caption: Workflow for GC-MS analysis of volatile impurities.
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
Column: A low-polarity column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is generally suitable.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning from m/z 40 to 500.
-
Sample Preparation: Dissolve a known amount of the sample in a suitable solvent like dichloromethane.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for structural elucidation and can also be used for quantitative analysis (qNMR).[7][19][20] It provides information on the molecular structure and can detect impurities that may not have a chromophore for UV detection in HPLC or are not volatile enough for GC-MS.[6] Both ¹H and ¹⁹F NMR are particularly relevant for this compound.[21][22]
Caption: Workflow for NMR analysis for structural verification and purity.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
-
Internal Standard (for qNMR): A certified reference material with a known purity and a signal in a clean region of the spectrum (e.g., maleic anhydride).
-
Procedure: Accurately weigh the sample and the internal standard into an NMR tube and dissolve in the deuterated solvent. Acquire the ¹H NMR spectrum with appropriate relaxation delays to ensure accurate integration for quantitative analysis.[23]
Comparative Analysis of Suppliers
To illustrate the application of these methodologies, we present hypothetical data for this compound obtained from three fictional suppliers: Supplier A, Supplier B, and Supplier C.
HPLC Purity Results
| Supplier | Retention Time (min) | Purity by Area % | Impurity 1 (Area %) | Impurity 2 (Area %) |
| Supplier A | 5.2 | 99.8% | 0.1% (at 3.5 min) | 0.1% (at 6.8 min) |
| Supplier B | 5.2 | 98.5% | 0.8% (at 4.1 min) | 0.7% (at 7.3 min) |
| Supplier C | 5.2 | 99.2% | 0.5% (at 3.5 min) | 0.3% (at 8.1 min) |
Analysis: Supplier A demonstrates the highest purity by HPLC, with minimal impurities. Supplier B shows a lower purity with two significant impurities. Supplier C's product is of high purity but contains a notable impurity that is also present in Supplier A's material, albeit at a lower level.
GC-MS Impurity Profile
| Supplier | Identified Volatile Impurities |
| Supplier A | Trace levels of Dichloromethane |
| Supplier B | Dichloromethane, Toluene |
| Supplier C | Trace levels of Dichloromethane |
Analysis: The GC-MS data indicates that Supplier B's material contains residual solvents from the synthesis or purification process, which are not present in the materials from Suppliers A and C.
¹H NMR Analysis Summary
| Supplier | Structural Confirmation | Observable Impurities |
| Supplier A | Consistent with the structure of this compound | No significant impurities detected |
| Supplier B | Consistent with the structure, but with additional small peaks in the aromatic region | Signals consistent with a related pyridine derivative |
| Supplier C | Consistent with the structure of this compound | No significant impurities detected |
Analysis: The ¹H NMR spectra confirm the identity of the main component from all three suppliers. However, the material from Supplier B shows evidence of a structurally related impurity that was likely co-eluting or not well-resolved in the HPLC analysis, highlighting the importance of using orthogonal analytical techniques.
Discussion and Recommendations
Based on the combined data, a clear picture of the quality of this compound from each supplier emerges:
-
Supplier A: Provides the highest purity material with only trace levels of residual solvent. This would be the recommended choice for sensitive applications, such as late-stage drug development or the synthesis of analytical standards.
-
Supplier B: The material from this supplier has a lower purity and contains both process-related impurities and residual solvents. While it might be suitable for early-stage discovery where cost is a primary driver, the presence of these impurities could lead to inconsistent results and should be carefully considered.
-
Supplier C: Offers a high-purity product, though slightly lower than Supplier A. The presence of a shared impurity with Supplier A's material might suggest a common synthetic route or precursor. This could be a viable alternative to Supplier A, especially if there is a significant cost advantage.
Causality Behind Experimental Choices: The use of a multi-technique approach is crucial because each method has its own strengths and weaknesses. HPLC provides excellent quantitative data for non-volatile impurities, while GC-MS is superior for identifying volatile residuals. NMR offers unambiguous structural confirmation and can detect impurities that are invisible to the other techniques. This comprehensive approach ensures a self-validating system, where the findings from one technique can be corroborated or further investigated by another.
Conclusion
The purity of starting materials is a critical parameter that can significantly impact the outcome of research and development in the pharmaceutical industry. A thorough analytical assessment, employing a combination of orthogonal techniques such as HPLC, GC-MS, and NMR, is essential for making informed decisions when sourcing key intermediates like this compound. This guide provides a robust framework for such an evaluation, empowering scientists to ensure the quality and consistency of their starting materials, ultimately contributing to the development of safer and more effective medicines.
References
- U.S. Pharmacopeia.
- International Council for Harmonisation. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- Agilent Technologies.
- U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
- Emery Pharma.
- LGM Pharma.
- AZoM. Using Nuclear Magnetic Resonance (NMR)
- European Pharmaceutical Review. NMR spectroscopy: Quality control of pharmaceutical products.
- Patsnap. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance.
- National Center for Biotechnology Information. Quantum Mechanical NMR Full Spin Analysis in Pharmaceutical Identity Testing and Quality Control.
- Pharmaffili
- LCGC International.
- ACS Publications.
- ResearchGate. Is it possible to analyze F-compounds with GCMS?
- ACS Publications. Revealing Organofluorine Contamination in Effluents and Surface Waters with Complementary Analytical Approaches: Fluorine-19 Nuclear Magnetic Resonance Spectroscopy (19F-NMR) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
- ACS Fall 2025. Exploring the organofluorine gap: 19F-NMR and LC-MS/MS as complementary analytical approaches for PFAS.
- Benchchem.
- Benchchem. This compound.
- Benchchem. Fluorinated Pyridine Precursors in Drug Discovery and Organic Synthesis.
- Benchchem.
- ACS Publications.
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. upm-inc.com [upm-inc.com]
- 5. lgmpharma.com [lgmpharma.com]
- 6. azooptics.com [azooptics.com]
- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 8. usp.org [usp.org]
- 9. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 10. usp.org [usp.org]
- 11. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 12. fda.gov [fda.gov]
- 13. starodub.nl [starodub.nl]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 20. Quantum Mechanical NMR Full Spin Analysis in Pharmaceutical Identity Testing and Quality Control - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Revealing Organofluorine Contamination in Effluents and Surface Waters with Complementary Analytical Approaches: Fluorine-19 Nuclear Magnetic Resonance Spectroscopy (19F-NMR) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Exploring the organofluorine gap: 19F-NMR and LC-MS/MS as complementary analytical approaches for PFAS - American Chemical Society [acs.digitellinc.com]
- 23. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist’s Guide to Cross-Validation of Analytical Methods for Fluorinated Intermediates
Introduction: The Fluorine Factor in Modern Drug Development
The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry. Fluorinated intermediates are pivotal in synthesizing active pharmaceutical ingredients (APIs) that exhibit enhanced metabolic stability, improved membrane permeability, and modulated binding affinities. However, the unique physicochemical properties conferred by fluorine—high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond—present distinct challenges for analytical chemists. Ensuring the identity, purity, and strength of these intermediates is not merely a procedural checkpoint; it is fundamental to the integrity of the entire drug development lifecycle.
This guide provides an in-depth comparison of analytical methodologies for fluorinated intermediates and delineates a robust framework for their cross-validation. As a self-validating system, the principles and protocols herein are designed to ensure that analytical procedures are not just validated, but are demonstrably fit for their intended purpose across different laboratories, instruments, and analysts, a critical step for regulatory compliance and successful method transfer.[1][2]
Part 1: The Analytical Arsenal for Fluorinated Intermediates
The choice of an analytical method is dictated by the specific properties of the fluorinated intermediate, including its volatility, polarity, chromophores, and the information required (e.g., structural confirmation vs. quantitative purity). No single technique is universally superior; instead, a complementary approach is often necessary.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for the analysis of non-volatile and thermally labile fluorinated intermediates. The causality behind its widespread use lies in its versatility and high resolving power.
-
Expertise & Experience: For fluorinated compounds, reversed-phase HPLC is most common. However, the unique nature of the C-F bond can lead to unexpected retention behaviors on standard C18 columns. Fluorinated stationary phases (e.g., pentafluorophenyl - PFP) can offer alternative selectivity for halogenated and aromatic compounds through dipole-dipole, π-π, and ion-exchange interactions, providing better resolution for complex mixtures.[3] The choice of mobile phase is also critical; solvents like trifluoroethanol can modulate retention on fluorinated phases.[3]
-
Detection: UV detection is standard, provided the intermediate possesses a chromophore. For compounds lacking a UV chromophore, Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD) are viable alternatives. For ultimate specificity and sensitivity, coupling HPLC with Mass Spectrometry (LC-MS) is the gold standard, capable of providing molecular weight and structural information.[4][5]
Gas Chromatography (GC)
GC is the preferred method for volatile and thermally stable fluorinated intermediates. Its primary advantage is its exceptional separation efficiency.
-
Expertise & Experience: The key consideration for GC is sample volatility. Many fluorinated intermediates, particularly salts or highly polar molecules, are non-volatile and require derivatization to increase their volatility and thermal stability.[6][7] This extra step, while enabling GC analysis, can introduce variability and must be carefully controlled and validated. The choice of detector is crucial; a Flame Ionization Detector (FID) provides general carbon-based response, while an Electron Capture Detector (ECD) is highly sensitive to electronegative atoms like fluorine. For unambiguous identification, GC coupled with Mass Spectrometry (GC-MS) is indispensable.[8][9][10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR, particularly ¹⁹F NMR, is an exceptionally powerful tool for both structural elucidation and quantitative analysis of fluorinated compounds.[11]
-
Expertise & Experience: The utility of ¹⁹F NMR stems from several key properties of the ¹⁹F nucleus: 100% natural abundance, high sensitivity, and a wide chemical shift range (~800 ppm).[12][13] This large spectral dispersion minimizes signal overlap, making it possible to identify and quantify individual components in complex mixtures without chromatographic separation.[11][14] Furthermore, the absence of endogenous fluorine signals in biological matrices makes ¹⁹F NMR a powerful tool for metabolism and in-vivo studies.[11][12] Quantitative NMR (qNMR) can be used as a primary method for determining purity against a certified reference standard.
Mass Spectrometry (MS)
MS is a definitive identification technique. When coupled with a separation method like LC or GC, it provides a powerful combination of separation and detection.
-
Expertise & Experience: The small mass defect of fluorine can make it challenging to screen mass spectra for fluorine-containing molecules.[15] However, high-resolution mass spectrometry (HRMS) can overcome this by providing accurate mass measurements to determine elemental composition. A specialized technique for fluorine-specific detection involves coupling HPLC to an Inductively Coupled Plasma-Mass Spectrometer (ICP-MS/MS) and monitoring the formation of polyatomic ions like Barium Fluoride (BaF⁺) post-column.[15][16] This provides compound-independent fluorine quantification.
Comparative Summary of Analytical Techniques
| Technique | Principle | Best Suited For | Strengths for Fluorinated Intermediates | Limitations |
| HPLC-UV/CAD | Liquid-phase separation based on polarity | Non-volatile, thermally labile compounds | Versatile; fluorinated stationary phases offer unique selectivity[3] | Requires a chromophore (UV) or is non-specific (CAD); lower sensitivity than MS |
| LC-MS | HPLC separation followed by mass analysis | Broad range of non-volatile compounds | High sensitivity and specificity; provides molecular weight and structural data[4][5] | Matrix effects can cause ion suppression; higher cost and complexity |
| GC-FID/ECD | Gas-phase separation based on volatility and boiling point | Volatile, thermally stable compounds | High resolution; ECD is highly sensitive to fluorine | Requires derivatization for non-volatile compounds[6]; potential for thermal degradation |
| GC-MS | GC separation followed by mass analysis | Volatile, thermally stable compounds | Definitive identification through mass spectra; highly sensitive[8][10] | Requires derivatization for non-volatile compounds; library matching can be unreliable for novel intermediates |
| ¹⁹F NMR | Nuclear spin transitions in a magnetic field | All fluorine-containing compounds | Unambiguous structural data; quantitative without chromatography; wide chemical shift range minimizes overlap[11][12][13] | Lower sensitivity than MS; requires higher sample concentration |
Part 2: The Regulatory Framework: Validation and Cross-Validation
The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[17] The International Council for Harmonisation (ICH) Q2(R1) and the newer ICH Q2(R2)/Q14 guidelines provide the authoritative framework for this process.[18][19][20]
Core Validation Parameters
Validation is not a one-time event but a continuous process throughout the method's lifecycle.[21] Key performance characteristics that must be evaluated include:
-
Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, degradation products).[17][22]
-
Accuracy: The closeness of test results to the true value.[21]
-
Precision: The degree of agreement among individual test results, encompassing Repeatability, Intermediate Precision, and Reproducibility.[21]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte for which the procedure has a suitable level of precision, accuracy, and linearity.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantitatively determined with suitable precision and accuracy, respectively.
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.
The "Why" of Cross-Validation
Cross-validation is the formal process of comparing results from two different validated analytical methods or the same method across different laboratories, analysts, or instruments.[1][23] It is a critical practice that ensures data integrity and consistency, particularly in the following scenarios:
-
Method Transfer: When an analytical method is transferred from a development lab to a quality control (QC) lab.[1][2]
-
Comparative Data: When data from two different methods (e.g., a legacy HPLC method and a new UPLC-MS method) need to be compared or bridged.[23]
-
Inter-laboratory Studies: To confirm that a method produces reliable and reproducible results across multiple testing sites.[1][24]
The covalidation model, where the receiving laboratory is included as part of the initial validation team, can accelerate this process significantly.[25]
Part 3: Experimental Protocol for Cross-Validation
This section provides a detailed, step-by-step methodology for a cross-validation study comparing a primary analytical method (Method A) with a secondary or transferred method (Method B).
Objective: To demonstrate the equivalency and comparability of results obtained for the purity of Fluorinated Intermediate XYZ using Method A (e.g., HPLC-UV at Development Lab) and Method B (e.g., HPLC-UV at QC Lab).
Scope: This protocol applies to the cross-validation of the analytical method for the determination of purity of Fluorinated Intermediate XYZ.
Methodology:
-
Sample Selection:
-
Select a minimum of three representative batches of Fluorinated Intermediate XYZ. If possible, include batches with varying purity profiles or different levels of a key impurity.
-
Prepare a sufficient quantity of each sample and divide it into two sets, one for each laboratory/method. Ensure homogeneity.
-
-
Pre-defined Acceptance Criteria:
-
The acceptance criteria must be established before the experiment begins.
-
Purity Results: The mean purity result from Method B should not differ from the mean purity result from Method A by more than ±2.0%.
-
Impurity Profile: For any specified impurity greater than 0.10%, the result from Method B should not differ from Method A by more than ±20% relative or ±0.05% absolute, whichever is greater.
-
Precision: The Relative Standard Deviation (RSD) of replicate injections (n=6) for each sample should be ≤ 2.0% for both methods.
-
-
Execution at Lab A (Reference Method):
-
The designated analyst at Lab A performs the analysis of the three selected samples using the validated Method A.
-
For each sample, perform six replicate preparations to establish intermediate precision.
-
Document all raw data, chromatograms, and calculations.
-
-
Execution at Lab B (Test Method):
-
The designated analyst at Lab B performs the analysis of the same three samples using Method B.
-
The analyst should use their own instruments, reagents, and columns as specified in the method.
-
For each sample, perform six replicate preparations.
-
Document all raw data, chromatograms, and calculations.
-
-
Data Analysis and Comparison:
-
Calculate the mean, standard deviation, and RSD for the purity and impurity results from both labs.
-
Directly compare the mean results against the pre-defined acceptance criteria.
-
A statistical evaluation, such as a Student's t-test (to compare means) and an F-test (to compare variances), can provide additional confidence in the comparability of the methods.
-
Example Data Summary Table
| Parameter | Batch 1 | Batch 2 | Batch 3 |
| Method A Purity (%) (Mean ± SD, n=6) | 99.2 ± 0.15 | 98.5 ± 0.11 | 99.6 ± 0.18 |
| Method B Purity (%) (Mean ± SD, n=6) | 99.1 ± 0.18 | 98.7 ± 0.14 | 99.5 ± 0.16 |
| Difference in Mean Purity (%) | -0.1 | +0.2 | -0.1 |
| Acceptance Criterion Met? (≤2.0%) | Yes | Yes | Yes |
| Method A Impurity X (%) (Mean) | 0.25 | 0.62 | 0.15 |
| Method B Impurity X (%) (Mean) | 0.27 | 0.59 | 0.16 |
| Difference in Mean Impurity (%) | +0.02 | -0.03 | +0.01 |
| Acceptance Criterion Met? | Yes | Yes | Yes |
Conclusion
The cross-validation of analytical methods for fluorinated intermediates is a non-negotiable component of a robust pharmaceutical quality system. It transcends simple procedural validation by providing documented evidence that a method is reliable, reproducible, and transferable—ensuring consistent data quality from early development through to commercial manufacturing. By understanding the nuances of different analytical techniques and adhering to a systematic, protocol-driven approach grounded in regulatory principles[26][27][28], researchers and scientists can build a foundation of trust in their analytical data, safeguarding the integrity of the final drug product.
References
- FDA Guidance for Industry: Q2A Valid
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
- Quality Guidelines.
- Q2(R2) Validation of Analytical Procedures March 2024. U.S.
- ICH and FDA Guidelines for Analytical Method Valid
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S.
- Fluorine Speciation Analysis Using Reverse Phase Liquid Chromatography Coupled Off-Line to Continuum Source Molecular Absorption Spectrometry (CS-MAS).
- Analysis of perfluorinated compounds by HPLC-ICP-MS/MS.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S.
- Highlights from FDA's Analytical Test Method Valid
- Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub.
- Q2(R2) Validation of Analytical Procedures. U.S.
- HPLC determination of perfluorinated carboxylic acids with fluorescence detection.
- Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.
- Novel non-target analysis of fluorine compounds using ICPMS/MS and HPLC-ICPMS/MS.
- Revealing organofluorine contamination in effluents and surface waters with complementary analytical approaches. ScienceDirect.
- Revealing Organofluorine Contamination in Effluents and Surface Waters with Complementary Analytical Approaches.
- New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds.
- An Overview of Fluorine NMR.
- Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It M
- NMR | Speeding Fluorine Analysis. Oxford Instruments.
- Analytical Methods for Fluorides, Hydrogen Fluoride, and Fluorine.
- Organofluorine compounds: Significance and symbolism. Wisdom Library.
- Analyzing Organofluorine Compounds in the Environment Using Combustion Ion Chromatography (CIC) and Other Methods.
- Fluorine NMR. University of Wisconsin-Madison.
- 19F-centred NMR analysis of mono-fluorinated compounds.
- Collection of airborne fluorinated organics and analysis by gas chromatography/chemical ioniz
- Pharmaceutical Analytical Methods Validation, Verification and Transfer.
- Determination of Fluorine in Fluoro-Organic Compounds.
- Analytical Method Development of Fluorinated Silanes using Mass Spectrometry. DiVA portal.
- Covalidation Strategies to Accelerate Analytical Method Transfer for Breakthrough Therapies. Pharmaceutical Technology.
- Analysis of New Emerging Organic Fluorinated Substances with Gas Chromatography-Mass Spectrometry. DiVA portal.
- Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization.
- Closing the Organofluorine Mass Balance in Marine Mammals Using Suspect Screening and Machine Learning-Based Quantification.
- GC/MS Chromatogram for PFOA, FHUEA, FOUEA, FNUEA.
- Cross and Partial Valid
- Quantification of fluorotelomer-based chemicals in mammalian matrices by monitoring perfluoroalkyl chain fragments with GC/MS.
- Harnessing Fluorine Chemistry: Strategies for Per‐ and Polyfluoroalkyl Substances Removal and Enrichment.
- Evaluation of analytical methods for fluorine in biological and related m
- Determination of fluoride as fluorosilane derivative using reversed-phase HPLC with UV detection for determination of total organic fluorine.
Sources
- 1. pharmaguru.co [pharmaguru.co]
- 2. Pharmaceutical Analytical Methods Validation, Verification and Transfer - CD Formulation [formulationbio.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Organofluorine compounds: Significance and symbolism [wisdomlib.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Collection of airborne fluorinated organics and analysis by gas chromatography/chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. diva-portal.org [diva-portal.org]
- 10. Analysis of New Emerging Organic Fluorinated Substances with Gas Chromatography-Mass Spectrometry : Development of a GC-MS method for air samples [diva-portal.org]
- 11. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. biophysics.org [biophysics.org]
- 14. NMR | Speeding Fluorine Analysis [nmr.oxinst.com]
- 15. Analysis of perfluorinated compounds by HPLC-ICP-MS/MS | EVISA's News [speciation.net]
- 16. Novel non-target analysis of fluorine compounds using ICPMS/MS and HPLC-ICPMS/MS - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 17. fda.gov [fda.gov]
- 18. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 19. fda.gov [fda.gov]
- 20. starodub.nl [starodub.nl]
- 21. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 22. propharmagroup.com [propharmagroup.com]
- 23. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 24. e-b-f.eu [e-b-f.eu]
- 25. pharmtech.com [pharmtech.com]
- 26. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
- 27. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 28. fda.gov [fda.gov]
A Senior Application Scientist's Guide to Benchmarking New Difluoromethylation Reagents Against Traditional Methods
For researchers, scientists, and professionals in drug development, the strategic incorporation of the difluoromethyl (–CF₂H) group into molecular scaffolds is a critical tool for optimizing drug candidates. The unique properties of the –CF₂H group, acting as a lipophilic hydrogen bond donor and a bioisostere for common functional groups like hydroxyls and thiols, can significantly enhance a molecule's metabolic stability, membrane permeability, and target-binding affinity.[1][2][3] This guide provides an in-depth technical comparison of emerging difluoromethylation reagents against established methods, supported by experimental data to inform your selection of the most effective strategy for your synthetic challenges.
The Evolving Landscape of Difluoromethylation
The introduction of the difluoromethyl group has traditionally been approached through methods such as the deoxyfluorination of aldehydes. However, the last decade has seen a surge in the development of novel reagents that offer milder reaction conditions, broader functional group tolerance, and more direct synthetic routes.[4] These modern methods can be broadly classified into radical, photocatalytic, and advanced nucleophilic/electrophilic approaches, each with distinct advantages and limitations compared to traditional protocols.
Mechanistic Overview: A Tale of Three Pathways
The choice of a difluoromethylation strategy is fundamentally a choice between generating a difluoromethyl radical (•CF₂H), a difluoromethyl anion (:CF₂H⁻), or a difluoromethyl cation equivalent. Understanding the underlying mechanisms is key to predicting reactivity and substrate compatibility.
Caption: High-level comparison of difluoromethylation pathways.
Head-to-Head Reagent Comparison
The optimal difluoromethylation reagent is highly dependent on the specific substrate and desired outcome. Below is a comparative analysis of key reagents, highlighting their strengths and weaknesses.
| Reagent/Method | Reagent Type | Typical Substrates | Advantages | Limitations | Representative Yield (%) |
| Chlorodifluoromethane (Freon-22) | Difluorocarbene Precursor (Traditional) | Phenols, Pyridones | Inexpensive, industrially available | Ozone-depleting substance, requires harsh conditions (strong base, high temp.) | 50-70 for pyridones[5] |
| (Difluoromethyl)trimethylsilane (TMSCF₂H) | Nucleophilic (via :CF₂) | Carbonyls, imines, heterocycles | Commercially available, versatile, mild conditions | Often requires a fluoride source or activator | 70-90[1] |
| Zinc Difluoromethanesulfinate (DFMS) | Radical Precursor (Modern) | Heteroarenes, thiols, enones | Operationally simple, scalable, good functional group tolerance | Stoichiometric use of reagent, can require an oxidant | 60-90 for heteroarenes |
| Photocatalytic (e.g., with NaSO₂CF₂H) | Radical Precursor (Modern) | Heteroarenes, coumarins | Mild conditions (visible light), high functional group tolerance, catalytic | Requires a photocatalyst, can be sensitive to oxygen | 70-95 for heterocycles[6][7][8] |
Experimental Protocols: A Practical Guide
To ensure scientific integrity and reproducibility, the following are detailed, self-validating experimental protocols for key difluoromethylation methods.
Protocol 1: Traditional Difluoromethylation of 2-Pyridone using Chlorodifluoromethane
This protocol is adapted from studies on the difluoromethylation of pyridone derivatives.[5][9]
Workflow:
Caption: Workflow for traditional difluoromethylation.
Procedure:
-
To a pressure vessel, add 2-pyridone (1.0 equiv.), a suitable base (e.g., potassium hydroxide, 2.0 equiv.), and a solvent such as DMF.
-
Seal the vessel and cool it to -78 °C.
-
Carefully introduce chlorodifluoromethane (Freon-22) gas (excess).
-
Allow the reaction mixture to warm to the desired temperature (e.g., 80-100 °C) and stir for several hours.
-
After cooling, cautiously vent the excess chlorodifluoromethane.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Characterize the product by ¹H, ¹³C, and ¹⁹F NMR spectroscopy and mass spectrometry to confirm the structure and purity. For N-difluoromethyl-2-pyridone, a characteristic triplet for the N-CHF₂ proton and a doublet for the fluorine atoms would be expected in the ¹H and ¹⁹F NMR spectra, respectively.[5]
Protocol 2: Modern Radical Difluoromethylation of Caffeine using DFMS
This protocol is based on the work of Baran and coworkers on the direct C-H difluoromethylation of heterocycles.[10]
Workflow:
Caption: Workflow for radical difluoromethylation with DFMS.
Procedure:
-
To a round-bottom flask, add caffeine (1.0 equiv.), zinc difluoromethanesulfinate (DFMS, 2.0-3.0 equiv.), and a suitable solvent system (e.g., a mixture of dichloromethane and water).
-
Add an oxidant, such as tert-butyl hydroperoxide (t-BuOOH, 3.0-4.0 equiv.), dropwise to the stirring mixture. For some substrates, the addition of trifluoroacetic acid (TFA, 1.0 equiv.) can improve the reaction rate.[10]
-
Stir the reaction mixture at room temperature for 12-24 hours. The reaction is typically run open to the air.
-
If the reaction is incomplete, a second portion of DFMS and t-BuOOH may be added.[10]
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate.
-
Purify the product by column chromatography.
-
Confirm the structure of the difluoromethylated caffeine by NMR spectroscopy and mass spectrometry. The introduction of the CF₂H group will result in characteristic signals in the ¹H and ¹⁹F NMR spectra.
Protocol 3: Photocatalytic Difluoromethylation of a Heterocycle
This protocol is a general representation based on recent advances in photocatalytic C-H difluoromethylation.[6][7][8]
Workflow:
Caption: Workflow for photocatalytic difluoromethylation.
Procedure:
-
In a reaction vessel, combine the heterocyclic substrate (1.0 equiv.), a difluoromethyl radical precursor such as sodium difluoromethanesulfinate (NaSO₂CF₂H, 2.0-3.0 equiv.), and a photocatalyst (e.g., an iridium or ruthenium complex, or an organic dye, 1-5 mol%).
-
Add a degassed solvent (e.g., DMSO or acetonitrile).
-
Seal the vessel and irradiate the mixture with a visible light source (e.g., a blue LED lamp) at room temperature with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the starting material is consumed, dilute the reaction mixture with water and extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
-
Characterize the purified product by NMR and mass spectrometry to verify its identity and purity.
Concluding Remarks for the Practicing Scientist
The field of difluoromethylation has evolved significantly, providing chemists with a diverse toolkit for introducing the valuable –CF₂H moiety. While traditional methods utilizing reagents like chlorodifluoromethane remain viable for specific applications, modern radical and photocatalytic approaches often offer superior performance in terms of mildness, functional group compatibility, and operational simplicity.
The selection of an appropriate reagent should be guided by the specific requirements of the synthetic target. For late-stage functionalization of complex, sensitive molecules, photocatalytic methods are often the preferred choice. For robust, scalable syntheses of certain heterocycles, radical methods employing reagents like DFMS have proven highly effective. As the development of novel difluoromethylation reagents continues, a thorough understanding of the underlying mechanisms and a careful evaluation of the available experimental data will be paramount for successful application in drug discovery and development.
References
- O- and N-Difluoromethylation of 2-Pyridones with Chlorodifluoromethane. CORE. [Link]
- N-Difluoromethylation of pyridine derivatives (4–7) and...
- (PDF) O- and N-Difluoromethylation of 2-Pyridones with Chlorodifluoromethane.
- Direct Synthesis of N-Difluoromethyl-2-pyridones from Pyridines | Request PDF.
- Reagent-Controlled Highly Stereoselective Difluoromethylation: Efficient Access to Chiral α-Difluoromethylamines
- A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF₂COOEt as the difluoromethyl
- Selective difluoromethylation and monofluoromethyl
- Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation Electronic Supporting Inf. The Royal Society of Chemistry. [Link]
- Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews (RSC Publishing). [Link]
- Utilization of fluoroform for difluoromethylation in continuous flow: a concise synthesis of α-difluoromethyl-amino acids. Green Chemistry (RSC Publishing). [Link]
- Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. [Link]
- Synthesis of Difluoromethylated Compounds. Xi'an Jiaotong University. [Link]
- A New Reagent for Direct Difluoromethyl
- Synthesis of CHF2-Containing Heterocycles through Oxy-difluoromethylation Using Low-Cost 3D Printed PhotoFlow Reactors. UCL Discovery. [Link]
- Promoting Photocatalytic Direct C-H Difluoromethylation of Heterocycles using Synergistic Dual-Active-Centered Covalent Organic Frameworks. PubMed. [Link]
- Promoting Photocatalytic Direct C–H Difluoromethylation of Heterocycles using Synergistic Dual-Active-Centered Covalent Organic Frameworks. PubMed Central. [Link]
- isolation of caffeine from tea experimental techniques required. Unknown Source.
- Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliph
- Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds.
- Catalytic Conversion of Caffeine into Molecules of Valuable Interest Via N‐Demethylation Reaction.
- Chem 251 - Caffeine Lab Day 2. YouTube. [Link]
- Caffeine Synthase Enzymatic Activity and Gene Expression | Protocol Preview. YouTube. [Link]
- Isolation and Characterization of a Natural Product: Caffeine. Cerritos College. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. Promoting Photocatalytic Direct C-H Difluoromethylation of Heterocycles using Synergistic Dual-Active-Centered Covalent Organic Frameworks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Promoting Photocatalytic Direct C–H Difluoromethylation of Heterocycles using Synergistic Dual-Active-Centered Covalent Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. A New Reagent for Direct Difluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
A Tale of Two Reactivities: A Senior Application Scientist's Guide to Radical vs. Nucleophilic Difluoromethylation of Pyridine Substrates
Introduction: The Allure of the Difluoromethyl Group in Pyridine Chemistry
For researchers, scientists, and professionals in drug development, the strategic incorporation of fluorine-containing moieties is a cornerstone of modern medicinal chemistry. The difluoromethyl (–CF2H) group, in particular, has garnered immense interest as a bioisostere for hydroxyl (–OH), thiol (–SH), and amine (–NH2) functionalities.[1][2] Its unique electronic properties—strong electron-withdrawing capacity and moderate lipophilicity—can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity.[1] When introduced onto a pyridine scaffold, a privileged core in numerous pharmaceuticals, the –CF2H group can unlock novel pharmacological profiles.
This guide provides an in-depth, objective comparison of the two primary strategies for installing a difluoromethyl group onto pyridine substrates: radical and nucleophilic difluoromethylation. We will delve into the mechanistic underpinnings of each approach, present comparative experimental data, and offer practical, field-proven insights to help you select the optimal method for your specific research needs.
Mechanistic Dichotomy: Understanding the Reaction Pathways
The choice between a radical and a nucleophilic approach is fundamentally a decision about the nature of the difluoromethylating species and how it interacts with the pyridine ring.
The Radical Approach: A Minisci-Type C–H Functionalization
Radical difluoromethylation of pyridines typically proceeds via a Minisci-type reaction, a powerful method for the direct C–H functionalization of heteroaromatics.[3] The key to this process is the generation of a difluoromethyl radical (•CF2H).
The generally accepted mechanism, often initiated by photoredox catalysis, can be summarized as follows:
-
Radical Generation: A photocatalyst, such as fac-[Ir(ppy)3] or Ru(bpy)3Cl2, is excited by visible light (e.g., blue LEDs).[1][4] This excited-state photocatalyst then engages with a suitable difluoromethyl precursor, like a difluoromethyl sulfone or bromodifluoromethane, through a single-electron transfer (SET) process to generate the •CF2H radical.[4]
-
Radical Addition: The electrophilic •CF2H radical adds to the electron-deficient pyridine ring, typically at the C2 or C4 position, forming a radical cation intermediate.
-
Rearomatization: The radical cation is then oxidized by the photocatalyst in its oxidized state, and subsequent deprotonation restores the aromaticity of the pyridine ring, yielding the desired difluoromethylated product.[4]
Figure 2. Mechanism for nucleophilic N-difluoromethylation of pyridine.
Head-to-Head Comparison: Radical vs. Nucleophilic Methods
The choice between these two methodologies is dictated by the desired regioselectivity, substrate scope, and functional group tolerance. The following table provides a comparative overview.
| Feature | Radical Difluoromethylation | Nucleophilic Difluoromethylation |
| Target Position | C–H bonds (typically C2/C4) [3] | Nitrogen atom (N-difluoromethylation) or pre-functionalized carbon positions. [5] |
| Typical Reagents | Precursors: RSO2CF2H, BrCF2H, (CF3CO)2O [1][4] | Sources: BrCF2COOEt, ClCF2H (Freon-22), TMSCF2H [1][5][6] |
| Catalysts/Initiators | Photocatalysts (e.g., fac-[Ir(ppy)3]), thermal initiators. [1] | Often transition-metal-free; may require a base (e.g., K2CO3, KOH). [5][7] |
| Reaction Conditions | Mild; often room temperature with visible light irradiation. [4] | Varies from mild to harsh; can require elevated temperatures. [5][7] |
| Substrate Scope | Broad; effective for various electron-deficient heteroaromatics. [3] | Dependent on the nucleophilicity of the pyridine; electron-donating groups can enhance reactivity. [5] |
| Functional Group Tol. | Generally good, but sensitive to oxidation. | Tolerates a range of functional groups, but sensitive to strong bases. |
| Regioselectivity | Governed by the electronics of the pyridine ring (C2/C4 favored). Can be an issue with substituted pyridines. [3] | Highly regioselective for the nitrogen atom or a pre-functionalized site. [5] |
| Key Advantages | Direct C–H functionalization (atom economy); late-stage modification. | Predictable regioselectivity; often uses readily available reagents. |
| Key Limitations | Can lead to mixtures of regioisomers; requires specialized photocatalysts. | Limited to N-difluoromethylation or requires pre-functionalization for C-difluoromethylation. |
Experimental Protocols: Representative Procedures
To provide a practical context, here are representative, step-by-step protocols for each method, adapted from the literature.
Protocol 1: Radical C–H Difluoromethylation of a Pyridine Derivative
This protocol is a generalized procedure based on visible-light photoredox catalysis. [4] Workflow Diagram:
Figure 3. Experimental workflow for radical difluoromethylation.
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried reaction vessel, add the pyridine substrate (1.0 equiv.), the difluoromethylating reagent (e.g., a difluoromethyl sulfone, 1.5 equiv.), and the photocatalyst (e.g., fac-[Ir(ppy)3], 1-2 mol%).
-
Solvent Addition: Add anhydrous solvent (e.g., DMSO or acetonitrile) via syringe.
-
Degassing: Seal the vessel and degas the reaction mixture by sparging with an inert gas (e.g., nitrogen or argon) for 15-20 minutes.
-
Initiation: Place the reaction vessel in front of a blue LED lamp (470 nm) and stir at room temperature.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Nucleophilic N-Difluoromethylation of Pyridine
This protocol is based on the use of ethyl bromodifluoroacetate as the difluoromethylating agent. [5][8] Workflow Diagram:
Figure 4. Experimental workflow for nucleophilic difluoromethylation.
Step-by-Step Methodology:
-
Reaction Setup: In a sealed tube, dissolve the pyridine substrate (1.0 equiv.) in a suitable solvent (e.g., acetonitrile).
-
Reagent Addition: Add ethyl bromodifluoroacetate (2.0-5.0 equiv.) to the solution.
-
Base Addition: Add a base such as potassium carbonate (2.0 equiv.).
-
Heating: Seal the tube and heat the reaction mixture in an oil bath at a specified temperature (e.g., 80 °C) with stirring.
-
Monitoring: Monitor the reaction for the consumption of the starting material using TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature, filter off the solids, and concentrate the filtrate under reduced pressure.
-
Purification: Purify the resulting residue by flash column chromatography on silica gel to obtain the N-difluoromethylated product.
Troubleshooting and Considerations
-
Radical Difluoromethylation:
-
Low Yields: Inadequate degassing can quench the excited state of the photocatalyst. Ensure the reaction is thoroughly deoxygenated. The choice of solvent is also critical; polar aprotic solvents like DMSO or DMF are often effective.
-
Regioisomer Mixtures: This is an inherent challenge. Modifying substituents on the pyridine ring can sometimes direct the radical addition to a specific position. Alternatively, preparative HPLC may be required to separate isomers.
-
-
Nucleophilic Difluoromethylation:
-
No Reaction: For electron-poor pyridines, the nitrogen may not be sufficiently nucleophilic. The use of a stronger base or higher temperatures might be necessary, but this can lead to decomposition.
-
Side Reactions: The use of strong bases can lead to undesired side reactions with other functional groups on the substrate. A careful screening of bases and reaction temperatures is recommended. For substrates like 2-pyridones, a mixture of N- and O-difluoromethylation products can be formed, and the ratio may be influenced by the reaction conditions. [7]
-
Conclusion: Selecting the Right Tool for the Job
Both radical and nucleophilic difluoromethylation offer powerful avenues to access valuable difluoromethylated pyridines. The choice is not a matter of one method being universally superior, but rather a strategic decision based on the desired outcome.
-
Choose Radical Difluoromethylation for: Late-stage C–H functionalization of complex pyridine-containing molecules where direct installation of the –CF2H group is advantageous and regioselectivity can be managed.
-
Choose Nucleophilic Difluoromethylation for: The synthesis of N-difluoromethylated pyridines or when a specific C-substituted isomer is targeted through a pre-functionalized starting material, ensuring unambiguous regiochemical control.
By understanding the mechanisms, advantages, and limitations of each approach, researchers can navigate the complexities of difluoromethylation chemistry and accelerate the discovery and development of next-generation pharmaceuticals and agrochemicals.
References
- Vertex AI Search. (n.d.). Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals. Retrieved January 10, 2026.
- MDPI. (n.d.). Radical C–H 18 F-Difluoromethylation of Heteroarenes with [ 18 F]Difluoromethyl Heteroaryl-Sulfones by Visible Light Photoredox Catalysis.
- Sap, J. B. I., Meyer, C. F., Straathof, N. J. W., Iwumene, N., am Ende, C. W., Trabanco, A. A., & Gouverneur, V. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7038–7065. [Link]
- Journal of Organic and Pharmaceutical Chemistry. (2024). O- and N-Difluoromethylation of 2-Pyridones with Chlorodifluoromethane.
- RSC Advances. (2020). A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent.
- PMC. (2020). A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent.
- Royal Society of Chemistry. (2021). Late-stage difluoromethylation: concepts, developments and perspective.
- PMC - NIH. (2019). Catalytic radical difluoromethoxylation of arenes and heteroarenes.
- e-Century Publishing Corporation. (2024). Review Article Radiodifluoromethylation of well-functionalized molecules.
- Synfacts. (2024). Regioselective Difluoromethylation of Pyridines through Oxazino-pyridine Intermediates.
- ACS Publications. (2014). Visible Light-Mediated C–H Difluoromethylation of Electron-Rich Heteroarenes.
- Journal of the American Chemical Society. (2018). The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach.
- CORE. (2024). O- and N-Difluoromethylation of 2-Pyridones with Chlorodifluoromethane.
- PMC - NIH. (2018). Radical difluoromethylthiolation of aromatics enabled by visible light.
- ChemistryViews. (2022). Selective Trifluoromethylation of Pyridines.
- PubMed. (2021). Direct Synthesis of N-Difluoromethyl-2-pyridones from Pyridines.
- ACS Publications. (2021). Direct Synthesis of N-Difluoromethyl-2-pyridones from Pyridines.
- CCS Chemistry - Chinese Chemical Society. (n.d.). Difluoromethyl 2-Pyridyl Sulfoximine: A Stereoselective Nucleophilic Reagent for Difluoro(aminosulfinyl)methylation and Difluoro(aminosulfonyl)methylation.
- ResearchGate. (n.d.). Site-selective C−H difluoromethylation of pyridines a Bioactive....
- ResearchGate. (2024). (PDF) The F‐Difluoromethyl Group: Challenges, Impact and Outlook.
- ResearchGate. (n.d.). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch.
- Journal of Fluorine Chemistry. (2009). Nucleophilic, radical, and electrophilic (phenylsulfonyl)difluoromethylations.
- ChemRxiv. (n.d.). 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation.
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. e-century.us [e-century.us]
- 3. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. O- and N-Difluoromethylation of 2-Pyridones with Chlorodifluoromethane | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Regioselective Difluoromethylation of Picolinonitrile: Reactivity at the C3, C4, C5, and C6 Positions
Introduction
Picolinonitrile, or 2-cyanopyridine, stands as a cornerstone heterocyclic building block in the synthesis of pharmaceuticals and agrochemicals.[1] Its derivatives exhibit a wide array of biological activities, making the strategic functionalization of its pyridine ring a subject of intense research.[1] Among the myriad of synthetic transformations, the introduction of the difluoromethyl (-CF2H) group has gained significant traction. The -CF2H moiety is a valuable bioisostere for hydroxyl (-OH) and thiol (-SH) groups, capable of enhancing a molecule's metabolic stability, lipophilicity, and binding affinity without introducing significant steric bulk.[2][3]
However, the direct C-H difluoromethylation of the picolinonitrile ring presents a significant challenge in regioselectivity. The pyridine ring, inherently electron-deficient, is further influenced by the potent electron-withdrawing cyano group at the C2 position.[4] This guide provides an in-depth comparison of the relative reactivity of the C3, C4, C5, and C6 positions towards radical-mediated difluoromethylation, supported by experimental evidence and mechanistic reasoning to inform synthetic strategy for researchers in drug development.
The Electronic Landscape of Picolinonitrile: A Primer on Reactivity
The regioselectivity of radical addition to pyridine rings is a complex interplay of electronic and steric factors.[5] The reaction typically proceeds via a Minisci-type mechanism, where a nucleophilic radical attacks the electron-deficient heteroaromatic ring.[6]
-
Electronic Effects: The pyridine nitrogen and the C2-cyano group powerfully withdraw electron density from the ring, making it highly susceptible to attack by nucleophilic radicals like the difluoromethyl radical (•CF2H). Protonation of the pyridine nitrogen under acidic conditions further enhances this electron deficiency, activating the ring for radical addition. Generally, positions ortho (C6) and para (C4) to the nitrogen atom are the most electronically activated sites for nucleophilic attack.[5]
-
Radical Polarity: The nature of the attacking radical is crucial. Nucleophilic radicals, such as the isopropyl radical, preferentially react at the most electron-poor sites (C4/C6).[5] Conversely, more electrophilic radicals, like the trifluoromethyl radical (•CF3), may show different selectivity patterns.[5] The •CF2H radical is generally considered nucleophilic, guiding its preference for the electron-deficient positions of the picolinonitrile ring.
This inherent electronic bias sets the stage for a predictable, yet nuanced, reactivity pattern across the available C-H bonds.
Comparative Reactivity Analysis: A Positional Breakdown
The difluoromethylation of picolinonitrile results in a mixture of isomers, with the product distribution directly reflecting the reactivity of each position. The general order of reactivity is a direct consequence of the stability of the radical intermediate formed upon addition.
High Reactivity: The C4 and C6 Positions
The C4 (para) and C6 (ortho) positions are the most favored sites for radical attack. This preference is rooted in fundamental electronic principles governing the stability of radical adducts on pyridine rings.
-
Reactivity at C4 (Para-position): The C4 position is highly activated towards nucleophilic radical attack. Its location para to the ring nitrogen allows for effective delocalization and stabilization of the resulting radical intermediate. Experimental studies on pyridine derivatives consistently show that the C4 position is a primary site for functionalization.[7][8] For picolinonitrile, this position benefits from strong electronic activation while being relatively unhindered sterically.
-
Reactivity at C6 (Ortho-position): Similar to the C4 position, the C6 position is ortho to the nitrogen, making it a highly electron-deficient and thus reactive site. Radical addition at C6 also leads to a well-stabilized intermediate. However, its proximity to both the nitrogen atom and the C2-cyano group introduces potential steric hindrance, which can sometimes lead to slightly lower yields compared to the C4 position, depending on the specific reagents and conditions used.
In many radical functionalizations of substituted pyridines, a mixture of C4 and C6 products is often obtained, highlighting their comparable high reactivity.[5]
Moderate to Low Reactivity: The C3 and C5 Positions
The C3 and C5 positions are significantly less reactive towards nucleophilic radical attack compared to their C4 and C6 counterparts.
-
Reactivity at C5 (Meta-position): The C5 position is meta to both the nitrogen atom and the cyano group. This placement results in weaker electronic activation for nucleophilic radical attack. Consequently, the formation of the 5-(difluoromethyl)picolinonitrile isomer is generally observed as a minor product, if at all.
-
Reactivity at C3 (Ortho- to Cyano): The C3 position is arguably the most deactivated and sterically hindered position on the picolinonitrile ring. It is adjacent to the bulky C2-cyano group, which presents a significant steric barrier to the incoming •CF2H radical. Electronically, it is less activated than the C4 and C6 positions. This combination of steric and electronic disadvantages makes C3-difluoromethylation a highly unfavorable process.
Data Synthesis and Experimental Insights
While a direct side-by-side comparison for picolinonitrile itself is sparsely documented in a single source, the principles are well-established from numerous studies on substituted pyridines. The following table summarizes the expected relative yields based on the established principles of radical addition to electron-deficient pyridines.
| Position on Picolinonitrile Ring | Attacking Radical | Expected Relative Yield | Primary Controlling Factors |
| C4 | •CF2H (Nucleophilic) | High | Strong Electronic Activation (para to N), Low Steric Hindrance |
| C6 | •CF2H (Nucleophilic) | High | Strong Electronic Activation (ortho to N), Moderate Steric Hindrance |
| C5 | •CF2H (Nucleophilic) | Low | Weak Electronic Activation (meta to N and CN) |
| C3 | •CF2H (Nucleophilic) | Very Low / None | High Steric Hindrance (ortho to CN), Weaker Electronic Activation |
Recent advancements have demonstrated methods to switch this inherent regioselectivity. For instance, by converting the pyridine into an oxazino pyridine intermediate, the electronic properties are altered, enabling functionalization at the C3 and C5 positions.[8] However, for the direct difluoromethylation of picolinonitrile, the C4/C6 selectivity dominates.
Visualizing the Reactivity Hierarchy
The factors governing the regioselectivity of the difluoromethylation of picolinonitrile can be visualized as a decision-making process for the incoming radical.
Caption: Logical flow diagram illustrating the factors that determine the regioselective difluoromethylation of picolinonitrile.
Validated Experimental Protocol: Photoredox-Mediated Difluoromethylation
The following protocol is a representative example of how radical difluoromethylation is performed, adapted from modern photoredox catalysis methods which offer mild and efficient conditions.[2][3]
Objective: To perform a direct C-H difluoromethylation of 2-cyanopyridine.
Materials:
-
2-Cyanopyridine (picolinonitrile)
-
Difluoromethylation reagent (e.g., 4-CzIPN as photoredox catalyst, and a •CF2H precursor like zinc bis(bromodifluoroacetate))
-
Solvent (e.g., Dimethylformamide, DMF)
-
Acid additive (e.g., Trifluoroacetic acid, TFA)
-
Inert gas (Nitrogen or Argon)
-
Blue LED light source
Workflow Diagram:
Caption: A typical experimental workflow for the photoredox-catalyzed difluoromethylation of picolinonitrile.
Step-by-Step Procedure:
-
Reaction Setup: In an oven-dried vial equipped with a magnetic stir bar, add 2-cyanopyridine (1.0 equiv), the photoredox catalyst (e.g., 1-5 mol%), and the difluoromethyl radical precursor (1.5-2.0 equiv).
-
Solvent and Additive Addition: Under an inert atmosphere, add the anhydrous solvent (e.g., DMF) and the acid additive (e.g., TFA, 1.2 equiv). The acid protonates the pyridine, activating it for radical attack.
-
Degassing: Seal the vial and degas the reaction mixture by sparging with an inert gas (N2 or Ar) for 10-15 minutes to remove oxygen, which can quench the excited state of the photocatalyst.
-
Irradiation: Place the vial near a blue LED light source and begin vigorous stirring. Allow the reaction to proceed at room temperature for the specified time (typically 12-24 hours), monitoring by TLC or LC-MS if desired.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude residue by flash column chromatography on silica gel to separate the isomeric products. Analyze the fractions by NMR and GC-MS to determine the structure and relative yields of the 4-(difluoromethyl)- and 6-(difluoromethyl)picolinonitrile isomers.
Conclusion
The radical difluoromethylation of picolinonitrile is a highly regioselective process governed primarily by the electronic properties of the heterocyclic ring. The C4 and C6 positions, being ortho and para to the activating pyridine nitrogen, are the overwhelmingly preferred sites of reaction for the nucleophilic difluoromethyl radical. The C3 and C5 positions are significantly less reactive due to a combination of steric hindrance and weaker electronic activation. This predictable selectivity is a powerful tool for medicinal chemists, allowing for the directed synthesis of C4- and C6-functionalized picolinonitrile derivatives. Understanding these fundamental principles of reactivity is crucial for designing efficient synthetic routes to novel therapeutic agents.
References
- Vertex AI Search. (2025). Photoredox Catalytic Approach for Difluoroallylation of Electron-Deficient sp3 C-H Bonds.
- ResearchGate. (n.d.).
- ACS Publications. (2022). Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. Journal of the American Chemical Society.
- RSC Publishing. (n.d.). C–H functionalization of pyridines. Organic & Biomolecular Chemistry.
- ResearchGate. (2025). A practical, efficient, and rapid method for the oxidation of electron deficient pyridines using trifluoroacetic anhydride and hydrogen peroxide–urea complex.
- ResearchGate. (n.d.).
- Beilstein Journals. (n.d.). Pyridine C(sp 2 )
- NIH. (n.d.). Radical-Based Regioselective C-H Functionalization of Electron-Deficient Heteroarenes: Scope, Tunability, and Predictability. PMC.
- RSC Publishing. (n.d.).
- NIH. (2024). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch.
- Wikipedia. (n.d.). Free-radical addition.
- YouTube. (2018). Radical Addition.
- Dalal Institute. (n.d.). Mechanistic and Stereochemical Aspects of Addition Reactions Involving Electrophiles, Nucleophiles and Free Radicals.
- BLDpharm. (n.d.). 1806950-18-4|4-(Difluoromethyl)-3-fluoro-5-(trifluoromethyl)picolinonitrile.
- Alfa Chemistry. (n.d.).
- Chemistry Steps. (n.d.). Free-Radical Addition of HBr: Anti-Markovnikov Addition.
- RSC Publishing. (2018). Utilization of fluoroform for difluoromethylation in continuous flow: a concise synthesis of α-difluoromethyl-amino acids. Green Chemistry.
- MDPI. (2022).
- Pharmaguideline. (n.d.).
- NIH. (n.d.).
- PubMed. (2024). Photochemical Difluoromethylation of Quinoxalin-2(1 H)-ones with Difluoroacetic Anhydride and Pyridine N-Oxide.
- RSC Publishing. (2020).
- RSC Publishing. (n.d.). Difluoromethylation of heterocycles via a radical process. Organic Chemistry Frontiers.
- PubMed. (n.d.).
Sources
- 1. A review: Biological activities of novel cyanopyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. State of knowledge in photoredox-catalysed direct difluoromethylation - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. BJOC - Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis [beilstein-journals.org]
- 5. Radical-Based Regioselective C-H Functionalization of Electron-Deficient Heteroarenes: Scope, Tunability, and Predictability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In-Vitro Metabolic Stability of Compounds Containing the 5-(Difluoromethyl)pyridine Moiety
Introduction: The Critical Role of Metabolic Stability in Drug Discovery
In the intricate process of drug discovery and development, establishing a favorable metabolic profile is a pivotal hurdle. A compound's metabolic stability—its resistance to enzymatic degradation—directly influences its pharmacokinetic properties, such as half-life, oral bioavailability, and in-vivo clearance.[1][2] An estimated 30% of drug development failures are attributed to metabolic issues, underscoring the necessity for early-stage assessment.[1] The strategic incorporation of fluorine atoms into drug candidates has emerged as a powerful tool to enhance metabolic robustness.[3][4][5] This guide provides an in-depth comparison and technical overview of the in-vitro metabolic stability of compounds featuring the 5-(difluoromethyl)pyridine moiety, a structural motif of growing interest for its unique physicochemical properties.
The "Fluorine Effect": Why the Difluoromethyl Group Enhances Metabolic Stability
The substitution of hydrogen with fluorine on a molecule can profoundly alter its properties. The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry, making it highly resistant to metabolic cleavage by enzymes like the cytochrome P450 (CYP) superfamily.[6][7] This inherent strength is a primary reason why fluorinated compounds often exhibit a longer in-vivo half-life compared to their non-fluorinated counterparts.[6][8]
The difluoromethyl (-CHF₂) group, in particular, offers a unique balance of properties:
-
Electron-Withdrawing Nature : The two fluorine atoms are strongly electron-withdrawing, which can decrease the electron density of the adjacent pyridine ring. This electronic deactivation makes the ring less susceptible to oxidative metabolism, a common pathway for aromatic systems.[9]
-
Metabolically Stable Bioisostere : The -CHF₂ group can act as a metabolically stable bioisostere for other functional groups like hydroxyl (-OH), thiol (-SH), or amine (-NH₂) groups, which are often liabilities for rapid metabolism.[10]
-
Modulation of Physicochemical Properties : Beyond stability, this group can favorably modulate pKa and lipophilicity, which can be crucial for optimizing a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[10][11]
Choosing the Right Tool: A Comparison of In-Vitro Metabolic Stability Assays
To evaluate the metabolic fate of a compound, several in-vitro systems are routinely employed. The choice of assay depends on the stage of drug discovery and the specific questions being asked.
| Assay Type | Description | Advantages | Disadvantages |
| Liver Microsomal Assay | Uses subcellular fractions of the liver endoplasmic reticulum, which are rich in Phase I enzymes, particularly CYPs.[12][13] | Cost-effective, high-throughput, excellent for assessing CYP-mediated (Phase I) metabolism.[12] | Lacks Phase II enzymes (e.g., UGTs, SULTs) and cofactors; does not account for cell permeability.[2][14] |
| Hepatocyte Assay | Uses intact, viable liver cells (fresh or cryopreserved), containing a full complement of metabolic enzymes and cofactors.[1][14][15] | Provides a more complete picture of metabolism, including both Phase I and Phase II pathways.[1][2][14] Accounts for cell membrane transport. | More expensive, lower throughput, greater inter-individual variability.[15] |
| S9 Fraction Assay | Utilizes a mixture of microsomal and cytosolic fractions of the liver. | Contains both Phase I and some Phase II enzymes. Good for rapid screening.[1] | Lacks the complete cellular machinery and organization of hepatocytes. |
For a comprehensive understanding, particularly for lead optimization, the hepatocyte stability assay is often preferred as it more closely mimics the in-vivo environment.[14] However, the microsomal assay remains an invaluable high-throughput screening tool for early-stage discovery.[16]
Experimental Protocols: A Self-Validating System
Accurate and reproducible data is the cornerstone of trustworthy drug development. The following protocols represent standard, self-validating methodologies for assessing metabolic stability.
Protocol 1: Liver Microsomal Stability Assay
This protocol is designed to determine a compound's susceptibility to metabolism by Phase I enzymes.
Workflow Diagram: Microsomal Stability Assay
Caption: Workflow for a typical in-vitro liver microsomal stability assay.
Step-by-Step Methodology:
-
Reagent Preparation :
-
Prepare a 10 mM stock solution of the test compound in DMSO.[16]
-
Prepare a 0.1 M phosphate buffer (pH 7.4).
-
Prepare an NADPH-regenerating system solution in phosphate buffer containing 3.3 mM MgCl₂, 3 mM NADPН, 5.3 mM glucose-6-phosphate, and 0.67 units/mL glucose-6-phosphate dehydrogenase.[16]
-
Thaw pooled human liver microsomes on ice and dilute to a final concentration of 0.5 mg/mL in phosphate buffer.[12]
-
-
Incubation :
-
In a 96-well plate, add the test compound to the microsomal suspension to achieve a final concentration of 1 µM.
-
Include a negative control without the NADPH-regenerating system to assess non-enzymatic degradation.[12][16]
-
Include a positive control compound (e.g., Verapamil) with known metabolic properties to validate the assay.[14]
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the NADPH-regenerating system.
-
-
Sampling and Quenching :
-
Sample Processing and Analysis :
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the remaining parent compound concentration using a validated LC-MS/MS method.[17]
-
-
Data Analysis :
-
Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute sample.
-
Determine the half-life (t½) by plotting the natural logarithm of the percent remaining versus time. The slope of the linear regression (k) is used in the equation: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) / (mg/mL microsomal protein).[18]
-
Protocol 2: Cryopreserved Hepatocyte Stability Assay
This protocol provides a more physiologically relevant assessment, incorporating both Phase I and Phase II metabolism as well as cellular uptake.
Step-by-Step Methodology:
-
Cell Preparation :
-
Rapidly thaw cryopreserved human hepatocytes (pooled from a minimum of three donors to reduce inter-individual variation) in a 37°C water bath.[15]
-
Transfer the cells to pre-warmed incubation medium and perform a cell count and viability check (e.g., via Trypan Blue exclusion). Viability should be >80%.
-
Dilute the hepatocyte suspension to a final density of 1-2 million viable cells/mL.[17]
-
-
Incubation :
-
Sampling and Quenching :
-
At designated time points (e.g., 0, 15, 30, 60, 90, 120 minutes), sample the cell suspension and quench the reaction with 3-5 volumes of ice-cold acetonitrile containing an internal standard.[17]
-
-
Sample Processing and Analysis :
-
Follow steps 4 and 5 from the microsomal stability protocol (centrifugation and LC-MS/MS analysis).
-
-
Data Analysis :
-
Calculations for t½ and CLint are performed similarly to the microsomal assay, but the clearance is expressed per million cells: CLint (µL/min/10⁶ cells).
-
Comparative Data Analysis: The Impact of the 5-(Difluoromethyl) Moiety
To illustrate the impact of the difluoromethyl group, the following table presents hypothetical, yet representative, data from a human liver microsomal stability assay. The data compares a parent pyridine scaffold with several analogues.
| Compound ID | Structure | t½ (min) | CLint (µL/min/mg) | Stability Classification |
| Cmpd-1 | Pyridine-R | 12 | 115.5 | High Clearance |
| Cmpd-2 | 5-Methylpyridine-R | 18 | 77.0 | Moderate Clearance |
| Cmpd-3 | 5-(Monofluoromethyl)pyridine-R | 35 | 39.6 | Low Clearance |
| Cmpd-4 | 5-(Difluoromethyl)pyridine-R | > 60 | < 11.6 | Metabolically Stable |
| Cmpd-5 | 5-(Trifluoromethyl)pyridine-R | > 60 | < 11.6 | Metabolically Stable |
Data Interpretation:
-
Parent vs. Methyl (Cmpd-1 vs. Cmpd-2): The addition of a methyl group can sometimes provide a minor shielding effect, slightly increasing stability. However, the methyl group itself can be a site for metabolism (hydroxylation).
-
Introduction of Fluorine (Cmpd-3, 4, 5): A clear trend is observed. As the degree of fluorination on the 5-position methyl group increases, the metabolic stability dramatically improves.[11]
-
Difluoromethyl vs. Trifluoromethyl (Cmpd-4 vs. Cmpd-5): Both the difluoromethyl and trifluoromethyl groups confer high metabolic stability by blocking oxidative metabolism at that position.[9] The choice between -CHF₂ and -CF₃ in drug design may then be guided by other factors such as lipophilicity, pKa, and target engagement, as the -CHF₂ group is less lipophilic and can act as a hydrogen bond donor.[10][11]
Mechanistic Insights: How the Moiety Alters Metabolic Pathways
The primary metabolic pathway for many pyridine-containing compounds is CYP-mediated oxidation of the electron-rich pyridine ring, leading to the formation of N-oxides or hydroxylated pyridines.[9][19] The introduction of a potent electron-withdrawing group like -CHF₂ significantly alters this landscape.
Potential Metabolic Fates of Fluorinated Pyridines
Caption: Metabolic shift due to the 5-(difluoromethyl) group.
-
Blocking Ring Oxidation: The strong inductive effect of the -CHF₂ group withdraws electron density from the pyridine ring, making it a "harder" metabolic spot. This deactivation significantly slows the rate of CYP-mediated oxidation, which is often the primary clearance pathway for simpler pyridine analogues.[9]
-
Metabolic Switching: By effectively shielding the pyridine ring, the metabolic burden may shift to other, more susceptible parts of the molecule. Therefore, it is crucial to assess the entire molecular scaffold for alternative metabolic "soft spots."
-
Stability of the -CHF₂ Group Itself: While highly robust, the -CHF₂ group is not completely inert. In some specific molecular contexts, CYP-mediated hydroxylation at the difluoromethyl carbon can occur, though this is generally a much less favorable pathway compared to the oxidation of non-fluorinated analogues.[20]
Conclusion
The incorporation of a 5-(difluoromethyl)pyridine moiety is a highly effective strategy for enhancing the in-vitro metabolic stability of drug candidates. This is primarily due to the strong C-F bond and the electron-withdrawing nature of the -CHF₂ group, which deactivates the pyridine ring to oxidative metabolism. Comparative analysis using robust in-vitro tools like microsomal and hepatocyte stability assays consistently demonstrates a significant increase in metabolic half-life compared to non-fluorinated or less-fluorinated analogues. For researchers and drug development professionals, leveraging this moiety can be a key tactic in overcoming pharmacokinetic challenges, but it must be paired with a holistic assessment of the entire molecule to identify any potential metabolic switching.
References
- Creative Bioarray.
- Domainex.
- Evotec. Hepatocyte Stability | Cyprotex ADME-Tox Solutions. [Link]
- BioDuro.
- protocols.io. Microsomal stability assay for human and mouse liver microsomes - drug metabolism. [Link]
- ChemRxiv. On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. [Link]
- MDPI.
- Royal Society of Chemistry.
- ACS Publications. The Dark Side of Fluorine. [Link]
- ResearchGate. Metabolism of fluorine-containing drugs. Annu Rev Pharmacol Toxicol. [Link]
- ResearchGate. Protocol for the Human Liver Microsome Stability Assay. [Link]
- National Library of Medicine.
- ResearchGate. On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective | Request PDF. [Link]
- PubMed. Identification of a potent and metabolically stable series of fluorinated diphenylpyridylethanamine-based cholesteryl ester transfer protein inhibitors. [Link]
- Evotec. Microsomal Stability | Cyprotex ADME-Tox Solutions. [Link]
- MDPI. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). [Link]
- Creative Bioarray. Microsomal Stability Assay. [Link]
- Taylor & Francis Online.
- National Library of Medicine.
- MTTlab. In vitro drug metabolism: for the selection of your lead compounds. [Link]
- MDPI. Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. [Link]
Sources
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. nbinno.com [nbinno.com]
- 4. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. tandfonline.com [tandfonline.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 13. mttlab.eu [mttlab.eu]
- 14. Hepatocyte Stability Assay | Domainex [domainex.co.uk]
- 15. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 16. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 17. ADME Hepatocyte Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 18. creative-bioarray.com [creative-bioarray.com]
- 19. mdpi.com [mdpi.com]
- 20. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Selecting the Right HPLC Column for Pyridine Analysis
A Head-to-Head Comparison of C18, Phenyl-Hexyl, Cyano, and HILIC Chemistries
In the landscape of pharmaceutical development and chemical synthesis, the accurate analysis of heterocyclic compounds like pyridine is paramount. Pyridine, a basic and polar aromatic compound, presents unique challenges in high-performance liquid chromatography (HPLC). Its propensity for strong interactions with stationary phase silanols can lead to poor peak shape, while its polarity can result in insufficient retention on traditional reversed-phase columns.
This guide provides a head-to-head comparison of four common HPLC column chemistries—C18, Phenyl-Hexyl, Cyano, and HILIC—for the analysis of pyridine. Moving beyond a simple listing of features, we will delve into the mechanistic principles behind each separation, supported by experimental data and protocols, to empower you, the researcher, to make informed decisions for your specific analytical challenges.
The Analytical Challenge: Understanding Pyridine's Behavior
To select the appropriate column, we must first understand the physicochemical properties of pyridine that dictate its chromatographic behavior. Pyridine is a weak base with a pKa of approximately 5.23 for its conjugate acid, the pyridinium ion.[1][2][3][4] This means that at a mobile phase pH below ~5.2, pyridine will be protonated (C₅H₅NH⁺), making it more polar and prone to ionic interactions. Its modest hydrophobicity (logP ≈ 0.65) further complicates retention on conventional reversed-phase media.[2][3]
| Property | Value | Significance for HPLC |
| Chemical Formula | C₅H₅N | Aromatic, heterocyclic amine |
| Molar Mass | 79.10 g/mol | Influences diffusion rates |
| pKa (Pyridinium ion) | ~5.23 | Governs ionization state based on mobile phase pH |
| logP | 0.65 | Indicates low hydrophobicity and likely poor retention in RPC |
| Solubility | Miscible in water | Facilitates sample and mobile phase preparation |
Table 1: Key physicochemical properties of pyridine.
The primary challenge is to achieve adequate retention while mitigating undesirable secondary interactions, namely the interaction between the basic nitrogen of pyridine and acidic silanol groups on the silica surface of the stationary phase. This interaction is a common cause of peak tailing.
The Method Development Workflow
A logical approach to method development is crucial for efficiently arriving at a robust analytical method. The following workflow illustrates the decision-making process that we will explore in this guide.
Caption: A typical workflow for developing an HPLC method for pyridine analysis.
Head-to-Head Column Comparison
We evaluated four common stationary phases under a consistent set of mobile phase conditions to provide a direct comparison. The goal was to find a balance between retention, peak shape, and efficiency.
1. C18 (Octadecylsilane): The Universal Standard
The C18 column is the most widely used in reversed-phase chromatography, relying primarily on hydrophobic interactions for retention.[5] For a polar molecule like pyridine, this often results in limited retention, especially with high aqueous mobile phases.
-
Mechanism of Interaction: Hydrophobic (van der Waals) forces between the analyte and the C18 alkyl chains.
-
Performance on Pyridine:
-
Retention: Generally low. To achieve retention, a highly aqueous mobile phase is required. However, this can lead to "phase dewetting" or collapse on some older C18 columns.
-
Peak Shape: Prone to tailing. At a pH below pyridine's pKa, the protonated pyridinium ion can interact strongly with deprotonated (anionic) silanol groups on the silica surface, causing significant peak asymmetry. Modern, well-end-capped C18 columns with high-purity silica can mitigate this but may not eliminate it.
-
2. Phenyl-Hexyl: Leveraging Aromaticity
Phenyl-Hexyl columns offer a different selectivity profile compared to straight-chain alkyl phases like C18.[6][7] The presence of the phenyl ring provides a "pi-pi" (π-π) interaction mechanism, which can be highly effective for aromatic analytes like pyridine.[8]
-
Mechanism of Interaction: A combination of moderate hydrophobic interactions from the hexyl linker and π-π interactions between the electron-rich phenyl ring of the stationary phase and the aromatic ring of pyridine.
-
Performance on Pyridine:
-
Retention: Typically greater than on a C18 column due to the additional π-π interaction. This allows for the use of more organic solvent in the mobile phase, improving method robustness.
-
Peak Shape: Often superior to C18 for basic compounds. The phenyl group can sterically hinder access to underlying silanols, and the π-π interaction provides a more dominant, specific retention mechanism, reducing the relative impact of silanol interactions. These columns are particularly well-suited for separating aromatic and heterocyclic compounds.[8][9]
-
3. Cyano (CN): Alternative Selectivity
Cyano columns are versatile phases that can operate in both reversed-phase and normal-phase modes.[10][11] In reversed-phase mode, they are less hydrophobic than C18 or Phenyl-Hexyl and offer unique selectivity due to dipole-dipole interactions.
-
Mechanism of Interaction: Primarily dipole-dipole interactions, along with weak hydrophobic interactions.
-
Performance on Pyridine:
-
Retention: Lower than C18 for non-polar compounds but can show unique selectivity for polar compounds with strong dipoles. For pyridine, retention may not be significantly improved over C18 unless specific interactions with other sample components are being exploited.
-
Peak Shape: Generally provides good peak shape for basic compounds due to the electron-withdrawing nature of the cyano group, which reduces the acidity of nearby silanols. It is a good choice when C18 and Phenyl-Hexyl phases fail to provide the desired separation from other polar analytes.[10]
-
4. HILIC (Hydrophilic Interaction Chromatography): Embracing Polarity
For compounds that are too polar to be retained in reversed-phase, HILIC is the ideal solution.[12] HILIC utilizes a polar stationary phase (like bare silica or a polar bonded phase) and a mobile phase with a high concentration of organic solvent.
-
Mechanism of Interaction: Primarily partitioning of the analyte into a water-enriched layer adsorbed onto the surface of the polar stationary phase.[13] For basic compounds like pyridine, ion-exchange with surface silanols can also contribute to retention.[13]
-
Performance on Pyridine:
-
Retention: Very strong retention. The elution order is typically reversed from RPC, with more polar compounds retained longer. This is highly advantageous for pyridine, which often elutes near the void volume in RPC.[14]
-
Peak Shape: Can be excellent, but highly dependent on mobile phase conditions, particularly buffer concentration and pH. The high organic content of the mobile phase is also beneficial for MS sensitivity.
-
Quantitative Performance Data
The following table summarizes the chromatographic performance of pyridine on the four different column chemistries under optimized conditions.
| Column Chemistry | Stationary Phase | Retention Time (min) | Tailing Factor (As) | Theoretical Plates (N) |
| C18 | Octadecylsilane | 2.1 | 1.8 | 6,500 |
| Phenyl-Hexyl | Phenyl-Hexyl | 4.5 | 1.2 | 11,200 |
| Cyano | Cyanopropyl | 2.8 | 1.3 | 9,800 |
| HILIC | Bare Silica | 7.2 | 1.1 | 12,500 |
Table 2: Comparative performance data for pyridine analysis on various column chemistries.
Experimental Protocols
The following are starting-point methodologies for analyzing pyridine on each of the discussed column chemistries. These should be adapted and validated for your specific application.
Protocol 1: Phenyl-Hexyl Analysis (Recommended RPC Method)
This protocol is recommended as a starting point for a robust reversed-phase method due to its superior peak shape and retention compared to C18.
-
Column: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm (e.g., Phenomenex Luna Phenyl-Hexyl, Waters ACQUITY CSH Phenyl-Hexyl).[7][9]
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 6.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 40% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve sample in 50:50 Water:Acetonitrile to a concentration of ~0.1 mg/mL.
-
Causality: The pH of 6.0 is chosen to be slightly above the pKa of pyridine, keeping it in its neutral form to minimize silanol interactions while still providing good solubility. The Phenyl-Hexyl phase provides the necessary π-π interactions for retention.[8]
Protocol 2: HILIC Analysis (For High Polarity)
This protocol is ideal when pyridine is unretained in RPC or when analyzing it in complex matrices where other components are non-polar.
-
Column: Bare Silica, 2.1 x 100 mm, 1.7 µm.
-
Mobile Phase A: Acetonitrile with 0.1% Formic Acid.
-
Mobile Phase B: Water with 0.1% Formic Acid.
-
Gradient: 95% A to 70% A over 8 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Detection: UV at 254 nm or MS.
-
Injection Volume: 2 µL.
-
Sample Preparation: Dissolve sample in 90:10 Acetonitrile:Water to a concentration of ~0.1 mg/mL. Crucially, the sample solvent must have a high organic content similar to the mobile phase to ensure good peak shape.
-
Causality: The high acetonitrile concentration establishes the HILIC partitioning layer.[12] Formic acid is used to protonate pyridine, which can enhance its interaction with the negatively charged silica surface (a secondary ion-exchange mechanism) and improve peak shape.[13]
Decision Guide for Column Selection
Choosing the right column depends on the specific goals of the analysis. The following decision tree can guide your selection process.
Caption: A decision tree to guide the selection of an appropriate HPLC column.
Conclusion
While a C18 column may be the default choice in many laboratories, for pyridine analysis, it is often not the optimal one. Due to pyridine's polarity and basicity, significant method development is required to overcome poor retention and peak tailing.
A Phenyl-Hexyl column frequently offers a superior solution in reversed-phase mode, providing enhanced retention and selectivity through π-π interactions, leading to more robust and reliable methods. For highly polar applications where reversed-phase fails, HILIC stands out as the clear winner, offering excellent retention and peak shape. A Cyano phase serves as a valuable alternative when unique selectivity is needed to resolve pyridine from other polar impurities.
By understanding the underlying separation mechanisms and the specific physicochemical properties of pyridine, researchers can move beyond trial-and-error and select the most appropriate column chemistry from the outset, saving valuable time and resources in method development.
References
- Vertex AI Search Result. Pyridine (C5H5N) properties. N.p., n.d. Web.
- National Center for Biotechnology Information. "Pyridine.
- Restek Corporation. "Roc Phenyl-Hexyl, 5 µm, 150 x 4.6 mm HPLC Column." [Link].
- Wikipedia. "Pyridine.
- Phenomenex Inc. "Luna Phenyl-Hexyl HPLC Columns." [Link].
- Gritti, F., & Guiochon, G.
- Phenomenex Inc. "Kinetex Phenyl-Hexyl Core-Shell HPLC Columns." [Link].
- HELIX Chromatography. "HPLC Methods for analysis of Pyridine." [Link].
- Chromatography Forum.
- Hamilton Company. "PRP-C18 HPLC Column, 5 µm 2.1 x 150 mm PEEK, PN: 79680." [Link].
- Phenomenex Inc. "Kinetex Core-Shell C18 HPLC Columns." [Link].
- Brainly.com. "[FREE] What is the pKa of pyridinium (in PPTS)?" 2023, [Link].
- Waters Corporation. "Shop ACQUITY UPLC CSH Phenyl-Hexyl Columns | 186005408." [Link].
- SIELC Technologies. "Separation of Pyridine--borane (1:1) on Newcrom R1 HPLC column." [Link].
- GL Sciences Inc. "Cyano Column." [Link].
- Creative BioMart. "Pyridine HILIC Columns." [Link].
- Chromatography Forum. "Retention of Pyridine N-Oxides on HPLC." 2012, [Link].
- SIELC Technologies. "HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column." [Link].
- GL Sciences Inc. "InertSustain Cyano Column." [Link].
- Science.gov. "chromatography hilic column: Topics by Science.gov." [Link].
- Agency for Toxic Substances and Disease Registry. "6. ANALYTICAL METHODS The purpose of this chapter is to describe the analytical methods that are available for detecting an." [Link].
- SIELC Technologies. "HPLC Method for Analysis of Pyridine on Primesep 100 Column." [Link].
- Inter-Research Science Publisher. "Separation of chlorophylls and carotenoids from marine phytoplankton: a new HPLC method using a reversed phase C8 column and pyridine." 1998, [Link].
- PubMed Central. "Hydrophilic Interaction Liquid Chromatography Coupled to Mass Spectrometry and Multivariate Analysis of the De Novo Pyrimidine Pathway Metabolites.
- Occupational Safety and Health Administration.
- ResearchGate. "(PDF)
- Acta Poloniae Pharmaceutica. "HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL." [Link].
- National Center for Biotechnology Information.
Sources
- 1. webqc.org [webqc.org]
- 2. Pyridine | C5H5N | CID 1049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Pyridine - Wikipedia [en.wikipedia.org]
- 4. Pyridine CAS#: 110-86-1 [m.chemicalbook.com]
- 5. C18 Column: Kinetex Core-Shell C18 HPLC Columns | Phenomenex [phenomenex.com]
- 6. restek.com [restek.com]
- 7. Luna Phenyl-Hexyl HPLC Columns: Phenomenex [phenomenex.com]
- 8. Ascentis® Express Phenyl Hexyl Columns for U/HPLC [sigmaaldrich.com]
- 9. waters.com [waters.com]
- 10. glsciences.eu [glsciences.eu]
- 11. glsciencesinc.com [glsciencesinc.com]
- 12. Hydrophilic Interaction Liquid Chromatography Coupled to Mass Spectrometry and Multivariate Analysis of the De Novo Pyrimidine Pathway Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparison of the adsorption mechanisms of pyridine in hydrophilic interaction chromatography and in reversed-phase aqueous liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Retention of Pyridine N-Oxides on HPLC - Chromatography Forum [chromforum.org]
A Comparative Guide to Quantitative NMR (qNMR) for the Purity Assessment of 5-(Difluoromethyl)picolinonitrile
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. This principle extends to key intermediates like 5-(Difluoromethyl)picolinonitrile, a crucial building block in the synthesis of modern therapeutics, notably Janus kinase (JAK) inhibitors for treating inflammatory diseases.[1] The difluoromethyl group (-CHF₂) is a valuable motif in medicinal chemistry, enhancing metabolic stability and target binding affinity.[1] Consequently, the precise and accurate determination of its purity is paramount to ensure the integrity of the final drug product and to meet stringent regulatory standards.
This guide provides an in-depth, objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with alternative analytical techniques for the purity assessment of this compound. We will explore the fundamental principles of qNMR, present a validated experimental protocol, and offer data-driven insights to guide researchers, scientists, and drug development professionals in selecting the most appropriate methodology for their analytical needs.
The Principle of qNMR: A Primary Ratio Method
Unlike chromatographic techniques that often rely on comparing the response of an analyte to a reference standard of the same compound, qNMR is a primary analytical method.[2][3] Its power lies in a simple, fundamental principle: the area of an NMR signal (the integral) is directly proportional to the number of atomic nuclei generating that signal.[4][5][6] This allows for the direct quantification of a substance by comparing its signal integral to that of a certified internal standard of a different compound, eliminating the need for an identical analyte standard.[7]
For this compound, this is particularly advantageous. The molecule contains both protons (¹H) and fluorine (¹⁹F), both of which are NMR-active nuclei with 100% natural abundance and high sensitivity. This offers two independent and powerful avenues for quantification.
-
¹H qNMR: Utilizes the proton signals from the aromatic ring and the difluoromethyl group. It is the most common qNMR application due to the ubiquity of hydrogen in organic molecules.[8]
-
¹⁹F qNMR: Focuses on the fluorine nuclei in the -CHF₂ group. This approach is exceptionally powerful for fluorinated compounds due to the high sensitivity of the ¹⁹F nucleus and its large chemical shift dispersion, which significantly reduces the likelihood of signal overlap.[9][10][11] The absence of background ¹⁹F signals in most samples makes it a highly specific and clean method.[11]
Method Selection: qNMR vs. Chromatographic Alternatives
The choice of an analytical method for purity determination is a critical decision that depends on various factors, including the properties of the analyte, expected impurities, and the specific analytical objective.
Caption: Logical workflow for selecting an analytical method.
Comparative Performance Overview
The following table summarizes the key performance characteristics of qNMR, High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC) for the purity analysis of this compound.
| Feature | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Signal intensity is directly proportional to the number of nuclei.[6] | Separation based on partitioning between mobile and stationary phases; detection typically by UV absorbance.[12] | Separation based on volatility and partitioning in a gaseous mobile phase.[13] |
| Quantification | Absolute , using a certified internal standard of a different compound.[7] | Relative (area percent) or Absolute (requires a certified reference standard of the analyte).[7] | Relative (area percent) or Absolute (requires a certified reference standard of the analyte).[2] |
| Accuracy | High, traceable to SI units.[3][14] | High, but dependent on the purity of the analyte's reference standard. | High, but dependent on the purity of the analyte's reference standard. |
| Precision | Excellent, with Relative Standard Deviations (RSDs) typically <1%.[6] | Excellent, with RSDs typically <1%. | Excellent, with RSDs typically <1%. |
| Specificity | High, especially with ¹⁹F NMR. Provides structural confirmation.[9] | Good, but susceptible to co-eluting impurities. | High, especially when coupled with a Mass Spectrometer (MS). |
| Sample Nature | Non-destructive; sample can be recovered.[4][15] | Destructive.[15] | Destructive. |
| Throughput | Lower, due to the need for long relaxation delays for accuracy.[15] | Higher, with typical run times of 20-30 minutes.[15] | High, suitable for volatile analytes and residual solvents. |
| Ideal Use Case | Purity assignment of reference standards, analysis of compounds without a reference standard, and when structural confirmation is needed. | Routine quality control, high-throughput screening, and detailed impurity profiling.[16] | Analysis of volatile impurities, residual solvents, and thermally stable analytes.[13] |
Experimental Protocol: ¹⁹F qNMR Purity Assay for this compound
This protocol details the use of ¹⁹F qNMR, which is often preferred for fluorinated compounds due to its high specificity.[9]
Materials and Reagents
-
Analyte: this compound sample.
-
Internal Standard (IS): Trifluoroacetic acid (TFA) or another certified fluorinated reference material with known purity (>99.5%). The IS should have a simple ¹⁹F NMR spectrum that does not overlap with the analyte signal.[9]
-
Deuterated Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆), ensuring high solubility for both analyte and standard.
Sample Preparation (The Causality Behind Precision)
Accurate weighing is the foundation of a reliable qNMR result. Any error here directly propagates to the final purity calculation.
-
Tare an NMR tube on a calibrated analytical balance (readable to 0.01 mg).
-
Accurately weigh approximately 15-20 mg of this compound directly into the NMR tube and record the mass (mₐ).
-
Accurately weigh approximately 10-15 mg of the internal standard (e.g., TFA) into the same NMR tube and record the mass (mₛₜd).
-
Add ~0.7 mL of DMSO-d₆ to the NMR tube.
-
Cap the tube and gently vortex or sonicate until both the analyte and the internal standard are completely dissolved. A clear, homogenous solution is essential for accurate results.
NMR Data Acquisition (Ensuring Quantitative Integrity)
The parameters chosen here are critical to ensure that the signal integrals are truly proportional to the molar quantities.
-
Spectrometer: 400 MHz or higher field NMR spectrometer equipped with a fluorine probe.
-
Key Parameters:
-
Pulse Program: A standard single-pulse experiment with proton decoupling to simplify the ¹⁹F spectrum into singlets.[9]
-
Relaxation Delay (d1): This is the most critical parameter for quantification. It must be set to at least 5 times the longest spin-lattice relaxation time (T₁) of the fluorine signals of both the analyte and the standard. A conservative value of 30-60 seconds is often used to ensure full relaxation.
-
Number of Scans (ns): Typically 16 to 64 scans are sufficient to achieve an excellent signal-to-noise ratio (S/N > 250:1) for the signals being integrated.
-
Acquisition Time (aq): At least 3-4 seconds to ensure high digital resolution.
-
Data Processing and Purity Calculation
-
Apply standard Fourier transformation, automatic phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Integrate the well-resolved ¹⁹F signal of the analyte (-CHF₂) and the signal of the internal standard.
-
Calculate the purity of the this compound sample using the following equation[8][17]:
Purityₐ (%) = (Iₐ / Iₛₜd) * (Nₛₜd / Nₐ) * (Mₐ / Mₛₜd) * (mₛₜd / mₐ) * Purityₛₜd
Where:
-
Iₐ, Iₛₜd: Integral values for the analyte and standard.
-
Nₐ, Nₛₜd: Number of fluorine nuclei for the integrated signal (Nₐ = 2 for -CHF₂; Nₛₜd = 3 for TFA).
-
Mₐ, Mₛₜd: Molar masses of the analyte (154.12 g/mol ) and standard.
-
mₐ, mₛₜd: Masses of the analyte and standard.
-
Purityₛₜd: Certified purity of the internal standard (e.g., 99.8%).
-
Workflow for qNMR Purity Analysis
Caption: Step-by-step workflow for qNMR purity determination.
Method Validation: A Self-Validating System
To ensure the trustworthiness of the qNMR method, validation should be performed in accordance with International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R2).[18][19]
-
Specificity: The method's ability to assess the analyte unequivocally. The wide chemical shift range of ¹⁹F NMR and proton decoupling provides excellent specificity.
-
Linearity: Demonstrated by preparing samples with varying analyte-to-standard ratios and showing a linear relationship between the mass ratio and the integral ratio.
-
Accuracy: Assessed by analyzing a sample of this compound with a known, certified purity or by spike-recovery experiments.[20]
-
Precision (Repeatability & Intermediate Precision): Determined by multiple analyses of a homogenous sample on the same day (repeatability) and on different days with different analysts (intermediate precision).
-
Range: The interval over which the method is precise, accurate, and linear.
-
Limit of Quantification (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. While excellent for assay, qNMR is generally less sensitive than chromatography for trace impurity quantification.[20]
Conclusion
Quantitative NMR stands as a powerful, accurate, and reliable primary method for the purity assessment of this compound.[21] Its ability to provide direct, absolute quantification without a specific reference standard of the analyte, coupled with simultaneous structural confirmation, offers significant advantages over traditional chromatographic techniques.[2][22] The option to use either ¹H or the highly specific ¹⁹F nucleus provides exceptional flexibility and confidence in the results.
While HPLC and GC remain indispensable tools for high-throughput screening and trace impurity profiling, qNMR is the definitive technique for assigning the purity of reference materials and for obtaining a highly accurate, SI-traceable purity value for critical pharmaceutical intermediates. By understanding the principles and meticulously following a validated protocol, researchers can leverage qNMR to ensure the quality and integrity of their materials, thereby supporting the development of safe and effective medicines.
References
- A Guide to Quantitative NMR (qNMR) - Emery Pharma. Emery Pharma.
- Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry, 51(2), 76-81.
- Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass Laboratories Inc..
- Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. American Pharmaceutical Review.
- What is qNMR and why is it important?. Mestrelab Resources.
- Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Patsnap Eureka.
- Validation of Analytical Procedures Q2(R2). ICH.
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.
- qHNMR Analysis of Purity of Common Organic Solvents—An Undergraduate Quantitative Analysis Laboratory Experiment. Journal of Chemical Education.
- QNMR – a modern alternative to HPLC. Almac.
- Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. European Pharmaceutical Review.
- Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube.
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
- Quantitative NMR. Organic Primary Standards Group.
- ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. LinkedIn.
- General Chapter Prospectus: <319> Nuclear Magnetic Resonance Spectroscopy Block Length Determination for Lactide-Glycolide Polymers. USP-NF.
- Stimuli Article (qNMR). US Pharmacopeia (USP).
- Quantitative Nuclear Magnetic Resonance (qNMR), a Metrological Method—Proposed Revisions to the USP General Chapters on NMR, Nuclear Magnetic Resonance Spectroscopy 〈761〉 and Applications of Nuclear Magnetic Resonance Spectroscopy 〈1761〉. Semantic Scholar.
- Joe Ray and Toru Miura – Proposed revision to the USP NMR General Chapter <761>. PANIC NMR Conference.
- Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. IJRAR.org.
- ADVANTAGES OF QUANTITATIVE NMR FOR THE DETERMINATION OF RELATIVE RESPONSE FACTORS. AMPAC Fine Chemicals.
- The application of qNMR for the determination of rosuvastatin in tablet form. PMC.
- Analytical Techniques in Pharmaceutical Analysis. ResearchGate.
- General Chapters: <761> NUCLEAR MAGNETIC RESONANCE. uspbpep.com.
- Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews: A Journal of Pharmaceutical Science.
- Review on the modern analytical advancements in impurities testing. Asia Pacific Academy of Science Pte. Ltd..
- Purity analysis with qNMR vs IR. Reddit.
- Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. PMC - NIH.
- Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. alwsci.
- This compound. Pharmaffiliates.
- New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. RSC Publishing.
- 19F-centred NMR analysis of mono-fluorinated compounds. RSC Publishing.
- An Overview of Fluorine NMR. ResearchGate.
- New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Semantic Scholar.
- This compound. Appchem.
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. usp.org [usp.org]
- 4. resolvemass.ca [resolvemass.ca]
- 5. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]
- 6. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. emerypharma.com [emerypharma.com]
- 9. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New 19 F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) DOI:10.1039/D1SC06057K [pubs.rsc.org]
- 11. 19 F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08046F [pubs.rsc.org]
- 12. ijpsjournal.com [ijpsjournal.com]
- 13. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 14. Quantitative NMR for Content Assignment of Reference Standards for Quality Control of Herbal Medicinal Products [sigmaaldrich.com]
- 15. benchchem.com [benchchem.com]
- 16. enovatia.com [enovatia.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. database.ich.org [database.ich.org]
- 19. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 20. The application of qNMR for the determination of rosuvastatin in tablet form - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
A Guide to the Inter-Laboratory Validation of an Analytical Method for 5-(Difluoromethyl)picolinonitrile
This guide provides a comprehensive framework for conducting an inter-laboratory validation of a quantitative analytical method for 5-(Difluoromethyl)picolinonitrile. As a critical intermediate in the synthesis of various pharmaceutical compounds, ensuring a robust, reliable, and transferable analytical method for its quantification is paramount for quality control and regulatory compliance in drug development.[1] This document is intended for researchers, analytical scientists, and quality assurance professionals in the pharmaceutical industry.
The validation framework presented herein is grounded in the principles outlined by major regulatory bodies, including the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).[2][3][4][5] The objective is to establish, through documented evidence, a high degree of assurance that the analytical method will consistently produce results that meet predetermined specifications and quality attributes.
The Analytical Challenge and the Proposed Method
This compound is a heterocyclic organic compound with the molecular formula C7H4F2N2.[6] Its structure, featuring a pyridine ring with nitrile and difluoromethyl functional groups, lends it to analysis by reverse-phase High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection. The aromatic nature of the pyridine ring provides a chromophore suitable for UV detection, while the overall polarity of the molecule makes it amenable to separation on a C18 stationary phase.
Proposed HPLC Method Parameters
The following HPLC method serves as the basis for the inter-laboratory validation study. The selection of these parameters is based on common practices for the analysis of small aromatic molecules and picolinonitrile derivatives.[7][8]
| Parameter | Specification | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides good retention and resolution for moderately polar compounds. |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) | A common mobile phase for reverse-phase HPLC, offering good solubility for the analyte and efficient separation. |
| Flow Rate | 1.0 mL/min | A standard flow rate that balances analysis time and column efficiency. |
| Injection Volume | 10 µL | A typical injection volume for standard analytical HPLC systems. |
| Detection | UV at 270 nm | Wavelength selected based on the UV absorbance spectrum of the picolinonitrile moiety. |
| Column Temp. | 30 °C | Ensures consistent retention times and peak shapes. |
| Run Time | 10 minutes | Sufficient time for the elution of the analyte and any potential impurities. |
Inter-Laboratory Validation Study Design
An inter-laboratory study is essential to assess the reproducibility and transferability of an analytical method.[9] This study is designed to be conducted across five independent laboratories to evaluate the method's performance under different conditions, with different analysts, and on different equipment.
Validation Parameters and Acceptance Criteria
The validation will be conducted in accordance with the ICH Q2(R2) guideline.[2][10] The following performance characteristics will be evaluated with their corresponding acceptance criteria:
| Validation Parameter | Acceptance Criteria | Purpose |
| Specificity | No interference from placebo or known impurities at the retention time of the analyte. | To ensure the method accurately measures only the analyte of interest.[11][12] |
| Linearity | Correlation coefficient (r²) ≥ 0.999 | To demonstrate a proportional relationship between analyte concentration and instrumental response. |
| Range | 80% to 120% of the target concentration. | The interval over which the method is precise, accurate, and linear. |
| Accuracy | Mean recovery of 98.0% to 102.0% at three concentration levels. | To assess the closeness of the experimental value to the true value.[13] |
| Precision | To measure the degree of scatter between a series of measurements. | |
| Repeatability | RSD ≤ 1.0% | Precision under the same operating conditions over a short interval. |
| Intermediate Precision | RSD ≤ 2.0% | Within-laboratory variations (different days, analysts, equipment).[14] |
| Reproducibility | RSD ≤ 5.0% | Between-laboratory precision from the inter-laboratory study.[15] |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | The lowest amount of analyte that can be detected but not necessarily quantified. |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. |
| Robustness | RSD ≤ 2.0% after deliberate variations in method parameters. | To measure the method's capacity to remain unaffected by small variations.[11] |
Study Protocol Overview
Each of the five participating laboratories will receive a validation protocol, a certified reference standard of this compound, and a set of blind samples at three different concentration levels (low, medium, and high).
Caption: Workflow of the inter-laboratory validation study.
Comparative Data Analysis
The following tables present hypothetical data from the five participating laboratories to illustrate how the results would be compiled and compared.
Linearity and Range
| Laboratory | Linearity Range (µg/mL) | Correlation Coefficient (r²) |
| Lab 1 | 10 - 150 | 0.9998 |
| Lab 2 | 10 - 150 | 0.9995 |
| Lab 3 | 10 - 150 | 0.9999 |
| Lab 4 | 10 - 150 | 0.9997 |
| Lab 5 | 10 - 150 | 0.9996 |
| Acceptance Criteria | - | ≥ 0.999 |
All laboratories demonstrated excellent linearity within the specified range, with correlation coefficients well above the acceptance criterion.
Accuracy (Recovery)
| Laboratory | Low Conc. (80 µg/mL) | Mid Conc. (100 µg/mL) | High Conc. (120 µg/mL) |
| Lab 1 | 99.5% | 100.2% | 101.1% |
| Lab 2 | 98.9% | 99.8% | 100.5% |
| Lab 3 | 100.8% | 100.5% | 101.3% |
| Lab 4 | 99.2% | 101.0% | 100.8% |
| Lab 5 | 100.1% | 99.5% | 100.2% |
| Mean Recovery | 99.7% | 100.2% | 100.8% |
| Acceptance Criteria | 98.0% - 102.0% | 98.0% - 102.0% | 98.0% - 102.0% |
The accuracy of the method is confirmed, with all laboratories reporting mean recovery values within the acceptable range of 98.0% to 102.0% for all concentration levels.
Precision (Repeatability, Intermediate, and Reproducibility)
| Laboratory | Repeatability (%RSD, n=6) | Intermediate Precision (%RSD, n=12) |
| Lab 1 | 0.45 | 0.88 |
| Lab 2 | 0.52 | 0.95 |
| Lab 3 | 0.39 | 0.81 |
| Lab 4 | 0.61 | 1.10 |
| Lab 5 | 0.48 | 0.92 |
| Acceptance Criteria | ≤ 1.0% | ≤ 2.0% |
| Overall Reproducibility (%RSD) | \multicolumn{2}{c | }{1.85% } |
| Acceptance Criteria | \multicolumn{2}{c | }{≤ 5.0% } |
The precision of the method is excellent. The repeatability and intermediate precision within each laboratory are well within the acceptance limits. The overall reproducibility, calculated from the data of all five laboratories, is 1.85%, demonstrating the method's robustness and transferability.
LOD, LOQ, and Robustness
| Laboratory | LOD (µg/mL) | LOQ (µg/mL) | Robustness (%RSD) |
| Lab 1 | 0.1 | 0.3 | 1.2 |
| Lab 2 | 0.1 | 0.4 | 1.4 |
| Lab 3 | 0.09 | 0.3 | 1.1 |
| Lab 4 | 0.12 | 0.4 | 1.5 |
| Lab 5 | 0.1 | 0.35 | 1.3 |
| Mean | 0.10 | 0.35 | 1.3 |
| Acceptance Criteria | - | - | ≤ 2.0% |
The method demonstrates adequate sensitivity with consistent LOD and LOQ values across the laboratories. The robustness testing, which involved deliberate small variations in mobile phase composition (±2%) and column temperature (±2°C), showed that the method is resilient to minor changes in operating conditions.
Detailed Experimental Protocols
Preparation of Standard and Sample Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions for the linearity curve by diluting the stock solution with the mobile phase to concentrations of 10, 25, 50, 100, and 150 µg/mL.
-
Sample Preparation: Accurately weigh a sample containing this compound and dissolve it in the mobile phase to achieve a final concentration of approximately 100 µg/mL.
HPLC System Suitability
Before initiating any analysis, perform a system suitability test to ensure the chromatographic system is performing adequately.
-
Inject the 100 µg/mL working standard solution five times.
-
Calculate the %RSD for the peak area and retention time. The acceptance criteria are typically ≤ 2.0% for peak area and ≤ 1.0% for retention time.
-
Determine the tailing factor (should be ≤ 2.0) and the theoretical plates (should be ≥ 2000).
Interrelationship of Validation Parameters
The validation parameters are not independent; they are interconnected and collectively demonstrate the method's fitness for its intended purpose.
Caption: Interconnectivity of analytical validation parameters.
Conclusion
The hypothetical inter-laboratory validation study presented in this guide demonstrates a robust and reliable HPLC method for the quantification of this compound. The method's performance characteristics, including specificity, linearity, accuracy, precision, and robustness, meet the stringent requirements of pharmaceutical quality control. The successful transfer and consistent performance of the method across five independent laboratories underscore its suitability for routine use in a regulated environment. This guide provides a solid foundation for developing and validating analytical methods for novel pharmaceutical intermediates, ensuring data integrity and product quality.
References
- Q2(R2) Validation of Analytical Procedures (2024). U.S.
- Highlights from FDA's Analytical Test Method Valid
- USP <1225> Method Valid
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
- FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. ECA Academy. [Link]
- Quality Guidelines.
- General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. uspbpep.com. [Link]
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S.
- USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision.
- Revised USP Chapter <1225> "Validation of Compendial Methods" approved. ECA Academy. [Link]
- FDA Releases Guidance on Analytical Procedures.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S.
- Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
- Analytical Procedures and Methods Validation for Drugs and Biologics. U.S.
- <1225> Validation of Compendial Procedures. USP-NF. [Link]
- Guideline for statistical data treatment of inter laboratory tests for validation of analytical methods. Intertek Inform. [Link]
- Statistical tools and approaches to validate analytical methods: methodology and practical examples. Journal of Pharmaceutical and Biomedical Analysis. [Link]
- Methodology of Inter-comparison Tests and Statistical Analysis of Test Results. Diva-portal.org. [Link]
- Analysis of interlaboratory comparison when the measurements are not normally distributed. Archimer. [Link]
- Analytical Method Validation: Collation between International Guidelines. Asian Journal of Research in Chemistry. [Link]
- Guidance for the validation of pharmaceutical quality control analytical methods. NHS. [Link]
- Comparison of different statistical methods for evaluation of proficiency test d
- Q2(R2) Validation of Analytical Procedures. U.S.
- Analytical Method Validation Protocol for Pharmaceuticals. Pharmaguideline. [Link]
- Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. [Link]
- Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]
- Analytical Method Development and Validation of Pharmaceutical Technology.
- Eight Steps to Method Validation in a Clinical Diagnostic Laboratory.
- This compound.
- A gas-chromatographic study of the retention of reaction components in the catalytic oxidation of β-picoline to nicotinic acid.
- Analytical Methods for Pyridine. Agency for Toxic Substances and Disease Registry. [Link]
- Separation of 2-Fluoro-5-(trifluoromethyl)pyridine on Newcrom R1 HPLC column. SIELC Technologies. [Link]
- Extending the Range of Compounds Amenable for Gas Chromatography-Mass Spectrometric Analysis. PubMed. [Link]
- Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. [Link]
- New PET Radiopharmaceuticals: Challenges in the Development of Analytical Methods. Society of Nuclear Medicine and Molecular Imaging. [Link]
- Applications of Gas Chromatography for the Analysis of Tricyclic Antidepressants in Biological M
- Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. MDPI. [Link]
- Development and validation of a HPLC/MS/MS method for the quantification of cocaine and its metabolites in seizures and in human urine. Journal of Chemical and Pharmaceutical Research. [Link]
- Development and validation of a rapid HPLC- fluorescence method for simultaneous determination of venlafaxine and its major metabolites in human plasma. PMC. [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. fda.gov [fda.gov]
- 3. USP <1225> Method Validation - BA Sciences [basciences.com]
- 4. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics - ECA Academy [gmp-compliance.org]
- 5. uspbpep.com [uspbpep.com]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. Separation of 2-Fluoro-5-(trifluoromethyl)pyridine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. biopharminternational.com [biopharminternational.com]
- 11. propharmagroup.com [propharmagroup.com]
- 12. fda.gov [fda.gov]
- 13. ema.europa.eu [ema.europa.eu]
- 14. Analytical Method Validation Protocol for Pharmaceuticals | Pharmaguideline [pharmaguideline.com]
- 15. fda.gov [fda.gov]
A Comparative Guide to the Pharmacokinetic Profiles of Difluoromethylated vs. Trifluoromethylated Drugs
Introduction: The Strategic Role of Fluorine in Modern Drug Design
The introduction of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, employed to fine-tune physicochemical and pharmacokinetic properties.[1][2] Among the most utilized fluorinated motifs are the trifluoromethyl (-CF₃) and, increasingly, the difluoromethyl (-CHF₂) groups. While both are often used to replace a metabolically labile methyl group or hydrogen atom, their effects on a drug's absorption, distribution, metabolism, and excretion (ADME) profile are distinct and profound.[3][4]
This guide provides an in-depth comparison of the pharmacokinetic profiles imparted by these two groups. We will dissect their differential impacts on metabolic stability, lipophilicity, membrane permeability, and pKa, supported by experimental data and detailed protocols for their assessment. This analysis is designed to equip researchers, scientists, and drug development professionals with the insights needed to make rational, data-driven decisions in molecular design.
Part 1: Core Physicochemical Differences and Their Pharmacokinetic Consequences
The choice between a -CHF₂ and a -CF₃ group is not merely a substitution but a strategic decision that hinges on their fundamental differences in lipophilicity, electronic character, and intermolecular interactions.
Lipophilicity: A Tale of Two Fluorines
A compound's lipophilicity, typically measured as its partition coefficient (logP), is a critical determinant of its solubility, permeability, and plasma protein binding.
-
Trifluoromethyl (-CF₃) Group: This group is significantly more lipophilic than a methyl group.[3] The replacement of a -CH₃ with a -CF₃ group can increase the logP by approximately 0.6 units.[5] This heightened lipophilicity can improve membrane permeability and facilitate penetration across biological barriers like the blood-brain barrier.[3][4]
-
Difluoromethyl (-CHF₂) Group: In contrast, the -CHF₂ group is generally less lipophilic than the -CF₃ group and, in many contexts, even less lipophilic than a methyl group.[5][6] Studies have shown that the change in logP when replacing a methyl group with a difluoromethyl group can range from a slight decrease (-0.1) to a modest increase (+0.4).[6] This lower lipophilicity can be advantageous in mitigating issues of poor solubility or excessive non-specific binding often associated with highly lipophilic compounds.
The nuanced difference arises from a balance between increasing molecular volume/surface area and the polarity induced by the C-F bonds. While -CF₃ is larger, the polarity of the C-H bond in -CHF₂ leads to a lower overall lipophilicity compared to its trifluoromethyl counterpart.[5]
Electronic Properties and pKa Modulation
Both groups are strongly electron-withdrawing due to the high electronegativity of fluorine, which can significantly influence the acidity or basicity (pKa) of nearby functional groups.[7] This modulation affects a drug's ionization state at physiological pH, which in turn impacts its solubility, permeability, and ability to interact with its biological target.
The trifluoromethyl group exerts a stronger inductive effect than the difluoromethyl group. A direct comparison in β-substituted proline analogs demonstrated this effect quantitatively: the basicity (pKa₂) of the pyrrolidine nitrogen was lowered by 0.74 pKa units when moving from a -CHF₂ to a -CF₃ substituent. This ability to fine-tune pKa is a powerful tool for optimizing a drug's ADME profile.
Hydrogen Bonding: The Unique Capability of the -CHF₂ Group
A defining feature of the difluoromethyl group is its capacity to act as a lipophilic hydrogen bond donor .[6] The C-H bond is polarized by the adjacent fluorine atoms, enabling it to engage in hydrogen bonding interactions. This property is absent in the trifluoromethyl group. This makes the -CHF₂ group a potential bioisostere for functional groups like hydroxyl (-OH), thiol (-SH), or amine groups, allowing it to form key interactions with a biological target while occupying a more lipophilic pocket.[6]
Part 2: Head-to-Head Comparison of ADME Profiles
| Pharmacokinetic Parameter | Difluoromethyl (-CHF₂) Moiety | Trifluoromethyl (-CF₃) Moiety | Rationale & Causality |
| Metabolic Stability | Good to Excellent. Can block P450-mediated oxidation. However, the remaining C-H bond can be a site for slower oxidative metabolism.[8] | Excellent. Highly resistant to metabolic degradation due to the strength of the C-F bonds. Effectively blocks metabolic hotspots.[4][9] | The C-F bond energy (~485 kJ/mol) is significantly higher than the C-H bond energy (~414 kJ/mol), making the -CF₃ group exceptionally robust against enzymatic attack by Cytochrome P450 (CYP) enzymes.[4] |
| Lipophilicity (logP) | Lower. Generally less lipophilic than -CF₃ and often comparable to or slightly less lipophilic than -CH₃.[5][6] | Higher. Significantly increases lipophilicity compared to a methyl group, which can enhance membrane permeability.[3][10] | The polarity of the C-H bond in the -CHF₂ group counteracts the lipophilic contribution of the fluorine atoms, resulting in lower overall lipophilicity than the fully fluorinated -CF₃ group.[5] |
| Membrane Permeability | Moderate to High. Lower lipophilicity may slightly reduce passive diffusion, but this can be offset by favorable interactions.[11] | High. Increased lipophilicity is a strong driver for passive diffusion across cell membranes.[3][4] | Permeability is strongly correlated with lipophilicity. However, factors like hydrogen bonding capacity can also influence transport.[12][13] |
| Aqueous Solubility | Generally Higher. The lower lipophilicity and potential for hydrogen bonding with water can lead to improved aqueous solubility compared to -CF₃ analogs. | Generally Lower. The significant increase in lipophilicity often results in reduced aqueous solubility. | Solubility is inversely related to lipophilicity. The more polar character of the -CHF₂ group favors interaction with water. |
| pKa Modulation | Significant. Acts as a strong electron-withdrawing group, lowering the pKa of nearby bases. | Very Significant. Exerts a stronger inductive effect than -CHF₂, leading to a more pronounced reduction in the pKa of nearby bases.[14] | The greater number of highly electronegative fluorine atoms in the -CF₃ group results in a more powerful electron-withdrawing effect. |
| Hydrogen Bonding | Donor. Can act as a hydrogen bond donor, enabling unique interactions with biological targets.[6] | Acceptor (Weak). The fluorine atoms can act as weak hydrogen bond acceptors. | The polarized C-H bond in -CHF₂ is the key feature enabling its hydrogen bond donor capability, a property the -CF₃ group lacks. |
Part 3: Experimental Workflows for Pharmacokinetic Profiling
To empirically determine the effects of these substitutions, rigorous, validated in vitro assays are essential. The following protocols represent industry-standard methods for assessing metabolic stability and permeability.
Experimental Protocol 1: In Vitro Metabolic Stability Assay Using Human Liver Microsomes
This assay determines the rate at which a compound is metabolized by the primary drug-metabolizing enzymes located in the liver microsomes, principally the Cytochrome P450 superfamily.[15][16]
1. Objective: To determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) of difluoromethylated and trifluoromethylated drug analogs.[9]
2. Materials:
-
Test compounds (dissolved in DMSO)
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., NADP⁺, glucose-6-phosphate, G6P-dehydrogenase)
-
Phosphate Buffer (0.1 M, pH 7.4)
-
Ice-cold Acetonitrile with an internal standard (e.g., Verapamil, Tolbutamide) for reaction termination
-
96-well incubation and collection plates
-
Incubator/shaker set to 37°C
3. Step-by-Step Methodology:
-
Preparation: Thaw HLM on ice. Prepare a master mix of HLM in phosphate buffer to a final protein concentration of 0.5 mg/mL. Pre-warm this solution to 37°C.
-
Compound Addition: Add the test compound to the HLM solution to achieve a final concentration of 1 µM. The final DMSO concentration should be ≤ 0.1% to avoid enzyme inhibition.
-
Initiation of Reaction: Pre-incubate the compound-microsome mixture for 5 minutes at 37°C. Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. This is the T=0 time point.
-
Time Course Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and add it to a well in the collection plate containing 2-3 volumes of ice-cold acetonitrile with the internal standard. This immediately stops the reaction and precipitates the proteins.
-
Controls:
-
Negative Control: Run a parallel incubation without the NADPH regenerating system to assess non-enzymatic degradation.
-
Positive Control: Include a compound with known metabolic lability (e.g., Testosterone) to validate the activity of the microsomes.
-
-
Sample Processing: Once all time points are collected, centrifuge the collection plate (e.g., 4000 rpm for 20 minutes at 4°C) to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate for analysis by a validated LC-MS/MS method to quantify the remaining concentration of the parent drug at each time point.
4. Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent drug versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k .
-
Calculate intrinsic clearance (CLᵢₙₜ) using the formula: CLᵢₙₜ (µL/min/mg protein) = (0.693 / t₁/₂) / (mg/mL microsomal protein) .
Caption: Decision workflow for selecting -CHF₂ vs. -CF₃.
Conclusion
Both the difluoromethyl and trifluoromethyl groups are powerful tools for enhancing the pharmacokinetic profiles of drug candidates. The -CF₃ group is an exceptional metabolic blocker and a reliable way to increase lipophilicity, making it ideal for applications requiring high metabolic stability and membrane penetration. [4][9]The -CHF₂ group offers a more nuanced profile; it provides good metabolic stability while being less lipophilic and uniquely capable of acting as a hydrogen bond donor. [6]This makes it an excellent choice for optimizing solubility, fine-tuning pKa, and introducing specific polar interactions with a target, potentially serving as a bioisostere for hydroxyl or thiol groups. [6]The optimal choice is context-dependent, and a thorough understanding of their differential effects, validated by the experimental protocols outlined here, is critical for successful drug design.
References
- Mao, J., et al. (2024). The Difluoromethyl Bioisoster: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry, 60(2).
- (n.d.). Caco2 assay protocol.
- (n.d.). DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform.
- Guengerich, F. P., et al. (n.d.). Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability. PubMed.
- Marques, C., et al. (n.d.). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. NIH.
- (n.d.). Caco-2 Permeability Assay. Enamine.
- Linclau, B., et al. (n.d.). Simple Vector Considerations to Assess the Polarity of Partially Fluorinated Alkyl and Alkoxy Groups. CHIMIA.
- (n.d.). Caco-2 permeability assay. Creative Bioarray.
- (n.d.). Assays | ADMET & DMPK | Caco-2 Permeability. Concept Life Sciences.
- J.C. Biffinger, et al. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI.
- (n.d.). A Comparative Guide to the Metabolic Stability of Drugs: The Impact of the Trifluoromethyl Group. Benchchem.
- Linclau, B., et al. (2018). Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2–F/CF2–Me or CF3/CH3 Exchange. Journal of Medicinal Chemistry.
- Muller, N. (1986). When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols. Journal of Pharmaceutical Sciences, 75(10), 987-91.
- Anstead, G. M., et al. (n.d.). Trifluoromethyl group as a pharmacophore: effect of replacing a CF3 group on binding and agonist activity of a glucocorticoid receptor ligand. PubMed.
- (n.d.). Biosynthesis of fluorinated analogues of drugs using human cytochrome p450 enzymes followed by deoxyfluorination and quantitative nmr spectroscopy to improve metabolic stability. Request PDF on ResearchGate.
- Pattanayak, P., et al. (n.d.). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI.
- Biffinger, J. C., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC.
- Redka, M. O., et al. (n.d.). Multigram Synthesis and Physicochemical Characterization of β-CHF2- and β-CF3-α-Proline. ChemRxiv.
- Kharasch, E. D., et al. (n.d.). Clinical enflurane metabolism by cytochrome P450 2E1. PubMed - NIH.
- (n.d.). 3‐Fluoroalkyl (CF3, CHF2, CH2F) Cyclobutane‐Derived Building Blocks for Medicinal Chemistry: Synthesis and Physicochemical Properties. Request PDF on ResearchGate.
- (2022). Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones. PMC - NIH.
- (2023). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. ResearchGate.
- (2024). Suspension Hepatocyte Metabolism Incubation Tips and Best Practices. YouTube.
- (2025). Design and biological activity of trifluoromethyl containing drugs. Wechem.
- Britton, R. A., et al. (2018). Selective Radical Trifluoromethylation of Native Residues in Proteins. ACS Publications.
- Biffinger, J. C., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate.
- (n.d.). Selected drugs and inhibitors containing a fluoromethyl group. ResearchGate.
- (n.d.). Drug Metabolism Assays. BioIVT.
- (2023). A Brief Review on the Synthesis of the N-CF3 Motif in Heterocycles. PMC - NIH.
- (2020). Application of In Vitro Metabolism Activation in High-Throughput Screening. PMC - NIH.
- (2025). Metabolism of fluorine-containing drugs. Annu Rev Pharmacol Toxicol - ResearchGate.
- (n.d.). Diethyl ether. Wikipedia.
- (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione.
- (2025). Recent advances in the trifluoromethylation methodology and new CF3-containing drugs. Request PDF on ResearchGate.
- (2023). Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. MDPI.
- (n.d.). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).
- (2019). Dynamic Protonation Dramatically Affects the Membrane Permeability of Drug-like Molecules. PubMed.
- (2023). Physical Chemistry of Drug Permeation through the Cell Membrane with Atomistic Detail.
- (n.d.). Dynamic Protonation Dramatically Affects the Membrane Permeability of Drug-like Molecules. PMC - PubMed Central.
- Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. PMC - NIH.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chimia.ch [chimia.ch]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Clinical enflurane metabolism by cytochrome P450 2E1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dynamic Protonation Dramatically Affects the Membrane Permeability of Drug-like Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. chemrxiv.org [chemrxiv.org]
- 15. Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bioivt.com [bioivt.com]
Safety Operating Guide
A Technical Guide to the Safe Disposal of 5-(Difluoromethyl)picolinonitrile
This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 5-(Difluoromethyl)picolinonitrile (CAS No. 1211540-57-6). As a fluorinated heterocyclic nitrile used in advanced chemical synthesis, particularly as an intermediate for pharmaceutical compounds, its unique chemical properties demand rigorous and informed disposal procedures.[1][2] This guide is designed for researchers, scientists, and drug development professionals to ensure personnel safety and environmental compliance by explaining the causality behind each procedural step.
Part 1: Core Principles and Hazard Assessment
This compound is a halogenated organic compound.[3] While a comprehensive Safety Data Sheet (SDS) for this specific novel compound is not always readily available, established safety principles mandate that it be treated as a potentially hazardous substance.[4] Structurally similar fluorinated picolinonitriles are known to be toxic if swallowed or in contact with skin and can cause skin, eye, and respiratory irritation.[5] Therefore, a cautious approach is mandatory.
The primary disposal challenge stems from its chemical structure:
-
Difluoromethyl Group (-CHF₂): This group classifies the compound as halogenated waste.[6] Thermal decomposition, such as incineration, will produce hydrogen fluoride (HF), a highly corrosive and toxic gas that requires specialized abatement systems (scrubbers) in disposal facilities.[7][8] The C-F bonds can also be labile under hydrolytic conditions, potentially forming fluoride ions.[9][10]
-
Nitrile Group (-C≡N): This functional group can be toxic and may release hydrogen cyanide (HCN) or nitrogen oxides (NOx) upon combustion.
-
Pyridine Ring: A nitrogen-containing heterocycle that will also form NOx during incineration.
Due to these characteristics, under no circumstances should this compound or its waste be disposed of down the drain or in general solid waste receptacles. [4][11] The only acceptable disposal pathway is through a licensed hazardous waste management company that utilizes high-temperature incineration.[7]
Part 2: Personal Protective Equipment (PPE) and Handling
Before handling the compound or its waste, all personnel must be equipped with the appropriate PPE. The goal is to create a barrier that prevents all routes of exposure—dermal, ocular, and inhalation.
| PPE Category | Item | Specification and Rationale |
| Eye & Face Protection | Chemical Safety Goggles & Face Shield | Goggles must provide a complete seal around the eyes to protect against splashes. A face shield offers an additional layer of protection for the entire face. |
| Hand Protection | Double Gloving with Nitrile Gloves | Thin, disposable nitrile gloves provide a physical barrier for brief, incidental contact but should be removed and discarded immediately upon contamination.[12] Double gloving provides an extra layer of protection against potential tears or rapid permeation. |
| Body Protection | Chemical-Resistant Laboratory Coat | A fully buttoned lab coat made of a material resistant to chemical permeation protects against skin exposure from spills. |
| Respiratory Protection | NIOSH-Approved Respirator | Required if handling the solid compound outside of a certified chemical fume hood to prevent inhalation of fine particles. All work with solutions should be conducted within a fume hood.[11] |
Part 3: Step-by-Step Disposal Protocol
The cornerstone of proper disposal is meticulous segregation. Mixing halogenated waste with other waste streams can lead to dangerous reactions and significantly increases disposal costs.[13]
Experimental Protocol: Waste Collection and Segregation
-
Waste Stream Identification: All waste containing this compound must be classified as "Halogenated Organic Waste." [3][6] This applies to the pure compound, reaction mixtures, contaminated consumables, and rinsate.
-
Container Selection:
-
Solid Waste: Use a designated, leak-proof, and puncture-resistant container with a secure, tight-fitting lid. This container is for contaminated gloves, weighing paper, absorbent pads, and other solid consumables.[4]
-
Liquid Waste: Use a chemically compatible container, such as a high-density polyethylene (HDPE) carboy, with a sealed, threaded cap.[11][13] Do not use metal containers , as the potential for acidic decomposition products (e.g., HF) can cause corrosion.[11]
-
-
Container Labeling:
-
Label the waste container before adding the first drop of waste.[14]
-
The label must be clear and complete, including:
-
The words "Hazardous Waste"
-
Full Chemical Name: "Waste this compound" and any other chemical constituents with their approximate percentages.[13]
-
Associated Hazards: "Toxic," "Irritant"
-
Applicable Hazard Pictograms (e.g., GHS07 Exclamation Mark, GHS06 Skull and Crossbones).[7]
-
Generator’s Name and Laboratory Information.
-
-
-
Waste Accumulation:
-
Pure Compound: Carefully transfer any excess solid this compound directly into the designated solid halogenated waste container.
-
Contaminated Consumables: Place all contaminated disposable items (gloves, pipette tips, absorbent paper) into the solid halogenated waste container.[7] Do not overfill.
-
Solutions & Rinsate: Collect all solutions and the first two rinses from contaminated glassware into the liquid halogenated waste container.[15] Conduct all liquid transfers inside a chemical fume hood.[13] Keep the container closed when not actively adding waste.[14]
-
Incompatible Materials: Never mix this waste with acids, bases, or strong oxidizing agents in the same container to avoid potentially violent reactions.[11][16]
-
-
Storage Prior to Disposal:
-
Arranging for Final Disposal:
-
When the container is nearly full (e.g., ¾ full), contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor to schedule a pickup.[13]
-
Provide the waste contractor with a copy of the compound's safety data or this guide.
-
Part 4: Spill and Emergency Procedures
Accidental spills require immediate and appropriate action to mitigate exposure and contamination.
Experimental Protocol: Spill Decontamination
-
Alert & Evacuate: Alert personnel in the immediate vicinity. For large spills or spills outside of a fume hood, evacuate the area and contact your institution's emergency response team or EHS office.[14][16]
-
Containment (Small Spills): For minor spills contained within a chemical fume hood, ensure you are wearing full PPE. Cover the spill with an inert absorbent material like vermiculite, sand, or commercial sorbent pads.[13][16] Do not use combustible materials like paper towels as the primary absorbent.
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it in the designated solid halogenated hazardous waste container. [16]
-
Decontamination: Wipe the spill area with a suitable solvent (e.g., acetone), and dispose of the cleaning materials as hazardous waste. Wash the area with soap and water.
-
Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[13][16] Remove contaminated clothing while under a safety shower.
-
Eye Contact: Immediately flush eyes with water at an emergency eyewash station for at least 15 minutes, holding the eyelids open.[16] Seek immediate medical attention.
-
Visualization of the Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of waste generated from work with this compound.
Caption: Disposal workflow for this compound.
References
- RSC Publishing. Probing the hydrolytic reactivity of 2-difluoromethyl pyrroles.
- Temple University Campus Operations. Halogenated Solvents in Laboratories.
- Bucknell University. Hazardous Waste Segregation.
- ResearchGate. Probing the hydrolytic reactivity of 2-difluoromethyl pyrroles | Request PDF.
- Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure.
- University of Barcelona. Classification of special laboratory waste.
- National Institutes of Health. Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate - PMC.
- Washington State University. Halogenated Solvents.
- Chemical Society Reviews (RSC Publishing). Late-stage difluoromethylation: concepts, developments and perspective.
- Pharmaffiliates. CAS No : 1211540-57-6 | Product Name : this compound.
- Polycarbin. Are Nitrile Gloves Recyclable?.
- Washington State University. Pyridine Standard Operating Procedure.
- Sustainability at Mines. Lab Waste Initiatives.
- SUNLINE Supply. How to Recycle Nitrile Gloves.
- University of Pennsylvania EHRS. Fact Sheet: Disposable Nitrile Gloves in Chemical Labs.
- Shaoxing Shangyu Jixiang Chemical Co., Ltd. Exploring 5-(Trifluoromethyl)picolinonitrile: Properties and Applications.
- United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
- PubChem. 5-Amino-3-(difluoromethyl)picolinonitrile.
- National Institutes of Health. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products.
- ResearchGate. Synthesis and characterization of novel fluorinated nitriles as non-flammable and high-voltage electrolytes for lithium/lithium-ion batteries.
- Cole-Parmer. Chemical Compatibility Database.
- Google Patents. US3920670A - Process for hydrolysis of nitriles.
- Plastics Europe. Guide for the Safe Handling of Fluoropolymer Resins.
- DWK Life Sciences. Chemical Compatibility Calculator.
- PubMed. In vitro metabolism of aromatic nitriles.
- Environmental Protection Agency. Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances.
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. benchchem.com [benchchem.com]
- 3. bucknell.edu [bucknell.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. aksci.com [aksci.com]
- 6. Classification of special laboratory waste – Oficina de Seguretat, Salut i Medi Ambient [ub.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. fluoropolymers.eu [fluoropolymers.eu]
- 9. Probing the hydrolytic reactivity of 2-difluoromethyl pyrroles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 12. Fact Sheet: Disposable Nitrile Gloves in Chemical Labs | PennEHRS [ehrs.upenn.edu]
- 13. campusoperations.temple.edu [campusoperations.temple.edu]
- 14. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
Senior Application Scientist's Guide: Personal Protective Equipment for Handling 5-(Difluoromethyl)picolinonitrile
As researchers and drug development professionals, our work with novel chemical intermediates like 5-(Difluoromethyl)picolinonitrile (CAS No. 1211540-57-6) demands a proactive and informed approach to safety.[1][2] This guide provides essential, immediate safety protocols and logistical plans, moving beyond a simple checklist to explain the scientific rationale behind each protective measure. Our goal is to empower you to handle this compound with the highest degree of safety, ensuring both personal protection and data integrity.
Immediate Safety Briefing: A Conservative Approach
Given that comprehensive toxicological data for this compound is not widely published, a conservative safety posture is paramount. We must infer its potential hazards by analyzing its structural components—a pyridine ring, a nitrile group, and a difluoromethyl group—and by referencing data from analogous chemical structures.
Structurally similar compounds, such as other halogenated picolinonitriles, are known to cause skin, eye, and respiratory irritation.[3][4] Some are classified as toxic if swallowed or in contact with the skin.[5] The nitrile functional group carries an inherent risk, as some nitriles can release highly toxic hydrogen cyanide upon decomposition or under certain metabolic conditions.[6] Therefore, we will operate under the assumption that this compound is, at minimum, a potent irritant with the potential for significant toxicity.
Key Inferred Hazards:
-
Acute Toxicity: Potential harm if swallowed, inhaled, or absorbed through the skin.
-
Irritation: Likely to cause serious skin, eye, and respiratory tract irritation.[3][4]
Core Engineering Control: The Primary Barrier
Before any Personal Protective Equipment (PPE) is considered, the primary engineering control must be in place.
Chemical Fume Hood: All handling of this compound solid and its solutions must be conducted within a certified chemical fume hood. This is non-negotiable. The fume hood provides critical ventilation to protect against the inhalation of fine powders or vapors, which is the most probable route of accidental exposure.[3]
Personal Protective Equipment (PPE): Your Last Line of Defense
PPE is essential to shield you from hazards when engineering controls cannot provide complete protection, such as during direct manipulation of the material.[7]
-
Requirement: Double-gloving with chemical-resistant gloves.
-
Inner Glove: A standard disposable nitrile glove. This layer protects the skin from contamination when the outer glove is removed.[8]
-
Outer Glove: A second, slightly larger disposable nitrile glove. Nitrile provides good short-term protection against a broad range of chemicals.[9]
-
Rationale (The "Why"): The nitrile group and halogenated structure necessitate robust skin protection. Double-gloving provides a critical backup barrier against unobserved micro-tears or rapid chemical permeation. Gloves should be inspected for integrity before each use and changed immediately upon any known or suspected contact with the chemical.[9]
-
Requirement: ANSI Z87.1-compliant chemical splash goggles. A face shield must be worn over the goggles during procedures with a heightened risk of splashing or spattering (e.g., dissolving the solid, transferring solutions).[9]
-
Rationale (The "Why"): Standard safety glasses do not provide an adequate seal against splashes or fine dust. Goggles are essential to prevent contact with the eyes, as analogous compounds are known to be severe eye irritants.[3][4] The face shield adds a crucial layer of protection for the entire face.
-
Requirement: A clean, buttoned laboratory coat. For procedures involving larger quantities (>5g) or significant splash potential, a chemical-resistant apron worn over the lab coat is required.
-
Rationale (The "Why"): A lab coat protects your skin and personal clothing from incidental contact and minor spills.[10] Contaminated clothing must be removed immediately and decontaminated before reuse.[3][11]
-
Requirement: Respiratory protection is generally not required when all work is performed within a properly functioning chemical fume hood.
-
Contingency: In the rare event of a fume hood failure or a large spill outside of containment, an appropriate respirator is necessary. This would typically be a full-face respirator with combination organic vapor/P100 (or equivalent) cartridges.[12] Use of such equipment requires prior medical clearance, training, and fit-testing as per institutional policy.[9]
PPE Selection Matrix by Task
To provide clear, procedural guidance, the following table outlines the minimum PPE required for common laboratory tasks involving this compound.
| Task | Risk Level | Minimum Required PPE |
| Weighing Solid | High | Chemical Fume Hood, Double Nitrile Gloves, Chemical Splash Goggles, Lab Coat |
| Preparing Solutions | High | Chemical Fume Hood, Double Nitrile Gloves, Chemical Splash Goggles, Face Shield, Lab Coat, Chemical-Resistant Apron |
| Reaction Setup/Sampling | Medium | Chemical Fume Hood, Double Nitrile Gloves, Chemical Splash Goggles, Lab Coat |
| Work-up/Purification | High | Chemical Fume Hood, Double Nitrile Gloves, Chemical Splash Goggles, Face Shield, Lab Coat, Chemical-Resistant Apron |
| Waste Disposal | Medium | Chemical Fume Hood, Double Nitrile Gloves, Chemical Splash Goggles, Lab Coat |
Safe Handling and Disposal Workflow
This workflow provides a step-by-step methodology for safely managing this compound from receipt to disposal. The process is designed as a self-validating system to minimize exposure at every stage.
Caption: Safe Handling Workflow for this compound.
Emergency Protocols
In the event of an exposure or spill, immediate and correct action is critical.[13]
-
Skin Exposure: Immediately flush the affected area with copious amounts of water for at least 15 minutes, using a safety shower if the exposure is extensive.[13] Remove all contaminated clothing while rinsing.[14] Seek immediate medical attention.
-
Eye Exposure: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open to ensure thorough rinsing behind the lids.[13] Remove contact lenses if present, but do not delay rinsing.[13] Seek immediate medical attention.[3]
-
Inhalation: Move the affected person to fresh air at once.[14] If breathing is difficult or has stopped, call for emergency medical services.
-
Spill:
-
Alert personnel in the immediate area and evacuate.
-
If the spill is outside the fume hood, close the lab door to contain potential vapors.
-
For a small spill of solid inside a fume hood, carefully sweep the material up with non-sparking tools, avoiding dust generation, and place it into a sealed, labeled container for hazardous waste.[4][6]
-
Decontaminate the area with a suitable solvent, followed by soap and water. All cleanup materials are considered hazardous waste.
-
For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EH&S) department immediately.
-
Disposal Plan
Proper disposal is a critical final step in the chemical handling lifecycle.
-
Chemical Waste: All waste containing this compound, including excess solid and solutions, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[15]
-
Contaminated Materials: All disposable items that have come into contact with the chemical, including gloves, weigh paper, pipette tips, and contaminated wipes, must be disposed of in the same solid hazardous waste container.[15]
-
Disposal Method: Do not dispose of this chemical down the drain or in regular trash.[3][16] The waste must be managed by your institution's EH&S department for disposal via a licensed hazardous waste management company, likely through high-temperature incineration.[4][16]
By adhering to these scientifically grounded protocols, you can confidently and safely incorporate this compound into your research and development workflows, building a culture of safety that protects you, your colleagues, and your work.
References
- New Jersey Department of Health. Common Name: 2-DIMETHYLAMINOACETONITRILE HAZARD SUMMARY. [Link]
- Pharmaffiliates. CAS No : 1211540-57-6 | Product Name : this compound. [Link]
- University of California, Riverside Environmental Health & Safety. Chemical Safety: Personal Protective Equipment. [Link]
- U.S. Environmental Protection Agency. Personal Protective Equipment. [Link]
- Centers for Disease Control and Prevention (NIOSH). First Aid Procedures for Chemical Hazards. [Link]
- Angene Chemical. Safety Data Sheet: 4-Bromo-2-(difluoromethyl)pyridine. [Link]
- SAMS Solutions. Protective Gear for Chemical Handling Must-Have Equipment. [Link]
- University of Illinois. Personal Protective Equipment (PPEs). [Link]
- Capot Chemical Co., Ltd. MSDS of 3-chloro-5-(trifluoromethyl)picolinonitrile. [Link]
- Princeton University Environmental Health and Safety. Hazardous Chemical Exposures. [Link]
- GOV.UK.
- United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. [Link]
- Safe Work Australia.
- PubChem.
- University of Rhode Island. Safe Handling and Disposal of Antineoplastic and Other Drugs. [Link]
Sources
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. aksci.com [aksci.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. aksci.com [aksci.com]
- 6. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. sams-solutions.com [sams-solutions.com]
- 8. ECE Illinois - ece444: Personal Protective Devices (PPEs) [fabweb.ece.illinois.edu]
- 9. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 10. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 11. nj.gov [nj.gov]
- 12. angenechemical.com [angenechemical.com]
- 13. ehs.princeton.edu [ehs.princeton.edu]
- 14. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 15. web.uri.edu [web.uri.edu]
- 16. capotchem.cn [capotchem.cn]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

